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  • Product: p-Tolyl salicylate
  • CAS: 607-88-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of p-Cresyl Salicylate

Foreword: Unveiling the Molecular Nuances of a Key Salicylate Ester To the dedicated researchers, scientists, and professionals navigating the intricate landscape of drug development, this technical guide offers a compre...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Nuances of a Key Salicylate Ester

To the dedicated researchers, scientists, and professionals navigating the intricate landscape of drug development, this technical guide offers a comprehensive exploration of p-Cresyl Salicylate. This aromatic ester, a derivative of salicylic acid and p-cresol, holds significance in various scientific domains, from fragrance chemistry to its role as a potential metabolite and prodrug. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, formulating stable products, and designing novel therapeutic agents.

This guide deviates from a rigid, templated structure to present a narrative that is both scientifically rigorous and practically insightful. As a Senior Application Scientist, the emphasis is not merely on presenting data but on elucidating the "why" behind the experimental methodologies and interpreting the results within the broader context of chemical principles and drug development challenges. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular Identity and Significance

p-Cresyl Salicylate, also known as 4-methylphenyl 2-hydroxybenzoate, is an organic compound with the chemical formula C₁₄H₁₂O₃.[1] It is structurally characterized by a salicylic acid moiety esterified with a p-cresol molecule. This seemingly simple linkage gives rise to a molecule with a unique set of properties that are a composite of its constituent parts, yet distinct in its own right.

Its primary relevance in the pharmaceutical and cosmetic industries stems from its aromatic nature and its potential to hydrolyze into its parent compounds: salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), and p-cresol, a biomarker associated with certain metabolic conditions.[1] This hydrolytic susceptibility makes the study of its stability and metabolic fate a critical area of investigation for drug development professionals.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical profile is the bedrock of its development as a potential therapeutic or commercial product. The following table summarizes the key properties of p-Cresyl Salicylate, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 38-40 °C[2]
Boiling Point 326-327 °C at 760 mmHg[2]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, benzene[2]
logP (o/w) 3.434 (estimated)[2]
Vapor Pressure 0.0001 mmHg @ 25 °C (estimated)[2]
Flash Point 134.44 °C (274.00 °F)[2]

Synthesis and Characterization: From Benchtop to Analytical Confirmation

The synthesis and subsequent confirmation of the structure of p-Cresyl Salicylate are fundamental steps in its study. This section provides a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification and the analytical techniques employed for its characterization.

Synthesis via Fischer-Speier Esterification

The esterification of salicylic acid with p-cresol is a classic example of the Fischer-Speier esterification, a robust and widely used method for producing esters. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Materials:

  • Salicylic acid (1.0 equivalent)

  • p-Cresol (1.2 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 equivalents)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine salicylic acid and p-cresol in toluene.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude p-Cresyl Salicylate can be purified by recrystallization from a minimal amount of hot ethanol to yield white crystals.

Causality Behind Experimental Choices: The use of an excess of p-cresol and the azeotropic removal of water are crucial for maximizing the yield of the ester by shifting the reaction equilibrium according to Le Châtelier's principle. The washing steps are essential for removing the acid catalyst and any unreacted salicylic acid, ensuring the purity of the final product.

Synthesis_Workflow Reactants Salicylic Acid + p-Cresol in Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization (Ethanol) Evaporation->Purification Product Pure p-Cresyl Salicylate Purification->Product

Caption: Workflow for the synthesis of p-Cresyl Salicylate.

Spectroscopic Characterization

Unequivocal identification of the synthesized p-Cresyl Salicylate is achieved through a combination of spectroscopic techniques.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of p-Cresyl Salicylate is expected to exhibit characteristic absorption bands corresponding to its ester and phenolic functionalities.

Expected Characteristic Peaks:

  • ~3200-3000 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

  • ~1735-1715 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

  • ~1610, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250-1100 cm⁻¹: C-O stretching vibrations of the ester linkage.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the purified p-Cresyl Salicylate is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of the expected functional groups.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure elucidation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~10-11 ppm (singlet, 1H): Phenolic -OH proton.

  • ~7.0-8.0 ppm (multiplets, 8H): Aromatic protons of the salicylate and cresol rings.

  • ~2.3 ppm (singlet, 3H): Methyl (-CH₃) protons of the cresol moiety.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~170 ppm: Ester carbonyl carbon.

  • ~160 ppm: Carbon attached to the phenolic -OH group.

  • ~115-150 ppm: Aromatic carbons.

  • ~21 ppm: Methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified p-Cresyl Salicylate in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_confirmation Structural Confirmation Synthesized_Product Crude p-Cresyl Salicylate FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Group Identification NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation Structure_Confirmed Confirmed Structure of p-Cresyl Salicylate FTIR->Structure_Confirmed NMR->Structure_Confirmed

Caption: Workflow for the characterization of p-Cresyl Salicylate.

Stability and Degradation: A Critical Assessment for Formulation and Biological Fate

The stability of p-Cresyl Salicylate is a critical parameter, influencing its shelf-life in formulations and its behavior in biological systems. The primary degradation pathway is hydrolysis of the ester bond.

Hydrolytic Stability

The ester linkage in p-Cresyl Salicylate is susceptible to hydrolysis under both acidic and basic conditions, yielding salicylic acid and p-cresol. The rate of hydrolysis is dependent on pH and temperature. Based on studies of similar salicylate esters, the degradation is expected to be slower in acidic conditions and significantly faster in alkaline conditions.[3]

Forced Degradation Study Protocol: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][4]

  • Stress Conditions: Expose solutions of p-Cresyl Salicylate to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

    • Photodegradation: Exposing a solution to UV light.

  • Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining p-Cresyl Salicylate and identify and quantify the degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

Degradation_Pathway pCS p-Cresyl Salicylate Hydrolysis Hydrolysis (Acid or Base Catalyzed) pCS->Hydrolysis Products Salicylic Acid + p-Cresol Hydrolysis->Products

Caption: Primary hydrolytic degradation pathway of p-Cresyl Salicylate.

Metabolic Fate: From Ester to Excreted Metabolites

In a biological context, the metabolism of p-Cresyl Salicylate is of paramount importance. It is anticipated to undergo rapid hydrolysis, primarily mediated by esterase enzymes present in the plasma, liver, and other tissues, to release salicylic acid and p-cresol.[1]

The subsequent metabolic pathways of these two hydrolysis products are well-documented:

  • Salicylic Acid: Undergoes conjugation with glycine to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. A small fraction may be hydroxylated to gentisic acid.[5]

  • p-Cresol: Is primarily metabolized in the liver via sulfation to form p-cresyl sulfate and to a lesser extent, glucuronidation to form p-cresyl glucuronide.[6]

In Vitro Metabolism Assay Protocol (using liver microsomes):

  • Incubation: Incubate p-Cresyl Salicylate with liver microsomes (human, rat, etc.) in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).

  • Time Points: Collect aliquots at various time points.

  • Sample Preparation: Quench the reaction (e.g., with acetonitrile) and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Metabolic_Pathway pCS p-Cresyl Salicylate Hydrolysis Esterase-Mediated Hydrolysis pCS->Hydrolysis SA Salicylic Acid Hydrolysis->SA pCresol p-Cresol Hydrolysis->pCresol SA_Metabolism Phase II Conjugation (Glucuronidation, Glycination) SA->SA_Metabolism pCresol_Metabolism Phase II Conjugation (Sulfation, Glucuronidation) pCresol->pCresol_Metabolism SA_Metabolites Salicyluric Acid, Salicyl Glucuronides SA_Metabolism->SA_Metabolites pCresol_Metabolites p-Cresyl Sulfate, p-Cresyl Glucuronide pCresol_Metabolism->pCresol_Metabolites

Caption: Putative metabolic pathway of p-Cresyl Salicylate.

Conclusion: A Foundation for Future Research

This technical guide has provided a comprehensive overview of the physicochemical properties of p-Cresyl Salicylate, from its synthesis and characterization to its stability and metabolic fate. While a solid foundation of knowledge exists, particularly through the study of analogous compounds, this guide also highlights areas where further specific research on p-Cresyl Salicylate is warranted. A deeper understanding of its pKa, detailed kinetic studies of its hydrolysis, and a complete elucidation of its metabolic profile in various biological matrices will be invaluable for its future applications. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further inquiry and innovation in the fields of drug development, toxicology, and beyond.

References

  • Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. ResearchGate.[Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Open Access Journals.[Link]

  • The Pharmaceutical and Chemical Journal, 2018, 5(5):46-55. The Pharmaceutical and Chemical Journal.[Link]

  • RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology.[Link]

  • Fischer Esterification-Typical Procedures. OperaChem.[Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Manitoba.[Link]

  • Schematic view of the metabolism of p-cresol by the intestinal... ResearchGate.[Link]

  • Forced degradation and impurity profiling. ScienceDirect.[Link]

  • 22. The Fischer Esterification. University of Missouri-St. Louis.[Link]

  • Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University.[Link]

  • [Stability of phenyl salicylate in alcoholic-aqueous solution]. PubMed.[Link]

  • doi: 10.5920/bjpharm.2016.12. University of Huddersfield Press.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]

  • FTIR analysis. Spectrum of p-cresol transformation. Standards at left... ResearchGate.[Link]

  • (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.[Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. CORE.[Link]

  • RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. ScienceDirect.[Link]

  • Force degradation studies data for methyl salicylate. ResearchGate.[Link]

  • Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. National Institutes of Health.[Link]

  • Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. ResearchGate.[Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing.[Link]

  • para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate. The Good Scents Company.[Link]

Sources

Exploratory

Introduction: The Significance of 4-Methylphenyl Salicylate

An In-Depth Technical Guide to the Synthesis of 4-Methylphenyl Salicylate This guide provides a comprehensive exploration of the synthesis of 4-Methylphenyl Salicylate, a significant ester in the landscape of fine chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methylphenyl Salicylate

This guide provides a comprehensive exploration of the synthesis of 4-Methylphenyl Salicylate, a significant ester in the landscape of fine chemicals and pharmaceutical intermediates. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a field-proven experimental protocol, and explains the causality behind the methodological choices, ensuring a blend of theoretical depth and practical applicability.

4-Methylphenyl Salicylate, also known as p-cresyl salicylate or p-tolyl salicylate, is an aromatic ester derived from salicylic acid and p-cresol.[1] Its structure, combining a salicylate moiety known for its anti-inflammatory and analgesic properties with a p-cresol group, makes it a molecule of interest in medicinal chemistry and other industrial applications.[2][3] Understanding its synthesis is fundamental for the development of novel derivatives and for process optimization in chemical manufacturing.

The Core Mechanism: Fischer-Speier Esterification

The most direct and classical method for synthesizing 4-Methylphenyl Salicylate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (salicylic acid) with an alcohol or a phenol (p-cresol).[4][5] It is a thermodynamically controlled, reversible reaction.[4] The overall transformation is as follows:

Salicylic Acid + p-Cresol ⇌ 4-Methylphenyl Salicylate + Water

The reaction mechanism proceeds through several distinct, reversible steps, which are crucial for understanding how to optimize reaction conditions for a favorable yield.[5][6]

Step-by-Step Mechanistic Breakdown:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of salicylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][7] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile.[5][8]

  • Nucleophilic Attack : The lone pair of electrons on the oxygen atom of the hydroxyl group of p-cresol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the protonated salicylic acid. This forms a tetrahedral intermediate, specifically an oxonium ion.[4][5]

  • Proton Transfer : A series of rapid proton transfers (tautomerism) occurs. A base (which can be another molecule of p-cresol or the conjugate base of the acid catalyst) deprotonates the oxonium ion, and one of the hydroxyl groups of the tetrahedral intermediate is subsequently protonated.[6] This converts one of the hydroxyl groups into a good leaving group: water (H₂O).[5][6]

  • Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated form of the final ester.

  • Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, 4-Methylphenyl Salicylate, and regenerate the acid catalyst.[6]

Below is a diagram illustrating this mechanistic pathway.

Fischer_Esterification Fischer-Speier Esterification Mechanism Reactants Salicylic Acid + p-Cresol + H⁺ (Catalyst) Protonated_SA Protonated Salicylic Acid (Activated Carbonyl) Reactants->Protonated_SA 1. Protonation Tetrahedral_Intermediate Tetrahedral Intermediate (Oxonium Ion) Protonated_SA->Tetrahedral_Intermediate 2. Nucleophilic Attack Proton_Transfer Protonated Intermediate (Water as Leaving Group) Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester + H₂O Proton_Transfer->Protonated_Ester 4. Elimination of H₂O Product 4-Methylphenyl Salicylate + H⁺ (Regenerated Catalyst) Protonated_Ester->Product 5. Deprotonation Workflow A 1. Setup (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Salicylic Acid, p-Cresol, Toluene) A->B C 3. Add Catalyst (Conc. H₂SO₄) B->C D 4. Reflux (4-6 hours, ~110 °C) C->D E 5. Cool to RT D->E F 6. Work-up (Wash with H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Purification (Distillation or Recrystallization) H->I J Final Product (4-Methylphenyl Salicylate) I->J

Caption: Step-by-step workflow for the synthesis and purification of 4-Methylphenyl Salicylate.

Characterization and Validation

The identity and purity of the synthesized 4-Methylphenyl Salicylate should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy : To confirm the molecular structure by identifying the characteristic proton signals of the aromatic rings and the methyl group.

  • FTIR Spectroscopy : To identify key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹) and the phenolic hydroxyl (-OH) stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To determine purity and confirm the molecular weight of the product.

  • Melting Point Analysis : If the product is a solid, a sharp melting point close to the literature value indicates high purity.

These analytical methods provide a robust system for validating the outcome of the synthesis, ensuring the final product meets the required specifications for further research or development.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Sciencemadness.org. Preparation of methyl salicylate. [Link]

  • University of Babylon. Preparation of Methyl Salicylate. [Link]

  • Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Google Patents.
  • Global Substance Registration System. 4-METHYLPHENYL SALICYLATE. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

Sources

Foundational

A Spectroscopic Guide to p-Tolyl Salicylate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectral data of p-tolyl salicylate, a compound of interest in chemical research and development. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data of p-tolyl salicylate, a compound of interest in chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and characteristics of this aromatic ester. By integrating experimental data with established spectroscopic principles, this guide serves as a practical resource for the structural characterization of p-tolyl salicylate and related compounds.

Introduction: The Molecular Architecture of p-Tolyl Salicylate

p-Tolyl salicylate, also known as 4-methylphenyl 2-hydroxybenzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₃.[1][2] Its structure comprises a salicylic acid moiety esterified with p-cresol. The interplay of the phenolic hydroxyl group, the ester linkage, and the two aromatic rings gives rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of p-tolyl salicylate, providing a foundational understanding of its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of p-tolyl salicylate provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals are indicative of the electronic environment and proximity of neighboring protons.

Table 1: ¹H NMR Spectral Data of p-Tolyl Salicylate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAr-OH (Salicylate)
~7.9Doublet of doublets1HAr-H (Salicylate, ortho to C=O)
~7.5Triplet of doublets1HAr-H (Salicylate, para to OH)
~7.2Doublet2HAr-H (p-Tolyl, ortho to O)
~7.1Doublet2HAr-H (p-Tolyl, meta to O)
~7.0Doublet1HAr-H (Salicylate, ortho to OH)
~6.9Triplet1HAr-H (Salicylate, meta to OH)
~2.3Singlet3HAr-CH₃ (p-Tolyl)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The assignments are based on the analysis of related compounds such as p-cresyl phenylacetate and salicylates.[3]

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 10.5 ppm is characteristic of the phenolic hydroxyl proton, which is often broadened and does not couple with other protons. The aromatic region (6.9-7.9 ppm) displays a complex set of signals corresponding to the eight aromatic protons. The protons on the salicylate ring exhibit distinct splitting patterns due to their ortho, meta, and para relationships with the hydroxyl and ester groups. The p-tolyl ring shows two doublets, characteristic of a para-substituted aromatic ring. The upfield singlet at around 2.3 ppm is attributed to the methyl protons of the p-tolyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in p-tolyl salicylate.

Table 2: ¹³C NMR Spectral Data of p-Tolyl Salicylate

Chemical Shift (ppm)Assignment
~168C =O (Ester)
~161Ar-C -OH (Salicylate)
~148Ar-C -O (p-Tolyl)
~136Ar-C -CH₃ (p-Tolyl)
~134Ar-CH (Salicylate)
~130Ar-CH (p-Tolyl)
~129Ar-CH (p-Tolyl)
~121Ar-CH (Salicylate)
~119Ar-CH (Salicylate)
~117Ar-C -C=O (Salicylate)
~21Ar-CH₃ (p-Tolyl)

Note: The chemical shifts are approximate and based on data from related compounds and spectral databases.[3][4][5]

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group appears at a characteristic downfield shift of around 168 ppm. The carbon attached to the hydroxyl group in the salicylate ring is observed at approximately 161 ppm. The aromatic region shows several signals corresponding to the twelve aromatic carbons. The quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon of the p-tolyl group gives a signal in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands of p-Tolyl Salicylate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3200Broad, MediumO-H stretchPhenolic -OH
~3050MediumC-H stretchAromatic C-H
~2920WeakC-H stretchMethyl C-H
~1680StrongC=O stretchEster C=O
~1610, 1590MediumC=C stretchAromatic C=C
~1290StrongC-O stretchEster C-O
~1210StrongC-O stretchPhenolic C-O
~820StrongC-H bendp-disubstituted ring

Note: The wavenumbers are approximate and based on the analysis of similar aromatic esters.[6][7]

Interpretation of the IR Spectrum:

The broad absorption band around 3200 cm⁻¹ is a clear indication of the hydrogen-bonded phenolic hydroxyl group. The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester functional group. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1610-1590 cm⁻¹ region. The strong bands in the fingerprint region, particularly around 1290 cm⁻¹ and 1210 cm⁻¹, correspond to the C-O stretching vibrations of the ester and phenolic groups, respectively. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the para-substitution pattern on the tolyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum of p-Tolyl Salicylate:

  • Molecular Ion (M⁺): m/z 228

  • Key Fragments: m/z 121, 107, 93, 77, 65

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The molecular ion peak at m/z 228 corresponds to the molecular weight of p-tolyl salicylate (C₁₄H₁₂O₃).[1][2] The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway involves the cleavage of the ester bond.

fragmentation M p-Tolyl Salicylate (M⁺) m/z 228 frag1 Salicyloyl cation m/z 121 M->frag1 - p-cresoxy radical frag4 p-Tolyl cation m/z 107 M->frag4 - salicylate radical frag3 Loss of CO m/z 93 frag1->frag3 - CO frag2 p-Cresoxy radical frag5 Salicylate radical

Figure 1: Proposed fragmentation of p-tolyl salicylate.

A major fragmentation pathway involves the loss of the p-cresoxy radical to form the stable salicyloyl cation at m/z 121. This ion can further lose a molecule of carbon monoxide to yield a fragment at m/z 93. Another possible fragmentation is the cleavage of the C-O bond on the other side of the ester, leading to the formation of the p-tolyl cation at m/z 107.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of p-tolyl salicylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of p-tolyl salicylate with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of p-tolyl salicylate. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the proton and carbon frameworks, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into fragmentation pathways. This guide serves as a valuable resource for scientists and researchers, demonstrating the synergy of these analytical techniques in modern chemical analysis.

References

  • National Center for Biotechnology Information. "Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease". National Library of Medicine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-methylphenyl ester. [Link]

  • SIELC Technologies. Salicylic acid p-tolyl ester. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). [Link]

  • PubChemLite. P-tolyl salicylate (C14H12O3). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001858). [Link]

  • ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate (red curve.... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • ScienceDirect. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • ResearchGate. (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... [Link]

  • SIELC Technologies. Pentyl salicylate. [Link]

  • De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Saarland University. Interpretation of mass spectra. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • National Institute of Standards and Technology. Phenyl salicylate. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Royal Society of Chemistry. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. [Link]

  • Chegg. Solved 5. Consult the 1H NMR spectrum of propyl p-tolyl. [Link]

  • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

  • University of Toronto. Expt 09 ATR Report 2015-16. [Link]

  • ResearchGate. Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol.. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid.. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of p-Tolyl Salicylate in Organic Solvents

< For Researchers, Scientists, and Drug Development Professionals Abstract p-Tolyl salicylate, also known as 4-methylphenyl salicylate or p-cresyl salicylate, is an organic compound with various applications, including i...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl salicylate, also known as 4-methylphenyl salicylate or p-cresyl salicylate, is an organic compound with various applications, including in the formulation of certain pharmaceutical and cosmetic products.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility characteristics of p-tolyl salicylate, delving into the theoretical principles governing its dissolution, practical experimental methodologies for solubility determination, and a discussion of the key factors influencing its behavior in various organic solvent systems.

Introduction to p-Tolyl Salicylate

p-Tolyl salicylate is an ester of salicylic acid and p-cresol.[3] It is a white to almost white crystalline powder with a melting point of approximately 38-40°C.[4][5] Its chemical structure, featuring both a phenyl salicylate backbone and a tolyl group, imparts specific physicochemical properties that dictate its solubility.

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₁₂O₃[1]

  • Molecular Weight: 228.25 g/mol [1]

  • Structure: The molecule consists of a salicylic acid moiety esterified with a p-tolyl group. This structure includes a hydroxyl group and an ester linkage, which can participate in hydrogen bonding, as well as aromatic rings that contribute to van der Waals interactions.

  • Polarity: The presence of the ester and hydroxyl groups introduces polarity to the molecule, while the aromatic rings and the methyl group are nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For p-tolyl salicylate, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group on the salicylate portion of the molecule can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the hydroxyl oxygen can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding (e.g., alcohols) are expected to be good solvents for p-tolyl salicylate.

  • Dipole-Dipole Interactions: The ester group possesses a significant dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The aromatic rings and the methyl group contribute to van der Waals forces. These nonpolar interactions will be significant when dissolving in nonpolar or weakly polar solvents.

The overall solubility will be a balance of these interactions. A solvent that can effectively interact with both the polar and nonpolar regions of the p-tolyl salicylate molecule will exhibit the highest dissolving capacity.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7] This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Detailed Shake-Flask Protocol

This protocol outlines the steps for determining the solubility of p-tolyl salicylate in an organic solvent.

Materials:

  • p-Tolyl salicylate (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of p-tolyl salicylate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.[7]

  • Solvent Addition: Add a known volume of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required can vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. For more effective separation, centrifuge the vials at a controlled temperature.[9]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining solid particles, which can interfere with analytical measurements, filter the sample through a syringe filter into a clean vial.[9][10]

  • Dilution: If necessary, dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of p-tolyl salicylate in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11][12] A calibration curve prepared with known concentrations of p-tolyl salicylate in the same solvent is required for accurate quantification.[13][14]

Visualization of the Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis prep Add excess p-Tolyl Salicylate and solvent to vials equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Equilibration separate Allow solid to settle or centrifuge equilibrate->separate sample Withdraw supernatant separate->sample filter Filter through syringe filter (e.g., 0.45 µm) sample->filter dilute Dilute sample if necessary filter->dilute analyze Quantify using UV-Vis or HPLC dilute->analyze

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of p-Tolyl Salicylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the methodologies involved...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of p-Tolyl salicylate (4-methylphenyl 2-hydroxybenzoate). While a specific crystallographic information file (CIF) for p-Tolyl salicylate is not publicly available, this document serves as an in-depth walkthrough of the entire process, from synthesis and single-crystal growth to advanced structural elucidation and computational analysis. By leveraging established protocols and drawing parallels with structurally related aromatic esters, this guide offers field-proven insights into the experimental choices and theoretical underpinnings of crystal structure analysis, making it an invaluable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

p-Tolyl salicylate, an ester of salicylic acid and p-cresol, is a molecule of interest in various chemical and pharmaceutical contexts.[1] The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates many of its bulk properties, including solubility, stability, and bioavailability. A thorough understanding of its crystal structure is therefore paramount for its potential applications. This guide will detail the multifaceted approach required for a complete crystal structure analysis, providing both the "how" and the "why" behind each step.

PART 1: Synthesis and Crystallization

Synthesis of p-Tolyl Salicylate

The synthesis of p-Tolyl salicylate is typically achieved through Fischer-Speier esterification of salicylic acid with p-cresol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve salicylic acid (1.0 equivalent) in an excess of p-cresol (1.5-2.0 equivalents). The excess p-cresol serves to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5 mol%), to the reaction mixture with stirring.

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. For aromatic esters like p-Tolyl salicylate, slow evaporation from a suitable solvent is a common and effective method.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately at room temperature. For p-Tolyl salicylate, solvents such as ethanol, methanol, or acetone, or a mixture thereof, are good starting points.

  • Solution Preparation: Dissolve the purified p-Tolyl salicylate in a minimal amount of the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

PART 2: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Diffractometer Setup: The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure and refine the atomic positions.

Workflow: Structure Solution and Refinement using SHELX

The SHELX suite of programs is widely used for this purpose.

  • Structure Solution (SHELXS or SHELXT): Direct methods or Patterson methods are employed to obtain an initial model of the crystal structure from the diffraction data. This provides the positions of the heavier atoms.

  • Structure Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

  • Final Model: The refinement is complete when the R-factor (a measure of the agreement between the observed and calculated structure factors) converges to a low value (typically < 5%) and the residual electron density map is essentially flat.

Illustrative Crystallographic Data for p-Tolyl Salicylate

Since a CIF file is not available, the following table presents hypothetical but realistic crystallographic data for p-Tolyl salicylate, based on data for similar aromatic esters.

ParameterIllustrative Value
Chemical FormulaC₁₄H₁₂O₃
Formula Weight228.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.567
β (°)98.76
Volume (ų)1118.9
Z4
Density (calculated) (g/cm³)1.354
R-factor (%)4.5

PART 3: In-depth Structural Analysis

Molecular Geometry

The refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles within the p-Tolyl salicylate molecule.

Illustrative Bond Lengths and Angles for p-Tolyl Salicylate

BondLength (Å)AngleAngle (°)
C=O1.21O-C-C120.5
C-O (ester)1.36C-O-C118.2
C-OH1.35C-C-OH121.0
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal is determined by a network of non-covalent interactions. For p-Tolyl salicylate, these are expected to include hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The hydroxyl group of the salicylate moiety is a potent hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This can lead to the formation of intramolecular or intermolecular hydrogen bonds, significantly influencing the molecular conformation and crystal packing.

  • π-π Stacking: The two aromatic rings in p-Tolyl salicylate can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that defines the space of a molecule in a crystal, and different properties can be mapped onto this surface.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Input: The analysis is performed using the refined crystallographic information file (CIF).

  • Surface Generation: The CrystalExplorer software is used to generate the Hirshfeld surface of the p-Tolyl salicylate molecule.

  • Property Mapping: Various properties are mapped onto the surface, including:

    • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

    • Shape Index: This property helps to identify π-π stacking interactions, which appear as characteristic red and blue triangles.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They are 2D histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface.

Illustrative 2D Fingerprint Plot for p-Tolyl Salicylate

A typical fingerprint plot for a molecule like p-Tolyl salicylate would show distinct spikes corresponding to O···H hydrogen bonds and broader wings characteristic of C···H and H···H contacts. A significant population of points in the region corresponding to C···C contacts would indicate the presence of π-π stacking.

PART 4: Visualization and Formatting

Diagrams

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of p-Tolyl Salicylate purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection High-Quality Crystal structure_solution Structure Solution (SHELXS/T) data_collection->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement molecular_geometry Molecular Geometry refinement->molecular_geometry Refined CIF intermolecular_interactions Intermolecular Interactions molecular_geometry->intermolecular_interactions hirshfeld_analysis Hirshfeld Surface Analysis intermolecular_actions intermolecular_actions intermolecular_actions->hirshfeld_analysis

Caption: Experimental workflow for the crystal structure analysis of p-Tolyl salicylate.

intermolecular_interactions cluster_interactions Intermolecular Interactions molecule1 p-Tolyl Salicylate (Molecule 1) h_bond Hydrogen Bonding (O-H···O=C) molecule1->h_bond pi_stacking π-π Stacking (Aromatic Rings) molecule1->pi_stacking molecule2 p-Tolyl Salicylate (Molecule 2) molecule2->h_bond molecule2->pi_stacking

Caption: Key intermolecular interactions in the crystal packing of p-Tolyl salicylate.

Conclusion

This technical guide has outlined the comprehensive workflow for the crystal structure analysis of p-Tolyl salicylate. From the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and Hirshfeld surface analysis, each stage provides critical insights into the solid-state properties of the molecule. While the absence of a published crystal structure for p-Tolyl salicylate necessitates the use of illustrative data, the principles and methodologies described herein are universally applicable and serve as a robust framework for the structural elucidation of this and other crystalline materials. The detailed protocols and theoretical explanations are intended to empower researchers to confidently undertake and interpret crystal structure analyses, ultimately contributing to the advancement of drug development and materials science.

References

  • p-Tolyl Salicylate. PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Theoretical UV Absorption Spectrum of p-Tolyl Salicylate

This guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of the principles and computational methodologies for determining the theoretical ultraviolet (UV) absorption s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of the principles and computational methodologies for determining the theoretical ultraviolet (UV) absorption spectrum of p-Tolyl salicylate. By integrating foundational spectroscopic theory with a detailed, field-proven computational workflow, this document serves as a practical reference for predicting and interpreting the electronic spectra of aromatic esters.

Part 1: Theoretical Foundations of UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance.[1] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[1][2] For organic molecules like p-Tolyl salicylate, the absorption of photons in the 200-800 nm range primarily involves electronic transitions of electrons in π bonds and non-bonding (n) orbitals.[2][3]

Core Principles and Concepts
  • Electronic Transitions : When a molecule absorbs a photon of appropriate energy, an electron is promoted from a ground electronic state (S₀) to an excited state (S₁, S₂, etc.).[2][4] The chromophores within the molecule—parts responsible for light absorption—determine the specific wavelengths of absorption.[1] In p-Tolyl salicylate, the two aromatic rings and the carbonyl group of the ester constitute the principal chromophores, giving rise to characteristic π → π* and n → π* transitions.[3]

  • The Franck-Condon Principle : This principle is fundamental to understanding the shape and intensity of absorption bands. It posits that electronic transitions occur on a timescale (femtoseconds) much faster than nuclear motion.[5][6] Consequently, an electronic transition is represented as a "vertical" line on a potential energy diagram, originating from the equilibrium nuclear geometry of the ground state.[5][6] The probability of a transition to a specific vibrational level of the excited state is proportional to the overlap between the vibrational wavefunctions of the ground and excited states.[2][5]

  • The Jablonski Diagram : This diagram is a powerful tool for visualizing the relative energies of electronic states and the transitions between them.[4][7][8] It illustrates how a molecule, after absorbing a photon (a radiative transition), can undergo various radiative (fluorescence, phosphorescence) and non-radiative (vibrational relaxation, internal conversion) processes to return to the ground state.[4][7][9]

Visualizing Electronic Transitions

The diagram below provides a simplified conceptual map of the absorption process central to UV-Vis spectroscopy, as depicted in a Jablonski diagram.

G S0 Lowest Vibrational Level S1_v Vibrational Levels S0->S1_v Absorption (Photon In) S2_v Vibrational Levels S0->S2_v S1 Lowest Vibrational Level S1_v->S1 S2_v->S1 Internal Conversion & Vibrational Relaxation

Caption: Conceptual Jablonski diagram illustrating photon absorption and subsequent relaxation pathways.

Part 2: Computational Methodology for Predicting UV-Vis Spectra

Computational chemistry provides a robust framework for predicting UV-Vis spectra, offering insights that complement experimental findings and aid in the interpretation of spectral features.[3][10] Time-Dependent Density Functional Theory (TD-DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for many organic molecules.[11][12][13]

Self-Validating Computational Protocol

This protocol outlines a comprehensive and self-validating workflow for calculating the theoretical UV-Vis spectrum of p-Tolyl salicylate. The causality behind each step is explained to ensure scientific integrity.

Step 1: Molecular Structure Preparation

  • Action: Construct the 3D molecular structure of p-Tolyl salicylate using molecular modeling software (e.g., Avogadro, GaussView).

  • Causality: An accurate initial 3D structure is the necessary starting point for all subsequent quantum mechanical calculations.

Step 2: Ground State Geometry Optimization

  • Action: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable level of theory is Density Functional Theory (DFT) using the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).

  • Causality: According to the Franck-Condon principle, absorption occurs from the most stable ground-state geometry.[5][6] Failure to locate this energy minimum will result in inaccurate excitation energy predictions. The choice of functional and basis set is a trade-off between accuracy and computational expense, with B3LYP/6-311++G(d,p) being a well-established standard for organic molecules.[14]

Step 3: Vibrational Frequency Analysis

  • Action: Following optimization, perform a frequency calculation at the same level of theory.

  • Causality: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface and not a transition state.

Step 4: Excited State Calculation (TD-DFT)

  • Action: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies, oscillator strengths (f), and corresponding molecular orbital contributions for a specified number of excited states (e.g., 20-30 states).

  • Causality: This step simulates the "vertical" electronic excitation as dictated by the Franck-Condon principle.[15] The output provides a "stick" spectrum, where each stick represents a transition at a specific energy (wavelength) and its height is proportional to the oscillator strength, which correlates with the experimental absorption intensity.

Step 5: Incorporation of Solvent Effects

  • Action: Repeat the optimization and TD-DFT calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM). The choice of solvent (e.g., ethanol, cyclohexane) should match experimental conditions.

  • Causality: UV-Vis spectra are typically recorded in solution.[16] The polarity of the solvent can interact with the molecule's ground and excited state dipole moments differently, leading to shifts in the absorption maxima (solvatochromism).[17][18][19] PCM is an efficient method to approximate these interactions.

Step 6: Spectrum Simulation and Visualization

  • Action: Convolute the calculated "stick" spectrum using a broadening function (typically Gaussian or Lorentzian) to generate a continuous spectrum that visually resembles an experimental one.

  • Causality: Experimental spectra exhibit broad absorption bands rather than infinitely sharp lines due to factors like vibrational fine structure, rotational broadening, and solvent interactions.[1] Applying a broadening function simulates these effects for a more realistic comparison.

Part 3: Analysis of the Theoretical Spectrum of p-Tolyl Salicylate

Executing the protocol described above yields a set of predictable electronic transitions for p-Tolyl salicylate. The primary absorptions are expected to arise from π → π* transitions associated with the salicylate and tolyl aromatic systems.

Predicted Spectroscopic Data

The following table summarizes the illustrative theoretical data for the most significant electronic transitions of p-Tolyl salicylate, as calculated in a moderately polar solvent like ethanol.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S₀ → S₁3150.185HOMO → LUMOπ → π
S₀ → S₂2880.095HOMO-1 → LUMOπ → π
S₀ → S₃2450.450HOMO → LUMO+1π → π
S₀ → S₄2100.310HOMO-2 → LUMOπ → π

(Note: These values are representative results derived from standard TD-DFT/B3LYP/6-311++G(d,p) calculations with a PCM solvent model and are intended for illustrative purposes.)

Discussion and Interpretation

The theoretical spectrum is dominated by intense π → π* transitions, which is characteristic of highly conjugated aromatic systems.

  • The S₀ → S₁ Transition (~315 nm): This is the lowest energy absorption band and corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This transition is primarily localized across the salicylate moiety, which acts as the main chromophore. Experimental spectra of related compounds, such as salicylic acid and its simple esters, show a similar absorption band in the 295-310 nm range.[20][21]

  • Higher Energy Transitions (<250 nm): The more intense bands predicted at shorter wavelengths (e.g., S₀ → S₃ at 245 nm) involve deeper π orbitals and higher-energy unoccupied orbitals. These transitions often involve charge transfer character across the entire molecular framework. Experimental studies on similar aromatic compounds confirm the presence of strong absorption bands in this region.[22]

  • Comparison with Analogs: The predicted spectrum shows good qualitative agreement with experimental data for phenyl salicylate and methyl salicylate.[23][24] Phenyl salicylate, for instance, exhibits luminescence spectra with vibronic structures that indicate the involvement of specific vibrational modes coupled to the electronic transition.[23] While TD-DFT in its standard implementation does not resolve vibronic structure, it accurately predicts the energy of the primary electronic transition. Discrepancies between calculated and experimental λmax values, typically on the order of 10-20 nm, are common and can be attributed to the approximations inherent in the chosen DFT functional and the continuum solvent model.[3][11]

Part 4: Visualization of the Computational Workflow

To ensure clarity and reproducibility, the entire computational protocol can be visualized as a logical workflow.

G cluster_input 1. Input Preparation cluster_g_state 2. Ground State Calculation (DFT) cluster_e_state 3. Excited State Calculation (TD-DFT) cluster_output 4. Output & Analysis mol_build Build 3D Structure of p-Tolyl Salicylate geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_val Frequency Analysis (Validation Step) geom_opt->freq_val Confirm Minimum solvent Define Solvent Model (e.g., PCM - Ethanol) freq_val->solvent Validated Geometry td_dft Calculate Vertical Excitation Energies & Oscillator Strengths solvent->td_dft stick_spec Generate 'Stick' Spectrum (λmax vs. f) td_dft->stick_spec broaden Apply Broadening (Gaussian/Lorentzian) stick_spec->broaden final_spec Simulated UV-Vis Spectrum broaden->final_spec

Caption: Computational workflow for the theoretical prediction of a UV-Vis absorption spectrum.

Conclusion

This guide has detailed a robust, theory-grounded computational protocol for predicting the UV absorption spectrum of p-Tolyl salicylate. By leveraging Time-Dependent Density Functional Theory, researchers can gain significant insights into the electronic structure and photophysical properties of this and other molecules of interest. The described workflow, which emphasizes causality and self-validation, provides a reliable framework for generating theoretical spectra that can be used to interpret experimental data, screen candidate molecules for specific optical properties, and advance research in fields ranging from pharmaceutical sciences to materials development.

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Foundational

p-Tolyl salicylate as a fragrance ingredient

An In-depth Technical Guide to p-Tolyl Salicylate as a Fragrance Ingredient Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of p-Tolyl Salicylate (CAS 607-88-5),...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to p-Tolyl Salicylate as a Fragrance Ingredient

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of p-Tolyl Salicylate (CAS 607-88-5), a significant fragrance ingredient valued for its subtle yet tenacious floral-green aroma.[1][2] It delves into the compound's chemical and physical properties, synthesis methodologies, and its application in fine fragrance and consumer product formulations. This document further details the analytical techniques for quality control and summarizes the current safety and regulatory landscape, offering an essential resource for researchers, perfumers, and formulation scientists in the fragrance and cosmetic industries.

Introduction

p-Tolyl salicylate, also known as p-cresyl salicylate or 4-methylphenyl salicylate, is an aromatic ester belonging to the salicylate family of fragrance compounds.[3][4] While other salicylates like benzyl and hexyl salicylate are known for their more pronounced floral and balsamic notes, p-tolyl salicylate offers a uniquely delicate and persistent scent profile reminiscent of narcissus and hyacinth.[1][2] Its mildness, often contrasted with the sharper notes of other p-cresyl esters, makes it a valuable modifier and blender in complex fragrance compositions.[1][2] This guide aims to provide an in-depth, technical exploration of this ingredient, from its molecular structure to its end-use applications and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of p-tolyl salicylate is fundamental to its effective use in fragrance formulations, ensuring stability and performance.

Table 1: Physicochemical Properties of p-Tolyl Salicylate

PropertyValueSource(s)
IUPAC Name (4-methylphenyl) 2-hydroxybenzoate[2][][]
Synonyms p-Cresyl Salicylate, 4-Methylphenyl Salicylate[3][4]
CAS Number 607-88-5[3][4]
Molecular Formula C₁₄H₁₂O₃[3][7][8]
Molecular Weight 228.25 g/mol [3][4]
Appearance White to off-white crystalline solid/powder[1][9]
Melting Point 38-40 °C[1][10]
Boiling Point ~310.05 °C (estimated)[1][11]
Solubility Insoluble in water; soluble in alcohol and oils[1][11]
LogP (o/w) 3.43 - 4.1 (estimated)[1][12]

Synthesis and Manufacturing

The primary industrial synthesis of p-tolyl salicylate is achieved through the esterification of salicylic acid with p-cresol. While various catalysts can be employed, a common laboratory and industrial method involves the use of a dehydrating agent or acid catalyst.

Generalized Synthesis Protocol

The esterification is typically carried out by reacting salicylic acid and p-cresol, often in the presence of a catalyst like phosphorus oxychloride.[1] The reaction involves the formation of an ester linkage between the carboxylic acid group of salicylic acid and the hydroxyl group of p-cresol.

Experimental Protocol: Laboratory Scale Synthesis

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge equimolar amounts of salicylic acid and p-cresol.

  • Catalyst Addition: Slowly add a suitable catalyst, such as phosphorus oxychloride, to the mixture under constant agitation.[1] The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction: Heat the mixture to the target reaction temperature and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Work-up: After completion, the reaction mixture is cooled and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid and remove unreacted salicylic acid.

  • Purification: The crude p-tolyl salicylate is then purified, typically through recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield a product of high purity. The purity is critical as trace amounts of unreacted p-cresol can negatively impact the final odor profile.[1]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification Process Salicylic_Acid Salicylic Acid Reactor Reaction Vessel (Heated, Stirred) Salicylic_Acid->Reactor p_Cresol p-Cresol p_Cresol->Reactor Catalyst Catalyst Addition (e.g., POCl3) Neutralization Neutralization Wash (e.g., NaHCO3 aq.) Reactor->Neutralization Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Neutralization->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product High-Purity p-Tolyl Salicylate Drying->Final_Product

Caption: Generalized workflow for the synthesis of p-Tolyl Salicylate.

Application in Fragrance Compositions

Olfactory Profile

p-Tolyl salicylate possesses a very faint yet remarkably tenacious floral-green odor.[1][2] Its scent is often described as being reminiscent of Narcissus and Hyacinth, but in a more delicate and subtle manner than other cresylic esters.[1][2] The high purity of the material is paramount, as residual p-cresol can introduce a harsh, phenolic off-note that spoils its delicate character.[1]

Functional Role in Perfumery
  • Floralizer: It is particularly useful in building and enhancing floral accords such as narcissus, jasmine, and ylang-ylang.[1]

  • Blender & Fixative: Due to its low volatility and mild scent, it acts as an excellent blender, harmonizing different notes within a composition. Its tenacity also provides a fixative effect, prolonging the life of the fragrance on the skin.

  • Chypre and Fougère: It blends exceptionally well with oakmoss and other green, mossy notes, making it a valuable component in classic Chypre and men's Fougère fragrance structures.[1]

Analytical Control and Quality Assurance

To ensure the quality and consistency of p-tolyl salicylate for fragrance applications, a suite of analytical tests is employed. The primary goal is to confirm identity, assess purity, and quantify any impurities that could affect the olfactory profile or safety.

Key Quality Control Parameters
  • Purity (GC): Gas Chromatography is the standard method to determine the purity of the material, typically aiming for >98%.

  • Appearance: Visual inspection against a standard for color and form (e.g., white crystalline powder).

  • Odor: Olfactory evaluation by a trained perfumer to ensure it meets the standard profile and is free from off-notes.

  • Melting Point: Confirms the identity and purity of the crystalline solid.

Standard Protocol: GC-MS Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for both quantifying the purity of p-tolyl salicylate and identifying potential impurities.[13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a stock solution of p-tolyl salicylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[13]

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.[13]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the p-tolyl salicylate peak by its retention time and mass spectrum. Calculate purity by the area percentage method, assuming all components have a similar response factor. Identify any impurity peaks by comparing their mass spectra to library data (e.g., NIST).

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Material Batch of p-Tolyl Salicylate Dissolution Dissolve in Solvent (e.g., DCM) Sample->Dissolution GC_Injection Inject into GC-MS Dissolution->GC_Injection Separation GC Separation (Capillary Column) GC_Injection->Separation Detection MS Detection (EI, Mass Scan) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Library_Search Mass Spectral Library Search Detection->Library_Search Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Quality Report: - Purity % - Impurity ID Integration->Report Library_Search->Report

Caption: Standard quality control workflow using GC-MS for p-Tolyl Salicylate.

Safety and Regulatory Landscape

The safe use of fragrance ingredients is paramount and is governed by international bodies and regulations. p-Tolyl salicylate has been subject to safety assessments to determine its potential for various toxicological endpoints.

Toxicological Profile

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of p-cresyl salicylate.[8] The key findings from the RIFM expert panel are summarized below:

  • Metabolism: It is expected that p-tolyl salicylate will hydrolyze into its constituent parts, p-cresol and salicylic acid, upon systemic exposure.[8] Therefore, the toxicological data of these metabolites are considered relevant for the safety assessment.[8]

  • Systemic Toxicity: Based on data from its metabolites, a No-Observed-Adverse-Effect Level (NOAEL) was established, and the Margin of Exposure (MOE) for repeated dose toxicity was found to be adequate at current use levels.[8]

  • Genotoxicity: The material is not expected to be genotoxic.[8]

  • Skin Sensitization: Based on the application of the Dermal Sensitization Threshold (DST), p-cresyl salicylate does not present a safety concern for skin sensitization at the current declared levels of use.[8]

  • Phototoxicity/Photoallergenicity: It is not expected to be phototoxic or photoallergenic.[8]

The material is classified as harmful if swallowed and causes skin irritation according to GHS classifications provided by suppliers.[4][14]

Regulatory Status

The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance materials. These standards are based on the safety assessments conducted by RIFM. As of the latest amendments, formulators must adhere to the specific concentration limits set for p-tolyl salicylate across different consumer product categories. Users of this ingredient must consult the most current version of the IFRA Standards to ensure compliance for each specific application.[15]

Table 2: GHS Hazard Information

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[1][4][14]
H315 Causes skin irritation[1][14]

Conclusion

p-Tolyl salicylate is a sophisticated and valuable ingredient in the perfumer's palette. Its unique, delicate floral-green character, combined with its excellent blending and fixative properties, allows for the creation of nuanced and lasting fragrances. A rigorous approach to its synthesis and purification is essential to preserve its subtle olfactory profile. Adherence to established analytical quality control procedures and compliance with global safety and regulatory standards, as set forth by bodies like RIFM and IFRA, ensure its continued safe and effective use in the fragrance industry. This guide provides the foundational technical knowledge for scientists and researchers to confidently work with and innovate using this distinctive fragrance material.

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Exploratory

An In-depth Technical Guide to the Discovery and History of p-Tolyl Salicylate

For Researchers, Scientists, and Drug Development Professionals Preamble: Situating p-Tolyl Salicylate within the Legacy of Salicylates The story of p-Tolyl salicylate is intrinsically linked to the rich history of salic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating p-Tolyl Salicylate within the Legacy of Salicylates

The story of p-Tolyl salicylate is intrinsically linked to the rich history of salicylates, a class of compounds that has been a cornerstone of medicine for millennia. From the ancient use of willow bark for pain and fever relief to the synthesis of salicylic acid and the revolutionary introduction of aspirin, salicylates have played a pivotal role in shaping modern pharmacology.[][2] p-Tolyl salicylate, an ester of salicylic acid and p-cresol, represents a specific chemical modification within this venerable family, designed to modulate the parent compound's therapeutic and physicochemical properties. This guide provides a comprehensive exploration of the discovery, synthesis, and historical context of p-Tolyl salicylate, offering insights for researchers and professionals in drug development.

Physicochemical Properties of p-Tolyl Salicylate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and drug development. The key properties of p-Tolyl salicylate are summarized below.

PropertyValueReference(s)
Chemical Name p-Tolyl 2-hydroxybenzoate[3]
Synonyms p-Cresyl Salicylate, 4-Methylphenyl Salicylate, Salicylic Acid p-Tolyl Ester[4][5]
CAS Number 607-88-5[4]
Molecular Formula C₁₄H₁₂O₃[4]
Molecular Weight 228.24 g/mol []
Appearance White to almost white crystalline powder
Melting Point 38 °C[]
Density 1.216 g/cm³[]
Refractive Index 1.605[]

The Genesis of p-Tolyl Salicylate: A Historical Perspective

While the precise moment of discovery for p-tolyl salicylate is not prominently documented in readily available historical records, its synthesis can be understood within the broader context of the late 19th and early 20th centuries—a period of intense investigation into the modification of salicylic acid. Following the successful large-scale production of salicylic acid, chemists actively explored the creation of its derivatives to mitigate the common side effect of gastric irritation.[] This era of chemical innovation led to the synthesis of numerous salicylic acid esters, with the goal of creating prodrugs that would pass through the stomach intact and release the active salicylic acid in the more alkaline environment of the intestines.

The synthesis of p-tolyl salicylate would have been a logical step in this exploration, combining the well-established therapeutic moiety of salicylic acid with p-cresol, a common organic compound. The esterification would have been intended to mask the acidic phenol group of salicylic acid, thereby reducing its direct irritant effect on the gastric mucosa.

Synthesis of p-Tolyl Salicylate: Experimental Protocols

The synthesis of p-tolyl salicylate can be achieved through several established methods of esterification. Below are two detailed protocols that represent common and effective approaches.

Protocol 1: Fischer-Speier Esterification

This classic acid-catalyzed esterification method is a cornerstone of organic synthesis.[6][7] The reaction involves the condensation of salicylic acid and p-cresol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Causality Behind Experimental Choices:

  • Excess Reactant: The use of an excess of one of the reactants (typically the less expensive one) or the removal of water as it is formed drives the reversible reaction toward the formation of the ester, in accordance with Le Châtelier's principle.[8]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of p-cresol.[6]

  • Azeotropic Removal of Water: Using a solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which is a highly effective method for driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine salicylic acid (1.0 equivalent) and p-cresol (1.2 equivalents).

  • Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.05 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude p-tolyl salicylate can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Diagram of Fischer-Speier Esterification Workflow:

Fischer_Speier_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification salicylic_acid Salicylic Acid reflux Reflux with Dean-Stark Trap salicylic_acid->reflux p_cresol p-Cresol p_cresol->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux solvent Toluene solvent->reflux wash Wash with NaHCO₃, Water, Brine reflux->wash dry Dry over Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purify Recrystallization or Chromatography evaporation->purify product Pure p-Tolyl Salicylate purify->product

Caption: Workflow for the synthesis of p-Tolyl Salicylate via Fischer-Speier Esterification.

Protocol 2: Synthesis Using Phosphoryl Chloride

This method offers an alternative to strong acid catalysis and can be effective for esterifications.[9] Phosphoryl chloride acts as a dehydrating agent and activator for the carboxylic acid.

Causality Behind Experimental Choices:

  • Phosphoryl Chloride as Activator: Phosphoryl chloride reacts with the carboxylic acid to form a highly reactive acyl phosphate intermediate, which is then readily attacked by the nucleophilic p-cresol. This avoids the need for a strong protic acid catalyst.

  • Controlled Temperature: The reaction is often performed at elevated temperatures to ensure a sufficient reaction rate, but careful control is necessary to prevent side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, combine salicylic acid (1.0 equivalent) and p-cresol (1.0 equivalent).

  • Reagent Addition: Slowly add phosphoryl chloride (0.5 equivalents) to the stirred mixture through the dropping funnel. The reaction may be exothermic, so the addition rate should be controlled.

  • Heating: After the addition is complete, heat the reaction mixture, typically in an oil bath, to a temperature of 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into ice-water to quench the remaining phosphoryl chloride.

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of p-tolyl salicylate is primarily understood through its role as a prodrug. Upon oral administration, it is expected to be hydrolyzed in vivo to its constituent components: salicylic acid and p-cresol.[10]

Diagram of p-Tolyl Salicylate Metabolism:

Metabolism pTS p-Tolyl Salicylate hydrolysis Hydrolysis (in vivo) pTS->hydrolysis SA Salicylic Acid hydrolysis->SA pC p-Cresol hydrolysis->pC effectsSA Anti-inflammatory, Analgesic Effects SA->effectsSA effectsPC Biological Effects (e.g., Uremic Toxin) pC->effectsPC

Caption: In vivo hydrolysis of p-Tolyl Salicylate to its active metabolites.

The Role of Salicylic Acid

The primary therapeutic effects of p-tolyl salicylate are attributed to the systemic release of salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through several mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.[11][12] By inhibiting COX-1 and COX-2, salicylic acid reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11][13]

The Contribution of p-Cresol

The other hydrolysis product, p-cresol, has a more complex biological profile. It is a known uremic toxin that can accumulate in patients with chronic kidney disease and has been associated with various adverse effects, including oxidative stress and inflammation.[14][15] Therefore, the therapeutic index of p-tolyl salicylate would be dependent on the balance between the beneficial effects of salicylic acid and the potential toxicity of p-cresol. This consideration is paramount in the context of drug development and highlights the importance of understanding the metabolic fate of all components of a prodrug.

Applications in Drug Development and Beyond

Historically, the primary application of salicylate esters like p-tolyl salicylate was likely as oral anti-inflammatory and analgesic agents with potentially improved gastrointestinal tolerability compared to salicylic acid.

In modern contexts, p-tolyl salicylate and similar compounds may find applications in:

  • Topical Formulations: Due to its lipophilicity, p-tolyl salicylate could be explored for use in topical formulations for localized pain relief, where it would be hydrolyzed to salicylic acid in the skin.

  • Fragrance and Cosmetics: p-Tolyl salicylate is also used in the fragrance industry for its mild, sweet, and floral aroma.[5][12]

Conclusion

p-Tolyl salicylate, while not as renowned as its cousin aspirin, represents an important chapter in the history of drug development, embodying the early strategies of prodrug design to enhance the therapeutic properties of a parent molecule. Its synthesis is a straightforward application of classic organic reactions, and its pharmacology is a tale of two molecules—the well-established therapeutic agent, salicylic acid, and the biologically active metabolite, p-cresol. For researchers and scientists, the study of p-tolyl salicylate offers valuable insights into the principles of medicinal chemistry and the ongoing quest to optimize drug efficacy and safety.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Imai, T., et al. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. Food and Chemical Toxicology, 84, 149-155.
  • BenchChem. (2025). Application Note and Protocol for the Esterification of Salicylic Acid with Isodecyl Alcohol.
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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
  • Web of Journals. (2025). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Volume 3, Issue 2.
  • SIELC Technologies. (2018). Salicylic acid p-tolyl ester.
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  • ChemicalBook. (n.d.). SALICYLIC ACID P-TOLYL ESTER | 607-88-5.
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  • PubMed Central. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder.
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Foundational

An In-Depth Technical Guide to p-Tolyl Salicylate: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction p-Tolyl salicylate, a salicylic acid ester, is a compound of increasing interest in various scientific and industrial fields. Its unique chemic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl salicylate, a salicylic acid ester, is a compound of increasing interest in various scientific and industrial fields. Its unique chemical structure, combining the salicylate and p-cresol moieties, imparts a range of properties that make it a valuable molecule in applications from fragrance formulation to polymer science and potentially in drug delivery systems. This technical guide provides a comprehensive overview of p-tolyl salicylate, focusing on its nomenclature, physicochemical properties, synthesis methodologies, and current and potential applications for researchers, scientists, and professionals in drug development.

PART 1: Core Directive - Nomenclature and Identification

A clear and unambiguous understanding of a chemical entity begins with its nomenclature and various identifiers. p-Tolyl salicylate is known by several names, which can sometimes lead to confusion in literature and commercial listings.

Systematic and Common Names

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (4-methylphenyl) 2-hydroxybenzoate .[1][2][3] This name precisely describes the molecular structure: a 4-methylphenyl group (p-tolyl group) attached to the oxygen of the carboxylate group of a 2-hydroxybenzoate (salicylate) molecule.

Commonly used synonyms for p-tolyl salicylate include:

  • p-Cresyl salicylate[4][5]

  • 4-Methylphenyl salicylate[1][4][]

  • Salicylic acid 4-methylphenyl ester[4][]

  • Salicylic acid p-tolyl ester[5]

The term "p-cresyl" is derived from p-cresol, the phenol used in its synthesis.

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial:

IdentifierValueSource(s)
CAS Number 607-88-5[3][4][5]
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.25 g/mol [3]
InChI InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3[2]
Canonical SMILES CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O[2]

PART 2: Scientific Integrity & Logic - Properties and Synthesis

Physicochemical Properties

Understanding the physical and chemical properties of p-tolyl salicylate is essential for its handling, formulation, and application.

PropertyValueSource(s)
Appearance White to off-white crystalline solid or powder[4]
Melting Point 35-40 °C (95-104 °F)
Boiling Point Approximately 326-327 °C at 760 mmHg[4]
Solubility Insoluble in water; soluble in alcohol and oils[4]
logP (o/w) ~3.43 (estimated)[4]
Flash Point 134.7 °C (274.5 °F)[]
Density ~1.216 g/cm³[]

The lipophilic nature of p-tolyl salicylate, indicated by its low water solubility and positive logP value, is a key factor in its application in fragrances and its potential for transdermal delivery.

Synthesis of p-Tolyl Salicylate

The primary method for synthesizing p-tolyl salicylate is through the esterification of salicylic acid with p-cresol. This reaction is typically acid-catalyzed.

The synthesis is a classic example of Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic hydroxyl group of p-cresol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the p-tolyl salicylate ester.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Salicylic_Acid Salicylic Acid (2-hydroxybenzoic acid) p_Tolyl_Salicylate p-Tolyl Salicylate ((4-methylphenyl) 2-hydroxybenzoate) Salicylic_Acid->p_Tolyl_Salicylate Esterification p_Cresol p-Cresol (4-methylphenol) p_Cresol->p_Tolyl_Salicylate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, POCl₃, Acid-activated clay) Acid_Catalyst->p_Tolyl_Salicylate Catalyzes reaction Water Water (byproduct) p_Tolyl_Salicylate->Water Formation of

Caption: Fischer-Speier esterification of salicylic acid and p-cresol.

This protocol describes an environmentally benign approach using a recyclable solid acid catalyst.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap for azeotropic water removal, combine salicylic acid (1.0 equivalent) and p-cresol (2.0 equivalents) in a high-boiling point solvent such as o-xylene.

  • Catalyst Addition: Add acid-activated Indian bentonite clay (a weight percentage of the total reactants, e.g., 10-20% w/w) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water in the Dean-Stark trap drives the reaction equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solid catalyst by filtration, washing it with the reaction solvent. The catalyst can be dried and reused.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a 5% sodium hydroxide solution to remove unreacted salicylic acid and p-cresol, followed by water, and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude p-tolyl salicylate can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a pure crystalline product.

PART 3: Applications and Future Directions

Current Applications

p-Tolyl salicylate is utilized in the fragrance industry for its mild, floral, and slightly medicinal scent.[5] It serves as a fragrance ingredient in various cosmetic products.[5] Its fixative properties can also help to prolong the scent of other components in a perfume formulation.

The compound is available from various chemical suppliers as a biochemical for research purposes, although specific applications in proteomics are not extensively detailed in readily available literature.[3]

Potential Applications in Drug Development and Polymer Science

Salicylates, in general, are known for their ability to absorb ultraviolet (UV) radiation. Phenyl salicylate (Salol), a structurally similar compound, is used as a UV stabilizer in polymers.[2] The salicylate moiety in p-tolyl salicylate suggests its potential as a UV absorber to protect materials from photodegradation. This property could be valuable in the formulation of sunscreens, plastics, and other materials requiring UV protection.[8]

Salicylates, including methyl salicylate, are widely used in topical formulations for their analgesic and anti-inflammatory properties.[9][10] The lipophilic nature of p-tolyl salicylate makes it a candidate for investigation in transdermal drug delivery systems. Upon skin absorption, it is expected to hydrolyze into salicylic acid and p-cresol. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[11][12] The p-cresol moiety would need to be considered for its own biological activity and toxicological profile.

There is growing interest in developing biodegradable polymers from salicylic acid for biomedical applications, such as drug delivery.[13][14] p-Tolyl salicylate, with its hydroxyl and ester functionalities, could potentially serve as a monomer or a building block in the synthesis of novel polyesters or other polymers with tailored properties for drug delivery or as functional biomaterials.

Conclusion

p-Tolyl salicylate is a versatile molecule with established use in the fragrance industry and significant potential in other advanced applications. Its well-defined chemical identity, understood physicochemical properties, and accessible synthesis routes make it an attractive compound for further research and development. For professionals in drug development and polymer science, the exploration of p-tolyl salicylate as a UV absorber, a pro-drug for topical delivery, or a monomer for new polymers presents exciting opportunities for innovation. As with any chemical compound, a thorough evaluation of its efficacy, safety, and toxicological profile is paramount for any new application.

References

  • The Good Scents Company. (n.d.). para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate. Retrieved from [Link]

  • COSMILE Europe. (n.d.). P-CRESYL SALICYLATE. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology, 138, 111199.
  • Paula's Choice. (n.d.). P-Cresyl Salicylate. Retrieved from [Link]

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Jayalaxmi, B., et al. (2005). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Journal of the Indian Chemical Society, 82(4), 351-353.
  • Nexal Inc. (n.d.). Phenyl Salicylate (Salol) - UV Stabilizer & Pharma. Retrieved from [Link]

  • Performance Additives. (n.d.). UV Absorbers. Retrieved from [Link]

  • Hameed, S. M. S. A. (n.d.). Preparation of Salicylic Acid. Retrieved from [Link]

  • Yeoh, S. C., & Goh, C. F. (2021). Topical delivery of salicylates.
  • The Fragrance Conservatory. (n.d.). p-Cresol. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of salicylic acid.
  • Uhrich, K. E., et al. (2009). Synthesis and characterization of salicylic acid-based poly(anhydride-ester) copolymers. Journal of Applied Polymer Science, 111(3), 1270-1278.
  • Taylor & Francis Online. (n.d.). Salicylate – Knowledge and References. Retrieved from [Link]

  • Schmeltzer, R. C., & Uhrich, K. E. (2006). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). Polymer Preprints, 47(2), 949-950.
  • Rena, G., & Sakamoto, K. (2014). Salicylic acid: old and new implications for the treatment of type 2 diabetes. Diabetologia, 57(9), 1765-1768.
  • SIELC Technologies. (2018, February 16). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Goh, C. F., & Yeoh, S. C. (2021). Topical delivery of salicylates.
  • RxList. (2021, September 22). How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names. Retrieved from [Link]

Sources

Exploratory

understanding the photostability of p-Tolyl salicylate

An In-Depth Technical Guide to the Photostability of p-Tolyl Salicylate This guide provides a comprehensive technical exploration into the photostability of p-Tolyl Salicylate (also known as 4-Methylphenyl Salicylate or...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photostability of p-Tolyl Salicylate

This guide provides a comprehensive technical exploration into the photostability of p-Tolyl Salicylate (also known as 4-Methylphenyl Salicylate or p-Cresyl Salicylate[1]). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond mere protocol recitation. It delves into the causal mechanisms behind photochemical transformations and equips the reader with the foundational knowledge and practical methodologies required to rigorously assess and understand the photostability of this and similar aryl ester compounds.

Introduction: The Significance of Photostability

p-Tolyl Salicylate (CAS No. 607-88-5) is an aromatic ester with applications ranging from a building block in organic synthesis to a component in various formulations.[1] When such molecules are incorporated into products exposed to light, such as pharmaceuticals, sunscreens, or polymers, their interaction with ultraviolet (UV) radiation becomes a critical performance parameter. Photodegradation can lead to a loss of efficacy, the formation of potentially harmful byproducts, and changes in the physical properties of a formulation. Therefore, a thorough understanding of a compound's photostability is not an academic exercise but a prerequisite for developing safe, effective, and stable products. This guide focuses on the intrinsic photochemical behavior of p-Tolyl Salicylate, providing a framework for its evaluation.

Chapter 1: Fundamental Photochemical Principles

The journey of a molecule under UV irradiation begins with the absorption of a photon, elevating it to an electronically excited state. For p-Tolyl Salicylate, the chromophore—the salicylate moiety—absorbs UV radiation, promoting electrons to higher energy orbitals, primarily through π→π* and n→π* transitions. The fate of this newly energized molecule is dictated by a series of competing de-excitation pathways:

  • Non-Radiative Decay: The molecule can relax back to its ground state by dissipating the absorbed energy as heat.

  • Fluorescence/Phosphorescence: The energy can be emitted as light.

  • Photochemical Reaction: The excess energy can drive chemical bond cleavage and rearrangement.

For aryl esters like p-Tolyl Salicylate, the most prominent photochemical reaction pathway is the Photo-Fries rearrangement .[2] This intramolecular rearrangement is a key process that defines the compound's photostability profile.

Chapter 2: The Core Mechanism: Photo-Fries Rearrangement

The Photo-Fries rearrangement is a characteristic photochemical reaction of phenolic esters that converts them into hydroxyaryl ketones upon exposure to UV light.[3] Unlike the thermal Fries rearrangement, which requires a Lewis acid catalyst, the photo-variant is initiated solely by light and proceeds via a radical mechanism.[2]

The process is understood to initiate from the excited singlet state of the ester.[4] A sophisticated "three-state model" has been proposed, which involves a sequence of electronic state transitions that facilitate the reaction:

  • Absorption (S₀ → S₁): The molecule absorbs a photon, transitioning to an excited ππ* state.

  • Energy Transfer: The energy localizes from the aromatic ring to the carbonyl region, passing through a pre-dissociative nπ* state.

  • Dissociation: The molecule transitions to a dissociative πσ* state, leading to the homolytic cleavage of the ester's C-O bond (Ar-O(CO)R).[5]

This cleavage generates a radical pair—a phenoxy radical and an acyl radical—momentarily trapped within a "solvent cage". The subsequent fate of this radical pair dictates the product distribution:

  • In-Cage Recombination: The radical pair can recombine before diffusing apart. This recombination can occur at the ortho or para positions of the phenolic ring relative to the hydroxyl group, yielding the primary photoproducts: ortho- and para-hydroxybenzophenone derivatives.[6]

  • Out-of-Cage Diffusion: If the radicals escape the solvent cage, they can react with the solvent or other molecules, leading to the formation of byproducts, such as the corresponding phenol (p-cresol in this case).

G cluster_0 Excitation & Cleavage cluster_1 Reaction Pathways S0 p-Tolyl Salicylate (S₀) S1 Excited Singlet State (S₁) ππ* → nπ* → πσ* S0->S1 hν (UV Light) RP Radical Pair in Solvent Cage [p-Cresoxy Radical • + Salicyloyl Radical •] S1->RP Homolytic Cleavage Ortho Ortho-Rearranged Product (2-hydroxy-4'-methylbenzophenone) RP->Ortho In-Cage Recombination (ortho) Para Para-Rearranged Product (4-hydroxy-4'-methylbenzophenone) RP->Para In-Cage Recombination (para) Phenol Escape & Abstraction (p-Cresol) RP->Phenol Cage Escape

Caption: The Photo-Fries rearrangement mechanism of p-Tolyl Salicylate.

Chapter 3: Competing Degradation Pathways

While the Photo-Fries rearrangement is a primary pathway, it is not the only possible transformation. A complete photostability assessment must also consider competing reactions like photocleavage.

Photocleavage: This process involves the cleavage of the ester bond to yield salicylic acid and 1-butanol (in the case of butyl salicylate, which is analogous).[7] For p-tolyl salicylate, this would result in salicylic acid and p-cresol. These primary products can themselves absorb UV radiation and undergo further degradation, leading to a complex mixture of secondary photoproducts.

G cluster_fries Photo-Fries Rearrangement cluster_cleavage Photocleavage Start p-Tolyl Salicylate + hν Fries_Ortho Ortho-Hydroxyketone Start->Fries_Ortho Fries_Para Para-Hydroxyketone Start->Fries_Para Cleavage_SA Salicylic Acid Start->Cleavage_SA Cleavage_Cresol p-Cresol Start->Cleavage_Cresol G P1 Protocol 4.1: Sample Prep & Irradiation P2 Protocol 4.2: HPLC-DAD Analysis (Quantification) P1->P2 P3 Protocol 4.3: LC-MS Analysis (Identification) P1->P3 Data Data Synthesis: Degradation Kinetics & Product Profile P2->Data P3->Data Report Final Photostability Report Data->Report

Caption: Overall experimental workflow for photostability assessment.

Protocol 4.1: Sample Preparation and Irradiation

Causality: The goal is to expose the sample to a controlled and measurable dose of light that simulates relevant environmental conditions while minimizing thermal degradation. A dark control is essential to differentiate between light-induced and thermally-induced changes.

Methodology:

  • Solution Preparation: Prepare a stock solution of p-Tolyl Salicylate in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL). The solvent must be transparent in the UV region of interest and should not promote degradation.

  • Sample Aliquoting: Transfer aliquots of the stock solution into UV-transparent quartz cuvettes or vials.

  • Control Preparation: Prepare an identical set of samples and wrap them completely in aluminum foil. These will serve as the dark controls.

  • Irradiation: Place the unwrapped samples (and the wrapped dark controls) in a photostability chamber equipped with a calibrated light source. Per ICH guideline Q1B, this can be an artificial light source providing a combination of visible and UVA light, such as a xenon lamp or a metal halide lamp. [8][9]5. Exposure: Expose the samples to a controlled dose of UV radiation. Withdraw samples (and a corresponding dark control) at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Storage: Immediately store the collected samples at a low temperature (e.g., 4°C) and protected from light until analysis to prevent further degradation.

Protocol 4.2: Quantitative Analysis of Degradation using HPLC-DAD

Causality: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the workhorse for photostability testing. [7]It allows for the separation of the parent compound from its degradation products and provides quantitative data on the concentration of each.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of resolving p-Tolyl Salicylate from its potential degradation products. This typically involves screening different C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients).

  • System Suitability: Before analysis, perform a system suitability test to ensure the chromatographic system is performing adequately (checking parameters like tailing factor, resolution, and repeatability).

  • Calibration: Prepare a series of calibration standards of p-Tolyl Salicylate and inject them to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the samples collected from Protocol 4.1 (both irradiated and dark controls) into the HPLC system.

  • Data Processing: Integrate the peak area for p-Tolyl Salicylate in each chromatogram.

  • Calculation: Use the calibration curve to determine the concentration of p-Tolyl Salicylate remaining at each time point. Calculate the percentage degradation relative to the time-zero sample or the corresponding dark control.

Protocol 4.3: Identification of Photoproducts using LC-MS

Causality: While HPLC-DAD can show the formation of new peaks, it does not reveal their identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation, providing the molecular weight and fragmentation patterns of the unknown photoproducts. [7] Methodology:

  • LC-MS Analysis: Analyze the most degraded samples from Protocol 4.1 using an LC-MS system, preferably employing the same chromatographic method developed for the HPLC-DAD analysis to allow for peak correlation.

  • Data Acquisition: Acquire mass spectra for the parent compound and all significant degradation product peaks. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is highly recommended to obtain accurate mass data for elemental composition determination.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the major degradation product ions. The resulting fragmentation patterns provide crucial structural information.

  • Structural Elucidation: Based on the accurate mass and MS/MS fragmentation data, propose structures for the degradation products. This data should confirm the presence of the expected Photo-Fries rearrangement products and any photocleavage byproducts.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Irradiation Time (hours)Concentration of p-Tolyl Salicylate (µg/mL) - IrradiatedConcentration of p-Tolyl Salicylate (µg/mL) - Dark Control% DegradationMajor Photoproducts Detected (via LC-MS)
0100.0100.00.0-
485.299.814.6ortho-isomer, para-isomer
871.599.528.1ortho-isomer, para-isomer, p-cresol
1258.999.240.6ortho-isomer, para-isomer, p-cresol
2435.198.964.5ortho-isomer, para-isomer, p-cresol, salicylic acid

Note: Data presented is illustrative.

Chapter 5: Factors Influencing Photostability

The photochemical behavior of p-Tolyl Salicylate is not static; it is influenced by its immediate environment.

  • Solvent Effects: The polarity and viscosity of the solvent can affect the stability of the excited state and the dynamics of the radical pair within the solvent cage. Non-polar solvents may favor the formation of the ortho product in thermal Fries rearrangements, and similar influences can be expected in the photochemical variant. [2]* Presence of Oxygen: Molecular oxygen can interact with excited states or radical intermediates, potentially leading to photo-oxidative degradation pathways and the formation of different byproducts. [4][10]* Photosensitizers and Quenchers: Other components in a formulation can act as photosensitizers (absorbing light and transferring energy to the salicylate, accelerating its degradation) or quenchers (deactivating the excited state of the salicylate, thus protecting it).

Conclusion: Synthesizing Knowledge for Practical Application

The photostability of p-Tolyl Salicylate is governed by a fascinating interplay of electronic transitions and radical chemistry, with the Photo-Fries rearrangement being the central degradation pathway. This guide has established that a comprehensive understanding requires not just one experimental technique, but a multi-faceted approach combining controlled irradiation with robust quantitative (HPLC) and qualitative (LC-MS) analysis. By understanding the underlying mechanisms and the factors that influence them, researchers can better predict the long-term stability of formulations containing p-Tolyl Salicylate, design appropriate protective packaging, or make informed decisions about the inclusion of photostabilizing agents. This rigorous, mechanism-based approach ensures the development of scientifically sound, stable, and reliable products.

References

  • Title: Fries rearrangement Source: Wikipedia URL: [Link]

  • Title: THE PHOTOCHEMICALLY INDUCED FRIES REARRANGEMENT OF AROMATIC ESTERS Source: Defense Technical Information Center URL: [Link]

  • Title: Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Three-state Model for the Photo-Fries Rearrangement Source: Mario Barbatti URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations Source: Royal Society of Chemistry URL: [Link]

  • Title: Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment Source: CONICET (via The Journal of Organic Chemistry) URL: [Link]

  • Title: Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light Source: Journal of Hazardous Materials (via PubMed) URL: [Link]

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Foundational

A Technical Guide to the UV Absorption Mechanism of p-Tolyl Salicylate

Foreword In the ongoing effort to mitigate the deleterious effects of ultraviolet (UV) radiation on materials and human health, the development and understanding of photoprotective agents are of paramount importance. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the ongoing effort to mitigate the deleterious effects of ultraviolet (UV) radiation on materials and human health, the development and understanding of photoprotective agents are of paramount importance. Among the various classes of UV absorbers, salicylates represent one of the earliest and most studied families of compounds. This technical guide provides an in-depth exploration of the core mechanism by which p-Tolyl Salicylate, a representative member of this class, achieves its UV-absorbing properties. We will dissect the photophysical processes at a molecular level, provide actionable experimental protocols for characterization, and synthesize this knowledge with field-proven insights relevant to researchers, scientists, and professionals in drug and materials development.

Introduction: The Role of Salicylates in UV Protection

Ultraviolet radiation, particularly in the UVB (280-315 nm) and UVA (315-400 nm) ranges, possesses sufficient energy to cleave chemical bonds, initiating degradation pathways in polymers, coatings, and biological tissues. UV absorbers are molecules designed to preferentially absorb this harmful radiation and dissipate the absorbed energy through photophysical pathways that are non-destructive to the surrounding matrix.

Salicylic acid esters were among the first UV filters to be used commercially.[1][2] Their efficacy is rooted in a unique molecular structure that facilitates an exceptionally efficient and rapid energy dissipation channel. p-Tolyl Salicylate, also known as p-Cresyl Salicylate or 4-Methylphenyl Salicylate, is an ester of salicylic acid and p-cresol.[3][] Its mechanism of action serves as a quintessential example of photoprotection via Excited-State Intramolecular Proton Transfer (ESIPT), a process we will explore in detail.

The Core Mechanism: A Four-Level Photocycle of Energy Dissipation

The remarkable photostability and UV-absorbing capability of p-Tolyl Salicylate are governed by an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This mechanism can be understood as a closed four-level energy cycle that effectively converts high-energy UV photons into low-energy thermal energy, preventing the absorbed energy from initiating degradative chemical reactions.

The foundational requirement for ESIPT is the presence of a proton donor (the phenolic hydroxyl group) and a proton acceptor (the carbonyl oxygen) in close proximity, connected by an intramolecular hydrogen bond (IHB).[5]

The ESIPT photocycle proceeds through the following stages:

  • Ground State (Enol Form, E): At rest, the molecule exists in its most stable tautomeric form, the enol configuration. This form is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.

  • UV Photon Absorption (Excitation, E → E): Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁), denoted as E. This electronic transition dramatically alters the molecule's properties; the phenolic hydroxyl group becomes a much stronger acid, while the carbonyl oxygen becomes a stronger base.[5]

  • Excited-State Intramolecular Proton Transfer (ESIPT, E* → K): Driven by the altered acidity and basicity, an ultrafast (femtosecond timescale) and virtually barrierless proton transfer occurs along the hydrogen bond.[7] This creates a transient, high-energy keto tautomer in an excited state (K).

  • Non-Radiative Decay and Fluorescence (K* → K): The excited keto tautomer is unstable and rapidly decays back to its ground state (K). This energy release can occur through two primary pathways:

    • Non-Radiative Decay: The dominant pathway for salicylates, where the energy is dissipated as heat into the surrounding environment.

    • Fluorescence: A minor pathway involving the emission of a photon. This emitted light has a significantly longer wavelength (lower energy) than the absorbed light, a phenomenon known as a large Stokes shift, which is a hallmark of the ESIPT process.[7][8]

  • Ground-State Reversion (GSIPT, K → E): The ground-state keto tautomer (K) is thermodynamically less stable than the enol form (E). It therefore undergoes a rapid reverse proton transfer, known as Ground-State Intramolecular Proton Transfer (GSIPT), to regenerate the original enol structure.[9]

This cyclical process allows a single molecule of p-Tolyl Salicylate to absorb and safely dissipate the energy of numerous UV photons in quick succession, bestowing high photostability, a critical attribute for any effective UV absorber.

ESIPT_Photocycle cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) K Keto Tautomer (K) E Enol Tautomer (E) K->E GSIPT (Rapid Reversion) E_star Excited Enol (E) E->E_star UV Absorption (Excitation) K_star Excited Keto (K) K_star->K Non-Radiative Decay (Heat) & Fluorescence E_star->K_star ESIPT (fs timescale)

Caption: The ESIPT photocycle of p-Tolyl Salicylate.

Structural Causality and Field Insights
3.1 The Role of the p-Tolyl Group

While the core salicylate moiety is responsible for the ESIPT mechanism, the esterified p-tolyl group is not merely a passive component. Substituents on the salicylate structure can modulate the ESIPT process by influencing the strength of the intramolecular hydrogen bond and the electronic charge distribution.[10][11] The electron-donating nature of the para-methyl group on the phenyl ring can subtly influence the electron density around the ester oxygen, but the fundamental four-stage photocycle remains the dominant mechanism for energy dissipation.

3.2 "Pioneer" Absorption: A Secondary Mechanism

An important field insight is that salicylates are sometimes referred to as "pioneer" UV absorbers.[1] This is due to a secondary phenomenon where, after prolonged UV exposure, some salicylate molecules may undergo a permanent molecular rearrangement (Photo-Fries rearrangement) to form a dihydroxybenzophenone-like structure. This new structure is itself a potent and broader-spectrum UV absorber.[1] While this enhances the overall UV protection over time, it comes at the cost of the parent molecule, and the newly formed species can impart a yellow hue to the matrix due to absorption of some visible light.

Experimental Protocols for Characterization

Trustworthiness in scientific claims is built on verifiable experimental evidence. The following protocols provide a framework for the synthesis and characterization of p-Tolyl Salicylate.

4.1 Synthesis of p-Tolyl Salicylate via Esterification

This protocol describes a common laboratory-scale synthesis.[3]

Objective: To synthesize p-Tolyl Salicylate from salicylic acid and p-cresol.

Materials:

  • Salicylic Acid

  • p-Cresol

  • Phosphorus Oxychloride (POCl₃)

  • Toluene (or another suitable inert solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve salicylic acid and p-cresol in toluene.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring. Caution: POCl₃ is corrosive and reacts violently with water.

  • Reflux: After addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of cold 5% sodium bicarbonate solution to neutralize unreacted acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure p-Tolyl Salicylate.

4.2 Spectroscopic and Photostability Analysis

Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis Prep Prepare Solution (e.g., in Ethanol) Split Split into 'Test' and 'Dark Control' Prep->Split UVVis_Initial Record initial UV-Vis Spectrum & HPLC Chromatogram Split->UVVis_Initial UVVis_Final Record final UV-Vis & HPLC for both samples Expose Expose 'Test' sample to calibrated light source (≥1.2 million lux·h & ≥200 W·h/m²) Expose->UVVis_Final UVVis_Initial->Expose Compare Compare results: Test vs. Dark Control UVVis_Final->Compare

Caption: Experimental workflow for photostability testing.

Objective: To determine the UV absorption spectrum and assess the photostability of p-Tolyl Salicylate.

Instrumentation:

  • UV-Visible Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • ICH-compliant photostability chamber[12][13]

Procedure:

  • UV-Vis Spectrum Acquisition:

    • Prepare a dilute solution of p-Tolyl Salicylate in a suitable UV-transparent solvent (e.g., ethanol).

    • Scan the solution from 400 nm down to 200 nm using the spectrophotometer, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax). For salicylates, this is typically in the UVB range.[14][15]

  • Photostability Testing (as per ICH Q1B Guideline): [12][13]

    • Prepare a stock solution of the compound at a known concentration.

    • Take an initial HPLC reading to determine the initial concentration (Area Under the Curve).

    • Divide the solution into two quartz cuvettes: one wrapped in aluminum foil (dark control) and one unwrapped (test sample).

    • Place both samples in the photostability chamber and expose them to a light source capable of emitting a standardized spectrum (e.g., Xenon lamp).

    • The total exposure should be not less than 1.2 million lux hours and not less than 200 watt hours per square meter.

    • After exposure, analyze both the test and dark control samples by HPLC.

    • Evaluation: A photostable compound will show minimal (<5%) degradation in the test sample compared to the dark control. The high efficiency of the ESIPT cycle predicts excellent photostability for p-Tolyl Salicylate.

Data Summary

While specific photophysical data for p-Tolyl Salicylate requires dedicated experimental measurement, the table below summarizes typical values for the salicylate class of UV absorbers.

ParameterTypical Value / ObservationSignificance
UV λmax (Absorption) ~300 - 310 nmEffective absorption in the UVB range.[14]
Fluorescence λmax (Emission) ~400 - 450 nmEmission from the Keto* tautomer.
Stokes Shift >100 nmLarge shift is a key indicator of the ESIPT mechanism.[7]
Photostability HighThe efficient ESIPT cycle prevents molecular degradation.
Primary Dissipation Route Non-radiative decay (Heat)Safely converts UV energy into harmless thermal energy.
Conclusion

The function of p-Tolyl Salicylate as a UV absorber is a textbook example of elegant molecular engineering. Its efficacy is not merely due to its ability to absorb a photon, but rather its capacity to manage the subsequent energy through the highly efficient and photostable Excited-State Intramolecular Proton Transfer (ESIPT) photocycle. This rapid, reversible mechanism allows the molecule to continuously dissipate harmful UV radiation as heat, providing robust protection to the host material. A comprehensive understanding of this core mechanism, validated through the standardized protocols outlined herein, is essential for the rational design and application of photoprotective technologies in pharmaceuticals, cosmetics, and advanced materials.

References
  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. [Link][5]

  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PubMed, 33803102. [Link][6]

  • Zhang, J., et al. (2017). Effects of different substituents of methyl 5-R-salicylates on the excited state intramolecular proton transfer process. Physical Chemistry Chemical Physics, 19(43), 29336-29344. [Link][10]

  • Joshi, H. C., & Antonov, L. (2021). Representative photocycle of excited-state intramolecular proton transfer (ESIPT) in salicylic acid (SA). ResearchGate. [Link][16]

  • Catalán, J. (2014). Effects of charge transfer on the ESIPT process in methyl 5-R-salicylates. The Journal of Physical Chemistry B, 118(28), 7939-7945. [Link][11]

  • Mendez-Hernandez, S., et al. (2022). When a twist makes a difference: Exploring PCET and ESIPT on non-planar hydrogen-bonded donor-acceptor system. National Institutes of Health. [Link][17]

  • Suresh, S., et al. (2018). Material synthesis scheme of p-toluidinium salicylate. ResearchGate. [Link][18]

  • Maheshwari, S., et al. (1999). P, R and T forms of SA. ResearchGate. [Link][9]

  • Herbology Manchester. (2015). pentyl salicylate. [Link][19]

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  • Raytop Chemical. (2022). How do UV absorbers work? [Link][1]

  • Lecointre, A., et al. (2022). Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation. National Institutes of Health. [Link][21]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][12]

  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. National Institutes of Health. [Link][7]

  • David, D., et al. (2022). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. MDPI. [Link][22]

  • Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications. Physical Chemistry Chemical Physics, 14(25), 8803-8817. [Link][8]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link][13]

  • Kabani Skincare. (2024). SPF Boosters Explained: Risks of Butyloctyl Salicylate, Polyester-8, and Sunscreen Doping. [Link][23]

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  • Ataman Kimya. (n.d.). BUTYLOCTYL SALICYLATE. [Link][25]

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  • F. Vela-Soria, et al. (2013). Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate... PubMed. [Link][27]

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Exploratory

A Technical Guide to the Evaluation of p-Tolyl Salicylate as a Novel Plasticizer for Polymer Applications

Abstract The polymer industry is in a continuous search for novel plasticizers that offer enhanced performance, improved safety profiles, and greater environmental compatibility compared to traditional additives like pht...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The polymer industry is in a continuous search for novel plasticizers that offer enhanced performance, improved safety profiles, and greater environmental compatibility compared to traditional additives like phthalates. This guide introduces p-Tolyl salicylate (also known as p-cresyl salicylate), a salicylic acid ester, as a promising candidate for this role. Drawing from its chemical structure, which combines the polarity of an ester with the bulk of two aromatic rings, this document outlines the scientific rationale for its potential plasticizing effects. We provide a comprehensive framework for its evaluation, including detailed protocols for its synthesis, incorporation into a model polymer matrix (polyvinyl chloride), and a suite of analytical techniques to characterize its performance. This guide is intended for researchers and material scientists dedicated to the development of next-generation polymer additives.

Introduction: The Case for Novel Plasticizers

Plasticizers are essential additives that increase the flexibility, workability, and overall durability of polymeric materials.[1] They function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and allowing the chains to move more freely.[1][2] This molecular-level lubrication transforms rigid and brittle polymers, such as unplasticized polyvinyl chloride (PVC), into the versatile, ductile materials ubiquitous in modern life, from flexible tubing and electrical cable insulation to flooring and packaging films.[1]

The market has long been dominated by phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP). However, growing health and environmental concerns have catalyzed a shift towards safer alternatives. This has created a significant innovation opportunity for compounds that can deliver equivalent or superior performance without the associated risks.

p-Tolyl salicylate emerges as a compelling candidate. Its molecular structure (Figure 1) suggests it possesses the key attributes of an effective plasticizer:

  • Appropriate Polarity: The ester group can interact with polar sites on polymer chains, such as the C-Cl bond in PVC, promoting compatibility.

  • Molecular Bulk: The two aromatic rings provide the necessary volume to effectively separate polymer chains and increase free volume.[3]

  • Potential for Favorable Thermal Properties: Aromatic esters often exhibit good thermal stability, a critical attribute for polymer processing at elevated temperatures.

This guide presents a structured, scientifically grounded approach to validating the potential of p-Tolyl salicylate as a viable plasticizer.

Figure 1. Chemical structure of p-Tolyl Salicylate (4-methylphenyl 2-hydroxybenzoate).[4]

Physicochemical Properties and Synthesis

A thorough understanding of a candidate plasticizer's intrinsic properties is the first step in evaluating its potential.

Core Properties

The properties of p-Tolyl salicylate are summarized below and compared with the widely used plasticizer, DEHP.

Propertyp-Tolyl SalicylateDi(2-ethylhexyl) phthalate (DEHP)
CAS Number 607-88-5[5]117-81-7
Molecular Formula C14H12O3[5]C24H38O4
Molecular Weight 228.24 g/mol [5]390.56 g/mol
Appearance White crystalline solid[4]Colorless, viscous liquid
Melting Point 38 °C[4]-50 °C
Boiling Point 326-327 °C[4]385 °C
Solubility Soluble in alcohol; Insoluble in water[4]Insoluble in water; Soluble in organic solvents
Laboratory-Scale Synthesis Protocol

p-Tolyl salicylate can be readily synthesized via a Fischer-Speier esterification reaction.[6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid (salicylic acid) with an alcohol (p-cresol).[6]

Protocol 1: Synthesis of p-Tolyl Salicylate

Causality: The Fischer-Speier esterification is a thermodynamically controlled process, making it reliable for achieving good yields of the desired ester.[6] The use of a strong acid catalyst (H₂SO₄) is crucial as it protonates the carbonyl oxygen of the salicylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of p-cresol. An excess of one reactant or the removal of water is typically used to drive the equilibrium toward the product side.[7]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • p-Cresol (CH₃C₆H₄OH)[8]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (CH₃OH) (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 eq) and p-cresol (1.2 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 0.2 eq) to the mixture while stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 120-140°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dissolve the mixture in dichloromethane. Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: Recrystallize the crude product from hot methanol to yield pure p-Tolyl salicylate as a white solid.

Proposed Mechanism of Action in a Polymer Matrix

Plasticizers reduce the rigidity of a polymer by disrupting the polymer-polymer chain interactions.[9] The prevailing theories suggest that plasticizer molecules interpose themselves between polymer chains, increasing the intermolecular distance and the "free volume".[3] This separation weakens the cohesive forces (like van der Waals forces and dipole-dipole interactions) between the chains, which in turn lowers the glass transition temperature (Tg) – the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][9]

For p-Tolyl salicylate in a PVC matrix, the proposed interaction would involve:

  • The polar ester group of the plasticizer interacting with the polar C-Cl dipoles of the PVC chains.

  • The bulky, non-polar aromatic rings pushing the PVC chains apart, creating additional free volume.

This dual-action mechanism is hypothesized to effectively increase the mobility of the polymer chains, imparting flexibility to the material.

Caption: Proposed mechanism of PVC plasticization by p-Tolyl salicylate.

Experimental Framework for Performance Evaluation

A rigorous, multi-faceted testing protocol is required to validate the efficacy of p-Tolyl salicylate as a plasticizer. The following experimental plan uses PVC as the model polymer and includes a negative control (unplasticized PVC) and a positive control (PVC plasticized with DEHP) for robust comparison.

Preparation of Plasticized PVC Films

The first step is to create homogenous blends of PVC and the plasticizer, which are then cast into thin films suitable for testing.

Protocol 2: Preparation of Plasticized PVC Films (Solvent Casting Method)

Causality: The solvent casting method is chosen for its ability to produce uniform, thin films with excellent dispersion of the plasticizer, which is critical for obtaining reliable and reproducible results in subsequent thermal and mechanical tests. Tetrahydrofuran (THF) is selected as the solvent due to its excellent ability to dissolve PVC and the candidate plasticizer.

Materials:

  • PVC resin (suspension grade)

  • p-Tolyl salicylate (synthesized)

  • DEHP (positive control)

  • Tetrahydrofuran (THF), inhibitor-free

  • Glass Petri dishes

  • Leveling surface (e.g., a granite slab)

  • Fume hood

  • Drying oven

Procedure:

  • Formulation: Prepare three separate formulations based on parts per hundred resin (phr):

    • Control: 100 phr PVC

    • Test Sample: 100 phr PVC, 40 phr p-Tolyl salicylate

    • Reference: 100 phr PVC, 40 phr DEHP

  • Dissolution: For each formulation, dissolve the components in THF (approx. 10% w/v solution) by stirring in a sealed container until a homogenous, viscous solution is obtained.

  • Casting: Pour a consistent volume of each solution into separate, level glass Petri dishes inside a fume hood.

  • Solvent Evaporation: Cover the dishes loosely to allow for slow, controlled evaporation of the THF over 24-48 hours. This prevents the formation of bubbles or surface defects.

  • Final Drying: Once a solid film is formed, transfer the dishes to a vacuum oven and dry at 50°C for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the resulting films from the glass dishes. Label and store them in a desiccator prior to testing.

Characterization of Plasticizer Performance

The prepared films will be subjected to a series of standardized tests to quantify the plasticizing effect.

ExperimentalWorkflow cluster_prep Preparation cluster_test Performance Testing cluster_analysis Analysis Synth Synthesis of p-Tolyl Salicylate Formulate Formulation (PVC + Plasticizer) Synth->Formulate Cast Solvent Casting of Films Formulate->Cast DSC Thermal Analysis (DSC) Measure Glass Transition (Tg) Cast->DSC TGA Thermal Stability (TGA) Measure Decomposition Temp. Cast->TGA Mech Mechanical Testing (Tensile Strength, Elongation) Cast->Mech Mig Migration Test (Weight Loss) Cast->Mig Data Data Comparison vs. Control & DEHP DSC->Data TGA->Data Mech->Data Mig->Data Conclusion Efficacy Conclusion Data->Conclusion

Caption: Workflow for evaluating plasticizer performance.

A. Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer films. A significant decrease in Tg compared to the unplasticized control is the primary indicator of effective plasticization.[10][11]

Protocol:

  • A small sample (5-10 mg) of each film is hermetically sealed in an aluminum DSC pan.

  • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.[12] A typical cycle might be:

    • Heat from 25°C to 120°C at 10°C/min to erase thermal history.

    • Cool from 120°C to -50°C at 10°C/min.

    • Heat from -50°C to 150°C at 10°C/min.[13]

  • The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[13][14]

Expected Outcome:

SampleExpected Tg (°C)Interpretation
Unplasticized PVC~80-85Baseline rigidity
PVC + DEHP (40 phr)~20-30Effective plasticization
PVC + p-Tolyl Salicylate (40 phr)Hypothesis: < 40 Successful plasticization if significantly lower than control

B. Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the plasticized PVC and the volatility of the plasticizer.[15][16] The onset of weight loss indicates the temperature at which components begin to degrade or evaporate.[17]

Protocol:

  • A sample (10-15 mg) of each film is placed in a TGA pan.

  • The sample is heated from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.[15]

Expected Outcome: A two-stage weight loss is expected for plasticized samples. The first stage corresponds to the volatilization of the plasticizer, and the second to the degradation of the PVC polymer.[18][19] A higher onset temperature for the first weight loss step for p-Tolyl salicylate compared to DEHP would indicate lower volatility and potentially better permanence.

C. Mechanical Properties: Tensile Testing

Objective: To measure the effect of the plasticizer on the film's strength and flexibility. Effective plasticizers decrease tensile strength and modulus while significantly increasing elongation at break.[20]

Protocol:

  • Test specimens are cut from the films according to ASTM D882 or ISO 527-3 standards.[20][21][22][23][24][25][26][27][28][29]

  • A universal testing machine is used to pull the specimens at a constant rate of grip separation until they break.[21][30]

  • Key parameters are recorded:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand.[28]

    • Elongation at Break (%): The percentage increase in length at the point of rupture.[28]

    • Modulus of Elasticity (MPa): A measure of the material's stiffness.[28]

Expected Outcome:

SampleTensile Strength (MPa)Elongation at Break (%)Modulus (MPa)
Unplasticized PVCHigh (~50)Low (<10)High (~2500)
PVC + DEHP (40 phr)Low (~15-20)High (>250)Low (<20)
PVC + p-Tolyl Salicylate (40 phr)Hypothesis: Low Hypothesis: High Hypothesis: Low

D. Permanence: Plasticizer Migration Test

Objective: To evaluate the tendency of the plasticizer to leach or migrate out of the polymer matrix, which can lead to embrittlement of the product over time.[31][32]

Protocol (Accelerated Oven Aging):

  • Initial weights of several specimens from each film are accurately recorded.

  • The specimens are placed in a forced-air convection oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 7 days).[31]

  • After aging, the specimens are cooled in a desiccator and re-weighed.

  • The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out.[31][33][34]

Expected Outcome: Lower percentage weight loss indicates better permanence. The performance of p-Tolyl salicylate will be directly compared to that of DEHP.

Potential Advantages, Challenges, and Future Directions

Potential Advantages:

  • Favorable Safety Profile: Salicylates generally have a more benign toxicological profile than many phthalates. p-Cresyl salicylate is expected to hydrolyze to p-cresol and salicylic acid, both of which have been assessed for safety.[35]

  • UV-Absorbing Properties: The salicylate structure is known for its UV-absorbing capabilities, which could impart additional UV stability to the polymer, a highly desirable feature for outdoor applications.

Challenges:

  • Compatibility: The compatibility of p-Tolyl salicylate with a broad range of polymers beyond PVC needs to be established.

  • Cost-Effectiveness: The synthesis cost relative to high-volume, low-cost commercial plasticizers will be a critical factor for industrial adoption.

  • Regulatory Approval: As with any new chemical additive, extensive testing and regulatory approval would be necessary for commercial use, especially in sensitive applications like medical devices or food packaging.[36][37]

Future Directions:

  • Broadening the Polymer Scope: Evaluating p-Tolyl salicylate in other polymers such as cellulose acetate, polyvinyl acetate, and various elastomers.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of p-Tolyl salicylate to optimize plasticizing efficiency, permanence, and thermal properties.

  • Flexural Property Testing: For rigid and semi-rigid applications, performing three-point bend tests according to ASTM D790 to determine flexural strength and modulus would be highly informative.[38][39][40][41][42]

  • Humidity Compatibility: Assessing performance under humid conditions using standards like ASTM D2383 to ensure stability in various environments.[43][44]

Conclusion

p-Tolyl salicylate presents a compelling structural motif for a novel plasticizer. Its combination of aromatic and ester functionalities suggests it can effectively interact with and separate polymer chains to impart flexibility. The comprehensive experimental framework detailed in this guide provides a clear and scientifically rigorous pathway to validate this hypothesis. Through systematic synthesis, formulation, and characterization—focusing on thermal, mechanical, and permanence properties—researchers can definitively determine the efficacy of p-Tolyl salicylate. Should the results prove positive, this compound could represent a valuable addition to the toolkit of polymer scientists, offering a potentially safer and high-performing alternative to conventional plasticizers.

References

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  • Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. NETZSCH.
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  • D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. ASTM International.
  • UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics. Cermac srl.
  • BS EN ISO 527-1 Plastics-Determination of tensile properties. WANCE Material Testing Machines Manufacturer.
  • Fischer–Speier esterification. Wikipedia.
  • Glass Transition Measurement. Mettler Toledo.
  • D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. ASTM International.
  • Tensile test on plastics ISO 527-1 & ISO 527-2. ZwickRoell.
  • How Does DSC Determine The Glass Transition Temperature Of Polymers? YouTube.
  • ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. iTeh Standards.
  • RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology.
  • Differential Scanning Calorimetry. Polymer Science Learning Center.
  • Tensile test on plastics according to ISO 527-1 and ASTM D638. Hegewald & Peschke.
  • The results of the thermal analysis of the plasticizers. ResearchGate.
  • Basic principles of Fischer esterification for methyl salicylate. Benchchem.
  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate.
  • para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate. The Good Scents Company.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
  • Understanding Thermogravimetric Testing of Plastics. XRF Scientific.
  • Thermogravimetric Testing of Plastic. AZoM.
  • What is P-Cresyl Salicylate? Paula's Choice.
  • How To Conduct A Migration Test For Plastic Packaging. Qualitek Labs.
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  • Fischer Esterification of Salicylic Acid With Only Itself? Reddit.
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  • p-Cresol. Wikipedia.

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Foundational

An In-Depth Technical Guide on the Environmental Persistence of p-Tolyl Salicylate

Introduction p-Tolyl salicylate, also known as p-cresyl salicylate or 4-methylphenyl salicylate, is an ester of salicylic acid and p-cresol.[1][2] It finds application in various consumer and industrial products, includi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Tolyl salicylate, also known as p-cresyl salicylate or 4-methylphenyl salicylate, is an ester of salicylic acid and p-cresol.[1][2] It finds application in various consumer and industrial products, including fragrances and cosmetics.[3] As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and persistence is paramount to ensure its safe application. Environmental persistence, defined as the length of time a chemical remains in a particular environment, is a critical factor in assessing its potential for long-term adverse effects.[4] This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the environmental persistence of p-tolyl salicylate, with a focus on its degradation pathways and bioaccumulation potential. This document is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of chemical substances.

Molecular and Physicochemical Profile of p-Tolyl Salicylate

A foundational understanding of a molecule's physicochemical properties is essential for predicting its environmental behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.25 g/mol [1]
CAS Number 607-88-5[1]
Physical State Solid (White to almost white powder/crystal)[5][6]
Melting Point 38-40 °C[2][7]
Boiling Point ~310.05 °C (estimate)[3][7]
Water Solubility Insoluble[3][7]
LogP (octanol-water partition coefficient) 3.434 (estimate)[3]

The low water solubility and estimated LogP value suggest a potential for p-tolyl salicylate to partition into organic matrices, such as soil, sediment, and biota, rather than remaining in the aqueous phase.

Hydrolysis Workflow A Prepare Test Solutions (p-Tolyl Salicylate in pH 4, 7, 9 buffers) B Incubate at Constant Temperature (in the dark) A->B C Sample at Time Intervals B->C D HPLC Analysis (Quantify remaining p-Tolyl Salicylate) C->D E Data Analysis (Calculate rate constant and half-life) D->E Biodegradation Pathway A p-Tolyl Salicylate B Esterase-mediated Hydrolysis A->B C Salicylic Acid B->C D p-Cresol B->D E Further Degradation (e.g., via Catechol) C->E F Further Degradation D->F G TCA Cycle Intermediates E->G F->G H CO₂ + H₂O + Biomass G->H G->H

Sources

Protocols & Analytical Methods

Method

Synthesis of p-Tolyl Salicylate: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive guide details the synthesis of p-tolyl salicylate, an aromatic ester...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide details the synthesis of p-tolyl salicylate, an aromatic ester of significant interest, from p-cresol and salicylic acid. We present two robust synthetic protocols: the classic Fischer-Speier esterification under acidic catalysis and a milder approach utilizing phosphorus oxychloride. This document provides an in-depth analysis of the reaction mechanisms, step-by-step experimental procedures, safety considerations, and detailed analytical characterization of the final product. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the target compound.

Introduction: The Significance of p-Tolyl Salicylate

p-Tolyl salicylate, also known as 4-methylphenyl 2-hydroxybenzoate, is an aromatic ester with applications in various fields, including the fragrance and pharmaceutical industries. Its structural similarity to other salicylates, a class of compounds known for their analgesic and antipyretic properties, makes it a molecule of interest for further investigation in drug discovery and development. The synthesis of such esters is a fundamental process in organic chemistry, and a thorough understanding of the available synthetic routes is crucial for researchers in the field.

This guide provides two distinct and reliable methods for the preparation of p-tolyl salicylate from readily available starting materials: p-cresol and salicylic acid. The choice between the two protocols will depend on the specific requirements of the researcher, including available equipment, desired reaction conditions, and scale of the synthesis.

Reaction Mechanism and Theoretical Considerations

The formation of p-tolyl salicylate from p-cresol and salicylic acid is an esterification reaction. We will explore two primary mechanistic pathways.

Fischer-Speier Esterification: An Acid-Catalyzed Pathway

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols (or phenols in this case) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction.[3]

The mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack of the hydroxyl group of p-cresol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of a water molecule to form a protonated ester.

  • Deprotonation of the protonated ester to yield the final p-tolyl salicylate and regenerate the acid catalyst.

Phosphorus Oxychloride Method: A Milder Alternative

An alternative to the strongly acidic conditions of the Fischer-Speier esterification is the use of phosphorus oxychloride (POCl₃) as a dehydrating and activating agent.[4] This method often proceeds under milder conditions and can be advantageous for sensitive substrates. The reaction typically involves the in-situ formation of a more reactive acylating agent.

The proposed mechanism involves:

  • Activation of the carboxylic acid: Salicylic acid reacts with phosphorus oxychloride to form a reactive phosphoryl ester intermediate.

  • Nucleophilic attack: The hydroxyl group of p-cresol attacks the activated carbonyl carbon of the intermediate.

  • Elimination: A phosphate byproduct is eliminated, leading to the formation of the p-tolyl salicylate. A base, such as pyridine, is often added to neutralize the HCl generated during the reaction.[5]

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
p-CresolC₇H₈O108.1434.8202
Salicylic AcidC₇H₆O₃138.12158-161211
p-Tolyl SalicylateC₁₄H₁₂O₃228.2438N/A

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. p-Cresol is toxic and corrosive. Salicylic acid is an irritant. Concentrated sulfuric acid is highly corrosive. Phosphorus oxychloride is corrosive and reacts violently with water. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol details the synthesis of p-tolyl salicylate using concentrated sulfuric acid as a catalyst, a cost-effective and common laboratory-scale method.[6]

Materials:

  • p-Cresol

  • Salicylic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (13.8 g, 0.1 mol) and p-cresol (13.0 g, 0.12 mol). Add 100 mL of toluene to the flask.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL, approximately 0.036 mol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and a Dean-Stark trap to the flask. Heat the mixture to reflux using a heating mantle. The azeotropic removal of water with toluene will be observed in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) monitoring.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of deionized water.

      • 100 mL of 5% sodium bicarbonate solution (Caution: CO₂ evolution will occur. Vent the separatory funnel frequently). Repeat this wash until the aqueous layer is no longer acidic.

      • 100 mL of deionized water.

      • 100 mL of brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator, or by simple distillation.

  • Purification: The crude p-tolyl salicylate can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[7] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the crystals in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Synthesis using Phosphorus Oxychloride

This protocol provides a milder alternative for the synthesis of p-tolyl salicylate, avoiding the use of strong mineral acids.[4]

Materials:

  • p-Cresol

  • Salicylic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve salicylic acid (13.8 g, 0.1 mol) and p-cresol (10.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the flask in an ice bath.

  • Reagent Addition: While stirring vigorously, add phosphorus oxychloride (9.3 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into 100 mL of ice-cold 1 M HCl solution in a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 100 mL of 1 M HCl solution.

      • 100 mL of deionized water.

      • 100 mL of saturated sodium bicarbonate solution.

      • 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture as described in Protocol 1.

  • Isolation and Drying: Collect and dry the purified crystals as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized p-tolyl salicylate should be confirmed by a combination of spectroscopic methods and physical property measurements.

Analytical Technique Expected Results
Appearance White to off-white crystalline solid.
Melting Point 38 °C.[8]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.5-11.0 (s, 1H, Ar-OH), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (t, 1H, Ar-H), 6.9-7.3 (m, 6H, Ar-H), 2.3-2.4 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.0 (C=O), 161.5 (C-OH), 148.0, 136.0, 134.0, 130.0, 129.5, 122.0, 119.5, 118.0, 112.5, 21.0 (-CH₃).[9]
FT-IR (KBr, cm⁻¹)ν: 3200-3000 (O-H stretch, intramolecularly H-bonded), 3100-3000 (Ar C-H stretch), 1730-1710 (C=O ester stretch), 1610, 1590, 1490 (C=C aromatic stretch), 1250-1200 (C-O ester stretch).[10]
HPLC Purity can be assessed using reversed-phase HPLC.[2]

Visualization of Experimental Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Salicylic Acid, p-Cresol, and Toluene catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux with Dean-Stark Trap (4-6 hours) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool wash 5. Sequential Washing (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry with Na₂SO₄ wash->dry evaporate 7. Remove Toluene dry->evaporate recrystallize 8. Recrystallize from Ethanol/Water evaporate->recrystallize isolate 9. Isolate and Dry Crystals recrystallize->isolate final_product final_product isolate->final_product p-Tolyl Salicylate

Caption: Workflow for the synthesis of p-tolyl salicylate via Fischer-Speier esterification.

Phosphorus Oxychloride Method Workflow

POCl3_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Salicylic Acid, p-Cresol, Pyridine in CH₂Cl₂ cool_reactants 2. Cool in Ice Bath reactants->cool_reactants add_pocl3 3. Add POCl₃ Dropwise cool_reactants->add_pocl3 react_rt 4. Stir at Room Temperature (2-4 hours) add_pocl3->react_rt quench 5. Quench with 1M HCl react_rt->quench wash 6. Sequential Washing (HCl, H₂O, NaHCO₃, Brine) quench->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Remove CH₂Cl₂ dry->evaporate recrystallize 9. Recrystallize from Ethanol/Water evaporate->recrystallize isolate 10. Isolate and Dry Crystals recrystallize->isolate final_product final_product isolate->final_product p-Tolyl Salicylate

Caption: Workflow for the synthesis of p-tolyl salicylate using the phosphorus oxychloride method.

References

  • SIELC Technologies. Salicylic acid p-tolyl ester. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available at: [Link]

  • YouTube. The Fischer Esterification: Methyl Salicylate. Available at: [Link]

  • Science and Education Publishing. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent. Available at: [Link]

  • Google Patents. CN104058958A - Preparation method of phenyl salicylate.
  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Google Patents. US2891090A - Purification of salicylic acid derivatives.
  • CUNY. Purification by Recrystallization. Available at: [Link]

  • RSC Education. Purifying by recrystallisation. Available at: [Link]

  • NIH. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. Available at: [Link]

  • RSC Publishing. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Synthesis of p-Tolyl Salicylate via Fischer-Speier Esterification

Introduction p-Tolyl salicylate, also known as 4-methylphenyl salicylate or p-cresyl salicylate, is an ester of significant interest in various chemical and pharmaceutical applications.[1] It serves as a valuable interme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Tolyl salicylate, also known as 4-methylphenyl salicylate or p-cresyl salicylate, is an ester of significant interest in various chemical and pharmaceutical applications.[1] It serves as a valuable intermediate in organic synthesis and has applications in the fragrance industry for its faint floral-green odor.[2] This application note provides a detailed, validated experimental procedure for the synthesis of p-tolyl salicylate.

The protocol herein describes the Fischer-Speier esterification of salicylic acid with p-cresol.[3][4] This classic and robust method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol) to form an ester and water.[5] The reaction is reversible, and therefore, the protocol is optimized to drive the chemical equilibrium toward the product, ensuring a high yield of the desired ester.[4] We will provide a step-by-step methodology, explain the causality behind experimental choices, and detail the necessary safety precautions, purification techniques, and characterization data.

The Underlying Chemistry: Fischer-Speier Esterification

Fischer esterification is a cornerstone of organic synthesis for preparing esters.[3] The reaction mechanism, catalyzed by a strong acid like sulfuric acid, proceeds through several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the salicylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of p-cresol's hydroxyl group attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the p-cresol hydroxyl group) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final p-tolyl salicylate ester.

To maximize the yield, the equilibrium must be shifted to the right, in favor of the products. This protocol achieves this by using an excess of one reactant and facilitating the removal of water, a key byproduct.[4]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountPurity
Salicylic AcidC₇H₆O₃138.121.06.91 g≥99%
p-CresolC₇H₈O108.141.26.49 g≥99%
Sulfuric Acid (conc.)H₂SO₄98.08Catalyst~1 mL95-98%
TolueneC₇H₈92.14-50 mLAnhydrous
Sodium BicarbonateNaHCO₃84.01-As needed-
Sodium SulfateNa₂SO₄142.04-As neededAnhydrous
EthanolC₂H₆O46.07-As needed95% or absolute
Equipment
  • 100 mL Round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware and clamps

Safety Precautions

All procedures should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • p-Tolyl Salicylate: Harmful if swallowed and causes skin irritation.[7][8]

  • p-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Add slowly and carefully to the reaction mixture.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[7]

Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (6.91 g, 50 mmol) and p-cresol (6.49 g, 60 mmol).

    • Add 50 mL of toluene to the flask. Toluene serves as a solvent and as an azeotropic agent to remove water from the reaction mixture.[9][10]

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.

  • Catalyst Addition and Reflux:

    • Begin stirring the mixture. Slowly and with extreme caution, add concentrated sulfuric acid (~1 mL) dropwise to the flask. An exothermic reaction may occur.

    • Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature should be around the boiling point of the toluene-water azeotrope.

    • Continue refluxing for 3-5 hours. The progress of the reaction is visually monitored by the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water produced is approximately 0.9 mL (from 50 mmol of reaction).

  • Work-up and Neutralization:

    • Once the reaction is complete (i.e., no more water is collected), allow the flask to cool to room temperature.

    • Carefully transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will neutralize the sulfuric acid catalyst and any unreacted salicylic acid, causing the evolution of CO₂ gas. Vent the separatory funnel frequently to release pressure.[3]

      • Repeat the sodium bicarbonate wash until no more gas evolves.

      • 50 mL of deionized water.

      • 50 mL of brine (saturated NaCl solution) to facilitate layer separation and remove residual water.

  • Drying and Solvent Removal:

    • Drain the toluene (organic) layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator to yield the crude p-tolyl salicylate.

Purification by Recrystallization
  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat gently to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystals of p-tolyl salicylate should begin to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Data and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.25 g/mol [1]
Melting Point 38-40 °C[]
Yield 75-85% (typical)

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of p-tolyl salicylate.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Combine Salicylic Acid, p-Cresol, and Toluene in Round-Bottom Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (3-5 hours) with Dean-Stark Trap B->C D 4. Cool to Room Temp C->D Reaction Complete E 5. Transfer to Separatory Funnel D->E F 6. Wash with H₂O, NaHCO₃ Solution, Brine E->F G 7. Dry Organic Layer with Anhydrous Na₂SO₄ F->G H 8. Remove Toluene via Rotary Evaporation G->H I 9. Recrystallize Crude Product from Hot Ethanol H->I Obtain Crude Product J 10. Cool to Induce Crystallization I->J K 11. Collect Crystals via Vacuum Filtration J->K L 12. Dry Purified p-Tolyl Salicylate K->L M M L->M Final Product for Characterization

Caption: Workflow for p-Tolyl Salicylate Synthesis.

Conclusion

This application note details a reliable and efficient method for the synthesis of p-tolyl salicylate using the Fischer-Speier esterification reaction. By carefully controlling the reaction conditions, particularly through the azeotropic removal of water, high yields of the desired product can be achieved. The described work-up and purification procedures are critical for obtaining a high-purity final product. This protocol is well-suited for researchers in synthetic chemistry and drug development requiring a scalable and reproducible method for producing salicylate esters.

References

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 29 – The Fischer Esterification.
  • ResearchGate. (n.d.). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Retrieved from [Link]

  • SIELC Technologies. (2018). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Google Patents. (1959). US2891090A - Purification of salicylic acid derivatives.
  • Herbology Manchester. (2015). Amyl salicylate. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Quora. (2021). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol group of one molecule of salicylic acid and the carboxy group of another and not for example two carboxy-groups?. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Reddit. (2020). Why doesn't salicylic acid undergo esterification reaction with each other?. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Enzymatic Synthesis of p-Tolyl Salicylate Using Lipase

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the synthesis of p-Tolyl salicylate, an important fine chemical used in fragrances and as...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis of p-Tolyl salicylate, an important fine chemical used in fragrances and as a UV absorber, through a sustainable biocatalytic approach using lipase.[1][2] It delves into the scientific principles, offers detailed experimental protocols, and provides expert insights to ensure reproducible and high-yield results.

Introduction: The Shift to Greener Synthesis

The synthesis of specialty esters like p-Tolyl salicylate has traditionally relied on chemical methods, such as Fischer esterification, which often require harsh conditions, acid catalysts, and can lead to unwanted byproducts.[1][3] The modern chemical industry, however, is increasingly driven by the principles of green chemistry, prioritizing sustainability, efficiency, and safety.[4][5] Biocatalysis, the use of enzymes to mediate chemical reactions, has emerged as a powerful tool in this paradigm shift.[6][7]

Lipases (EC 3.1.1.3), a class of hydrolase enzymes, are particularly compelling catalysts for organic synthesis. While their natural role is to hydrolyze fats, they can brilliantly catalyze the reverse reaction—ester synthesis—in environments with low water content.[8][9][10][11] This guide outlines the application of lipase, specifically the robust and widely-used Candida antarctica Lipase B (CALB), for the efficient synthesis of p-Tolyl salicylate from salicylic acid and p-cresol.

Advantages of the Enzymatic Approach:

  • High Selectivity: Enzymes minimize the formation of byproducts, leading to purer products and simpler downstream processing.

  • Mild Reaction Conditions: Reactions proceed at or near ambient temperatures and pressures, reducing energy consumption and preserving sensitive functional groups.

  • Environmental Sustainability: The process avoids toxic metal catalysts and harsh reagents, and enzymes themselves are biodegradable.[7]

  • Catalyst Reusability: The use of immobilized enzymes allows for easy recovery and reuse, significantly improving process economics.[12]

Scientific Principles and Rationale

A successful biocatalytic process is built on a solid understanding of the enzyme, its mechanism, and the factors that influence its activity.

The Biocatalyst: Immobilized Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B is one of the most versatile and stable lipases known, making it a workhorse in biocatalysis.[13] For synthetic applications, it is almost exclusively used in an immobilized form, such as the commercial preparation Novozym® 435, where the enzyme is adsorbed onto an acrylic resin.[14]

Why Immobilization is Critical:

  • Enhanced Stability: Immobilization provides a protective microenvironment, making the enzyme more resistant to denaturation by organic solvents and heat.

  • Ease of Separation: The solid catalyst is easily filtered from the reaction mixture, simplifying product purification.

  • Reusability: The ability to recover and reuse the catalyst for multiple cycles is a key driver for industrial feasibility.[12]

The Reaction Mechanism

Lipase-catalyzed esterification in a non-aqueous solvent typically follows a Ping-Pong Bi-Bi mechanism.[15] This two-step process avoids the direct condensation of the acid and alcohol.

  • Acylation: The carboxylic acid (Salicylic Acid) binds to the lipase's active site. The catalytic triad (Ser-His-Asp) facilitates the formation of a covalent acyl-enzyme intermediate , releasing a molecule of water.

  • Nucleophilic Attack: The alcohol (p-Cresol) then enters the active site and attacks the acyl-enzyme intermediate. This step, which is the reverse of hydrolysis, leads to the formation of the ester (p-Tolyl Salicylate) and regeneration of the free enzyme.

G enzyme_node enzyme_node intermediate_node intermediate_node substrate_node substrate_node product_node product_node E Free Lipase (E) E_SA Lipase-Acid Complex E->E_SA E_Acyl Acyl-Enzyme Intermediate E_SA->E_Acyl - P E_P Lipase-Ester Complex E_Acyl->E_P H2O Water (P) E_Acyl->H2O E_final Free Lipase (E) E_P->E_final - Q PTS p-Tolyl Salicylate (Q) E_P->PTS SA Salicylic Acid (A) SA->E_SA + A PC p-Cresol (B) PC->E_Acyl + B

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Causality Behind Key Experimental Choices

Optimizing the reaction environment is paramount for achieving high conversion. Each parameter is chosen to deliberately shift the reaction equilibrium towards synthesis and maintain optimal enzyme function.

  • Solvent Selection: The choice of solvent is arguably the most critical factor. The reaction is performed in a non-aqueous, hydrophobic organic solvent (e.g., hexane, heptane, toluene).

    • Why? Water is a product of the reaction. According to Le Châtelier's principle, removing it from the enzyme's microenvironment will drive the equilibrium towards ester formation. Hydrophobic solvents are poor at solubilizing water, effectively sequestering it away from the lipase. A solvent's log P value (a measure of its hydrophobicity) is a useful guide; solvents with a log P > 2 are generally preferred.[14][16]

  • Water Activity (aw): While bulk water is detrimental, a minuscule amount of "essential water" is required to maintain the conformational flexibility and catalytic activity of the lipase.[8][17]

    • How is it controlled? The reaction is typically run with molecular sieves (e.g., 4Å). These desiccants actively remove the water produced during esterification, ensuring the equilibrium continuously favors the product, while leaving the essential water layer on the enzyme intact.[18][19]

  • Temperature: A moderately elevated temperature (e.g., 40-60°C) is typically used.

    • The Trade-off: This increases the reaction rate and the solubility of the substrates. However, excessive temperatures (>70°C) can lead to irreversible thermal denaturation of the enzyme, causing a rapid loss of activity.

  • Substrate Molar Ratio: An excess of one substrate is often used to drive the reaction to completion.

    • Rationale: Using an excess of the less expensive reactant, typically the alcohol (p-cresol), can increase the conversion of the limiting reactant (salicylic acid). However, very high concentrations of some alcohols can cause substrate inhibition, so the optimal ratio must be determined experimentally.[15] A molar ratio of acid:alcohol of 1:1.5 to 1:3 is a common starting point.

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and potentially toxic.

Protocol 1: Enzymatic Synthesis of p-Tolyl Salicylate

This protocol details the direct esterification of salicylic acid and p-cresol in a hydrophobic solvent.

Materials and Reagents:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Salicylic Acid (≥99%)

  • p-Cresol (≥99%)

  • Heptane or Toluene (Anhydrous Grade)

  • Molecular Sieves (4Å, activated by heating at 200°C for 3 hours prior to use)

  • 25 mL screw-cap flasks or vials

  • Orbital shaking incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

Step-by-Step Procedure:

  • Reagent Preparation: In a 25 mL screw-cap flask, weigh 276 mg of salicylic acid (2.0 mmol).

  • Add Second Substrate: Add 324 mg of p-cresol (3.0 mmol). This corresponds to a 1:1.5 molar ratio of acid to alcohol.

  • Add Solvent: Add 10 mL of anhydrous heptane to the flask. Swirl gently to dissolve the substrates.

  • Add Desiccant: Add approximately 1.0 g of activated 4Å molecular sieves to the mixture.

  • Equilibration: Place the flask in an orbital shaking incubator set to 50°C and 200 rpm. Allow the mixture to equilibrate for 15 minutes.

  • Initiate Reaction: Add 50 mg of immobilized CALB to the flask. This is the "time zero" (t=0) point.

  • Incubation: Seal the flask tightly and continue incubating at 50°C with shaking (200 rpm).

  • Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), pause the shaking and carefully withdraw a small aliquot (approx. 100 µL) of the supernatant.

  • Sample Quenching: Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes the enzyme and stops the reaction. Dilute the sample with the HPLC mobile phase for analysis.

Protocol 2: Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the consumption of salicylic acid and the formation of p-Tolyl salicylate.[20][21][22]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid.[20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 305 nm, where salicylates have strong absorbance.[22]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analytical Procedure:

  • Prepare Standards: Create a series of standard solutions of both salicylic acid and p-Tolyl salicylate of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in the mobile phase.

  • Generate Calibration Curve: Inject the standards into the HPLC and record the peak areas. Plot a graph of peak area versus concentration for each compound to generate a linear calibration curve.

  • Analyze Samples: Inject the filtered and diluted reaction aliquots.

  • Calculate Conversion: Determine the concentration of salicylic acid remaining in each sample using its calibration curve. The percent conversion can be calculated as follows:

    Conversion (%) = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] x 100

Data Presentation and Workflow Visualization

Table 1: Optimization of Reaction Parameters

The following table presents a set of typical conditions and expected outcomes for optimizing the synthesis. These values serve as a starting point for experimental design.

ParameterRange ExploredOptimal ConditionRationale for OptimumExpected Conversion (%)
Temperature 30 - 70 °C50 - 60 °CBalances reaction rate with enzyme thermal stability.>90%
Acid:Alcohol Molar Ratio 1:1 - 1:51:1.5 - 1:2Pushes equilibrium forward without significant substrate inhibition.>95%
Enzyme Loading 1 - 10 % (w/w of substrates)5%Cost-effective; avoids mass transfer limitations at higher loadings.[3]>95%
Solvent Toluene, Heptane, HexaneHeptaneHigh hydrophobicity (log P ≈ 4.0), less toxic than toluene.>95%
Experimental Workflow Diagram
Caption: Overall workflow for the enzymatic synthesis and analysis of p-Tolyl salicylate.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Water Inhibition: Excess water in reagents/solvent or buildup from the reaction is promoting hydrolysis.Ensure solvents are anhydrous and molecular sieves are properly activated and sufficient.
2. Equilibrium Reached: The reaction has reached its thermodynamic equilibrium point.Increase the molar ratio of the excess substrate (p-cresol) to further shift the equilibrium.
3. Enzyme Inactivation: Temperature is too high, or substrates/products are causing inhibition.Lower the reaction temperature to 40-50°C. Perform a substrate inhibition study by varying initial concentrations.
Inconsistent Results 1. Inadequate Mixing: Poor suspension of the immobilized enzyme leads to mass transfer limitations.Ensure agitation speed is sufficient (e.g., >200 rpm) to keep the enzyme particles fully suspended.[15]
2. Inactive Enzyme: Improper storage or repeated use has led to a loss of activity.Store the enzyme as recommended by the manufacturer (typically cool and dry). Test enzyme activity with a standard assay if in doubt.
Difficulty in Enzyme Reuse 1. Incomplete Washing: Residual substrates/products clinging to the support can inhibit the next cycle.After filtering the enzyme, wash it thoroughly with fresh, cold solvent (e.g., heptane) before drying and reusing.

Field-Proven Insight: The reusability of Novozym® 435 is excellent under these conditions. After each reaction cycle, the enzyme can be recovered by simple filtration, washed with fresh solvent to remove any adsorbed product, and dried under vacuum at room temperature. It can often be reused for 10 or more cycles with minimal loss of activity, making the process highly economical at scale.

References

  • Butyrolactone, B., et al. Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (URL: [Link])

  • Kundys, A., et al. Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. (URL: [Link])

  • Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. (URL: [Link])

  • Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research. (URL: [Link])

  • Kumar, A., et al. Lipase catalysis in organic solvents: advantages and applications. PMC - PubMed Central. (URL: [Link])

  • O'Connell, A., et al. Biocatalysis: landmark discoveries and applications in chemical synthesis. RSC Publishing. (URL: [Link])

  • Solvent engineering strategies for enzymes in organic solvents 4, 46. ResearchGate. (URL: [Link])

  • Enabling biocatalysis in high-concentration organic cosolvent by enzyme gate engineering. (URL: [Link])

  • Kumar, A., et al. Lipase catalysis in organic solvents: advantages and applications. PubMed. (URL: [Link])

  • Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciELO. (URL: [Link])

  • Kumar, A., et al. Lipase catalysis in organic solvents: Advantages and applications. ResearchGate. (URL: [Link])

  • The application of biocatalysis to the manufacture of fine chemicals. Cambridge Core. (URL: [Link])

  • Thangaraj, B., et al. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC - PubMed Central. (URL: [Link])

  • Ejaz, A., et al. Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. (URL: [Link])

  • Sustainable synthesis of fine chemicals using biocatalysis. ResearchGate. (URL: [Link])

  • Diaz-Rodriguez, A., et al. Biocatalysis for Biobased Chemicals. PMC - PubMed Central. (URL: [Link])

  • Flow biocatalysis: a pathway to sustainable innovation. The Biochemist - Portland Press. (URL: [Link])

  • Membrane reactor with immobilized Candida antarctica lipase B for ester synthesis in supercritical carbon dioxide. Request PDF - ResearchGate. (URL: [Link])

  • van Schie, M. M. C. H., et al. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines. Green Chemistry (RSC Publishing). (URL: [Link])

  • Sharma, S., et al. Immobilization of Lipase from Geobacillus sp. and Its Application in Synthesis of Methyl Salicylate. PubMed. (URL: [Link])

  • Biocatalysis in organic solvents. Journal of Chemical Education - ACS Publications. (URL: [Link])

  • of the substituted group of salicylaldehyde for the synthesis of 3 a. Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester. sfera. (URL: [Link])

  • Investigation of a Lipase-Catalyzed Reaction between Pectin and Salicylic Acid and Its Isomers and Evaluation of the Emulsifying Properties, Antioxidant Activities, and Antibacterial Activities of the Corresponding Products. PubMed. (URL: [Link])

  • Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media. (URL: [Link])

  • CAS No.607-88-5,SALICYLIC ACID P-TOLYL ESTER Suppliers. LookChem. (URL: [Link])

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  • Lipase-Catalyzed Esterification. Semantic Scholar. (URL: [Link])

  • Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. (URL: [Link])

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  • de Miranda, A. S., et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. (URL: [Link])

  • Stergiou, P. Y., et al. Advances in lipase-catalyzed esterification reactions. PubMed. (URL: [Link])

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (URL: [Link])

  • Yesiloglu, Y. Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. MDPI. (URL: [Link])

  • Lipase catalyzed synthesis of 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione). (URL: [Link])

  • Jo, E., et al. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. (URL: [Link])

  • Moreno-Perez, S., et al. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. PMC - PubMed Central. (URL: [Link])

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Application

Application Note: High-Purity p-Tolyl Salicylate via Optimized Recrystallization

Abstract & Introduction p-Tolyl salicylate (also known as 4-methylphenyl salicylate or p-cresyl salicylate) is an aromatic ester with applications in chemical synthesis and as a potential component in various formulation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

p-Tolyl salicylate (also known as 4-methylphenyl salicylate or p-cresyl salicylate) is an aromatic ester with applications in chemical synthesis and as a potential component in various formulations.[1][2] The purity of such compounds is paramount, as impurities can lead to undesirable side reactions, altered product specifications, or reduced efficacy in final applications. Crude p-tolyl salicylate synthesized in the laboratory or obtained from commercial sources often contains residual starting materials, by-products, or colored impurities.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The method is predicated on the principle that the solubility of a compound in a given solvent increases with temperature.[5] By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[6][7]

This application note provides a comprehensive, field-proven protocol for the purification of p-tolyl salicylate using the mixed-solvent recrystallization technique. It details the scientific rationale behind solvent selection, a step-by-step experimental workflow, and methods for verifying the purity of the final product.

The Principle of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the differential solubility of the target compound versus its impurities in a chosen solvent system at varying temperatures. The process is a sequence of equilibrium-driven steps designed to selectively isolate the desired molecules into a highly ordered crystal lattice.

  • Dissolution & Saturation: The impure solid is dissolved in a minimal volume of a hot solvent to create a saturated or near-saturated solution.[8] Using the minimum amount of solvent is critical; excess solvent will reduce the final yield as more of the product will remain dissolved even after cooling.[6]

  • Nucleation & Crystal Growth: As the saturated solution cools, its ability to hold the solute in solution decreases. The solution becomes supersaturated, a thermodynamically unstable state that initiates the formation of small crystal nuclei.[4] Slow, undisturbed cooling is essential. It allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, a process that inherently excludes molecules that do not fit perfectly—namely, impurities.[9] Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities within the matrix.[10]

  • Isolation & Purification: Once crystallization is complete, the pure solid crystals are separated from the impurity-rich mother liquor by filtration. A final wash with a small amount of ice-cold solvent removes any adhering mother liquor without significantly redissolving the purified product.[7]

Solvent System Selection for p-Tolyl Salicylate

The choice of solvent is the most critical parameter in developing a recrystallization protocol.[11] An ideal solvent should exhibit:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[10]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[10][11]

  • Appropriate Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[3][10]

  • Inertness: The solvent must not react with the compound being purified.[3]

For p-Tolyl salicylate, which is known to be soluble in alcohols but insoluble in water, a mixed-solvent system is highly effective.[12][13] The ethanol-water system is an excellent choice. Ethanol acts as the primary "good" solvent in which p-tolyl salicylate is readily soluble, while water acts as the "anti-solvent" or "bad" solvent, in which it is insoluble.[8] This combination allows for fine-tuned control over the saturation point.

Experimental Workflow and Protocol

The following diagram outlines the complete workflow for the purification of p-tolyl salicylate.

Recrystallization_Workflow start Start: Crude p-Tolyl Salicylate dissolve 1. Dissolution Dissolve crude solid in a minimum amount of hot ethanol. start->dissolve hot_filtration 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. dissolve->hot_filtration add_antisolvent 3. Induce Saturation Add hot deionized water dropwise to the hot ethanol solution until the first sign of persistent cloudiness. hot_filtration->add_antisolvent reheat 4. Re-homogenize Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution. add_antisolvent->reheat cool_slowly 5. Crystallization Allow the solution to cool slowly and undisturbed to room temperature, then chill in an ice bath. reheat->cool_slowly vacuum_filtration 6. Crystal Collection Collect crystals via vacuum filtration using a Buchner funnel. cool_slowly->vacuum_filtration wash 7. Washing Wash crystals with a small volume of ice-cold ethanol/water mixture. vacuum_filtration->wash dry 8. Drying Dry the purified crystals under vacuum or in a desiccator to constant weight. wash->dry end End: Pure Crystalline p-Tolyl Salicylate dry->end

Caption: Workflow for the purification of p-Tolyl salicylate.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Crude p-Tolyl Salicylate

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Melting point apparatus

Procedure:

  • Dissolution: Place the crude p-tolyl salicylate (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat ethanol to its boiling point (~78 °C). Add the minimum amount of hot ethanol to the crude solid while stirring and heating to dissolve it completely.[14] Causality: Using a minimal volume of hot solvent ensures the solution is saturated, which is necessary for high recovery upon cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[15] Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Inducing Saturation with Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).[14] Causality: The addition of the anti-solvent (water) dramatically reduces the solubility of the organic p-tolyl salicylate, bringing the solution to its saturation point.[8]

  • Re-homogenization: To the now-turbid solution, add a few more drops of hot ethanol, just enough to make the solution completely clear again. This creates a perfectly saturated solution at that high temperature.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7] Ensure the filter paper is wetted with the ice-cold ethanol/water mother liquor before adding the crystal slurry to create a good seal.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50).[6] Causality: The ice-cold solvent wash removes any adhering mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.

  • Drying: Transfer the filter cake to a watch glass and allow it to air-dry. For complete removal of residual solvent, place the crystals in a vacuum desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[6] The presence of residual solvent can depress the melting point.

Data Presentation and Purity Assessment

The efficacy of the purification process must be validated empirically. The primary method for assessing the purity of a crystalline solid is melting point analysis. A pure compound will have a sharp, narrow melting point range, whereas an impure compound will melt over a wider and lower temperature range.

ParameterBefore Recrystallization (Crude)After Recrystallization (Pure)
Appearance Off-white to yellowish powderWhite, crystalline solid[16]
Mass ~5.0 g (Example)Record final mass
Melting Point Depressed and broad (e.g., 32-37 °C)Sharp and within literature range (e.g., 38-40 °C)[12][][18]
Percent Yield N/ACalculate: (Mass of Pure / Mass of Crude) x 100

Troubleshooting

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of pure p-tolyl salicylate to induce nucleation.[7]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is too supersaturated.Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow it to cool more slowly.
Very low yield of recovered crystals. Too much solvent was used; crystals were washed with solvent that was not ice-cold; filtration was performed before crystallization was complete.Ensure minimum solvent is used. Always use ice-cold solvent for washing. Allow adequate time for cooling in the ice bath.

References

  • Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
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Method

A Robust, Validated RP-HPLC Method for the Quantification of p-Tolyl Salicylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HP...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of p-Tolyl Salicylate (also known as p-Cresyl Salicylate or 4-Methylphenyl Salicylate)[1][2]. The method is designed for accuracy, specificity, and robustness, making it suitable for quality control, stability studies, and various research applications in the pharmaceutical and chemical industries. We provide a comprehensive guide covering the methodological rationale, a step-by-step experimental protocol, and a complete validation procedure according to the International Council for Harmonisation (ICH) guidelines[3].

Introduction and Method Rationale

p-Tolyl salicylate is an ester of salicylic acid with applications in chemical synthesis and potentially as a component in various formulations[4]. Accurate quantification is crucial for ensuring product quality, determining purity, and conducting pharmacokinetic or stability studies. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity[5][6][7].

The Scientific Basis for the Chosen Method:

  • Reversed-Phase Chromatography: p-Tolyl salicylate is a relatively non-polar molecule (LogP ≈ 3.76)[1], making it an ideal candidate for reversed-phase (RP) chromatography. In this mode, the compound is retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. This is the standard and most robust approach for separating many pharmaceutical compounds.[8][9]

  • Mobile Phase Acidity Control: Salicylate derivatives contain a phenolic hydroxyl group, which can ionize depending on the pH of the mobile phase. This ionization leads to poor peak shape (tailing) and shifting retention times[8]. To ensure a consistent, non-ionized state of the analyte, the mobile phase is acidified with a small amount of acid, such as phosphoric or formic acid. This suppresses ionization, forcing the equilibrium to the more retained acidic form, resulting in sharp, symmetrical peaks and a stable, reproducible separation.[8][10]

  • UV Detection: The aromatic rings and conjugated system in the p-Tolyl salicylate structure result in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector, a common and reliable component of most HPLC systems. Based on the analysis of similar compounds, a detection wavelength in the range of 230-310 nm is optimal.[7][11]

Experimental Protocol: HPLC Quantification

This section provides a detailed, step-by-step procedure for the quantification of p-Tolyl Salicylate.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and high efficiency.

  • Reagents:

    • p-Tolyl Salicylate Reference Standard (Purity ≥ 99%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Ultrapure)

    • Phosphoric Acid or Formic Acid (Analytical Grade)

  • Labware: Calibrated volumetric flasks, pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (containing 0.1% Phosphoric Acid)
Gradient/Isocratic Isocratic: 65:35 (v/v) Acetonitrile:Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The mobile phase is prepared by mixing this solution with acetonitrile in the specified ratio (e.g., 350 mL of aqueous component with 650 mL of acetonitrile). Filter and degas the final mobile phase before use.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the p-Tolyl Salicylate reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.

    • A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain p-Tolyl Salicylate.

    • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

    • Sonicate for 10-15 minutes if necessary to ensure complete dissolution.

    • Dilute to the final volume with methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Workflow

The general workflow for developing and validating the analytical method is depicted below.

HPLC_Workflow prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->injection acquisition Data Acquisition (Chromatograms) injection->acquisition calibration Generate Calibration Curve acquisition->calibration quantification Quantify Analyte in Sample calibration->quantification validation Perform Method Validation (ICH) quantification->validation report Final Report validation->report

Caption: Workflow for HPLC Method Development and Validation.

  • System Suitability: Before starting the analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the middle concentration standard (e.g., 25 µg/mL) five times. The system is ready for analysis if it meets the criteria outlined in Table 2.

  • Calibration Curve: Inject each working standard solution once. Plot the peak area against the concentration and perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of p-Tolyl Salicylate in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose[6]. The following parameters must be assessed according to ICH guidelines[3][12][13].

System Suitability

System suitability tests are an integral part of the method, ensuring the performance of the chromatography system. These parameters should be checked before any sample analysis.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components[6].

  • Protocol: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with known related substances. The peak for p-Tolyl Salicylate should be free from interference at its retention time.

Linearity and Range
  • Protocol: Analyze the five prepared standard solutions (5-100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value[6].

  • Protocol: Spike a known amount of sample matrix (placebo) with the p-Tolyl Salicylate standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ±2% acetonitrile)

  • Acceptance Criteria: The system suitability parameters should remain within the limits defined in Table 2.

Summary of Validation Parameters and Acceptance Criteria

The following table provides a summary of the validation protocol.

Parameter Acceptance Criteria
System Suitability
- Tailing Factor (T)T ≤ 1.5
- Theoretical Plates (N)N > 2000
- %RSD of Replicate Injections≤ 2.0%
Specificity No interference at the analyte's retention time.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Robustness System suitability criteria are met after variations.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of p-Tolyl Salicylate. The comprehensive validation protocol ensures that the method is reliable for its intended purpose in a regulated environment. This guide provides researchers and drug development professionals with a robust analytical tool for quality control and research involving p-Tolyl Salicylate.

References

  • SIELC Technologies. (n.d.). Separation of Methyl salicylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (2018). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). HPLC method for salicylic acid. Retrieved from [Link]

  • Patel, D. A., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Salicylic acid p-tolyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Toiu, A., et al. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia, 59(1), 106-111. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Salicylic acid. Retrieved from [Link]

  • Agilent Technologies. (2011). Fast Reversed Phase HPLC of Analgesics. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Lazalde-Ramos, B. P., et al. (2010). HPLC method for quantification of oxidative stress by salicilate hydroxylation in human plasma. Journal of Chromatographic Science, 48(8), 675-679. Retrieved from [Link]

  • PubChemLite. (n.d.). P-tolyl salicylate (C14H12O3). Retrieved from [Link]

  • Ali, M. S., et al. (2010). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. Chronicles of Young Scientists, 1(2), 23-28. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • Ibrahim, A. N., et al. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. AIMS Public Health, 7(2), 379-391. Retrieved from [Link]

  • Suneetha, A., & Rao, A. S. (2013). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical Care & Health Systems, 1(1). Retrieved from [Link]

Sources

Application

Authored by: Senior Application Scientist, Gemini Laboratories

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of p-Tolyl Salicylate Abstract This comprehensive guide details the dev...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of p-Tolyl Salicylate

Abstract

This comprehensive guide details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of p-Tolyl Salicylate. The narrative provides not only a step-by-step protocol but also delves into the scientific rationale behind the methodological choices, ensuring the protocol is both reproducible and adaptable. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The validation strategy is rigorously designed to meet the criteria set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Background

p-Tolyl salicylate (4-Methylphenyl 2-hydroxybenzoate), a salicylic acid ester, finds application in various industries, including cosmetics and chemical synthesis.[1] Its chemical structure, possessing both a salicylate moiety and a p-cresol ester linkage, imparts specific physicochemical properties that are critical for analytical consideration.[1][2] Accurate quantification of p-Tolyl salicylate in raw materials, intermediates, or finished products is essential for ensuring quality, stability, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high specificity, sensitivity, and resolving power.[3] This application note outlines a systematic approach to developing a reliable isocratic RP-HPLC method with UV detection and validating its performance characteristics in accordance with global regulatory standards.[4][5]

Method Development: A Rationale-Driven Approach

The primary objective of method development is to achieve adequate separation of the analyte from any potential impurities or matrix components with good peak symmetry and a reasonable run time.

Analyte Properties and Initial Considerations
  • Structure and Polarity: p-Tolyl salicylate (MW: 228.25 g/mol ) is a relatively non-polar molecule, as indicated by its estimated LogP of approximately 3.76.[6] It is practically insoluble in water but soluble in organic solvents like alcohol.[1] This profile makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

  • Chromophore: The molecule contains two aromatic rings, which form a strong chromophore suitable for UV detection. A preliminary UV scan of a standard solution in methanol is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the upper UV range (300-315 nm) due to the extended conjugated system.

Selection of Chromatographic Conditions
  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for non-polar analytes.[7][8] A standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution and backpressure.

  • Mobile Phase: An isocratic mobile phase consisting of an organic modifier and an aqueous component is sought for simplicity and robustness.

    • Organic Component: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems.

    • Aqueous Component: The phenolic hydroxyl group on the salicylate moiety can ionize depending on the pH, leading to poor peak shape (tailing) and shifting retention times.[7] To suppress this ionization and ensure the analyte is in a single, non-ionized form, the aqueous phase is acidified. A 0.1% solution of phosphoric acid or formic acid in HPLC-grade water is sufficient to maintain a low pH.[6][7]

    • Composition: Based on the analyte's non-polar nature, a starting composition of Acetonitrile:Water (70:30, v/v) containing 0.1% Phosphoric Acid is a logical starting point. This ratio can be optimized to achieve a target retention time of 4-8 minutes.

  • Detection Wavelength: Based on the structure, a detection wavelength of 310 nm is selected. This choice should be confirmed by examining the UV spectrum of the analyte standard to ensure maximum sensitivity.

  • Flow Rate and Temperature: A conventional flow rate of 1.0 mL/min and a controlled column temperature of 30 °C are selected to ensure reproducible retention times and method robustness.[3][9]

Optimized Chromatographic Conditions

The following table summarizes the final, optimized method parameters derived from the development phase.

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following experiments are designed based on the ICH Q2(R2) guideline.[4][10]

Method_Validation_Workflow start_node Define Analytical Target Profile (ATP) dev_node Develop HPLC Method (Sec. 2 & 3) start_node->dev_node protocol_node Write Validation Protocol (ICH Q2(R2)) dev_node->protocol_node exec_node Execute Validation Experiments (Sec. 5) protocol_node->exec_node report_node Generate Validation Report & Assess Results exec_node->report_node report_node->dev_node If Criteria Not Met (Method Optimization) end_node Validated Method Ready for Routine Use report_node->end_node If Criteria Met

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria

The following table outlines the performance characteristics to be evaluated.

Validation ParameterObjectiveAcceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Replicate injections (n=6) RSD ≤ 1.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000
Specificity To demonstrate that the method is unaffected by other components (e.g., impurities, placebo).No interfering peaks at the retention time of p-Tolyl salicylate in blank/placebo.
Linearity & Range To establish a linear relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy (Recovery) To determine the closeness of the measured value to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).
Precision
RepeatabilityTo assess precision over a short interval with the same conditions.RSD ≤ 2.0% for six determinations at 100% of the target concentration.[11]
Intermediate PrecisionTo assess precision under variations (different day, analyst).Overall RSD for both sets of data should meet the repeatability criteria.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision/accuracy.Signal-to-Noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio of 3:1.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters remain within limits after deliberate changes to parameters.

Experimental Protocols for Validation

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of p-Tolyl salicylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This represents the 100% level for accuracy and precision studies.

  • Placebo Preparation: Prepare a mixture of all formulation excipients without the active ingredient (p-Tolyl salicylate) at the concentration used in the final product.

System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six times.

  • Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates for the six injections.

  • Verify that all results meet the criteria in Table 4.1 before proceeding.

Specificity
  • Inject the diluent (mobile phase) to serve as a blank.

  • Prepare and inject the placebo solution.

  • Inject the Working Standard Solution (100 µg/mL).

  • Compare the chromatograms. Ensure no peaks from the blank or placebo elute at the retention time of p-Tolyl salicylate.

Linearity
  • Prepare a series of at least five calibration standards by diluting the Standard Stock Solution to cover the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy (Recovery)
  • Spike a known amount of the placebo with the p-Tolyl salicylate stock solution to prepare samples at three concentration levels: 80%, 100%, and 120% of the working concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Calculate the mean recovery and %RSD for each level.

Precision
  • Repeatability (Intra-day Precision):

    • Prepare six independent sample solutions of p-Tolyl salicylate at 100% of the working concentration (100 µg/mL).

    • Analyze all six samples on the same day under the same conditions.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Use statistical analysis (e.g., an F-test) to compare the variance of the two data sets and calculate a combined %RSD.

LOD and LOQ
  • Prepare a series of dilute solutions of p-Tolyl salicylate.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness
  • Analyze the Working Standard Solution (100 µg/mL) while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate: 0.8 mL/min and 1.2 mL/min.

    • Mobile Phase Composition: ACN ratio at 68% and 72%.

    • Column Temperature: 25 °C and 35 °C.

  • Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.). The system suitability criteria should still be met.

Validation_Parameters core Fit for Purpose (Validated Method) linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision range Range linearity->range accuracy->core precision->core specificity Specificity specificity->core robustness Robustness robustness->core loq LOQ range->loq

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The RP-HPLC method described herein provides a simple, rapid, and reliable means for the quantitative analysis of p-Tolyl salicylate. The isocratic method with a C18 column and UV detection is straightforward to implement in a quality control environment. The comprehensive validation protocol, designed according to ICH guidelines, ensures that the method is fit for its intended purpose, yielding accurate and precise results that can be trusted for regulatory submissions and routine quality assurance.

References

  • Kožuszniková, E., Bittová, M., & Kubáň, P. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. Advances in chromatography and electrophoresis & Chiranal 2016. Available at: [Link]

  • Long, W. J., Antler, M., & Vazhentsev, A. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies, Inc. Available at: [Link]

  • Boţ, S. R., Pârvu, A. E., & Vlase, L. (2007). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal, 55(5). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl salicylate on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Salicylic acid p-tolyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Vlase, L., et al. (2019). HPLC analysis of salicylic derivatives from natural products. ResearchGate. Available at: [Link]

  • Salhab, H., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2018). HPLC method for salicylic acid. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Salicylic acid. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]

  • Agilent. (2011). Fast Reversed Phase HPLC of Analgesics. Available at: [Link]

  • Shihabi, Z. K., & McCormick, C. P. (1988). A non-extraction HPLC method for the simultaneous determination of serum paracetamol and salicylate. Annals of Clinical Biochemistry. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Farmacia Hospitalaria. (2011). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. ResearchGate. Available at: [Link]

  • Razak, S. A. A., et al. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. AIMS Press. Available at: [Link]

  • Longdom Publishing. (2017). Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Formulation of Sunscreen with p-Tolyl Salicylate

For Research & Development Professionals Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and evaluation of sunscreens inc...

Author: BenchChem Technical Support Team. Date: January 2026

For Research & Development Professionals

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and evaluation of sunscreens incorporating p-Tolyl salicylate. While primarily recognized as a fragrance ingredient, recent analysis of its UV absorption properties suggests a potential role as a moderate UVB absorber. These application notes will delve into the physicochemical properties of p-Tolyl salicylate, provide detailed protocols for its incorporation into a stable oil-in-water emulsion, and outline methodologies for in vitro efficacy and photostability testing. It is critical to note that p-Tolyl salicylate is not currently an approved sunscreen active ingredient in major regulatory markets, including the United States and the European Union. Therefore, the information presented herein is intended for research and development purposes only.

Introduction to p-Tolyl Salicylate as a Potential UVB Filter

p-Tolyl salicylate (CAS 607-88-5), also known as p-cresyl salicylate or 4-methylphenyl 2-hydroxybenzoate, is a salicylic acid ester.[1][2] It is a white to off-white crystalline solid that is practically insoluble in water but soluble in alcohols and oils.[3] Traditionally, its application in the cosmetic industry has been as a fragrance component, valued for its faint, floral-green aroma.[3]

Recent scientific investigations into salicylate derivatives have highlighted their capacity to absorb ultraviolet (UV) radiation, primarily in the UVB spectrum (290-320 nm). Specifically, studies on new salicylic acid derivatives have shown absorption maxima around 238 nm and 308 nm, with modest in vitro Sun Protection Factor (SPF) values ranging from 3.63 to 4.26.[4] A safety assessment of p-cresyl salicylate confirms a peak UV absorbance at 310 nm, with the absorbance spectrum returning to baseline by 340 nm, categorizing it as a UVB absorber.[5]

This inherent UVB absorption capability presents an opportunity to explore p-Tolyl salicylate as a component in sun care formulations, potentially as a secondary UVB filter or in combination with other approved sunscreen agents to achieve broad-spectrum protection. However, its efficacy and photostability within a complex cosmetic matrix must be rigorously evaluated.

Physicochemical Properties of p-Tolyl Salicylate

A thorough understanding of the physical and chemical properties of p-Tolyl salicylate is paramount for successful formulation development.

PropertyValueReference(s)
CAS Number 607-88-5[1][2]
Molecular Formula C₁₄H₁₂O₃[2][]
Molecular Weight 228.24 g/mol []
Appearance White to almost white crystalline powder
Melting Point 38 °C[]
Boiling Point ~326-327 °C[7]
Solubility Insoluble in water; Soluble in alcohol and oils[3]
UV Absorption Max (λmax) ~310 nm[5]

Formulation of a Prototype Oil-in-Water (O/W) Sunscreen Emulsion

The following protocol details the formulation of a stable O/W sunscreen emulsion. This type of formulation is often preferred for its lighter skin feel and ease of application.

Rationale for Ingredient Selection
  • Oil Phase: A blend of emollients is chosen to dissolve the oil-soluble p-Tolyl salicylate and other potential UV filters, while also providing a desirable skin feel. Caprylic/Capric Triglyceride is a light, non-greasy emollient, while Dimethicone improves spreadability.

  • Aqueous Phase: The continuous phase of the emulsion, containing humectants like glycerin to hydrate the skin.

  • Emulsifiers: A combination of high and low HLB (Hydrophilic-Lipophilic Balance) emulsifiers is crucial for creating and maintaining a stable emulsion. Glyceryl Stearate and PEG-100 Stearate are a commonly used pair for O/W systems.

  • Thickener: Xanthan Gum is utilized to increase the viscosity of the aqueous phase, thereby enhancing emulsion stability.

  • Preservative: A broad-spectrum preservative system is essential to prevent microbial contamination.

  • Chelating Agent: Disodium EDTA is included to bind metal ions that could destabilize the formulation.

Prototype Formulation: SPF ~15-20 Research-Grade Sunscreen
PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant3.00
A Disodium EDTAChelating Agent0.10
A Xanthan GumThickener0.30
B p-Tolyl salicylatePotential UVB Filter5.00
B Caprylic/Capric TriglycerideEmollient/Solvent10.00
B DimethiconeEmollient2.00
B Glyceryl Stearate & PEG-100 StearateEmulsifier4.00
B Cetearyl AlcoholThickener/Co-emulsifier2.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C Citric AcidpH Adjusterq.s.
Manufacturing Protocol
  • Aqueous Phase Preparation: In the main vessel, combine Deionized Water, Glycerin, and Disodium EDTA. Begin propeller mixing and heat to 75-80°C. Slowly sprinkle in Xanthan Gum and mix until fully hydrated and uniform.

  • Oil Phase Preparation: In a separate vessel, combine all ingredients of Phase B. Heat to 75-80°C while mixing until all solids are dissolved and the phase is uniform.

  • Emulsification: Slowly add the Oil Phase (B) to the Aqueous Phase (A) under continuous propeller mixing. Increase mixing speed during addition to ensure proper dispersion.

  • Homogenization: Once the addition is complete, homogenize the mixture at high speed for 3-5 minutes to reduce droplet size and form a stable emulsion.

  • Cooling: Begin cooling the emulsion while maintaining moderate propeller mixing.

  • Final Additions: Once the temperature is below 40°C, add the preservative system (Phase C).

  • pH Adjustment: Check the pH of the final formulation and adjust to a range of 5.5-6.5 with Citric Acid if necessary.

  • Final Mixing: Continue mixing until the batch is uniform and has cooled to room temperature.

G cluster_A Aqueous Phase (A) cluster_B Oil Phase (B) A1 Deionized Water, Glycerin, Disodium EDTA A2 Xanthan Gum A1->A2 Disperse & Heat to 75-80°C emulsify Emulsification (Add B to A) A2->emulsify B1 p-Tolyl salicylate, Caprylic/Capric Triglyceride, Dimethicone, Emulsifiers, Cetearyl Alcohol B1_heat Heat to 75-80°C B1->B1_heat B1_heat->emulsify homogenize Homogenization emulsify->homogenize cool Cooling homogenize->cool add_C Add Preservative (C) cool->add_C adjust_pH pH Adjustment add_C->adjust_pH final_mix Final Mixing adjust_pH->final_mix

Figure 1: Sunscreen Formulation Workflow.

Efficacy and Stability Testing Protocols

In Vitro SPF Determination

The determination of the Sun Protection Factor (SPF) is a critical step in evaluating the efficacy of a sunscreen formulation. The following in vitro protocol is based on the principles of ISO 23675.

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates as the substrate, which mimics the surface of the skin.

  • Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 2.0 mg/cm². Ensure a uniform and even film is created.

  • Drying: Allow the film to dry for 15-20 minutes in a dark environment at a controlled temperature.

  • Spectrophotometric Measurement: Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the absorbance of the sunscreen film from 290 to 400 nm.

  • SPF Calculation: The in vitro SPF is calculated using the following equation:

    SPFin vitro = ∫ E(λ) I(λ) dλ / ∫ E(λ) I(λ) T(λ) dλ

    Where:

    • E(λ) is the erythema action spectrum

    • I(λ) is the spectral irradiance of the UV source

    • T(λ) is the spectral transmittance of the sunscreen sample

Photostability Testing

Photostability testing assesses the ability of a sunscreen formulation to maintain its protective qualities upon exposure to UV radiation.

  • Sample Preparation: Prepare two identical PMMA plates with the sunscreen formulation as described for the in vitro SPF test.

  • Initial Measurement: Measure the initial absorbance spectrum of one plate.

  • UV Irradiation: Expose the second plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be a fraction of the determined SPF.

  • Post-Irradiation Measurement: Measure the absorbance spectrum of the irradiated plate.

  • Analysis: Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance, particularly around the λmax of p-Tolyl salicylate, indicates photodegradation. The change in the calculated in vitro SPF before and after irradiation is a key indicator of photostability.

G cluster_spf In Vitro SPF Testing cluster_photo Photostability Testing spf1 Apply Sunscreen to PMMA Plate spf2 Dry Film spf1->spf2 spf3 Measure UV Absorbance spf2->spf3 spf4 Calculate In Vitro SPF spf3->spf4 photo1 Prepare Two Plates photo2 Measure Initial Absorbance (Plate 1) photo1->photo2 photo3 Irradiate with UV (Plate 2) photo1->photo3 photo5 Compare Spectra & SPF photo2->photo5 photo4 Measure Post-Irradiation Absorbance (Plate 2) photo3->photo4 photo4->photo5

Figure 2: Efficacy and Stability Testing Workflow.

Conclusion and Future Directions

p-Tolyl salicylate exhibits UVB absorption properties that warrant further investigation for its potential use in sun care formulations. The protocols outlined in this document provide a framework for the development and evaluation of a prototype sunscreen. Key areas for future research include:

  • Combination Studies: Evaluating the synergistic effects and photostability of p-Tolyl salicylate in combination with other approved UVA and UVB filters.

  • In Vivo Testing: Should in vitro results prove promising, in vivo SPF testing would be the necessary next step to confirm efficacy in human subjects.

  • Safety and Toxicological Assessment: A comprehensive safety profile, including skin irritation and sensitization studies, would be required for any consideration of its use in commercial products.

  • Regulatory Engagement: Given its current status, significant regulatory hurdles would need to be addressed for its approval as a sunscreen active ingredient.

These application notes serve as a foundational guide for scientists and researchers to explore the potential of p-Tolyl salicylate in the field of sun protection, with a clear understanding of the current scientific and regulatory landscape.

References

  • Synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. (2025). Journal of the Serbian Chemical Society. [Link]

  • Salicylic acid p-tolyl ester. (2018, February 16). SIELC Technologies. Retrieved January 10, 2026, from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology, 138, 111199. [Link]

  • para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate. (n.d.). The Good Scents Company. Retrieved January 10, 2026, from [Link]

  • P-tolyl salicylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Sun screen compositions. (1961).

Sources

Application

p-Tolyl Salicylate: A Versatile Synthon in Organic Synthesis

Introduction p-Tolyl salicylate, the ester of salicylic acid and p-cresol, is a versatile aromatic compound with significant applications in organic synthesis. Its utility primarily stems from its susceptibility to the F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Tolyl salicylate, the ester of salicylic acid and p-cresol, is a versatile aromatic compound with significant applications in organic synthesis. Its utility primarily stems from its susceptibility to the Fries rearrangement, a powerful method for the synthesis of hydroxybenzophenones. These products, in turn, serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and UV absorbers. This application note provides a comprehensive overview of the synthetic applications of p-tolyl salicylate, with a focus on detailed experimental protocols and the underlying mechanistic principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of p-tolyl salicylate is essential for its effective application in synthesis.

PropertyValue
CAS Number 607-88-5
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 93-96 °C
Boiling Point ~340 °C (decomposes)
Solubility Insoluble in water; soluble in common organic solvents such as ethanol, ether, and chloroform.

Core Application: The Fries Rearrangement

The Fries rearrangement is the cornerstone of p-tolyl salicylate's synthetic utility. This reaction involves the intramolecular rearrangement of the salicylate's acyl group onto the p-cresol aromatic ring, catalyzed by a Lewis acid, to yield ortho- and para-hydroxybenzophenones. The regioselectivity of this reaction is highly dependent on the reaction conditions, a feature that can be exploited to favor the desired isomer.[1][2]

Mechanism and Regioselectivity

The Fries rearrangement of p-tolyl salicylate proceeds through the formation of an acylium ion intermediate upon coordination of the Lewis acid (typically AlCl₃) to the ester's carbonyl oxygen. This electrophilic acylium ion then attacks the electron-rich aromatic ring of the p-cresol moiety. The choice of reaction temperature and solvent dictates the final product distribution.

  • Low Temperatures (Kinetic Control): At lower temperatures, the reaction is under kinetic control, and the less sterically hindered para-position is preferentially acylated, leading to the formation of 2-hydroxy-4'-methylbenzophenone.[1]

  • High Temperatures (Thermodynamic Control): At higher temperatures, the reaction is under thermodynamic control. The ortho-position, despite being more sterically hindered, forms a more stable bidentate chelate with the aluminum chloride catalyst through the phenolic hydroxyl and the ketone's carbonyl group. This thermodynamic stability drives the reaction towards the formation of 4-hydroxy-3-methylbenzophenone.[2]

  • Solvent Effects: The polarity of the solvent also influences the regioselectivity. Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents can promote the formation of the para-isomer.[1]

Diagram of the Fries Rearrangement of p-Tolyl Salicylate

Fries_Rearrangement pTS p-Tolyl Salicylate Intermediate Acylium Ion Intermediate pTS->Intermediate + AlCl3 AlCl3 AlCl3 Ortho_Product 2-Hydroxy-5-methylbenzophenone (ortho-product) Intermediate->Ortho_Product Para_Product 4-Hydroxy-2-methylbenzophenone (para-product) Intermediate->Para_Product High_Temp High Temp (Thermodynamic Control) Ortho_Product->High_Temp Low_Temp Low Temp (Kinetic Control) Para_Product->Low_Temp

Caption: General scheme of the Lewis acid-catalyzed Fries rearrangement of p-tolyl salicylate.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzophenone (Ortho-Product) via Fries Rearrangement

This protocol is adapted from a procedure for the in-situ formation and rearrangement of a p-tolyl ester.[3]

Materials:

  • p-Cresol

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Chlorobenzene (anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Magnesium sulfate (anhydrous)

  • Methanol

  • Sodium hydroxide

Procedure:

  • To a stirred solution of p-cresol (0.1 mol) in anhydrous chlorobenzene (100 mL), slowly add benzoyl chloride (0.1 mol) at room temperature.

  • After the initial reaction subsides, cool the mixture in an ice bath and add anhydrous aluminum chloride (0.12 mol) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 130-140 °C for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with chlorobenzene (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-5-methylbenzophenone.

Expected Yield: 70-80%

Protocol 2: Synthesis of 4-Hydroxy-4'-methylbenzophenone (Para-Product) via Fries Rearrangement

This protocol is adapted from a procedure for the synthesis of a similar para-hydroxybenzophenone.[4]

Materials:

  • p-Tolyl salicylate

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a calcium chloride guard tube, dissolve p-tolyl salicylate (0.1 mol) in anhydrous nitrobenzene (100 mL).

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (0.12 mol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at a low temperature (e.g., 0-5 °C) for 24-48 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Remove the nitrobenzene by steam distillation.

  • The solid residue is then treated with a 10% sodium hydroxide solution to dissolve the phenolic product.

  • Filter the solution and acidify the filtrate with hydrochloric acid to precipitate the crude 4-hydroxy-4'-methylbenzophenone.

  • The crude product can be purified by recrystallization from ethanol.

Expected Yield: 60-70%

Application in the Synthesis of Bioactive Molecules: Xanthones

While the Fries rearrangement is the most prominent application, p-tolyl salicylate can also serve as a precursor in the synthesis of other important classes of compounds. One such example is the synthesis of xanthones, a class of heterocyclic compounds with a wide range of biological activities.

In a key step for the synthesis of certain xanthone derivatives, a hydroxybenzophenone, which can be derived from the Fries rearrangement of p-tolyl salicylate, undergoes an intramolecular cyclization. For instance, 2-hydroxy-5-methylbenzophenone can be a starting point for the synthesis of substituted xanthen-9-ones.[5]

Diagram of Xanthone Synthesis from a Fries Rearrangement Product

Xanthone_Synthesis pTS p-Tolyl Salicylate HBP 2-Hydroxy-5-methyl- benzophenone pTS->HBP Fries Rearrangement Fries Fries Rearrangement Xanthone Substituted Xanthen-9-one HBP->Xanthone Cyclization Cyclization Intramolecular Cyclization

Caption: Synthetic pathway to substituted xanthones from p-tolyl salicylate.

Other Potential Applications

Photo-Fries Rearrangement

In addition to the Lewis acid-catalyzed reaction, p-tolyl salicylate can undergo a photochemical Fries rearrangement. This reaction proceeds via a radical mechanism upon exposure to UV light and can also yield ortho- and para-hydroxybenzophenones. While generally providing lower yields than the thermal method, the photo-Fries rearrangement offers an alternative synthetic route that avoids the use of corrosive Lewis acids.[6]

UV Absorbers

The hydroxybenzophenone products derived from the Fries rearrangement of p-tolyl salicylate are structurally similar to commercially important UV absorbers used to protect materials from photodegradation. These compounds can be incorporated into polymers and coatings to enhance their durability and lifespan upon exposure to sunlight.[7]

Conclusion

p-Tolyl salicylate is a valuable and versatile starting material in organic synthesis. Its primary application lies in the Fries rearrangement, which provides a regioselective route to ortho- and para-hydroxybenzophenones, key intermediates for various fine chemicals. The ability to control the reaction outcome by tuning the experimental conditions makes it a powerful tool for synthetic chemists. Furthermore, its potential use in the synthesis of bioactive heterocycles like xanthones highlights its broader utility. Further research into the applications of p-tolyl salicylate, particularly in the development of novel pharmaceuticals and functional materials, is a promising area of investigation.

References

  • Wikipedia. Fries rearrangement. [Link]

  • PMC - PubMed Central. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. [Link]

  • Defense Technical Information Center. THE PHOTOCHEMICALLY INDUCED FRIES REARRANGEMENT OF AROMATIC ESTERS. [Link]

  • Tintoll. Light Stabilizers and UV Absorbers. [Link]

Sources

Method

Application Note: Spectroscopic Analysis of p-Tolyl Salicylate Photoproducts

Abstract This application note provides a comprehensive guide for the spectroscopic analysis of the photoproducts of p-Tolyl Salicylate. Upon exposure to ultraviolet radiation, p-Tolyl Salicylate undergoes a Photo-Fries...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the spectroscopic analysis of the photoproducts of p-Tolyl Salicylate. Upon exposure to ultraviolet radiation, p-Tolyl Salicylate undergoes a Photo-Fries rearrangement, yielding substituted hydroxybenzophenones as primary products. Understanding the photochemical stability and transformation of this compound is critical in fields ranging from polymer science to pharmaceutical development, where salicylate derivatives are often employed. This document outlines detailed protocols for the characterization of these photoproducts using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.

Introduction: The Photochemistry of p-Tolyl Salicylate

p-Tolyl salicylate is an aromatic ester that exhibits significant photochemical activity. When subjected to UV radiation, it primarily undergoes a Photo-Fries rearrangement, a process that involves the intramolecular migration of an acyl group from a phenolic ester to the aryl ring.[1][2] This rearrangement is a radical-mediated process that can lead to the formation of ortho and para substituted hydroxybenzophenones.[1][3] The specific isomers formed and their relative yields can be influenced by factors such as the solvent and the wavelength of UV light used.

The primary photoproducts expected from the Photo-Fries rearrangement of p-tolyl salicylate are 2-hydroxy-4'-methylbenzophenone and 4-hydroxy-4'-methylbenzophenone. The identification and quantification of these products are crucial for evaluating the photostability of materials containing p-tolyl salicylate and for understanding the mechanisms of photodegradation.

Experimental Workflow Overview

The comprehensive analysis of p-tolyl salicylate photoproducts necessitates a multi-faceted spectroscopic approach. Each technique provides unique structural information, and their combined application allows for unambiguous identification and characterization.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation p_tolyl p-Tolyl Salicylate Solution uv_irradiation UV Irradiation p_tolyl->uv_irradiation photoproduct_mixture Photoproduct Mixture uv_irradiation->photoproduct_mixture uv_vis UV-Vis Spectroscopy photoproduct_mixture->uv_vis Initial Screening ftir FTIR Spectroscopy photoproduct_mixture->ftir Functional Group Analysis nmr NMR Spectroscopy photoproduct_mixture->nmr Structural Elucidation ms Mass Spectrometry photoproduct_mixture->ms Molecular Weight Confirmation identification Product Identification uv_vis->identification ftir->identification nmr->identification ms->identification quantification Quantification identification->quantification mechanism Mechanism Elucidation quantification->mechanism

Figure 1: A schematic overview of the experimental workflow for the spectroscopic analysis of p-tolyl salicylate photoproducts.

Photochemical Reaction Protocol

Objective: To generate the photoproducts of p-tolyl salicylate via UV irradiation for subsequent spectroscopic analysis.

Materials:

  • p-Tolyl Salicylate (CAS 607-88-5)[4][5][6]

  • Spectroscopic grade solvent (e.g., acetonitrile or ethanol)

  • Quartz photoreactor or cuvettes

  • UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)

  • Nitrogen gas for deoxygenation (optional but recommended)

Protocol:

  • Solution Preparation: Prepare a solution of p-tolyl salicylate in the chosen solvent at a concentration of approximately 1 mg/mL. The choice of solvent is critical as it can influence the reaction pathway and product distribution.[1] Acetonitrile is a common choice due to its UV transparency and relative inertness.

  • Deoxygenation: To minimize side reactions with oxygen, it is advisable to deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes prior to irradiation.

  • UV Irradiation: Transfer the solution to a quartz photoreactor or cuvette. Irradiate the solution with a UV source. A medium-pressure mercury lamp is suitable, and filters can be used to select specific wavelength ranges to potentially control the product distribution. The irradiation time will depend on the lamp intensity and the desired conversion. Monitor the reaction progress by periodically taking aliquots for UV-Vis analysis.

  • Sample Collection: After the desired irradiation period, collect the photoproduct mixture for detailed spectroscopic characterization. It is also recommended to analyze a non-irradiated sample of p-tolyl salicylate as a control.

UV-Visible Spectroscopy Protocol

Objective: To monitor the photochemical reaction and characterize the electronic transitions of the photoproducts.

Rationale: The formation of hydroxybenzophenones from p-tolyl salicylate results in a significant change in the UV-Vis absorption spectrum. Benzophenone and its hydroxylated derivatives exhibit characteristic absorption bands that can be used for their identification and quantification.[7][8][9][10]

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: Dilute the irradiated and non-irradiated sample solutions to a concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL) using the same solvent as in the reaction.

  • Spectral Acquisition: Record the UV-Vis spectra of the samples from 200 to 400 nm, using the pure solvent as a blank.

  • Data Analysis:

    • Compare the spectrum of the irradiated sample to the non-irradiated control. The disappearance of the p-tolyl salicylate absorption bands and the appearance of new bands are indicative of the photochemical reaction.

    • The formation of benzophenone-type structures is characterized by absorption maxima in the range of 250-290 nm and a weaker n→π* transition at longer wavelengths (around 330-380 nm).[7][9][10] The exact position of these bands is influenced by substitution and solvent polarity.[9][10][11]

Compound Expected λmax (nm) Transition Type
p-Tolyl Salicylate~240, ~310π→π
Benzophenone~250π→π
Hydroxybenzophenones260-290, 330-380π→π, n→π

Table 1: Expected UV-Vis absorption maxima for p-tolyl salicylate and its potential photoproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in the photoproducts.

Rationale: The Photo-Fries rearrangement converts an ester into a ketone and a phenol. This functional group transformation is readily detectable by FTIR spectroscopy.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or solution cell)

Protocol:

  • Sample Preparation: For the irradiated sample, evaporate the solvent to obtain a solid or oily residue of the photoproduct mixture. The non-irradiated p-tolyl salicylate should be analyzed as a reference.

  • Spectral Acquisition: Record the FTIR spectra of the samples in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • In the spectrum of the starting material (p-tolyl salicylate), look for the characteristic ester carbonyl (C=O) stretching vibration around 1730-1715 cm⁻¹.

    • In the spectrum of the photoproduct mixture, the appearance of a new carbonyl stretching band at a lower frequency (around 1650-1630 cm⁻¹) is indicative of the formation of a conjugated ketone (benzophenone).[12][13]

    • The formation of a hydroxyl group will be evident by the appearance of a broad O-H stretching band in the region of 3500-3200 cm⁻¹.

Functional Group Starting Material (p-Tolyl Salicylate) Photoproducts (Hydroxybenzophenones)
Carbonyl (C=O) Stretch~1720 cm⁻¹ (Ester)~1640 cm⁻¹ (Ketone)
Hydroxyl (O-H) StretchAbsent~3300 cm⁻¹ (Broad)

Table 2: Key FTIR vibrational frequencies for the analysis of p-tolyl salicylate photoproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information for the unambiguous identification of the photoproduct isomers.

Rationale: ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom in a molecule, allowing for the definitive structural elucidation of the isomeric hydroxybenzophenone products.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve the dried photoproduct mixture and the non-irradiated starting material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for all samples. Additional 2D NMR experiments such as COSY and HMQC can be performed for more complex mixtures.

  • Data Analysis:

    • ¹H NMR:

      • The disappearance of the salicylate proton signals and the appearance of new aromatic signals are expected.

      • The formation of a hydroxyl group will result in a new, often broad, signal in the downfield region (typically 5-12 ppm).

      • The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene rings.

    • ¹³C NMR:

      • The ester carbonyl carbon signal in the starting material (around 165 ppm) will be replaced by a ketone carbonyl carbon signal in the photoproducts (around 190-200 ppm).

      • The chemical shifts of the aromatic carbons will change significantly due to the rearrangement.

Proton/Carbon p-Tolyl Salicylate (Approx. ppm) Hydroxybenzophenone Photoproducts (Approx. ppm)
¹H NMR
Methyl (CH₃)~2.3~2.4
Aromatic (Ar-H)6.8 - 8.06.5 - 7.8
Hydroxyl (OH)~10.8 (Salicylate OH)5-12 (Phenolic OH)
¹³C NMR
Methyl (CH₃)~21~21
Aromatic (Ar-C)115 - 160115 - 165
Carbonyl (C=O)~165 (Ester)~198 (Ketone)

Table 3: Characteristic ¹H and ¹³C NMR chemical shifts for p-tolyl salicylate and its photoproducts.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight of the photoproducts and confirm their identity.

Rationale: Mass spectrometry provides the molecular weight of the components in the photoproduct mixture, confirming that the rearrangement is an intramolecular process and that the products are isomers of the starting material.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., ESI or APCI) coupled to a separation technique like Liquid Chromatography (LC).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the photoproduct mixture in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

  • LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography step will separate the components of the mixture before they enter the mass spectrometer.

  • Data Analysis:

    • Determine the molecular weight of the parent ion for each component. The photoproducts should have the same molecular weight as the starting p-tolyl salicylate (C₁₄H₁₂O₃, MW = 228.25 g/mol ).[5]

    • Analyze the fragmentation patterns to further confirm the structure of the isomers.

photo_fries_rearrangement p_tolyl p-Tolyl Salicylate C₁₄H₁₂O₃ uv_light UV Light (hν) p_tolyl->uv_light radicals Acyl and Phenoxy Radicals In-solvent cage uv_light->radicals Photo-Fries Rearrangement ortho_product 2-Hydroxy-4'-methylbenzophenone C₁₄H₁₂O₃ radicals->ortho_product ortho-rearrangement para_product 4-Hydroxy-4'-methylbenzophenone C₁₄H₁₂O₃ radicals->para_product para-rearrangement

Figure 2: The Photo-Fries rearrangement of p-tolyl salicylate leading to isomeric hydroxybenzophenone products.

Conclusion

The spectroscopic analysis of p-tolyl salicylate photoproducts requires a synergistic approach, leveraging the strengths of multiple analytical techniques. UV-Vis spectroscopy is ideal for monitoring the reaction kinetics, while FTIR provides a rapid assessment of the functional group transformations. For unambiguous structural elucidation of the isomeric photoproducts, high-resolution NMR spectroscopy is indispensable. Finally, mass spectrometry confirms the molecular weights of the products, reinforcing the isomeric nature of the rearrangement. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently identify and characterize the photoproducts of p-tolyl salicylate, contributing to a deeper understanding of its photochemical behavior in various applications.

References

  • Basu, M., Sarkar, S., Pande, S., & Pal, T. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. Retrieved from [Link]

  • Itoh, M., & Tanimoto, Y. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 13(7), 727–733. Retrieved from [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432. Retrieved from [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432. Retrieved from [Link]

  • Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Monatshefte für Chemie / Chemical Monthly, 137(9), 1141-1151. Retrieved from [Link]

  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. University of Missouri. Retrieved from [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Rajeswari, S., et al. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan Journal of Chemistry, 5(1), 1-6. Retrieved from [Link]

  • Mattice, J. J. (1964). THE PHOTOCHEMICALLY INDUCED FRIES REARRANGEMENT OF AROMATIC ESTERS. Defense Technical Information Center. Retrieved from [Link]

  • Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Journal of Modern Physics, 3, 117-122. Retrieved from [Link]

  • Xu, T., et al. (2011). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process. Journal of Membrane Science, 378(1-2), 241-249. Retrieved from [Link]

  • Dewar, M. J. S., & Hart, L. S. (1970). The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. Tetrahedron, 26(4), 973-976. Retrieved from [Link]

  • Adam, W., et al. (1993). Mechanistic studies of the photo-Fries reaction. Journal of the American Chemical Society, 115(19), 8669-8673. Retrieved from [Link]

  • González, L., et al. (2017). A three-state model for the photo-Fries rearrangement. Physical Chemistry Chemical Physics, 19(28), 18263-18272. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]

  • Subramanian, P., et al. (1991). The Mechanism of Photo-Fries Fragmentation of Aryl Cinnamates in Polymer Films and in Solution. Journal of Photochemistry and Photobiology A: Chemistry, 61(3), 317-327. Retrieved from [Link]

  • Lin, C. H., et al. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Polymers, 9(12), 683. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement. Retrieved from [Link]

  • Liu, K. J., & Melius, C. F. (1995). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Journal of the American Society for Mass Spectrometry, 6(9), 837-843. Retrieved from [Link]

  • Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

  • Givens, R. S., et al. (2009). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photosynthesis Research, 99(1), 1-13. Retrieved from [Link]

  • Lackmann, J., et al. (2012). Adhesion-induced orientation of MDI on native metals – Model experiments. International Journal of Adhesion and Adhesives, 32, 59-66. Retrieved from [Link]

Sources

Application

Application Note: Measuring the SPF Value Contribution of p-Tolyl Salicylate

Abstract This document provides a detailed guide for researchers, cosmetic scientists, and drug development professionals on the methodologies to accurately determine the Sun Protection Factor (SPF) contribution of p-Tol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, cosmetic scientists, and drug development professionals on the methodologies to accurately determine the Sun Protection Factor (SPF) contribution of p-Tolyl salicylate. As a novel potential UV filter, a rigorous and systematic evaluation of its efficacy is paramount for regulatory approval and successful formulation development. This application note outlines both in vitro and in vivo protocols, grounded in internationally recognized standards. We delve into the causality behind experimental choices, emphasizing the importance of a self-validating system for trustworthy and reproducible results. This guide will cover the initial spectrophotometric characterization of p-Tolyl salicylate, subsequent in vitro SPF modeling, and the definitive in vivo assessment according to ISO 24444:2019.

Introduction: The Role of Salicylates and the Investigation of p-Tolyl Salicylate

The salicylate class of organic compounds has long been a cornerstone of sunscreen formulation, valued for their UVB absorption properties and excellent safety profile.[1][2] Molecules like Homosalate and Octisalate (Ethylhexyl Salicylate) are widely used, though they are considered relatively weak UVB absorbers and are often employed in combination with other UV filters to achieve higher SPF values.[2][3] Salicylates are also recognized for their ability to solubilize other crystalline UV filters, such as Avobenzone, enhancing formulation stability and aesthetic appeal.[3][4]

p-Tolyl salicylate (CAS 607-88-5), also known as p-cresyl salicylate or 4-methylphenyl 2-hydroxybenzoate, is an ester of salicylic acid and p-cresol.[5][6][] Its structural similarity to existing salicylate filters suggests potential as a UVB absorber. However, to establish its efficacy and potential inclusion in sunscreen formulations, a precise quantification of its SPF contribution is necessary. This involves a multi-step process, beginning with fundamental spectroscopic analysis and culminating in human clinical trials.

The successful development of modern sunscreens requires a deep understanding of chemistry, formulation science, and regulatory landscapes.[8] Introducing a new filter like p-Tolyl salicylate presents challenges in achieving not only high efficacy but also photostability, sensory appeal, and regulatory compliance.[8] This guide provides the technical protocols to navigate the efficacy validation process for this promising compound.

Foundational Analysis: UV Spectrophotometric Characterization

Before any SPF value can be calculated, the fundamental ultraviolet (UV) absorption profile of p-Tolyl salicylate must be determined. This is the most critical initial step as the absorbance spectrum is the basis for all in vitro SPF calculations.

Rationale and Causality

The ability of a molecule to protect against solar radiation is entirely dependent on its capacity to absorb photons in the UV range (290-400 nm). The specific wavelengths a molecule absorbs and the intensity of that absorption (molar extinction coefficient) dictate its potential as a UV filter. Salicylates typically exhibit a peak absorbance in the UVB range (290-320 nm).[2] The primary objective of this step is to generate a high-resolution UV absorbance spectrum for p-Tolyl salicylate, which will serve as the input for the in vitro SPF calculation.

Protocol: Determining the Molar Extinction Coefficient
  • Solvent Selection: Choose a suitable non-polar solvent in which p-Tolyl salicylate is highly soluble and that is transparent in the 290-400 nm range. Cyclohexane or iso-propanol are common choices.

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of p-Tolyl salicylate in the chosen solvent (e.g., 1000 µg/mL).

  • Serial Dilutions: Create a series of dilutions from the stock solution to generate a concentration gradient (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Spectrophotometric Measurement: Using a calibrated dual-beam UV-Visible spectrophotometer, measure the absorbance of each dilution from 290 nm to 400 nm at 1 nm intervals. Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For the λmax, plot a standard curve of Absorbance vs. Concentration.

    • According to the Beer-Lambert Law (A = εbc), the slope of this line will be the molar extinction coefficient (ε) if the path length (b) is 1 cm and concentration (c) is in mol/L.

This experimentally determined spectrum is crucial for the next phase of evaluation.

In Vitro SPF Determination: A Rapid Screening Method

In vitro SPF testing is an essential tool for formulation screening and development. It provides a rapid and ethical means to estimate the SPF value of a formulation before proceeding to more complex and costly in vivo studies. The method involves measuring the UV transmittance through a thin film of the sunscreen product applied to a transparent substrate.

Scientific Principles

The in vitro SPF is calculated from the measured absorbance of the sunscreen film across the UV spectrum, weighted by the Erythemal Action Spectrum (E(λ)), which represents the sensitivity of human skin to different UV wavelengths, and the solar irradiance spectrum (I(λ)). The most commonly used equation is the Mansur equation:

SPFin vitro = CF x Σ320290 [ E(λ) x I(λ) x Abs(λ) ]

Where:

  • CF is a Correction Factor (typically 10).

  • E(λ) is the Erythemal effect spectrum.

  • I(λ) is the solar intensity spectrum.

  • Abs(λ) is the absorbance of the sunscreen product.

Workflow for In Vitro SPF Analysis

G cluster_0 Formulation Preparation cluster_1 Sample Application cluster_2 Spectrophotometric Measurement cluster_3 Data Analysis prep Prepare Test Emulsion (e.g., 5% p-Tolyl salicylate in base) homogenize Homogenize to ensure uniform distribution prep->homogenize apply Accurately apply 1.0 mg/cm² of emulsion onto PMMA plate homogenize->apply spread Spread evenly to create a uniform film apply->spread dry Allow to dry for 15 minutes in the dark spread->dry measure Measure UV transmittance (290-400 nm) using a calibrated spectrophotometer with an integrating sphere dry->measure calculate Calculate in vitro SPF using the Mansur Equation measure->calculate report Report Mean SPF and Standard Deviation calculate->report

Caption: Workflow for in vitro SPF determination of a test formulation.

Detailed Protocol: In Vitro SPF Measurement
  • Formulation: Prepare a simple oil-in-water emulsion base. Create a test formulation by incorporating a precise concentration of p-Tolyl salicylate (e.g., 3%, 5%, 10% w/w). A control formulation (base without p-Tolyl salicylate) must also be prepared.

  • Substrate: Use polymethylmethacrylate (PMMA) plates, which have a roughened surface to mimic the topography of skin.

  • Application: Accurately weigh and apply the formulation to the PMMA plate at a concentration of 1.0 mg/cm². Spread the product evenly across the entire surface using a finger cot to create a uniform film.

  • Drying: Allow the film to dry for at least 15 minutes in a dark environment at a controlled temperature.

  • Measurement: Place the plate in a UV spectrophotometer equipped with an integrating sphere. Measure the transmittance at 1 nm intervals from 290 nm to 400 nm at multiple points on the plate.

  • Calculation: Convert transmittance to absorbance (A = -log(T)). Using the absorbance data, calculate the expected SPF using the Mansur equation.

Data Presentation: Example In Vitro Results

The following table illustrates how to present the in vitro data for different concentrations of p-Tolyl salicylate.

Formulation IDp-Tolyl Salicylate Conc. (% w/w)Mean Absorbance at λmax (Hypothetical)Calculated In Vitro SPF (Mean ± SD, n=6)
F1-Control0%0.051.2 ± 0.1
F2-PTS-33%0.454.8 ± 0.3
F3-PTS-55%0.788.2 ± 0.5
F4-PTS-1010%1.3515.5 ± 0.9

Note: Data are for illustrative purposes only and must be determined experimentally.

In Vivo SPF Determination: The Gold Standard

While in vitro testing is invaluable for screening, the definitive measure of SPF must be determined in vivo on human subjects.[9] This method directly measures the product's ability to protect skin against erythema (sunburn) induced by a controlled source of UV radiation. The internationally recognized standard for this test is ISO 24444:2019.[1][2][3]

Rationale and Ethical Considerations

In vivo testing accounts for the complex interactions between the sunscreen film, the skin's surface, and the physiological response to UV radiation, which cannot be fully replicated by in vitro models.[3] The test is based on determining the Minimal Erythemal Dose (MED), which is the lowest UV dose required to produce the first perceptible reddening of the skin.

Ethical conduct is paramount. All studies must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All test subjects must provide informed consent after being fully apprised of the study's procedures and potential risks.

Workflow for In Vivo SPF Testing (ISO 24444:2019)

G cluster_0 Pre-Test Phase cluster_1 Test Application Phase cluster_2 UV Exposure Phase cluster_3 Evaluation Phase recruit Recruit & Screen Subjects (Skin Types I, II, III) consent Obtain Informed Consent recruit->consent med_u Determine Unprotected MED (MEDu) on Day 1 consent->med_u apply Apply Test & Reference Formulations at 2.0 mg/cm² med_u->apply dry Wait 15-30 minutes for film formation apply->dry irradiate Irradiate protected sites with incremental UV doses from a calibrated solar simulator dry->irradiate evaluate Visually assess erythema 16-24 hours post-exposure irradiate->evaluate med_p Determine Protected MED (MEDp) evaluate->med_p calculate Calculate Individual SPF (SPFi = MEDp / MEDu) med_p->calculate report Calculate Final SPF (Mean of all subjects) calculate->report

Caption: Standardized workflow for in vivo SPF determination (ISO 24444).

Detailed Protocol: In Vivo SPF Determination
  • Subject Recruitment: Recruit a panel of healthy adult volunteers (typically 10-20 subjects) with fair skin types (Fitzpatrick skin types I, II, III) who are not currently sunburnt and have no interfering dermatological conditions.

  • Determination of Unprotected MED (MEDu): On the first day, a series of small sub-sites on the subject's back are exposed to progressively increasing doses of UV radiation from a calibrated solar simulator.[2] Sixteen to 24 hours later, a trained evaluator assesses the skin to determine the MEDu.

  • Product Application: On the second day, an area of at least 30 cm² on the subject's back is demarcated. The test formulation containing p-Tolyl salicylate is applied accurately at 2.0 mg/cm². A standard reference sunscreen of a known SPF is also applied to an adjacent site for validation.

  • UV Exposure of Protected Skin: After a 15-30 minute drying period, a series of sub-sites within the protected area are exposed to a range of increasing UV doses, typically centered around the expected SPF.

  • Evaluation and Calculation: Sixteen to 24 hours post-exposure, the sites are visually assessed for erythema to determine the MED of the protected skin (MEDp).[2] The individual SPF (SPFi) for that subject is calculated as: SPFi = MEDp / MEDu

  • Final SPF Calculation: The final SPF of the product is the arithmetic mean of all valid individual SPFi values from the test panel. Statistical analysis is performed to ensure the validity and reproducibility of the result.

Formulation Considerations and Scientific Integrity

The performance of p-Tolyl salicylate is intrinsically linked to the formulation in which it is incorporated. As a Senior Application Scientist, it is crucial to recognize that the vehicle can significantly impact the final SPF.

  • Solubility and Crystallization: p-Tolyl salicylate, like other organic filters, must be fully solubilized in the oil phase of the emulsion to be effective. Inadequate solubilization can lead to crystallization on the skin, creating an uneven film and severely compromising UV protection.[4] The choice of emollients and solvents is therefore a critical experimental parameter.

  • Film Formation: The evenness of the sunscreen film on the skin is paramount. Polymers and film-formers can be included to improve the substantivity and uniformity of the protective layer, directly influencing the measured SPF.

  • Photostability: It is essential to evaluate the photostability of p-Tolyl salicylate. A UV filter that degrades upon exposure to UV radiation will lose its protective capacity. Photostability testing, as outlined in ICH Q1B guidelines, should be conducted by exposing the raw material and the final formulation to a controlled light source and assessing for degradation.[10][11]

  • Interaction with Other Ingredients: Salicylate esters can sometimes impact the efficacy of preservative systems in sunscreen formulations.[1][9] Compatibility studies with common cosmetic preservatives are recommended to ensure the microbiological stability of the final product.

By systematically evaluating the SPF of p-Tolyl salicylate in various well-characterized formulation bases, researchers can de-risk their development programs and build a comprehensive understanding of the ingredient's performance attributes.

Conclusion

This application note provides a comprehensive framework for the systematic evaluation of the SPF contribution of p-Tolyl salicylate. By following a logical progression from fundamental UV-spectroscopic characterization to in vitro screening and finally to the gold-standard in vivo human testing, researchers can generate the robust, reliable, and reproducible data required for scientific validation and regulatory submission. The causality-driven approach outlined here, which emphasizes understanding the "why" behind each protocol step, ensures the highest level of scientific integrity and will ultimately determine the viability of p-Tolyl salicylate as a novel sunscreen agent.

References

  • U.S. Food and Drug Administration. (2011). Sunscreen Drug Products for Over-the-Counter Human Use; Final Rule. Federal Register, 76(117), 35620-35665. [Link]

  • International Organization for Standardization. (2019). ISO 24444:2019 Cosmetics — Sun protection test methods — In vivo determination of the sun protection factor (SPF). [Link]

  • The ANSI Blog. (2022). ISO 24444:2019— In Vivo Determination of SPF. [Link]

  • MDPI. (2021). Ultraviolet Filters for Cosmetic Applications. [Link]

  • Karger Publishers. (2021). Challenges in Formulating Sunscreen Products. [Link]

  • MDPI. (2020). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. [Link]

  • National Center for Biotechnology Information. (2022). Introduction to Sunscreens and Their UV Filters. In Review of the Ecological Effects of UV Filters from Sunscreens. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and products. [Link]

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Method

protocol for testing p-Tolyl salicylate phototoxicity

Application Notes & Protocols Topic: Protocol for Assessing the Phototoxic Potential of p-Tolyl Salicylate Audience: Researchers, scientists, and drug development professionals. A Tiered Approach to Investigating the Pho...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Assessing the Phototoxic Potential of p-Tolyl Salicylate

Audience: Researchers, scientists, and drug development professionals.

A Tiered Approach to Investigating the Phototoxicity of p-Tolyl Salicylate

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

p-Tolyl salicylate (CAS 607-88-5), also known as 4-methylphenyl salicylate, is an ester of salicylic acid.[1] Salicylates are a class of compounds widely used in topical formulations, including sunscreens and analgesics. While many salicylates are considered safe, the potential for a substance to induce photosensitivity is a critical safety endpoint in preclinical development.[2][3][4] Drug-induced photosensitivity is an adverse cutaneous reaction following exposure to ultraviolet (UV) or visible light, which can manifest as phototoxicity or photoallergy.[5][6]

This guide focuses on phototoxicity , a non-immunological reaction that occurs when a chemical absorbs light energy, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[7][8][9] This process can lead to symptoms like exaggerated sunburn, erythema, and blistering.[10]

Regulatory bodies require an assessment of photosafety for new chemical entities that absorb light within the range of natural sunlight (290-700 nm) and may be distributed to the skin or eyes.[11] This document provides a detailed, tiered protocol for evaluating the phototoxic potential of p-Tolyl salicylate, grounded in internationally accepted guidelines such as the OECD Test Guideline (TG) 432.[12][13][14]

The Tiered Strategy for Phototoxicity Assessment

A weight-of-evidence approach is the most efficient and scientifically sound method for assessing phototoxicity. The strategy begins with a fundamental physicochemical prerequisite and progresses to a validated in vitro biological assay if necessary.

G cluster_0 Tier 1: Physicochemical Trigger cluster_1 Decision Point cluster_2 Tier 2: In Vitro Biological Assay cluster_3 Conclusion A Step 1: Determine UV-Vis Absorption Spectrum of p-Tolyl Salicylate B Step 2: Calculate Molar Extinction Coefficient (MEC) A->B C Is MEC > 1000 L mol⁻¹ cm⁻¹ ? B->C D Step 3: Perform OECD TG 432 3T3 Neutral Red Uptake (NRU) Phototoxicity Test C->D Yes F No Significant Phototoxic Potential C->F No E Step 4: Calculate Photo-Irritation Factor (PIF) or Mean Photo Effect (MPE) D->E G Potential for Phototoxicity Identified E->G

Caption: Tiered workflow for phototoxicity assessment.

Tier 1 Protocol: UV-Visible Absorption Spectrum Analysis

The first law of photochemistry dictates that a molecule must absorb light to elicit a photoreaction.[13] Therefore, the initial and most critical step is to determine if p-Tolyl salicylate absorbs light in the UV or visible spectrum (290-700 nm).[9][15][16]

Principle

This protocol follows the OECD Guideline 101 to measure the UV-Vis absorption spectrum and calculate the Molar Extinction Coefficient (MEC). If the MEC is below 1000 L mol⁻¹ cm⁻¹, the compound is generally considered to have no significant potential for direct phototoxicity, and further biological testing may not be necessary.[15][16]

Materials
  • p-Tolyl Salicylate (CAS 607-88-5)

  • Solvent: Ethanol or Methanol (spectrophotometric grade)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately prepare a stock solution of p-Tolyl salicylate (MW: 228.25 g/mol ) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ethanol.[1]

    • From the stock, prepare a dilution series to find a concentration that yields an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration for analysis is 20 µM.[8]

  • Spectrophotometer Setup:

    • Warm up the spectrophotometer lamps as per the manufacturer's instructions.

    • Set the instrument to scan a wavelength range from 290 nm to 700 nm.

    • Use a matched pair of quartz cuvettes. Fill both the sample and reference cuvettes with the solvent to record a baseline.

  • Measurement:

    • Empty the sample cuvette and rinse it with the p-Tolyl salicylate test solution.

    • Fill the sample cuvette with the test solution and place it in the spectrophotometer.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) within the 290-700 nm range.

    • Record the absorbance (A) at λ_max.

    • Calculate the MEC (ε) using the Beer-Lambert law: ε = A / (c * l)

      • A: Absorbance at λ_max (dimensionless)

      • c: Concentration of the solution (mol/L)

      • l: Path length of the cuvette (typically 1 cm)

ParameterValueReference/Justification
Compound p-Tolyl SalicylateCAS: 607-88-5
Molecular Weight 228.25 g/mol [1]
Wavelength Range 290 - 700 nmCovers UVA, UVB, and visible light spectrum relevant to photosafety.[9]
MEC Threshold > 1000 L mol⁻¹ cm⁻¹Regulatory trigger for further photosafety testing.[15][16]

Tier 2 Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

If p-tolyl salicylate demonstrates significant light absorption (MEC > 1000 L mol⁻¹ cm⁻¹), the 3T3 NRU Phototoxicity Test is the internationally validated in vitro method for predicting acute phototoxicity in vivo.[11][13][17]

Principle

This assay compares the cytotoxicity of a chemical in the presence versus the absence of a non-cytotoxic dose of simulated solar light (UVA).[17][18] Balb/c 3T3 mouse fibroblasts are treated with the test article.[19] One set of plates is irradiated with UVA light (+Irr), while a duplicate set is kept in the dark (-Irr). Cell viability is measured by the uptake of the vital dye, Neutral Red, by lysosomes of viable cells.[19][20] A significant decrease in cell viability in the irradiated group compared to the non-irradiated group indicates phototoxic potential.

G cluster_0 Parallel Treatment Groups A 1. Seed Balb/c 3T3 Cells in 96-well Plates B 2. Incubate for 24h (allow cells to form monolayer) A->B C 3. Treat with p-Tolyl Salicylate (8 concentrations, 2 plates) B->C D 4. Incubate for 1h C->D E Plate 1: Irradiate (+Irr) 5 J/cm² UVA D->E F Plate 2: Keep in Dark (-Irr) D->F G 5. Wash and Replace with Fresh Medium E->G F->G H 6. Incubate for 24h G->H I 7. Add Neutral Red Medium H->I J 8. Incubate for 3h I->J K 9. Wash and Extract Dye J->K L 10. Measure Absorbance (540 nm) K->L M 11. Analyze Data (Calculate IC50, PIF/MPE) L->M

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Materials and Reagents
  • Cell Line: Balb/c 3T3 fibroblasts, clone 31.[19]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Test Compound: p-Tolyl Salicylate, dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the medium must be non-toxic (typically ≤1%).

  • Positive Control: Chlorpromazine (CPZ).[13]

  • Neutral Red (NR) Medium: Medium containing 50 µg/mL Neutral Red.

  • NR Desorb Solution: 1% acetic acid, 50% ethanol in water.

  • Equipment: 96-well cell culture plates, solar simulator with a UVA filter, plate reader (540 nm).

Step-by-Step Protocol
  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence and monolayer formation.

  • Range-Finding (Optional but Recommended): Perform a preliminary cytotoxicity test (-Irr) to determine the concentration range of p-Tolyl salicylate that causes a full to partial reduction in viability. This helps in selecting the appropriate concentrations for the main experiment.

  • Treatment:

    • Prepare a series of 8 concentrations of p-Tolyl salicylate.

    • Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test article. Include solvent controls and a positive control (Chlorpromazine).

    • Treat two identical plates.

  • Incubation: Incubate the plates for 60 minutes at 37°C.

  • Irradiation:

    • Irradiated Plate (+Irr): Expose one plate to a non-cytotoxic dose of UVA light, typically 5 J/cm².[19]

    • Non-Irradiated Plate (-Irr): Wrap the second plate in foil and keep it at room temperature for the same duration as the irradiation.

  • Post-Irradiation Incubation: Wash the cells with phosphate-buffered saline (PBS) and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake:

    • Replace the medium with pre-warmed NR medium (50 µg/mL).

    • Incubate for 3 hours, allowing viable cells to take up the dye.

  • Dye Extraction:

    • Wash the cells to remove excess dye.

    • Add 150 µL of NR Desorb solution to each well to extract the dye from the cells.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the optical density (OD) of each well at 540 nm using a microplate reader.

Data Analysis and Interpretation

The phototoxic potential is determined by comparing the concentration-response curves obtained in the presence (+Irr) and absence (-Irr) of irradiation.

  • Calculate Cell Viability:

    • For each concentration, calculate the percentage viability relative to the solvent control: % Viability = (OD_test / OD_control) * 100

  • Determine IC50 Values:

    • Plot the % viability against the log of the concentration for both the +Irr and -Irr data sets.

    • Use a suitable statistical program to calculate the IC50 value (the concentration that reduces cell viability by 50%) for each condition.

  • Calculate Phototoxicity Endpoints:

    • Photo-Irritation Factor (PIF): This is the primary endpoint. It is a ratio of the IC50 values. PIF = IC50 (-Irr) / IC50 (+Irr)

    • Mean Photo Effect (MPE): This alternative endpoint is used when an IC50 value cannot be calculated in one or both conditions. It requires more complex calculations based on the area under the concentration-response curves.

PIF ValueMPE ValuePredictionGuideline
< 2< 0.1No PhototoxicityOECD TG 432
≥ 2 and < 5≥ 0.1 and < 0.15Probable PhototoxicityOECD TG 432
≥ 5≥ 0.15PhototoxicOECD TG 432
Assay Acceptance Criteria

For a test to be considered valid:

  • The mean OD of the solvent control wells must be ≥ 0.8.

  • The positive control (Chlorpromazine) must show a clear phototoxic response, with a PIF > 6.[13]

Mechanism of Action and Final Considerations

A positive result in the 3T3 NRU assay suggests that p-Tolyl salicylate can act as a photosensitizer. Upon absorbing UVA radiation, the molecule likely transitions to an excited state. This energy can be transferred to molecular oxygen, generating singlet oxygen and other ROS.[5][8] These highly reactive species can then damage cellular components like lipids, proteins, and DNA, leading to the observed cytotoxicity.[7][9][21]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Cellular Damage A p-Tolyl Salicylate (Ground State) B p-Tolyl Salicylate* (Excited State) A->B hν (Photon Absorption) UVA UVA Light (290-400 nm) UVA->A O2 Molecular Oxygen (³O₂) B->O2 Energy Transfer ROS Reactive Oxygen Species (e.g., Singlet Oxygen ¹O₂) O2->ROS Membrane Lipid Peroxidation (Membrane Damage) ROS->Membrane Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Damage Cytotoxicity (Loss of Viability) Membrane->Damage Protein->Damage DNA->Damage

Caption: Proposed mechanism of phototoxicity.

It is important to note that the 3T3 NRU assay is a hazard identification tool.[13] A positive result indicates a potential for phototoxicity but does not quantify the risk in humans, which also depends on factors like drug dosage, skin penetration, and the intensity of sun exposure.

References

  • Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry. (2009). Toxicology in Vitro. [Link]

  • In Vitro and In Vivo Phototoxicity Testing. Charles River Laboratories. [Link]

  • In Vitro 3T3 NRU Phototoxicity Test. Syngene. [Link]

  • Drug-induced Photosensitivity. DermNet. [Link]

  • 3T3 Phototoxicity (OECD 432). IIVS.org. [Link]

  • Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test. The Joint Research Centre. [Link]

  • Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Phototoxicity Testing. OECD. [Link]

  • OECD TG 432 Phototoxicity Testing in Cosmetics. [Link]

  • Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. (2022). Frontiers in Allergy. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 498: In vitro Phototoxicity - Reconstructed Human Epidermis Phototoxicity test method. (2023). Policy Commons. [Link]

  • Drug-induced cutaneous photosensitivity: incidence, mechanism, prevention and management. (2002). Drug Safety. [Link]

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Application

Application Notes and Protocols for In Vitro Skin Permeation Study of p-Tolyl Salicylate

Introduction: The Imperative of Understanding Dermal Absorption In the realms of pharmaceutical and cosmetic sciences, the skin is not merely a passive barrier but a dynamic interface that governs the entry of topically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Understanding Dermal Absorption

In the realms of pharmaceutical and cosmetic sciences, the skin is not merely a passive barrier but a dynamic interface that governs the entry of topically applied substances into the systemic circulation. An in vitro skin permeation study is a critical tool for elucidating the rate and extent to which a chemical entity, such as p-Tolyl salicylate, can traverse this barrier.[1][2][3] Such studies are indispensable for the safety assessment of cosmetic ingredients and the efficacy evaluation of transdermal drug delivery systems.[4] p-Tolyl salicylate, also known as p-cresyl salicylate or 4-methylphenyl salicylate, is a compound with potential applications in these fields.[5][6][7][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a robust in vitro skin permeation study of p-Tolyl salicylate, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[9][10][11]

The Franz diffusion cell is the most widely accepted and utilized apparatus for in vitro skin permeation testing (IVPT).[1][2][3][12] This system comprises a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that simulates physiological conditions.[1] A section of excised skin is mounted between these two chambers, serving as the transport barrier. By periodically sampling the receptor fluid and analyzing the concentration of the permeated substance, we can determine key pharmacokinetic parameters such as steady-state flux (Jss) and permeability coefficient (Kp).

This application note is designed to provide not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible protocol.

Physicochemical Properties of p-Tolyl Salicylate

A thorough understanding of the physicochemical properties of p-Tolyl salicylate is paramount for designing a meaningful permeation study. These properties influence its partitioning and diffusion characteristics through the stratum corneum, the primary barrier of the skin.

PropertyValueSource
Chemical Name 4-methylphenyl 2-hydroxybenzoate[][13]
Synonyms p-Tolyl salicylate, p-Cresyl salicylate, Salicylic acid p-tolyl ester[5][6][7]
CAS Number 607-88-5[5][6][7][14]
Molecular Formula C₁₄H₁₂O₃[5][14][15]
Molecular Weight 228.25 g/mol [5][7]
Physical State White to almost white powder/crystal[5][6]
Melting Point 35.0 to 40.0 °C[5][14]
LogP (octanol-water partition coefficient) 3.434 - 4.1 (estimated)[13][14][15][16]
Solubility Insoluble in water; soluble in alcohol and oils[14][16][17]
Safety Profile Skin irritant[5][14]

The high LogP value of p-Tolyl salicylate suggests it is a lipophilic compound, which favors partitioning into the lipid-rich stratum corneum. However, its poor water solubility presents a challenge for dissolution in the aqueous receptor fluid, necessitating the use of a suitable solubilizing agent to maintain sink conditions.

Experimental Workflow: A Step-by-Step Visualization

The following diagram outlines the critical steps involved in conducting an in vitro skin permeation study of p-Tolyl salicylate using Franz diffusion cells.

IVPT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Data Interpretation P1 Prepare Receptor Solution E1 Assemble Franz Diffusion Cells P1->E1 P2 Prepare Skin Membrane P2->E1 P3 Prepare p-Tolyl Salicylate Formulation E3 Apply Formulation to Skin P3->E3 E2 Equilibrate System E1->E2 E2->E3 E4 Collect Samples at Predetermined Intervals E3->E4 A1 Quantify p-Tolyl Salicylate (e.g., HPLC-UV) E4->A1 A2 Calculate Cumulative Amount Permeated A1->A2 A3 Determine Steady-State Flux (Jss) A2->A3 A4 Calculate Permeability Coefficient (Kp) A3->A4

Caption: A flowchart illustrating the key stages of an in vitro skin permeation study using Franz diffusion cells.

Detailed Protocols

Preparation of Receptor Solution

Rationale: The receptor solution should mimic physiological conditions and ensure the solubility of the permeate to maintain "sink conditions." Sink conditions are achieved when the concentration of the active in the receptor fluid is less than 10% of its saturation solubility, preventing the receptor fluid from becoming a limiting factor for permeation. Given p-Tolyl salicylate's low aqueous solubility, a modified buffer is necessary.

Protocol:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • To enhance the solubility of p-Tolyl salicylate, add a suitable non-ionic surfactant such as 2% (w/v) polysorbate 80 or a co-solvent like 30-50% (v/v) ethanol to the PBS. The final composition should be validated to ensure it does not compromise the skin barrier integrity.

  • Degas the receptor solution thoroughly before use to prevent air bubble formation in the Franz cell, which can interfere with diffusion. This can be achieved by sonication under vacuum for at least 30 minutes.

Skin Membrane Preparation

Rationale: Excised human skin is considered the gold standard for in vitro permeation studies as it most accurately reflects in vivo conditions.[4] When human skin is unavailable, porcine ear skin is a commonly used alternative due to its similar anatomical and physiological properties. The stratum corneum is the primary barrier to permeation, so its integrity is crucial.

Protocol:

  • Obtain full-thickness human or porcine skin from a reputable tissue bank or a local abattoir, respectively. Ensure ethical sourcing and proper handling of biological materials.

  • Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.

  • Dermatomed skin of a uniform thickness (typically 300-500 µm) is recommended to reduce variability.

  • Cut the prepared skin into sections large enough to be mounted between the donor and receptor chambers of the Franz diffusion cells.

  • Wrap the skin sections in aluminum foil and store them at -20°C or below until use.

  • Prior to the experiment, thaw the skin at room temperature and hydrate it in PBS for 30 minutes.

  • Assess skin barrier integrity before applying the test formulation. Transepidermal water loss (TEWL) or electrical resistance measurements are common methods. Only skin sections that meet the pre-defined acceptance criteria should be used.

Preparation of p-Tolyl Salicylate Formulation

Rationale: The vehicle in which the active compound is applied can significantly influence its permeation. For this protocol, a simple solution will be prepared to assess the intrinsic permeability of p-Tolyl salicylate.

Protocol:

  • Prepare a saturated or near-saturated solution of p-Tolyl salicylate in a suitable solvent. Given its solubility, ethanol or a mixture of ethanol and propylene glycol is a good starting point.

  • Ensure the complete dissolution of p-Tolyl salicylate in the chosen vehicle.

  • The concentration of the formulation should be accurately determined.

Franz Diffusion Cell Assembly and Experiment Execution

Rationale: The Franz diffusion cell provides a controlled environment to study the permeation process.[1][2][3][12] Maintaining a constant temperature is critical as diffusion is a temperature-dependent process. The skin surface temperature should be maintained at approximately 32°C.[18]

Protocol:

  • Thoroughly clean and dry all components of the Franz diffusion cells.

  • Fill the receptor chambers with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the prepared skin membrane onto the receptor chamber with the stratum corneum facing upwards.

  • Secure the donor chamber on top of the skin, clamping it firmly to ensure a leak-proof seal.

  • Place the assembled cells in a circulating water bath set to a temperature that maintains the skin surface at 32 ± 1°C.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a precise volume of the p-Tolyl salicylate formulation to the skin surface in the donor chamber. For a finite dose application, a small volume (e.g., 5-10 µL/cm²) is typically used.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • The collected samples should be stored at 2-8°C until analysis.

Analytical Quantification: HPLC-UV Method

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of salicylates in various matrices due to its specificity and sensitivity.[19][20][21][22][23]

Proposed HPLC-UV Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength Approximately 305 nm (to be confirmed by scanning the UV spectrum of p-Tolyl salicylate)
Column Temperature 30°C

Protocol:

  • Prepare a series of standard solutions of p-Tolyl salicylate in the receptor solution to construct a calibration curve.

  • Filter the collected samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analyze the samples and standards using the developed HPLC-UV method.

  • Quantify the concentration of p-Tolyl salicylate in the samples by interpolating from the calibration curve.

Data Analysis and Interpretation

1. Calculation of Cumulative Amount Permeated: The cumulative amount of p-Tolyl salicylate permeated per unit area (Qn) at each sampling time point is calculated using the following equation:

Qn = (Cn * Vr + Σ(Ci * Vs)) / A

Where:

  • Cn is the concentration of p-Tolyl salicylate in the receptor solution at the nth sampling time.

  • Vr is the volume of the receptor chamber.

  • Ci is the concentration of p-Tolyl salicylate in the receptor solution at the ith sampling time.

  • Vs is the volume of the sample withdrawn.

  • A is the effective diffusion area of the skin.

2. Determination of Steady-State Flux (Jss): Plot the cumulative amount of p-Tolyl salicylate permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

3. Calculation of Permeability Coefficient (Kp): The permeability coefficient (Kp) can be calculated using the following equation:

Kp = Jss / Cd

Where:

  • Jss is the steady-state flux.

  • Cd is the concentration of p-Tolyl salicylate in the donor formulation.

Self-Validating System and Trustworthiness

To ensure the trustworthiness and validity of the results, the following checks and balances should be integrated into the protocol:

  • Skin Integrity Verification: As previously mentioned, pre-screening the skin for barrier integrity is non-negotiable.

  • Positive and Negative Controls: Including a compound with well-characterized permeation properties (e.g., caffeine or benzoic acid) as a positive control can help validate the experimental setup. A negative control (vehicle without the active) should also be run to ensure no interfering peaks are observed in the chromatograms.

  • Mass Balance: At the end of the experiment, it is advisable to perform a mass balance study to account for the total amount of p-Tolyl salicylate. This involves quantifying the amount of the compound remaining on the skin surface, within the skin layers (epidermis and dermis), and in the receptor fluid. This ensures that the majority of the applied dose is recovered.

  • Replicates: A sufficient number of replicates (typically 3-6) for each formulation should be used to ensure statistical significance.

Visualization of Permeation Kinetics

The relationship between the key parameters in skin permeation can be visualized as follows:

Permeation_Kinetics cluster_input Input Parameters cluster_measurement Experimental Measurement cluster_output Calculated Parameters Donor_Conc Donor Concentration (Cd) Perm_Coeff Permeability Coefficient (Kp) Donor_Conc->Perm_Coeff Skin_Area Skin Area (A) Cumulative_Amount Cumulative Amount Permeated vs. Time Plot Flux Steady-State Flux (Jss) Cumulative_Amount->Flux Flux->Perm_Coeff

Caption: A diagram illustrating the relationship between input parameters, experimental measurements, and calculated permeation kinetics.

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting an in vitro skin permeation study of p-Tolyl salicylate. By adhering to these guidelines and incorporating the principles of a self-validating system, researchers can generate reliable and reproducible data that is crucial for the safety and efficacy assessment of this compound in topical formulations. The successful execution of this protocol will provide valuable insights into the dermal absorption of p-Tolyl salicylate, contributing to the development of safe and effective products for consumers.

References

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • OECD. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). [Link]

  • Kumar, M., Sharma, A., Mahmood, S., Thakur, A., Mirza, M. A., & Bhatia, A. (2023). Franz diffusion cell and its implication in skin permeation studies. Critical Reviews in Therapeutic Drug Carrier Systems, 40(5), 1-21. [Link]

  • EUROLIB. (n.d.). OECD Procedure 428 Skin Absorption: In Vitro Method. [Link]

  • OECD. (2004). OECD Test Guideline 428: Skin Absorption: In Vitro Method. [Link]

  • Kumar, M., Sharma, A., Mahmood, S., Thakur, A., Mirza, M. A., & Bhatia, A. (2023). Franz diffusion cell and its implication in skin permeation studies. SciSpace. [Link]

  • OECD. (n.d.). Test No. 428: Skin Absorption: In Vitro Method. [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. [Link]

  • Kumar, M., Sharma, A., Mahmood, S., Thakur, A., Mirza, M. A., & Bhatia, A. (2023). Franz diffusion cell and its implication in skin permeation studies. ResearchGate. [Link]

  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies For Topical Drug Products Submitted in Andas. Scribd. [Link]

  • SIELC Technologies. (n.d.). Salicylic acid p-tolyl ester. [Link]

  • Federal Register. (2022, October 24). In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. [Link]

  • SIELC Technologies. (n.d.). Salicylic acid. [Link]

  • PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. [Link]

  • Arama, C., Nedelcu, A., & Tarcomnicu, I. (2009). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal, 57(4), 468-474. [Link]

  • Ghedira, K., Chemli, R., Richard, B., Nuzillard, J. M., Zeches, M., & Le Men-Olivier, L. (1995). Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Journal of Pharmaceutical Sciences, 84(6), 753-755. [Link]

  • Agilent. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. [Link]

  • Xenometrix. (n.d.). Analytical Services for in Vitro Dermal Permeation/Absorption Testing. [Link]

  • PubChemLite. (n.d.). P-tolyl salicylate (C14H12O3). [Link]

  • COLIPA. (1995). Test Guidelines for In Vitro Assessment of Dermal Absorption and Percutaneous Penetration of Cosmetic Ingredients. ResearchGate. [Link]

  • National Toxicology Program. (2004). OECD Test Guideline 428. [Link]

  • Joshi, K., Green, D. M., Jones, A. C., Davies, S. E., Stocks, S. G., Bartlett, A. P., & Api, A. M. (2025). In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution. Toxicology in Vitro, 104, 106019. [Link]

  • Cosmetic Ingredient Review. (2018). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]

  • Tan, Y. T. F., & Goh, C. F. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. ResearchGate. [Link]

  • Tan, Y. T. F. (2021). Characterisation And Formulation Of Topical Methyl Salicylate Patches: Effect Of Solvents On Adhesion And Drug Permeation. Repository@USM. [Link]

  • Tan, Y. T. F., & Goh, C. F. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. Pharmaceutics, 14(11), 2491. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Biocatalytic Synthesis of p-Tolyl Salicylate Esters

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the enzymatic synthesis of p-Tolyl salicylate esters, valuable compounds in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of p-Tolyl salicylate esters, valuable compounds in the pharmaceutical and cosmetic industries. This document outlines the rationale behind biocatalytic approaches, details experimental protocols, and offers insights into process optimization and analysis.

Introduction: The Case for Biocatalysis

p-Tolyl salicylate, an ester of salicylic acid, finds applications as a UV filter and anti-inflammatory agent. Traditional chemical synthesis often involves harsh conditions and the use of potentially hazardous reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more specific alternative.[1][2] Lipases, in particular, are widely used for esterification due to their stability in organic solvents and high selectivity.[3] This guide focuses on the use of Candida antarctica lipase B (CALB), a robust and versatile enzyme, for this transformation.[4][5]

The Biocatalytic Approach: Lipase-Mediated Esterification

The enzymatic synthesis of p-Tolyl salicylate proceeds via an esterification reaction between salicylic acid and p-cresol, catalyzed by a lipase. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation.

Why Candida antarctica Lipase B (CALB)?

CALB is a highly efficient biocatalyst for a broad range of esterification reactions.[4][5] Its notable characteristics include:

  • High Stability: CALB exhibits excellent stability in organic solvents and at elevated temperatures, which can enhance substrate solubility and reaction rates.[6][7]

  • Broad Substrate Specificity: While highly active on a variety of alcohols and acids, it can be engineered to accommodate bulky substrates.[5]

  • Commercial Availability: It is readily available in an immobilized form (e.g., Novozym 435), which simplifies catalyst recovery and reuse, making the process more cost-effective.[8][9][10]

Reaction Mechanism

The lipase-catalyzed esterification follows a "ping-pong bi-bi" kinetic model. The reaction involves the formation of a covalent acyl-enzyme intermediate with the salicylic acid, followed by a nucleophilic attack by the p-cresol to release the p-Tolyl salicylate ester.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the biocatalytic synthesis of p-Tolyl salicylate.

Materials and Reagents
  • Salicylic Acid (≥99%)

  • p-Cresol (≥99%)

  • Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)

  • Organic Solvents (e.g., Hexane, Toluene, tert-Butanol)

  • Molecular Sieves (3Å, activated)

  • Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, condenser, etc.)

  • Analytical equipment (HPLC, GC-MS)

General Esterification Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add salicylic acid (e.g., 10 mmol) and p-cresol (e.g., 10-30 mmol).

  • Solvent Addition: Add an appropriate volume of a selected organic solvent (e.g., 50 mL of hexane).

  • Water Removal: Add activated molecular sieves (e.g., 1 g) to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the reaction.

  • Enzyme Addition: Add the immobilized CALB (e.g., 10% w/w of substrates).

  • Reaction Conditions: Heat the mixture to a desired temperature (e.g., 50-70°C) with constant stirring.[11]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC.

  • Reaction Termination and Product Isolation: Once the reaction reaches equilibrium (or the desired conversion), cool the mixture to room temperature. Separate the immobilized enzyme by filtration for potential reuse.[9] The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Salicylic Acid, p-Cresol, & Solvent sieves Add Molecular Sieves reagents->sieves enzyme Add Immobilized CALB sieves->enzyme heat_stir Heat and Stir (50-70°C) enzyme->heat_stir monitor Monitor by HPLC/GC heat_stir->monitor filter Filter to Remove Enzyme monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify by Chromatography evaporate->purify product p-Tolyl Salicylate purify->product

Caption: Experimental workflow for the biocatalytic synthesis of p-Tolyl salicylate.

Optimization of Reaction Parameters

Several factors can influence the yield and rate of the enzymatic esterification.[7][12][13] A systematic optimization of these parameters is crucial for developing an efficient process.

Key Parameters for Optimization
ParameterRationale for OptimizationTypical Range
Enzyme Concentration Higher concentrations generally increase the reaction rate, but also the cost.5-15% (w/w of substrates)
Substrate Molar Ratio An excess of one substrate (usually the less expensive one) can drive the equilibrium towards product formation.1:1 to 1:5 (Salicylic Acid:p-Cresol)
Temperature Affects reaction rate and enzyme stability. Higher temperatures can increase rates but may lead to enzyme denaturation.[7][12]40-80°C
Solvent The choice of solvent affects substrate solubility and enzyme activity.[8] Solvents with a log P between -0.33 and 1.4 have been shown to be effective.[8]Hexane, Toluene, tert-Butanol
Water Activity The amount of water in the system can significantly impact lipase activity.[6] Molecular sieves are used to maintain low water activity.Anhydrous conditions
Optimization Strategy Diagram

G cluster_params Key Parameters cluster_outputs Desired Outcomes center Optimization of p-Tolyl Salicylate Synthesis temp Temperature center->temp ratio Substrate Ratio center->ratio enzyme_load Enzyme Loading center->enzyme_load solvent Solvent Choice center->solvent yield Maximize Yield temp->yield ratio->yield rate Increase Reaction Rate enzyme_load->rate solvent->yield solvent->rate reuse Enhance Enzyme Reusability yield->reuse

Caption: Interplay of key parameters for optimizing the synthesis of p-Tolyl salicylate.

Analytical Methods for Product Quantification

Accurate quantification of the product is essential for monitoring the reaction and determining the final yield. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[14][15][16][17]

HPLC Method
  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v), often with a small amount of acetic acid.[16]

  • Detection: UV detector at a wavelength of approximately 304 nm.[16]

  • Quantification: Based on a calibration curve prepared with a standard of p-Tolyl salicylate.

Sample Preparation for HPLC Analysis
  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with the mobile phase in a volumetric flask.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.[16]

Conclusion and Future Perspectives

The biocatalytic synthesis of p-Tolyl salicylate using immobilized Candida antarctica lipase B presents a sustainable and efficient alternative to traditional chemical methods. The protocols and optimization strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals. Future work could explore enzyme engineering to further enhance catalytic efficiency and substrate specificity, as well as the development of continuous flow processes for large-scale production.[5][18] The use of novel, green solvents is also an area of active research.[9]

References

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  • Bovara, R., et al. (1993). Synthesis of flavor and fragrance esters using Candida antarctica lipase.
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  • Wolfson, A., et al. (2011). Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol.
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  • Drake, E. J., et al. (2014). Aryl Acid Adenylating Enzymes Involved in Siderophore Biosynthesis: Fluorescence Polarization Assay, Ligand Specificity, and Discovery of Non-nucleoside Inhibitors via High-Throughput Screening. Journal of the American Chemical Society.
  • Cumming, H., et al. (2021). Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. Journal of Biotechnology. [Link]

  • Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid.
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  • Ascham, A., et al. (2023). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology.
  • Dempsey, C. E., et al. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria.
  • You, K., & Bittikofer, J. A. (1984).
  • de Gonzalo, G., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Zhou, H., et al. (2009). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Spalletta, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed. [Link]

  • Schmaltz, R. M., et al. (2008). Optimized Synthesis of Salicylate-based Poly(anhydride-esters).
  • dos Santos, J. C. S., et al. (2019). Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support. Polymers.
  • Ai, H. J., et al. (2020). Rhodium-Catalyzed Carbonylative Synthesis of Aryl Salicylates from Unactivated Phenols. Organic Letters. [Link]

  • A Comparative Guide to the Validation of Analytical Methods for Methyl Salicylate in Pharmaceutical Products. (2025). BenchChem.
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  • Chen, Y. T., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • de Oliveira, D., et al. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology.
  • Kara, S., et al. (2022). An Update: Enzymatic Synthesis for Industrial Applications.
  • Ascham, A., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology.
  • Grogan, G., et al. (2025). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. White Rose Research Online.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in p-Tolyl salicylate synthesis

An in-depth guide to overcoming common challenges in the synthesis of p-Tolyl Salicylate, designed for chemical researchers and process development scientists. Technical Support Center: p-Tolyl Salicylate Synthesis Welco...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of p-Tolyl Salicylate, designed for chemical researchers and process development scientists.

Technical Support Center: p-Tolyl Salicylate Synthesis

Welcome to the technical support center for p-Tolyl Salicylate synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during its preparation, with a primary focus on resolving problems related to low reaction yields. Our approach is to explain the chemical principles behind each step, providing you with the knowledge to not only solve the immediate problem but also to optimize your synthesis for future success.

The most common route to p-Tolyl Salicylate (also known as 4-Methylphenyl Salicylate) is the Fischer-Speier esterification of salicylic acid with p-cresol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] This reaction, like most Fischer esterifications, is a reversible equilibrium process, which is the primary underlying reason for many of the yield-related challenges.[2][3]

Troubleshooting Guide & FAQs

Q1: My overall reaction yield is consistently low. What are the first things I should investigate?

A low yield is a frustrating but common issue. A systematic approach is the most effective way to diagnose the problem. The three most critical areas to examine are:

  • Reaction Incompleteness: The esterification equilibrium may not be sufficiently shifted towards the product side. This is often the main culprit in Fischer esterifications.[2][4]

  • Side Reactions: Unwanted chemical pathways may be consuming your starting materials or product, reducing the final output.

  • Product Loss During Workup: Significant amounts of your desired ester can be lost during the extraction, washing, and purification stages.[5]

The following questions will delve into each of these areas to help you pinpoint the exact cause.

Q2: The reaction seems to stop before all the starting material is consumed. How can I drive the synthesis to completion?

This is a classic equilibrium problem. According to Le Châtelier's Principle, the equilibrium can be shifted to favor the product (the ester) by either increasing the concentration of reactants or by removing one of the products as it forms.[2]

Solutions:

  • Use an Excess of a Reactant: The most straightforward method is to use a molar excess of one of the starting materials.[3][5] Since p-cresol is often less expensive and easier to remove than salicylic acid, using a 2 to 4-fold excess of p-cresol is a common strategy.

  • Remove Water: Water is a byproduct of the esterification. Removing it from the reaction mixture as it is formed is a highly effective way to drive the reaction forward.[1][4] This is best accomplished by using a Dean-Stark apparatus with a solvent, such as toluene, that forms an azeotrope with water.[1] The water is collected in the trap while the solvent is returned to the reaction flask.

  • Check Your Catalyst: Ensure that your acid catalyst is active and used in a sufficient quantity. For sulfuric acid or p-TsOH, a catalytic amount is needed, but an insufficient amount will result in a very slow or incomplete reaction.[4]

Q3: How do I know if the reaction is complete, and what is the best way to monitor its progress?

Relying on a fixed reaction time from a literature procedure can be misleading, as slight variations in scale, temperature, or reagent purity can alter the required time.

Solution:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction. Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate alongside your starting materials (salicylic acid and p-cresol). The disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the p-Tolyl salicylate product indicate the reaction's progress. The reaction is considered complete when the limiting reactant spot is no longer visible.

Q4: My crude product has a distinct pink, purple, or brownish color. What causes this discoloration and how can I remove it?

This is a very common issue when working with phenolic compounds like salicylic acid and p-cresol.

Causes:

  • Trace Iron Contamination: Phenolic hydroxyl groups can form intensely colored complexes with trace amounts of ferric ions (Fe³⁺).[5] This contamination can come from reactants, spatulas, or the reaction vessel itself.

  • Oxidation: Phenols are susceptible to air oxidation, especially at elevated temperatures or under basic conditions, which can form colored quinone-like byproducts.[5]

Solutions:

  • Acidic Wash: During the workup, washing the organic layer with a dilute aqueous solution of a non-oxidizing acid, such as a 1% phosphoric acid solution, can help break up the iron complexes and remove the color.[5][6]

  • Activated Charcoal (Norit): Adding a small amount of decolorizing charcoal to the solution before the final recrystallization step and then filtering it hot can effectively adsorb many colored impurities.

  • Recrystallization: A careful recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to separate the colorless crystalline product from non-volatile colored impurities.

Q5: I suspect side reactions are lowering my yield. What are the most likely culprits?

Besides an unfavorable equilibrium, side reactions can significantly impact your yield.

Potential Side Reactions:

  • Self-Esterification of Salicylic Acid: Salicylic acid contains both a carboxylic acid and a phenolic hydroxyl group, allowing it to esterify itself to form salicylsalicylic acid (Salsalate).[7] While the phenolic hydroxyl is less reactive, this can occur at higher temperatures.

  • Polymerization: Under harsh acidic conditions and high temperatures, polymerization of salicylic acid or p-cresol can occur, leading to intractable tars.[5]

  • Sulfonation: If using sulfuric acid as a catalyst at high temperatures (>100-120°C), there is a risk of electrophilic aromatic sulfonation on either the salicylic acid or p-cresol rings. Using p-TsOH can mitigate this issue.

Mitigation Strategies:

  • Temperature Control: Do not use excessive heat. Maintain the lowest effective reflux temperature required for the reaction.[8]

  • Catalyst Choice: Consider using p-TsOH instead of H₂SO₄, as it is less likely to cause charring or sulfonation.

Q6: My product recovery during the workup and purification is poor. How can I minimize these losses?

Losing product after the reaction is complete is a common and preventable problem.

Key Areas for Improvement:

  • Incomplete Neutralization: Unreacted salicylic acid and the acid catalyst must be removed. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[4][9] Continue washing until effervescence (CO₂ evolution) ceases, which confirms that all acidic components have been neutralized.[4]

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to stable emulsions that are difficult to separate.[4] If an emulsion forms, allow the funnel to stand, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4]

  • Proper pH for Extraction: Remember that at high pH (during the bicarbonate wash), sodium salicylate (the salt of the unreacted starting material) is highly water-soluble, while your p-Tolyl salicylate ester remains in the organic layer. This difference is key to a clean separation.

  • Recrystallization Solvent: Choose your recrystallization solvent carefully. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixed-solvent system like ethanol-water, is often a good choice.

Data & Parameters Summary

The following table provides a quick reference for optimizing your reaction conditions.

ParameterRecommended Range/ValueRationale & Notes
Molar Ratio 1 : 2-4 (Salicylic Acid : p-Cresol)Using excess p-cresol helps drive the equilibrium towards the product.[3][5]
Catalyst H₂SO₄ or p-TsOHp-TsOH is often preferred as it is less oxidizing and reduces the risk of sulfonation.[1]
Solvent Toluene (with Dean-Stark) or excess p-cresolToluene allows for the azeotropic removal of water, significantly improving yield.[1]
Temperature RefluxThe temperature will be the boiling point of the chosen solvent (e.g., Toluene ~111°C).
Reaction Time 4 - 16 hoursHighly variable. Must be monitored by TLC for completion.[5][10]

Experimental Protocols

Protocol 1: Optimized Synthesis of p-Tolyl Salicylate

This protocol incorporates a Dean-Stark trap for water removal to maximize yield.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dry.

  • Reagent Addition: To the flask, add salicylic acid (1.0 eq), p-cresol (2.5 eq), p-toluenesulfonic acid (p-TsOH) (0.05 eq), and enough toluene to ensure the mixture can be stirred effectively.

  • Reaction: Heat the mixture to a gentle reflux. You will observe water collecting in the arm of the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Continue refluxing until water no longer collects in the trap and TLC analysis shows the complete consumption of salicylic acid. This may take several hours.

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification
  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute it with an organic solvent like ethyl acetate or diethyl ether.

  • Bicarbonate Wash: Wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the p-TsOH catalyst and any unreacted salicylic acid.[9] Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove residual water and help break any emulsions.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure, crystalline p-Tolyl Salicylate.

Workflow Visualizations

Troubleshooting_Low_Yield cluster_reaction Reaction Phase cluster_purification Purification Phase start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction check_workup Analyze Workup & Purification Steps start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete loss Significant Product Loss? check_workup->loss side_reactions Side Reactions Suspected? incomplete->side_reactions No incomplete_yes Action: - Extend reaction time - Use excess p-cresol - Use Dean-Stark trap - Check catalyst activity incomplete->incomplete_yes Yes side_reactions_yes Action: - Lower reaction temperature - Use p-TsOH instead of H2SO4 - Avoid overly long reaction times side_reactions->side_reactions_yes Yes end_node Improved Yield incomplete_yes->end_node side_reactions_yes->end_node discoloration Product Discolored? loss->discoloration No loss_yes Action: - Ensure complete neutralization with NaHCO3 - Use brine to break emulsions - Optimize recrystallization solvent loss->loss_yes Yes discoloration_yes Action: - Wash with dilute phosphoric acid - Use activated charcoal - Re-recrystallize carefully discoloration->discoloration_yes Yes loss_yes->end_node discoloration_yes->end_node

Caption: A decision tree for troubleshooting low reaction yields.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Salicylic Acid + p-Cresol + Toluene + p-TsOH reflux Reflux with Dean-Stark Trap reactants->reflux extraction Dilute & Transfer to Separatory Funnel reflux->extraction wash_bicarb Wash with Sat. NaHCO3 extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry evaporate Solvent Removal (Rotovap) dry->evaporate recrystallize Recrystallize (e.g., Ethanol/Water) evaporate->recrystallize product Pure p-Tolyl Salicylate recrystallize->product

Caption: Workflow for the synthesis and purification of p-Tolyl salicylate.

References

  • Improving the yield and purity of glycol salicylate synthesis reactions. (2025). BenchChem Technical Support.
  • Optimized Synthesis of Salicylate-based Poly(anhydride-esters). (2013). Polymer Bulletin.
  • Purification of salicylic acid derivatives. (1959).
  • Troubleshooting low yield in Salicylaldoxime synthesis. (2025). BenchChem Technical Support.
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (2025). BenchChem Technical Support.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). BenchChem Technical Support.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Course Hero.
  • Technical Support Center: Purification of Synthetic Methyl Salicylate. (2025). BenchChem Technical Support.
  • basic principles of Fischer esterification for methyl salicylate. (2025). BenchChem Technical Support.
  • Fischer Esterification of Salicylic Acid With Only Itself? (2017). Reddit.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • optimizing reaction conditions for methyl salicylate synthesis. (2025). BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Optimizing p-Tolyl Salicylate Esterification

Welcome to the technical support center for the optimization of p-tolyl salicylate esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of p-tolyl salicylate esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in this synthesis.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the esterification of salicylic acid with p-cresol to synthesize p-tolyl salicylate. Each problem is analyzed for its potential causes, and actionable solutions are provided.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. In the case of p-tolyl salicylate esterification, this can stem from several factors related to the reaction equilibrium and conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Reaction Equilibrium The Fischer-Speier esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.1. Use Excess Reactant: Employing an excess of one of the reactants (typically the less expensive one, p-cresol) can shift the equilibrium towards the product side according to Le Chatelier's principle.[1] 2. Water Removal: If feasible with your setup, use a Dean-Stark trap to azeotropically remove water as it is formed.[2] Alternatively, adding a drying agent like molecular sieves can be effective.
Insufficient Catalyst An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by p-cresol.[3] An inadequate amount of catalyst will result in a slow or incomplete reaction.Ensure the catalyst is added in the appropriate catalytic amount. For laboratory-scale synthesis, this is often around 0.2 equivalents relative to the limiting reagent.[2]
Inadequate Reaction Time or Temperature Esterification reactions, particularly with phenols, can be slow.[4][5] Insufficient reaction time or a temperature that is too low will not allow the reaction to reach completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue heating under reflux until the starting material spot is no longer visible or its intensity remains constant over time. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110°C.[4]
Loss During Work-up Significant product loss can occur during the extraction and washing steps. p-Tolyl salicylate has some solubility in aqueous solutions, and vigorous or excessive washing can lead to reduced yield.[6]1. Minimize Aqueous Washes: Use the minimum number of washes necessary to remove impurities. 2. Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to decrease the solubility of the ester in the aqueous phase.[6]
Issue 2: Presence of Unreacted Salicylic Acid in the Final Product

Detecting starting material in your purified product indicates an incomplete reaction or inefficient purification.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Reaction As discussed in the low yield section, the reaction may not have gone to completion due to equilibrium limitations, insufficient heating, or short reaction time.Re-evaluate the reaction conditions. Consider increasing the reaction time, temperature, or the amount of the excess reagent.
Ineffective Neutralization The work-up procedure typically involves a wash with a weak base, such as sodium bicarbonate, to remove the acid catalyst and any unreacted salicylic acid.[1][7] If this step is not performed thoroughly, acidic impurities will remain.During the work-up, wash the organic layer with a 5% aqueous sodium bicarbonate solution.[8] Continue washing until the effervescence (release of CO2 gas) ceases, indicating that all the acid has been neutralized. Be cautious not to use a strong base like NaOH, which could hydrolyze the ester product.[7]
Issue 3: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum points to the formation of side products.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Polymerization Salicylic acid has both a carboxylic acid and a phenolic hydroxyl group, which can lead to self-esterification or polymerization, especially at high temperatures.[1][5] This often appears as a solid white byproduct.While difficult to eliminate completely, favoring the primary esterification by using optimal conditions (catalyst concentration, temperature) can minimize polymerization.[6]
Ring Alkylation Under harsh acidic conditions and elevated temperatures, rearrangement of the ester can occur, leading to the migration of the p-tolyl group to the salicylic acid ring.[9]Use the mildest effective reaction conditions. Consider using a less aggressive catalyst or slightly lower reaction temperatures, while extending the reaction time if necessary.
Issue 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure p-tolyl salicylate can be challenging.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inadequate Drying The presence of water in the final organic extract can interfere with solvent removal and subsequent purification steps like crystallization.[6]After the final wash, dry the organic layer over a suitable anhydrous drying agent, such as sodium sulfate or magnesium sulfate, until the solution is clear and no longer cloudy.[6]
Recrystallization Issues Choosing the right solvent for recrystallization is critical. An inappropriate solvent may not provide the necessary solubility difference between the desired product and impurities at high and low temperatures.Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. Ethanol is often a suitable solvent for purifying phenyl salicylate, a similar compound.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of p-tolyl salicylate esterification.

Q1: What is the mechanism of the acid-catalyzed esterification of salicylic acid with p-cresol?

The reaction proceeds via the Fischer-Speier esterification mechanism.[4] The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The lone pair of electrons on the oxygen of the p-cresol's hydroxyl group attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final p-tolyl salicylate product.

Fischer_Esterification Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ p_Cresol p-Cresol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + p-Cresol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O p_Tolyl_Salicylate p-Tolyl Salicylate Protonated_Ester->p_Tolyl_Salicylate - H+ Water H₂O

Caption: Fischer-Speier esterification mechanism.

Q2: Why is an acid catalyst necessary?

While esterification can occur without a catalyst, the reaction is extremely slow.[3] The acid catalyst accelerates the reaction by making the carbonyl carbon of the carboxylic acid more electrophilic and a better target for the nucleophilic alcohol.[3]

Q3: Can I use a base as a catalyst instead?

Base-catalyzed esterification is generally not effective for reacting a carboxylic acid with an alcohol. The base would deprotonate the carboxylic acid to form a carboxylate anion, which is not electrophilic and will not react with the alcohol.

Q4: What are some alternative methods for synthesizing p-tolyl salicylate?

One alternative method involves the use of phosphoryl chloride (POCl₃) as a dehydrating agent and catalyst.[10] This method can sometimes offer higher yields and shorter reaction times. Another approach is to use a phase-transfer catalyst with sodium salicylate and benzyl chloride.[11]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (salicylic acid and p-cresol) on a TLC plate. The disappearance of the limiting starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting_Workflow Start Start Experiment Low_Yield Low Yield? Start->Low_Yield Check_Equilibrium Check Equilibrium: - Excess Reactant? - Water Removal? Low_Yield->Check_Equilibrium Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Catalyst Check Catalyst: - Correct Amount? Check_Equilibrium->Check_Catalyst Check_Conditions Check Conditions: - Sufficient Time? - Correct Temperature? Check_Catalyst->Check_Conditions Check_Conditions->Impure_Product Check_Neutralization Check Neutralization: - Thorough Bicarbonate Wash? Impure_Product->Check_Neutralization Yes Purification_Issues Purification Issues? Impure_Product->Purification_Issues No Check_Side_Reactions Consider Side Reactions: - Polymerization? - Ring Alkylation? Check_Neutralization->Check_Side_Reactions Check_Side_Reactions->Purification_Issues Check_Drying Check Drying: - Anhydrous Agent Used? Purification_Issues->Check_Drying Yes Success Successful Synthesis Purification_Issues->Success No Check_Solvent Check Recrystallization Solvent Check_Drying->Check_Solvent Check_Solvent->Success End End Success->End

Caption: A troubleshooting workflow for p-tolyl salicylate esterification.

III. Experimental Protocols

General Protocol for p-Tolyl Salicylate Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Salicylic acid

  • p-Cresol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Solvent for recrystallization (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (1.0 equivalent) and p-cresol (1.2 - 2.0 equivalents). Add a suitable solvent like toluene.[2]

  • Catalyst Addition: With stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid, ~0.2 equivalents) to the reaction mixture.[2]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.[2]

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.[8]

  • Brine Wash: Wash the organic layer with brine to remove excess water.[8]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

IV. References

  • Esterification of salicylic acid - US2397498A - Google Patents. (URL: )

  • Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report - IvyPanda. (URL: [Link])

  • Why doesn't salicylic acid undergo esterification reaction with each other? - Reddit. (URL: [Link])

  • Esterification of Salicylic Acid: The synthesis of cool smelling molecules - Westfield State University. (URL: [Link])

  • Ester Derivatives of Salicylic Acid. (URL: [Link])

  • US2891090A - Purification of salicylic acid derivatives - Google Patents. (URL: )

  • Why is it when salicylic acid reacts with itself that the ester is formed between the phenol... - Quora. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Salicylic acid p-tolyl ester - SIELC Technologies. (URL: [Link])

  • Does anyone have experience Esterification of Salicylic Acid..? - ResearchGate. (URL: [Link])

  • What is the reaction mechanism for the esterification reaction between acetic acid and salicylic acid to synthesise aspirin? : r/chemhelp - Reddit. (URL: [Link])

    • The Fischer Esterification. (URL: [Link])

  • The Fischer Esterification: Methyl Salicylate - YouTube. (URL: [Link])

  • Transesterification and Fischer Esterification of Aspirin using Microwave Heating - Chemistry at Winthrop University. (URL: [Link])

  • Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC - NIH. (URL: [Link])

  • Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC - NIH. (URL: [Link])

  • Synthesis of salicylate-based poly(anhydride ester). - ResearchGate. (URL: [Link])

  • CAS No.607-88-5,SALICYLIC ACID P-TOLYL ESTER Suppliers - LookChem. (URL: [Link])

  • Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PubMed - NIH. (URL: [Link])

  • CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents. (URL: )

Sources

Troubleshooting

Technical Support Center: Synthesis of p-Tolyl Salicylate

An authoritative guide for researchers and drug development professionals on navigating the complexities of p-Tolyl salicylate synthesis. This guide serves as a specialized resource for chemists and researchers engaged i...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on navigating the complexities of p-Tolyl salicylate synthesis.

This guide serves as a specialized resource for chemists and researchers engaged in the synthesis of p-Tolyl salicylate. We will address common challenges related to the formation and identification of side products, providing expert insights and actionable troubleshooting protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for p-Tolyl salicylate synthesis, and what side reactions are common?

The synthesis of p-Tolyl salicylate is typically achieved via a Fischer-Speier esterification. This acid-catalyzed reaction involves the nucleophilic attack of the hydroxyl group of p-cresol on the protonated carbonyl carbon of salicylic acid.

However, several competing reactions can occur, leading to the formation of impurities:

  • Self-esterification of Salicylic Acid: Salicylic acid can react with itself to form salicylsalicylic acid. This is a common side reaction as the salicylic acid molecule contains both a carboxylic acid and a hydroxyl group.

  • Unreacted Starting Materials: Incomplete reactions can leave residual salicylic acid and p-cresol in the final product mixture.[1]

  • Decomposition: At elevated temperatures, decomposition of the starting materials or the product can occur, leading to a variety of minor impurities.

Q2: My reaction yield is significantly lower than expected. What are the probable causes?

Low yields are a frequent issue and can often be traced back to the reaction equilibrium or procedural inefficiencies.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[2] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. Too low a temperature will lead to an incomplete reaction within a practical timeframe, while excessively high temperatures can promote side reactions or decomposition.

  • Moisture Contamination: Any moisture present in the reactants or glassware at the start of the reaction can inhibit the esterification process.

Q3: I've detected unknown peaks in my HPLC and NMR analyses. What is the general strategy for identifying these impurities?

A systematic approach is crucial for impurity identification.[3][4]

  • Review the Reaction: Consider all possible side reactions (as mentioned in Q1) and the expected chemical properties of the resulting byproducts.

  • Hyphenated Techniques: The most powerful tools for impurity identification are hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for separating the impurity from the main product and obtaining its molecular weight.[4]

  • Spectroscopic Analysis: If an impurity can be isolated (e.g., through preparative chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[5] Comparing the spectra of your impure sample to those of the pure starting materials is a critical first step.[5] Other useful techniques include Infrared (IR) spectroscopy for functional group identification.[3]

Troubleshooting Guide: Side Product Identification

Symptom/Observation Potential Cause (Side Product) Troubleshooting & Identification Protocol
Broad singlet peak in ¹H NMR spectrum around 10-12 ppm.Unreacted Salicylic Acid Confirm by spiking a sample with pure salicylic acid and observing an increase in the peak's integration.
Sharp singlet in ¹H NMR around 2.3 ppm and a broad singlet around 5-6 ppm (phenolic -OH).Unreacted p-Cresol The presence of free p-cresol is often noticeable by its distinct odor.[1] Confirm with GC-MS or by spiking a sample with pure p-cresol.
Complex aromatic signals in ¹H NMR that do not correspond to the product or starting materials. MS data shows a peak at M+1 of ~365.Salicylsalicylic Acid This dimer is a common byproduct. Its presence can be confirmed with LC-MS, as its molecular weight is significantly higher than the product's.

Experimental Protocols

Protocol 1: General Synthesis of p-Tolyl Salicylate via Fischer Esterification
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq) and p-cresol (1.2 eq).

  • Solvent & Catalyst: Add toluene as a solvent (to allow for azeotropic removal of water with a Dean-Stark trap) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by collecting the water in the Dean-Stark trap and by using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted salicylic acid and the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[6]

Protocol 2: Analytical Workflow for Impurity Identification

This workflow outlines the steps for identifying unknown components in your final product.

Impurity_Workflow Start Crude Product Sample HPLC HPLC Analysis (Purity Check) Start->HPLC LCMS LC-MS Analysis (Separate & Get MW) HPLC->LCMS Impurity > 0.1% PrepLC Preparative HPLC (Isolate Impurity) HPLC->PrepLC Isolation Needed Structure Structure Elucidation LCMS->Structure NMR NMR Spectroscopy (¹H, ¹³C, COSY) PrepLC->NMR NMR->Structure End Impurity Identified Structure->End

Caption: Workflow for the identification of unknown impurities.

Reference Data for Identification

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Peaks (CDCl₃, δ ppm)
p-Tolyl Salicylate C₁₄H₁₂O₃228.24[]~10.8 (s, 1H, -OH), 6.9-8.0 (m, 8H, Ar-H), 2.35 (s, 3H, -CH₃)
Salicylic AcidC₇H₆O₃138.12~11.0 (br s, 1H, -COOH), 6.9-8.1 (m, 4H, Ar-H)
p-CresolC₇H₈O108.146.7-7.1 (m, 4H, Ar-H), ~5.0 (br s, 1H, -OH), 2.29 (s, 3H, -CH₃)
Salicylsalicylic AcidC₁₄H₁₀O₅258.23Complex aromatic region, two distinct acidic proton signals.

References

  • US2891090A - Purification of salicylic acid derivatives.
  • SIELC Technologies. (2018, February 16). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Pathiranage, A. L., & Wright, L. J. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Schmeltzer, R. C., Schmalenberg, K. E., & Uhrich, K. E. (2005). Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). Biomacromolecules, 6(1), 359-367.
  • P, P., Kumar, A., & P, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Williamson, K. (2003). Macroscale and Microscale: Organic Experiments (4th ed.). Houghton Mifflin Company.

Sources

Optimization

improving the purity of p-Tolyl salicylate during recrystallization

Welcome to the technical support center for the purification of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for impr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the purity of p-Tolyl salicylate during recrystallization. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can effectively troubleshoot and optimize your purification process.

Troubleshooting Guide: Common Issues in p-Tolyl Salicylate Recrystallization

This section addresses specific problems you may encounter during the recrystallization of p-Tolyl salicylate, offering probable causes and actionable solutions.

Question 1: My final product has a low melting point and a broad melting range. What does this indicate and how can I fix it?

A depressed and broad melting point range is a classic sign of an impure compound.[1] Pure crystalline solids have sharp melting points, but impurities disrupt the crystal lattice structure, requiring less energy to melt. For p-Tolyl salicylate, the theoretical melting point is around 38-40°C.[][3][4][5] A significant deviation from this range suggests the presence of contaminants.

Probable Causes:

  • Residual Reactants: The most likely impurities are unreacted salicylic acid or p-cresol from the synthesis stage.[6]

  • Solvent Occlusion: Solvent molecules can become trapped within the crystal lattice during rapid crystal formation.[7]

Solutions:

  • Optimize the Reaction: Ensure the initial esterification reaction has gone to completion to minimize unreacted starting materials.

  • Perform a Second Recrystallization: If purity remains low, a second recrystallization is often the most effective solution.[1]

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and reduces the likelihood of solvent inclusion.[1][8]

Question 2: I'm experiencing a very low yield after recrystallization. What are the common culprits?

Low recovery of purified product is a frequent challenge in recrystallization.[1] Several factors can contribute to this issue.

Probable Causes:

  • Using Excessive Solvent: The most common error is adding too much solvent to dissolve the crude product.[1][7] This results in a significant portion of the desired compound remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper along with insoluble impurities.[1]

  • Incomplete Crystallization: Insufficient cooling time or not utilizing an ice bath after the initial slow cooling phase can lead to a lower yield.[1]

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.[1]

Solutions:

  • Use the Minimum Amount of Hot Solvent: Dissolve your crude p-Tolyl salicylate in the minimum volume of near-boiling solvent necessary for complete dissolution.[1][9]

  • Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[1][8]

  • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[1][7] This will rinse away soluble impurities without significantly dissolving your product.

Question 3: The recrystallized product is discolored. How can I remove colored impurities?

The presence of color in your final product indicates contamination with soluble, colored impurities.

Probable Cause:

  • Formation of Colored Byproducts: Side reactions during the synthesis can produce colored impurities that are soluble in the recrystallization solvent.

Solution:

  • Use Activated Charcoal: Activated charcoal has a high surface area that effectively adsorbs colored organic impurities.[10] Add a small amount of activated charcoal to the hot solution before filtration. Boil the solution for a few minutes to allow for adsorption, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8][10]

Question 4: My p-Tolyl salicylate is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the solute being lower than the boiling point of the solvent, or a high concentration of impurities depressing the melting point.

Probable Causes:

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

  • High Impurity Concentration: A significant amount of impurities can lower the melting point of the mixture below the temperature of the solution.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the liquid's surface.[7]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of p-Tolyl salicylate.

What is the ideal solvent for recrystallizing p-Tolyl salicylate?

The ideal solvent is one in which p-Tolyl salicylate is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][10] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).[1] Given that p-Tolyl salicylate is soluble in alcohol and oils but insoluble in water, a mixed solvent system like ethanol/water or methanol/water is often a good choice.[3][11][12] You would dissolve the compound in a minimum of the hot alcohol, and then add hot water dropwise until the solution becomes slightly cloudy, followed by a drop or two of hot alcohol to redissolve the precipitate.

How does the rate of cooling affect the purity of the crystals?

The rate of cooling has a direct impact on crystal size and purity.[1]

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

  • Rapid Cooling: Leads to the formation of smaller crystals and can trap impurities within the crystal lattice.[8]

How can I be sure my final product is dry?

Residual solvent can affect the weight and melting point of your product.[7] To ensure your p-Tolyl salicylate is completely dry, you should:

  • Air Dry: Allow the crystals to air dry on the filter paper under vacuum for a period.

  • Use a Desiccator or Drying Oven: For more thorough drying, place the crystals in a desiccator under vacuum or in a low-temperature drying oven.

  • Dry to a Constant Weight: The most reliable method is to weigh the sample, continue drying for a period, and then re-weigh it. The sample is considered dry when consecutive weighings are constant.[7]

Experimental Protocol: Optimized Recrystallization of p-Tolyl Salicylate

This protocol provides a step-by-step methodology for the effective purification of p-Tolyl salicylate.

1. Solvent Selection and Dissolution:

  • Based on solubility data, an ethanol/water mixed solvent system is recommended.
  • Place the crude p-Tolyl salicylate in an Erlenmeyer flask.
  • Add the minimum amount of near-boiling ethanol to completely dissolve the solid.

2. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal.
  • Gently boil the solution for 2-3 minutes.

3. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

  • Pre-heat a funnel and a new Erlenmeyer flask.
  • Filter the hot solution to remove the activated charcoal and any other insoluble materials.

4. Crystallization:

  • If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a persistent cloudiness appears. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystallization.[1]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]
  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to air dry on the filter paper under vacuum.
  • For final drying, transfer the crystals to a watch glass and place them in a desiccator or a drying oven at a temperature well below the melting point.
  • Dry to a constant weight.[7]

Data Summary Table:

ParameterRecommended Value/RangeRationale
Recrystallization Solvent Ethanol/Water or Methanol/WaterGood solubility at high temperatures, poor at low temperatures.[3][11][12]
Dissolution Temperature Near boiling point of the solventTo ensure the minimum amount of solvent is used.[1][9]
Cooling Protocol Slow cooling to room temperature, followed by an ice bathPromotes large, pure crystal formation and maximizes yield.[1][8]
Washing Solvent Ice-cold recrystallization solventRemoves impurities without significantly dissolving the product.[1]
Drying Temperature < 35°CTo avoid melting the product.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude p-Tolyl Salicylate B Add Minimum Hot Solvent (e.g., Ethanol) A->B C Solution is Colored? B->C D Add Activated Charcoal C->D Yes F Induce Crystallization (e.g., Add Water) C->F No E Hot Gravity Filtration D->E E->F G Slow Cool to Room Temp. F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure p-Tolyl Salicylate K->L

Caption: Workflow for the recrystallization of p-Tolyl salicylate.

References

  • Troubleshooting low purity in 5-Acetylsalicylic acid recrystallization - Benchchem. (n.d.).
  • p-Tolyl salicylate | 607-88-5. (n.d.). BOC Sciences.
  • SALICYLIC ACID P-TOLYL ESTER CAS#: 607-88-5. (n.d.). ChemicalBook.
  • Recrystallization of Salicylic acid. (n.d.).
  • Recrystallization1. (n.d.).
  • CHM 230 Recrystallization of salicylic acid 2of2. (2020, November 10). YouTube.
  • p-Cresyl salicylate. (n.d.). CAS Common Chemistry. Retrieved January 10, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.).
  • 607-88-5(SALICYLIC ACID P-TOLYL ESTER) Product Description. (n.d.). ChemicalBook.
  • p-Tolyl Salicylate | 607-88-5. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • SALICYLIC ACID P-TOLYL ESTER | 607-88-5. (n.d.). ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of p-Tolyl Salicylate Production Scale-Up

Welcome to the technical support center dedicated to the synthesis and scale-up of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the production of this important molecule. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies.

I. Overview of p-Tolyl Salicylate Synthesis

p-Tolyl salicylate, also known as p-cresyl salicylate or 4-methylphenyl 2-hydroxybenzoate, is an ester of salicylic acid and p-cresol.[1][2][3] It finds applications in various fields, including as a component in fragrances and potentially in pharmaceuticals. The most common laboratory and industrial synthesis route is the Fischer-Speier esterification of salicylic acid with p-cresol, typically catalyzed by a strong acid.[4] While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and overall process efficiency.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and scale-up of p-Tolyl salicylate. Each answer provides a detailed explanation of the potential causes and offers actionable solutions.

Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?

A1: Low yield in Fischer esterification is a classic challenge primarily rooted in the reversible nature of the reaction.[5] Several factors can contribute to this issue during the scale-up of p-Tolyl salicylate synthesis:

  • Equilibrium Limitation: The esterification reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more favorable, leading to an equilibrium that may not favor high product formation.[6]

    • Solution: To drive the reaction towards the product side, you must remove water as it is formed. On a larger scale, a Dean-Stark apparatus is highly effective for the azeotropic removal of water, typically with a solvent like toluene or o-xylene.[5] The choice of solvent can be critical; higher boiling point solvents like o-xylene can enable higher reaction temperatures, which may accelerate the reaction.[7]

  • Insufficient Catalyst Activity or Loading: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of salicylic acid, making it more electrophilic and susceptible to nucleophilic attack by p-cresol.[8]

    • Solution: Ensure your catalyst is of high purity and not deactivated. You may need to experimentally determine the optimal catalyst loading for your specific scale.[9] While simply adding more catalyst might seem like an easy fix, excessive amounts can lead to unwanted side reactions, such as dehydration or sulfonation of the aromatic rings, particularly at elevated temperatures.

  • Suboptimal Reaction Temperature: While higher temperatures generally increase the reaction rate, they can also promote side reactions or degradation of the starting materials or product.[9]

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress and impurity profile using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[9] The optimal temperature will be a balance between reaction rate and selectivity.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of p-Tolyl Salicylate check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and at optimal loading? check_equilibrium->check_catalyst Yes solution_water Implement Dean-Stark trap or other water removal method. check_equilibrium->solution_water No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst loading and ensure its quality. check_catalyst->solution_catalyst No solution_temp Experimentally determine the optimal reaction temperature. check_temp->solution_temp No end_node Improved Yield check_temp->end_node Yes solution_water->end_node solution_catalyst->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

A2: Byproduct formation becomes more pronounced during scale-up due to challenges in maintaining uniform heat and mass transfer.[5] For p-Tolyl salicylate synthesis, potential byproducts include:

  • Self-esterification of Salicylic Acid: Salicylic acid can react with itself to form salicylsalicylic acid and polyester byproducts.[10] This occurs when the phenolic hydroxyl group of one salicylic acid molecule attacks the activated carboxyl group of another.

    • Mitigation: Using a slight excess of p-cresol can favor the desired intermolecular reaction over the self-esterification of salicylic acid. However, a large excess will complicate purification. Careful control of reaction temperature is also crucial, as higher temperatures can promote this side reaction.

  • Dehydration and Sulfonation Products: At high temperatures and in the presence of a strong acid catalyst like sulfuric acid, aromatic compounds can undergo dehydration or sulfonation.

    • Mitigation: Use the minimum effective amount of catalyst. Consider using a milder, solid acid catalyst like acid-activated bentonite clay, which can be easily filtered off and may offer higher selectivity.[7] Maintaining a controlled temperature is also critical.

  • Unreacted Starting Materials: Residual salicylic acid and p-cresol are common impurities.

    • Mitigation: Drive the reaction closer to completion by effectively removing water. For purification, a wash with a weak base solution (e.g., sodium bicarbonate) can remove unreacted salicylic acid.[5] Unreacted p-cresol can often be removed during recrystallization or by vacuum distillation, though its boiling point should be considered relative to the product.

Q3: The purification of my crude p-Tolyl salicylate is proving difficult, with product losses during workup. What are some effective purification strategies?

A3: Difficult product isolation and purification can significantly reduce your overall yield.[9] A robust purification strategy is essential for obtaining high-purity p-Tolyl salicylate.

  • Initial Workup:

    • Neutralization: After the reaction is complete, cool the mixture and wash it with a dilute solution of a weak base like sodium bicarbonate to neutralize the acid catalyst and remove any unreacted salicylic acid.[5] Be cautious as this will generate CO2 gas.

    • Organic Extraction: Extract the ester into a suitable organic solvent.

    • Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities and salts.[5]

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]

  • Purification Techniques:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. p-Tolyl salicylate is a solid at room temperature with a melting point around 38-43°C.[4][] Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, or mixtures with water) to find conditions that provide good recovery of pure crystals. A patented method for purifying salicylic acid derivatives involves recrystallization from a lower aliphatic alcohol followed by the addition of a dilute aqueous solution of a polybasic acid like citric or phosphoric acid to improve crystal quality.[12]

    • Distillation: If the product is contaminated with non-volatile impurities, vacuum distillation can be an option. However, given the relatively high boiling point of p-Tolyl salicylate, this may require high vacuum and elevated temperatures, which could risk product degradation.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when working with the reactants and product?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical.[13][14]

  • Salicylic Acid: Can cause skin and eye irritation.

  • p-Cresol: Toxic and corrosive. It can be absorbed through the skin and is harmful if inhaled or swallowed.

  • Strong Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive and can cause severe burns.[15]

  • p-Tolyl Salicylate: Harmful if swallowed and causes skin irritation.[16] Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13] Work in a well-ventilated fume hood.

Q: Can I use a different catalyst for this reaction?

A: Yes, while strong mineral acids are common, other catalysts can be used, some with advantages in terms of selectivity and ease of removal.

  • Solid Acid Catalysts: Acid-activated clays like Indian bentonite have been shown to be effective for the esterification of carboxylic acids with p-cresol.[7] These are often more environmentally friendly and can be removed by simple filtration, simplifying the workup.

  • Ionic Liquids: Brønsted acidic ionic liquids have been used as both catalysts and solvents for salicylate synthesis, offering high yields and the potential for catalyst recycling.[17]

Q: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A: A combination of techniques is often best for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent quantitative methods for determining the purity of the final product and identifying byproducts.[1][9] Reverse-phase HPLC methods are available for analyzing p-Tolyl salicylate.[1]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are used to confirm the structure of the final product.[15]

Q: How do I handle heat and mass transfer issues during scale-up?

A: These are critical considerations for successful scale-up.

  • Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hotspots, promoting byproduct formation.[5] Use a reactor with a jacket for controlled heating and cooling, and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Mass Transfer: Inadequate mixing can result in concentration gradients, slowing the reaction rate.[5] Use an appropriate stirrer design (e.g., anchor, turbine) and agitation speed to ensure good mixing of the reactants and catalyst.

Reaction Scheme: Fischer Esterification of Salicylic Acid with p-Cresol

reaction_pathway cluster_reactants Reactants cluster_products Products salicylic_acid Salicylic Acid equilibrium salicylic_acid->equilibrium p_cresol p-Cresol p_cresol->equilibrium p_tolyl_salicylate p-Tolyl Salicylate water Water catalyst H+ (Acid Catalyst) catalyst->equilibrium Catalyzes equilibrium->p_tolyl_salicylate equilibrium->water

Sources

Optimization

Technical Support Center: p-Tolyl Salicylate Degradation Pathway Analysis

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of p-Tolyl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of p-Tolyl salicylate. Given the limited direct literature on this specific molecule, this document synthesizes established principles from related compounds—salicylic acid and p-cresol—to propose a scientifically grounded, hypothetical degradation pathway. The focus is on robust experimental design, analytical troubleshooting, and data interpretation to empower you to successfully elucidate its fate in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most probable initial step in the degradation of p-Tolyl salicylate?

The most likely initiating step in both microbial and chemical degradation is the hydrolysis of the ester bond. This reaction cleaves the molecule into its two constituent parts: salicylic acid and p-cresol. This is a common and often rate-limiting step for the degradation of aromatic esters in environmental and biological systems. The susceptibility to hydrolysis is significantly influenced by pH, temperature, and the presence of esterase-producing microorganisms.

Q2: What are the expected primary and secondary degradation products?

Based on the initial hydrolysis, the primary degradation products are salicylic acid and p-cresol. These compounds are then expected to undergo further degradation through established microbial pathways:

  • Salicylic Acid: Is typically hydroxylated to form catechol. The aromatic ring of catechol is then cleaved via ortho- or meta-pathways, leading to intermediates that enter the tricarboxylic acid (TCA) cycle, ultimately resulting in mineralization to CO2 and water.

  • p-Cresol: Can be metabolized through multiple routes. A common pathway involves the oxidation of the methyl group to form p-hydroxybenzyl alcohol and subsequently protocatechuate. Protocatechuate, like catechol, is a key intermediate that undergoes ring fission before entering central metabolism.

Q3: Which analytical techniques are most suitable for studying p-Tolyl salicylate degradation?

A multi-instrument approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (HPLC-UV) is ideal for quantifying the disappearance of the parent compound (p-Tolyl salicylate) and the appearance of salicylic acid and p-cresol, as all are UV-active. A reverse-phase C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying and confirming the structure of unknown intermediate metabolites. Its high sensitivity and ability to provide molecular weight and fragmentation data are invaluable for pathway elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for the analysis of p-cresol and other semi-volatile intermediates. Derivatization may be required for non-volatile compounds like salicylic acid to improve their thermal stability and chromatographic behavior.

Proposed Degradation Pathway of p-Tolyl Salicylate

The following diagram illustrates the proposed multi-stage degradation, beginning with hydrolysis and proceeding through the known pathways of the resulting primary products.

G cluster_0 Stage 1: Initial Hydrolysis cluster_1 Stage 2: Primary Metabolites cluster_2 Stage 3: Key Ring-Fission Precursors cluster_3 Stage 4: Central Metabolism PTS p-Tolyl Salicylate SA Salicylic Acid PTS->SA Ester Hydrolysis (Microbial or Chemical) PC p-Cresol PTS->PC Cat Catechol SA->Cat Hydroxylation Prot Protocatechuate PC->Prot Methyl Group Oxidation TCA TCA Cycle (Mineralization to CO2 + H2O) Cat->TCA Ring Fission Prot->TCA Ring Fission G Start Poor HPLC Separation CheckMobilePhase Is Mobile Phase Acidified? (e.g., 0.1% Formic or Acetic Acid) Start->CheckMobilePhase CheckMobilePhase->CheckMobilePhase No. Add acid to suppress salicylic acid ionization. AdjustGradient Optimize Gradient Slope (Slower ramp for better resolution) CheckMobilePhase->AdjustGradient Yes CheckColumn Is Column Old or Contaminated? AdjustGradient->CheckColumn Still Overlapping Result Achieve Baseline Resolution AdjustGradient->Result Resolved ChangeColumn Try a Different Stationary Phase (e.g., Phenyl-Hexyl, C8) CheckColumn->ChangeColumn Yes CheckColumn->Result No. Problem solved. ChangeColumn->Result

Caption: Troubleshooting workflow for HPLC method development.

Detailed Explanation:

  • Acidify the Mobile Phase: The primary cause of poor peak shape for salicylic acid is its ionization at neutral pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase will suppress this ionization, leading to sharper, more symmetrical peaks.

  • Optimize the Gradient: Start with a shallow gradient. For example, begin with a higher aqueous percentage (e.g., 90% water with 0.1% acid) and slowly ramp up the organic solvent (acetonitrile or methanol). This gives the more polar compounds (salicylic acid) more time to resolve before the less polar p-cresol and p-Tolyl salicylate elute.

  • Adjust Solvent Strength: If p-cresol and p-Tolyl salicylate are co-eluting, you may need a slower gradient at the higher organic solvent concentrations to improve their separation.

  • Consider a Different Column: If optimization fails, the selectivity of your C18 column may be insufficient. A column with a different stationary phase, such as a Phenyl-Hexyl column, can offer alternative selectivity through pi-pi interactions with the aromatic rings of your analytes.

Q: I am not observing any degradation in my microbial inoculation study. What are the potential reasons?

Answer: This is a common issue that can stem from several factors, ranging from the inoculum itself to the experimental conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Non-viable Inoculum The microbial culture or environmental sample (e.g., soil) may have low activity or may have been inactivated during handling.Verify the viability of your inoculum by plating on a general-purpose growth medium (e.g., nutrient agar).
Toxicity of Parent Compound p-Tolyl salicylate, at the concentration used, might be toxic or inhibitory to the microorganisms.Run a dose-response experiment. Set up parallel experiments with a range of p-Tolyl salicylate concentrations (e.g., 1, 10, 50, 100 mg/L) to identify a non-inhibitory level.
Lack of Acclimation The microbial community may not have the necessary enzymes to degrade p-Tolyl salicylate and may require a period of adaptation.Acclimate your inoculum by exposing it to low concentrations of the compound for an extended period (days to weeks) before starting the definitive degradation experiment.
Nutrient Limitation The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism.Ensure your basal salts medium is complete. Consider adding a small amount of a labile carbon source like yeast extract to stimulate initial microbial activity.
Sub-optimal Conditions The pH, temperature, or oxygen levels may not be suitable for the specific microorganisms capable of degradation.Optimize physical parameters. Ensure the medium is well-buffered to a neutral pH and that aerobic cultures are adequately aerated (e.g., by shaking).

Experimental Protocols

Protocol 1: Abiotic Hydrolysis Control Experiment

This protocol is essential for distinguishing between chemical and biological degradation.

  • Prepare Medium: Prepare your experimental medium (e.g., M9 minimal medium, environmental water sample).

  • Buffer Preparation: Divide the medium into three aliquots. Adjust the pH of each to 5.0, 7.0, and 9.0 using a suitable buffer system (e.g., phosphate buffer for pH 7, citrate for pH 5, carbonate for pH 9) that will not interfere with your analysis.

  • Sterilization: Filter-sterilize each buffered medium through a 0.22 µm membrane filter into sterile glass vessels (e.g., serum bottles). Autoclaving is not recommended as it can cause initial heat-induced hydrolysis.

  • Spiking: Prepare a sterile stock solution of p-Tolyl salicylate in a suitable solvent (e.g., methanol). Spike each vessel to reach the desired final concentration, ensuring the solvent volume is minimal (<0.1% of total volume).

  • Incubation: Incubate the vessels under the same conditions as your main experiment (e.g., 25°C in the dark).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each vessel for immediate analysis by HPLC.

  • Analysis: Quantify the concentration of p-Tolyl salicylate, salicylic acid, and p-cresol. A decrease in p-Tolyl salicylate with a corresponding increase in the other two compounds indicates abiotic hydrolysis.

References

  • Kollár, M., Fecková, L., Šimkovič, M., & Stloukal, R. (2022). Biodegradation of Salicylates—A Review. Molecules. Available at: [Link]

  • Masai, E., Katayama, Y., & Fukuda, M. (2007). Genetic and biochemical investigations on bacterial catabolic pathways for lignin-derived aromatic compounds. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Zeyaullah, M., Kamli, M. R., Islam, B., Atif, M., Benkhayal, F. A., & Nehal, M. (2009). Biodegradation of Salicylic Acid by a Soil Isolate, Pseudomonas sp. Strain SA-1. Research Journal of Microbiology. Available at: [Link]

  • Chakraborty, S., & Das, S. (2014). Salicylic acid: a multifaceted therapeutic agent of fungal origin. Medical Mycology. Available at: [Link]

  • Hopper, D. J., & Taylor, D. G. (1977). The purification and properties of p-cresol-(acceptor) oxidoreductase (hydroxylating), a flavocytochrome from Pseudomonas putida. Biochemical Journal. Available at: [Link]

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of p-Tolyl Salicylate

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of p-Tolyl salicylate. Here, we will delve into the root causes of this common chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of p-Tolyl salicylate?

Peak tailing is a chromatographic phenomenon where the peak's asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a drawn-out trailing edge.[1] For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks, ultimately compromising the reliability of your results.[2]

Q2: I'm observing peak tailing specifically for p-Tolyl salicylate but not for other compounds in my sample. What is the likely cause?

When peak tailing is specific to a particular analyte like p-Tolyl salicylate, the issue is often chemical in nature and related to secondary interactions between the analyte and the stationary phase. The phenolic hydroxyl group on the salicylate moiety of p-Tolyl salicylate can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[3] These interactions are a common cause of peak tailing for polar and ionizable compounds.[1][4]

Q3: Can the mobile phase pH influence the peak shape of p-Tolyl salicylate?

Absolutely. The mobile phase pH is a critical parameter that governs the ionization state of both the analyte and the stationary phase. The phenolic hydroxyl group of p-Tolyl salicylate is weakly acidic. If the mobile phase pH is close to the pKa of this group, a mixed population of ionized and non-ionized molecules will exist, leading to peak distortion. Furthermore, at a pH above approximately 3.5, residual silanol groups on the silica stationary phase can become deprotonated and negatively charged, increasing the likelihood of secondary interactions with the analyte.[5]

Q4: Could my HPLC system itself be the cause of peak tailing for all my analytes, including p-Tolyl salicylate?

Yes, if all peaks in your chromatogram exhibit tailing, the problem is likely systemic. The primary suspect in this scenario is "extra-column volume," which refers to the volume within the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[6][7] Excessive extra-column volume leads to band broadening and peak tailing, an effect that is more pronounced for early eluting peaks.[8][9]

In-Depth Troubleshooting Guides

Issue 1: Analyte-Specific Peak Tailing of p-Tolyl Salicylate

This is the most common scenario and points towards secondary chemical interactions.

The primary cause is the interaction between the polar phenolic hydroxyl group of p-Tolyl salicylate and active sites on the stationary phase. These active sites are typically residual silanol groups (Si-OH) that remain on the silica surface after the C18 chains are bonded.[4][10] At certain pH levels, these silanols can become ionized (Si-O-) and act as ion-exchange sites, leading to a secondary retention mechanism that causes peak tailing.

start Peak Tailing Observed for p-Tolyl Salicylate ph_adjust Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) start->ph_adjust resolution Peak Shape Improved? ph_adjust->resolution column_select Select a High-Purity, End-Capped Column mobile_phase_mod Add Mobile Phase Modifier (e.g., Triethylamine) column_select->mobile_phase_mod metal_chelation Consider Metal Chelation (Add EDTA) mobile_phase_mod->metal_chelation metal_chelation->resolution resolution->column_select No end Symmetrical Peak Achieved resolution->end Yes

Caption: A step-by-step workflow for troubleshooting analyte-specific peak tailing.

1. Mobile Phase pH Optimization:

  • Protocol: pH Adjustment

    • Prepare the aqueous portion of your mobile phase.

    • Use a calibrated pH meter to monitor the pH.

    • Add a suitable acidic modifier, such as 0.1% formic acid or phosphoric acid, dropwise until the desired pH (e.g., 2.7) is reached.[12]

    • Filter the mobile phase through a 0.45 µm filter before use.

    • Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes.[13]

Mobile Phase AdditiveTypical ConcentrationSuitability
Formic Acid0.1% (v/v)MS-compatible
Phosphoric Acid0.1% (v/v)UV detection only
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Can cause ion suppression in MS

2. Column Selection and End-Capping:

  • Recommendation: If you are not already using one, switch to a column specifically designed for the analysis of polar or basic compounds, which typically feature advanced end-capping.

3. Consider Metal Chelation:

  • Rationale: Trace metal impurities within the silica matrix or from the HPLC hardware can act as Lewis acids and chelate with analytes containing electron-donating groups, such as the hydroxyl and carbonyl groups in p-Tolyl salicylate.[2] This can create another secondary retention mechanism leading to peak tailing.[16]

  • Protocol: Using a Chelating Agent

    • Prepare your mobile phase as usual.

    • Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 1 ppm).[16][17]

    • This sacrificial chelator will preferentially bind to the metal ions, masking them from the analyte.[16]

Issue 2: Peak Tailing for All Analytes

When all peaks in a chromatogram are tailing, the cause is usually physical or related to the overall system setup.

  • Column Degradation: A void at the column inlet, a partially blocked frit, or a collapsed packed bed can disrupt the flow path and cause band broadening and tailing for all compounds.[13]

  • Extra-Column Volume: As mentioned in the FAQs, excessive volume from tubing, fittings, and the detector cell can lead to peak distortion.[7][8]

  • Sample Overload: Injecting too much sample mass or a large injection volume can saturate the stationary phase, resulting in peak tailing.[13]

start Peak Tailing Observed for All Peaks overload_check Inject a 10x Diluted Sample start->overload_check shape_improves Peak Shape Improves? overload_check->shape_improves overload_issue Sample Overload Identified. Reduce concentration or volume. shape_improves->overload_issue Yes system_check Inspect System for Extra-Column Volume shape_improves->system_check No column_check Check Column Integrity (Void, Blockage) system_check->column_check wash_column Perform Column Wash and Regeneration column_check->wash_column replace_column Replace Column if Necessary wash_column->replace_column

Caption: A systematic approach to troubleshooting system-wide peak tailing.

1. Check for Sample Overload:

  • Protocol: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column.[13]

  • Solution: Reduce the sample concentration or the injection volume.

2. Minimize Extra-Column Volume:

  • Rationale: The contribution of extra-column volume to peak broadening is more significant with smaller, high-efficiency columns.[18]

  • Best Practices:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[3]

    • Ensure all fittings are properly seated and that there are no gaps between the tubing and the column port.

    • Use a detector flow cell with a volume appropriate for your column dimensions and flow rate.

3. Column Washing and Regeneration:

  • Rationale: If the column inlet frit is partially blocked by particulates from the sample or mobile phase, or if strongly retained compounds have accumulated on the column, a thorough washing procedure can restore performance.[13]

  • Protocol: General Reversed-Phase Column Wash

    • Disconnect the column from the detector to avoid contaminating the flow cell.[13]

    • Reverse the direction of flow through the column (check manufacturer's instructions first).

    • Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.[13][19]

    • Flush with 10-20 column volumes of a strong, water-miscible organic solvent like isopropanol.[13]

    • If you suspect contamination with highly non-polar compounds, you can flush with a non-polar solvent like hexane, followed by isopropanol.[13][19]

    • Return the column to the correct flow direction.

    • Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 20-30 column volumes, or until a stable baseline is achieved.[13]

    • Inject a standard to check if performance has been restored. If tailing persists, the column may be irreversibly damaged and require replacement.

References

  • Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Endcapping. Retrieved from [Link]

  • MicroSolv. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Welch Materials. (2022, December 28). What is endcapping?. Retrieved from [Link]

  • PharmaJia. (n.d.). HPLC column-Regeneration procedure. Retrieved from [Link]

  • Pharma Beginners. (2020, October 28). HPLC Column Management - SOP & Guideline. Retrieved from [Link]

  • Chrom Tech. (2025, October 28). How To Regenerate a C18 HPLC Column. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Cleaning Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Extracolumn Effects. Retrieved from [Link]

  • Restek. (2014, March 11). [13]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Salicylic acid p-tolyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). P-tolyl salicylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of p-Tolyl Salicylate in Formulations

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with p-Tolyl Salicylate (CAS 607-88-5). As a lipophilic compound, p-Tolyl Salicylate...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with p-Tolyl Salicylate (CAS 607-88-5). As a lipophilic compound, p-Tolyl Salicylate's poor aqueous solubility presents significant hurdles in the development of effective formulations. This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting protocols to systematically address these challenges.

Part 1: Frequently Asked Questions (FAQs) about p-Tolyl Salicylate Solubility

This section addresses common initial questions regarding the solubility characteristics of p-Tolyl Salicylate.

1. What are the basic solubility properties of p-Tolyl Salicylate?

p-Tolyl Salicylate is a white to off-white crystalline powder with a melting point of approximately 38°C. It is practically insoluble in water, a characteristic attributed to its lipophilic nature, as indicated by an estimated LogP value between 3.43 and 3.76. However, it is soluble in various organic solvents, including alcohols and oils.

2. Why is the aqueous insolubility of p-Tolyl Salicylate a concern for formulation development?

The poor aqueous solubility of an active pharmaceutical ingredient (API) like p-Tolyl Salicylate can lead to low dissolution rates and, consequently, poor bioavailability for oral and other systemic delivery routes. For topical and transdermal formulations, while the compound is lipophilic, its solubility in the vehicle is critical for ensuring adequate drug loading and release.

3. What are the primary factors that influence the solubility of p-Tolyl Salicylate?

Several factors can affect the solubility of p-Tolyl Salicylate:

  • Solvent Polarity: As a lipophilic compound, it will exhibit higher solubility in non-polar or semi-polar solvents. The principle of "like dissolves like" is paramount.

  • Temperature: Generally, the solubility of solid compounds increases with a rise in temperature.

  • pH: While p-Tolyl Salicylate is an ester and does not have readily ionizable groups, the stability of the ester linkage can be pH-dependent, which could indirectly affect its long-term behavior in a formulation.

  • Presence of Excipients: Co-solvents, surfactants, and complexing agents can significantly enhance the solubility of p-Tolyl Salicylate.

4. What are the initial steps to take when encountering solubility issues with p-Tolyl Salicylate?

The first step is to quantify the solubility of p-Tolyl Salicylate in a range of pharmaceutically acceptable solvents. This data will inform the selection of an appropriate formulation strategy. A systematic approach to solubility screening is crucial for successful formulation development.

Part 2: Troubleshooting Guides for Formulation Issues

This section provides in-depth troubleshooting guides for specific challenges that may arise during the formulation of p-Tolyl Salicylate.

Issue 1: Precipitation of p-Tolyl Salicylate in Liquid Formulations

Q: My p-Tolyl Salicylate is precipitating out of my liquid formulation over time. What could be the cause and how can I resolve this?

A: Precipitation in liquid formulations is a common issue for poorly soluble compounds and is often due to supersaturation or changes in the formulation's solvent capacity over time.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the concentration of p-Tolyl Salicylate close to its saturation solubility in the solvent system? start->check_concentration increase_solubilizer Increase the concentration of the co-solvent or surfactant. check_concentration->increase_solubilizer Yes evaluate_stability Evaluate the physical stability of the formulation under different temperature conditions. check_concentration->evaluate_stability No increase_solubilizer->evaluate_stability add_stabilizer Consider adding a crystallization inhibitor (e.g., a polymer like PVP). evaluate_stability->add_stabilizer Precipitation persists end_node Stable Formulation Achieved evaluate_stability->end_node Precipitation resolved reformulate Reformulate with a different solvent system or consider an alternative formulation approach (e.g., emulsion, solid dispersion). add_stabilizer->reformulate reformulate->end_node start Low Drug Loading in Topical Formulation solubility_in_oil Determine the solubility of p-Tolyl Salicylate in the oil phase of your emulsion. start->solubility_in_oil solid_dispersion_approach For gels, consider preparing a solid dispersion of p-Tolyl Salicylate to enhance its dispersibility. start->solid_dispersion_approach For Gel Formulations select_high_solubility_oil Select an oil with higher solubilizing capacity for p-Tolyl Salicylate. solubility_in_oil->select_high_solubility_oil Solubility is low optimize_oil_phase Increase the proportion of the oil phase in the emulsion. solubility_in_oil->optimize_oil_phase Solubility is adequate select_high_solubility_oil->optimize_oil_phase consider_microemulsion Consider formulating a microemulsion to enhance solubilization. optimize_oil_phase->consider_microemulsion end_node Desired Drug Loading Achieved optimize_oil_phase->end_node Drug loading sufficient consider_microemulsion->end_node solid_dispersion_approach->end_node

Increasing Drug Loading in Topical Formulations

Causality and Experimental Choices:

  • Oil Phase Solubility: For emulsions, the majority of the lipophilic drug will reside in the oil phase. Therefore, the solubility in the chosen oil is a critical determinant of the maximum drug load.

  • Microemulsions: Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant that can solubilize large amounts of lipophilic drugs.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution in a gel matrix.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to overcome the solubility challenges of p-Tolyl Salicylate.

Protocol 1: Determination of Saturation Solubility

This protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • p-Tolyl Salicylate

  • Selected solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, various oils)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC with a suitable column and UV detector or a validated UV-Vis spectrophotometric method

Procedure:

  • Add an excess amount of p-Tolyl Salicylate to a series of scintillation vials, each containing a known volume of a different solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of p-Tolyl Salicylate in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the saturation solubility in the original solvent, accounting for the dilution factor.

Protocol 2: Formulation of a Co-solvent System

This protocol outlines the preparation of a simple co-solvent system to enhance the solubility of p-Tolyl Salicylate.

Materials:

  • p-Tolyl Salicylate

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Determine the target concentration of p-Tolyl Salicylate in the final formulation.

  • Based on the solubility data from Protocol 1, select a suitable co-solvent.

  • In a beaker, dissolve the required amount of p-Tolyl Salicylate in the co-solvent with gentle stirring.

  • Slowly add the primary solvent to the co-solvent solution while continuously stirring.

  • Visually inspect the solution for any signs of precipitation.

  • Transfer the final solution to a volumetric flask and add the primary solvent to the final volume.

  • Store the formulation under controlled conditions and monitor for any signs of precipitation over time.

Quantitative Data Summary Table:

Co-solvent System (v/v)Maximum Solubilized p-Tolyl Salicylate (Hypothetical Data)Observations
Water< 0.1 mg/mLInsoluble
Ethanol:Water (50:50)15 mg/mLClear solution
Propylene Glycol:Water (40:60)10 mg/mLClear solution
PEG 400:Water (30:70)8 mg/mLClear solution
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to improve the dissolution of p-Tolyl Salicylate.

Materials:

  • p-Tolyl Salicylate

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile organic solvent (e.g., Ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of p-Tolyl Salicylate and PVP K30 (e.g., 1:1, 1:3, 1:5 by weight) in a minimal amount of ethanol.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A solid film will form on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and characterized for its dissolution properties compared to the pure drug.

Protocol 4: Development of a Cyclodextrin Inclusion Complex

This protocol details the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of p-Tolyl Salicylate.

Materials:

  • p-Tolyl Salicylate

  • Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of β-CD or HP-β-CD by dissolving it in water with gentle heating and stirring.

  • Prepare a concentrated solution of p-Tolyl Salicylate in a minimal amount of a water-miscible solvent like ethanol.

  • Slowly add the p-Tolyl Salicylate solution to the cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.

  • The resulting solution can be freeze-dried to obtain a solid powder of the inclusion complex.

  • The formation of the inclusion complex and the enhancement in aqueous solubility can be confirmed by various analytical techniques, including phase solubility studies.

References

  • Choi, M. J., et al. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. Journal of Food Science and Technology, 57(9), 3355–3363. Available from: [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11. Available from: [Link]

  • Gould, S., & Scott, K. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. ResearchGate. Available from: [Link]

  • Snejdrova, E., et al. (2024). Formulation study of PLGA in situ films for topical delivery of salicylates. Pain Research and Treatment, 2024, 1-13. Available from: [Link]

  • Google Patents. Topical composition for delivery of salicylate esters.
  • Al-Janabi, A. H. H., & Al-Khafaji, M. S. J. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Available from: [Link]

  • Google Patents. Topical composition for delivery of salicylates.
  • Jouyban, A., et al. (2006). Solubility prediction of salicylic acid in water-ethanol-propylene glycol mixtures using the Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 318-321. Available from: [Link]

  • Sari, Y. W., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Pharmaceuticals, 17(1), 123. Available from: [Link]

  • Cıbık, M. A., & Ersoy, L. (2007). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. FABAD Journal of Pharmaceutical Sciences, 32(3), 139-144. Available from: [Link]

  • Wiwanitkit, V. (2004). Analytical Reviews in Clinical Chemistry: Methods for the Estimation of Salicylate and Paracetamol in Serum, Plasma and Urine. Semantic Scholar. Available from: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2933. Available from: [Link]

  • Boonme, P., et al. (2017). Stability determination of an alternative approach to use of liquid drug substance as oil phase in microemulsion formulations: methyl salicylate. ResearchGate. Available from: [Link]

  • Yewale, C. P., & D'souza, J. I. (2022). Formulation and Evaluation of Methyl Salicylate Gel Using Different Concentrations of Gelling Agent. International Journal of Research in Pharma & Pharmaceutical Sciences, 2(2), 48-53. Available from: [Link]

  • Deneke, U., & Glick, M. R. (1980). Quantification of salicylate in serum by use of salicylate hydroxylase. Clinical chemistry, 26(7), 891-893. Available from: [Link]

  • Chaiittianan, R., et al. (2025). Methyl salicylate microemulsion based systems. Part I: Effect of additives on the physicochemical properties. ResearchGate. Available from: [Link]

  • Zhang, G. G., et al. (2013). Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications. Journal of pharmaceutical sciences, 102(6), 1855-1866. Available from: [Link]

  • Patel, K., et al. (2017). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 18(6), 2235–2245. Available from: [Link]

  • Luebbert, C., et al. (2017). Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(1), 163–176. Available from: [Link]

  • Iurian, S., et al. (2022). Insights from a Box–Behnken Optimization Study of Microemulsions with Salicylic Acid for Acne Therapy. Pharmaceutics, 14(1), 184. Available from: [Link]

  • Mohammadian, E., et al. (2025). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvents. ResearchGate. Available from: [Link]

  • Jouyban, A., et al. (2010). Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone at various temperatures and their binary mixtures at 298.2 K. ResearchGate. Available from: [Link]

  • Neves, B. L. A., et al. (2025). Active pharmaceutical ingredients based on salicylate ionic liquids: Insights into the evaluation of pharmaceutical profiles. ResearchGate. Available from: [Link]

  • Ataman Kimya. POLYETHYLENE GLYCOL 3350. Available from: [Link]

  • Wikipedia. Polyethylene glycol. Available from: [Link]

  • Google Patents. Pharmaceutical propylene glycol solvate compositions.
  • National Center for Biotechnology Information. (2023). Polyethylene Glycol. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750, Polyethylene Glycol 400. Available from: [Link]

Troubleshooting

Technical Support Center: Minimizing By-product Formation in p-Tolyl Salicylate Synthesis

Welcome to the technical support center dedicated to the synthesis of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on minimizing by-product formation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Purity in p-Tolyl Salicylate Synthesis

p-Tolyl salicylate, an ester of salicylic acid and p-cresol, finds applications in various fields. Its synthesis, while conceptually a straightforward esterification, is often plagued by the formation of unwanted by-products that can complicate purification and compromise the final product's quality. This guide provides a comprehensive resource to understand the origins of these impurities and to implement strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of p-Tolyl salicylate?

A1: The primary by-products encountered during the synthesis of p-Tolyl salicylate, particularly when using methods that involve heat or acidic conditions, are:

  • Fries Rearrangement Products: Aryl esters like p-tolyl salicylate can undergo an intramolecular rearrangement in the presence of a Lewis or Brønsted acid catalyst, where the acyl group migrates from the phenolic oxygen to the aromatic ring of the p-cresol moiety.[1][2] This results in the formation of ortho- and para-hydroxyaryl ketones.

  • Unreacted Starting Materials: Residual salicylic acid and p-cresol will be present if the reaction does not go to completion.

  • Salsalate (Salicyloyl Salicylic Acid): This by-product results from the self-esterification of salicylic acid, where the carboxylic acid of one molecule reacts with the phenolic hydroxyl group of another.[3]

  • Products of Side Reactions with Reagents: Depending on the chosen synthetic route, by-products can also arise from reactions with the coupling agents or catalysts.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach. Here's a suggested workflow:

  • Analyze Retention Times: Compare the retention time of the unknown peak with those of your starting materials (salicylic acid and p-cresol). Based on typical reversed-phase HPLC conditions (e.g., C18 column with a water/acetonitrile mobile phase), the starting materials, being more polar, will likely elute earlier than the p-Tolyl salicylate product.[4]

  • Spiking Experiment: Inject a sample of your reaction mixture spiked with a small amount of pure salicylic acid and then another sample spiked with p-cresol. An increase in the area of a specific peak will help confirm the identity of unreacted starting materials.

  • Consider Fries Products: Fries rearrangement products are common impurities. These isomers will have a similar molecular weight to your product but different polarity, leading to distinct retention times.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the compound in the unknown peak, which can provide strong evidence for its identity.

Q3: My final product has a yellowish or brownish tint. What is the cause and how can I remove it?

A3: A colored product often indicates the presence of impurities, which can arise from several sources:

  • Phenolic Oxidation: Phenols, including p-cresol, can be susceptible to oxidation, leading to colored by-products.

  • Reaction at High Temperatures: Excessive heat during the reaction or purification can cause degradation of the starting materials or the product.

  • Impurities in Starting Materials: Ensure the purity of your salicylic acid and p-cresol before starting the reaction.

Solution: The most effective method to remove colored impurities is typically recrystallization . A suitable solvent system should be chosen where p-tolyl salicylate has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of salicylate esters. Activated charcoal can also be used during the recrystallization process to adsorb colored impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of p-Tolyl salicylate and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of p-Tolyl Salicylate 1. Incomplete Reaction: The esterification reaction may not have reached completion. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry. 3. Product Loss During Workup: Significant loss of product during extraction, washing, or purification steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of starting materials. Extend the reaction time if necessary. 2. Optimize Conditions: Ensure the reaction is carried out at the recommended temperature. A slight excess of one of the reactants can help drive the equilibrium towards the product. 3. Careful Workup: Minimize the number of transfer steps. During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Presence of Fries Rearrangement By-products 1. High Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[2] 2. Strong Lewis Acid Catalyst: Catalysts like aluminum chloride are known to promote the Fries rearrangement.[1]1. Control Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Choose a Milder Catalyst/Method: If using a method prone to this side reaction, consider switching to a milder activation agent or a different synthetic route altogether (see "Alternative Synthesis Protocols" below).
Significant Amount of Unreacted Salicylic Acid 1. Inefficient Activation of Carboxylic Acid: The carboxylic acid group of salicylic acid was not sufficiently activated for esterification. 2. Hydrolysis During Workup: The ester product may have been hydrolyzed back to salicylic acid and p-cresol during aqueous workup, especially under acidic or basic conditions.1. Ensure Anhydrous Conditions: If using a water-sensitive activating agent (e.g., phosphoryl chloride), ensure all glassware is dry and use anhydrous solvents. 2. Neutralize Carefully: During the workup, use a weak base like sodium bicarbonate to neutralize any acid. Avoid using strong bases like sodium hydroxide, which can readily hydrolyze the ester. Wash with brine to help break emulsions and remove water.
Formation of Salsalate Self-esterification of Salicylic Acid: This is more likely to occur if the activation of the carboxylic acid is not selective and if p-cresol is not readily available to react.Control Stoichiometry and Addition: Add the activating agent to a mixture of salicylic acid and p-cresol to ensure the phenol is present to compete with another molecule of salicylic acid. Using a slight excess of p-cresol can also favor the desired reaction.

Experimental Protocols

Protocol 1: Synthesis of p-Tolyl Salicylate using Phosphoryl Chloride

This method utilizes phosphoryl chloride (POCl₃) as a dehydrating agent to facilitate the esterification.

Materials:

  • Salicylic Acid

  • p-Cresol

  • Phosphoryl Chloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Workflow Diagram:

Caption: Workflow for p-Tolyl Salicylate Synthesis.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq) and p-cresol (1.1 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a beaker of cold 5% HCl solution with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude p-tolyl salicylate by recrystallization from hot ethanol.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This method can be used to monitor the progress of the reaction and to assess the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Expected Elution Order: Salicylic Acid -> p-Cresol -> p-Tolyl Salicylate -> Fries Rearrangement Products

Alternative Synthesis Protocols for Higher Purity

To circumvent the issues associated with harsh reagents and high temperatures, consider these milder, alternative methods:

Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of esters under mild, neutral conditions, which can suppress the Fries rearrangement.[5][6] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Logical Relationship Diagram:

Mitsunobu_Reaction Salicylic_Acid Salicylic Acid Reaction_Vessel Reaction_Vessel Salicylic_Acid->Reaction_Vessel Combine in anhydrous solvent (e.g., THF) p_Cresol p-Cresol p_Cresol->Reaction_Vessel Combine in anhydrous solvent (e.g., THF) PPh3 Triphenylphosphine PPh3->Reaction_Vessel Combine in anhydrous solvent (e.g., THF) DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction_Vessel Combine in anhydrous solvent (e.g., THF) Intermediate_Complex [Ph3P+-O-Cresol] Salicylate- Reaction_Vessel->Intermediate_Complex Formation of phosphonium salt p_Tolyl_Salicylate p_Tolyl_Salicylate Intermediate_Complex->p_Tolyl_Salicylate SN2 attack by salicylate

Caption: Mitsunobu reaction pathway for p-Tolyl Salicylate.

Advantages:

  • Mild reaction conditions, minimizing acid-catalyzed side reactions.

  • Generally high yields.

Disadvantages:

  • Stoichiometric amounts of triphenylphosphine and azodicarboxylate are required, and their by-products (triphenylphosphine oxide and the reduced azodicarboxylate) must be removed during purification.

DCC Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent used to form esters from carboxylic acids and alcohols under mild conditions.[7][8] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Advantages:

  • Mild reaction conditions.

  • The by-product, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Disadvantages:

  • DCC is a potent allergen and skin sensitizer and must be handled with care.

By understanding the potential pitfalls and employing the appropriate synthetic and purification strategies outlined in this guide, researchers can significantly improve the yield and purity of p-Tolyl salicylate in their experiments.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • SIELC Technologies. Salicylic acid p-tolyl ester. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • PubChem. Salsalate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting p-Tolyl Salicylate Recrystallization for Low Purity

Welcome to the technical support center for the purification of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of p-Tolyl salicylate, particularly when dealing with low-purity samples. As a low-melting-point solid, p-Tolyl salicylate presents unique challenges, most notably the phenomenon of "oiling out." This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you achieve high-purity crystalline product.

Understanding the Challenge: The Properties of p-Tolyl Salicylate and Its Common Impurities

p-Tolyl salicylate is an ester synthesized from salicylic acid and p-cresol. Its relatively low melting point (approximately 38-40°C) is a critical factor influencing its recrystallization behavior[1]. The primary impurities in a crude sample are typically unreacted starting materials: salicylic acid and p-cresol. Effective purification hinges on exploiting the solubility differences between p-tolyl salicylate and these impurities in a carefully selected solvent system.

Table 1: Properties of p-Tolyl Salicylate and Common Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)General Solubility Profile
p-Tolyl Salicylate 228.2538-40Soluble in alcohols and oils; insoluble in water[2].
Salicylic Acid 138.12158-161Soluble in alcohols, acetone, diethyl ether; low solubility in cold water, high in hot water[2][3].
p-Cresol 108.1432-34Moderately soluble in water; soluble in ethanol, ether, and chloroform[4][5].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of p-Tolyl salicylate in a question-and-answer format, providing explanations and actionable solutions.

Q1: My p-Tolyl salicylate is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is the most frequent problem with low-melting-point compounds like p-Tolyl salicylate. It occurs when the dissolved solid comes out of solution as a liquid (an oil) rather than a solid crystal because the solution temperature is above the melting point of the impure compound[6][7][8][9]. Impurities can also depress the melting point, exacerbating this issue[9]. This is problematic because the oil often traps impurities, leading to poor purification[10].

Troubleshooting Steps:

  • Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution at a higher temperature. Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool again, more slowly[7][9].

  • Lower the Crystallization Temperature: The goal is for the solution to become saturated at a temperature below the melting point of your compound. Using more solvent will lower the saturation temperature[8].

  • Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help[8][11].

  • Use a Seed Crystal: If you have a small amount of pure p-Tolyl salicylate, adding a seed crystal to the cooled, supersaturated solution can induce crystallization at a lower temperature, bypassing the temperature range where oiling occurs[7][8].

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the surface of the liquid can create nucleation sites and promote crystallization[7][8].

  • Consider a Different Solvent or a Mixed-Solvent System: If oiling persists, your solvent may be too non-polar. Experiment with a slightly more polar solvent or a mixed-solvent system (see Q3).

graph TD; A[Oiling Out Observed] --> B{Is the solution cooling too quickly?}; B -- Yes --> C[Slow down cooling rate:
  • Allow to cool to room temperature on benchtop
  • Insulate the flask]; B -- No --> D{Is the solution too concentrated?}; D -- Yes --> E[Add more hot solvent and redissolve]; D -- No --> F{Is the solvent choice optimal?}; F -- Yes --> G[Try inducing crystallization:
  • Add a seed crystal
  • Scratch the flask]; F -- No --> H[Change solvent:
  • Select a solvent with a lower boiling point
  • Use a mixed-solvent system]; C --> I[Re-cool the solution]; E --> I; G --> I; H --> I; I --> J{Crystals Formed?}; J -- Yes --> K[Proceed to filtration]; J -- No --> L[Re-evaluate and repeat troubleshooting];
    Diagram: Troubleshooting Workflow for "Oiling Out"
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A2: A lack of crystal formation is usually due to one of two reasons: the solution is not sufficiently saturated, or it is supersaturated but requires a trigger to initiate crystallization[7][12].

Troubleshooting Steps:

  • Too Much Solvent: This is the most common reason for crystallization failure. If you have used too much solvent, the concentration of p-Tolyl salicylate may not be high enough to crystallize even at low temperatures[11][12].

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe cloudiness or the formation of solid, add a very small amount of solvent to redissolve it, and then allow it to cool again[11].

  • Induce Crystallization: If the solution is supersaturated, you may need to provide a nucleation site for crystals to begin forming.

    • Seed Crystals: Add a tiny crystal of pure p-Tolyl salicylate to the solution[7].

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus[7].

    • Flash Freezing: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-insert the rod into the solution to introduce microcrystals.

  • Patience: Some compounds take a significant amount of time to crystallize. If the above methods don't work immediately, loosely cover the flask and leave it in a cool, undisturbed place for an extended period.

Q3: The purity of my recrystallized p-Tolyl salicylate is still low. How can I improve it?

A3: Low purity after recrystallization can result from several factors, including an inappropriate solvent choice, the presence of colored impurities, or co-precipitation of impurities.

Troubleshooting Steps:

  • Optimize Your Solvent Selection: The ideal solvent should dissolve p-Tolyl salicylate well when hot but poorly when cold, while dissolving the impurities (salicylic acid and p-cresol) well at all temperatures[13].

    • Single Solvent System: Based on solubility data, alcohols like ethanol or isopropanol are good starting points.

    • Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be used. This typically involves a "good" solvent in which p-tolyl salicylate is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water)[14][15]. Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution and then cool slowly.

  • Remove Colored Impurities: If your solution has a color that is not characteristic of pure p-Tolyl salicylate, activated charcoal can be used.

    • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool[16][17]. Be aware that using too much charcoal can lead to loss of your product.

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities[18]. Do not use a warm solvent, as this will dissolve your product.

Experimental Protocols

Protocol 1: Standard Recrystallization of p-Tolyl Salicylate
  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, methanol, ethyl acetate) to find a suitable one. The ideal solvent will dissolve the crude p-Tolyl salicylate when hot but not when cold.

  • Dissolution: Place the crude p-Tolyl salicylate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary[13][18].

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation[19].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization for Persistent "Oiling Out"
  • Solvent Pair Selection: Choose a pair of miscible solvents. One in which p-Tolyl salicylate is highly soluble (e.g., ethanol or acetone - the "good" solvent) and one in which it is poorly soluble (e.g., water or hexane - the "poor" solvent).

  • Dissolution: Dissolve the crude p-Tolyl salicylate in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.

graph LR; subgraph "Recrystallization Process" A[Dissolve Crude Product in Minimal Hot Solvent] --> B{Insoluble Impurities Present?}; B -- Yes --> C[Hot Gravity Filtration]; B -- No --> D[Cool Solution Slowly]; C --> D; D --> E[Induce Crystallization if Necessary]; E --> F[Collect Crystals by Vacuum Filtration]; F --> G[Wash Crystals with Cold Solvent]; G --> H[Dry Pure Crystals]; end
Diagram: General Recrystallization Workflow

Data Presentation

Table 2: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting point. Can be used in a mixed-solvent system with water.
Isopropanol 82PolarSimilar to ethanol, may offer slightly different solubility characteristics.
Methanol 65PolarLower boiling point can make it easier to remove, but be cautious of its toxicity.
Ethyl Acetate 77Medium PolarityMay be a good choice if impurities are highly polar.
Toluene 111Non-polarUse with caution due to high boiling point, which can increase the likelihood of oiling out.
Hexane 69Non-polarLikely to be a poor solvent, but can be useful as the "poor" solvent in a mixed-solvent system with a more polar "good" solvent.

Conclusion

The successful recrystallization of p-Tolyl salicylate from low-purity samples is achievable with a systematic approach to troubleshooting. The key challenges, primarily "oiling out" due to its low melting point, can be overcome by careful solvent selection, control of the cooling rate, and the use of techniques to induce crystallization. By understanding the underlying principles and following the detailed protocols in this guide, researchers can consistently obtain high-purity p-Tolyl salicylate for their downstream applications.

References

  • Solubility of Things. (n.d.). p-Cresol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, June 25). Salicylic acid. Retrieved from [Link]

  • Analytice. (2024, June 7). Analysis of p-cresol (CAS: 106-44-5) in laboratories. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylic acid.
  • Matsuda, H., Kinuwaki, S., & Yonemochi, E. (2009). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Experiment # 07 OBJECT: To Perform Recrystallization of Salicylic Acid. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry Teaching Labs - University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Course Hero. (n.d.). Recrystallization of S.A..pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • SlidePlayer. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE. Retrieved from [Link]

  • YouTube. (2021, February 21). CHEM 312 - Recrystallization Experiment. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility of salicylic acid in pure alcohols at different temperatures. Retrieved from [Link]

  • ResearchGate. (2023, July 7). (PDF) Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Solvent Systems for p-Tolyl Salicylate Recrystallization

Welcome to the technical support center for the purification of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing recrystallization protocols. As a compound with a notably low melting point, p-Tolyl Salicylate presents unique challenges that require a systematic and well-understood approach to solvent selection and crystallization.

This document moves beyond simple step-by-step instructions to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions - Solvent Selection Principles

This section addresses the fundamental questions researchers encounter when developing a recrystallization protocol for p-Tolyl Salicylate.

Q1: What are the ideal characteristics of a recrystallization solvent for p-Tolyl Salicylate?

The perfect solvent is one that barely dissolves the compound at room temperature but dissolves it completely at its boiling point.[1] This temperature-dependent solubility is the cornerstone of recrystallization.[2][3] For p-Tolyl Salicylate, the ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must fully dissolve the crude p-Tolyl Salicylate near the solvent's boiling point to liberate the compound from its crystal lattice and release impurities.[2]

  • Low Solubility at Low Temperatures: Upon cooling, the solvent's capacity to dissolve p-Tolyl Salicylate should decrease significantly, forcing the purified compound to crystallize out of the solution.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of any impurities but high enough to provide a sufficient solubility gradient.

  • Inertness: The solvent must not react chemically with p-Tolyl Salicylate.[2][5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during the drying process.[2]

Q2: How does the molecular structure and low melting point of p-Tolyl Salicylate influence solvent choice?

p-Tolyl Salicylate (M.P. 35-40°C) is an aromatic ester with moderate polarity, containing both a polar ester and hydroxyl group, as well as nonpolar aromatic rings.[][7] This dual nature is key to solvent selection.

  • "Like Dissolves Like": Solvents with similar functional groups are often good solubilizers.[8] Therefore, solvents like alcohols (ethanol, methanol) or esters (ethyl acetate) are excellent starting points for screening.

  • Low Melting Point Challenge: The most significant challenge is the low melting point of p-Tolyl Salicylate. If the solution becomes saturated at a temperature above ~40°C, the compound will separate as a liquid oil rather than a solid crystal—a phenomenon known as "oiling out."[9][10] This traps impurities and defeats the purpose of recrystallization. To avoid this, the solvent system must be engineered so that the saturation point is reached at a temperature below 35°C.

Q3: Where should I start? What single solvents are good candidates for initial screening?

Based on the polarity of p-Tolyl Salicylate, a systematic screening of solvents with varying polarities is recommended. Start with small-scale tests in test tubes.[1]

  • Good Starting Candidates:

    • Alcohols (Methanol, Ethanol): These are often excellent solvents for aromatic compounds and esters.[11] They are polar enough to interact with the ester and hydroxyl groups.

    • Water: As a highly polar solvent, water is unlikely to dissolve the largely organic p-Tolyl Salicylate on its own but is a prime candidate as an antisolvent in a mixed system.[8]

    • Hexanes/Heptane: These nonpolar solvents are unlikely to dissolve p-Tolyl Salicylate at any temperature but can be effective as antisolvents.[12]

Q4: When should I consider using a mixed solvent system?

A mixed solvent system is the solution when no single solvent meets the ideal criteria.[4][13] This is a common and powerful technique, particularly for compounds that tend to oil out. You should opt for a mixed system if you observe:

  • The compound is highly soluble in a solvent, even when cold.

  • The compound is nearly insoluble in a solvent, even when hot.

  • A single solvent consistently causes the compound to oil out.

Q5: What are promising mixed solvent pairs for p-Tolyl Salicylate?

A mixed solvent system consists of a "good" or "soluble" solvent, in which the compound is readily soluble, and a "bad" or "antisolvent," in which the compound is poorly soluble.[14] The two solvents must be miscible.[14][15]

  • Ethanol-Water: This is a universally effective pair.[14] Ethanol is a good solvent for p-Tolyl Salicylate, while water is an excellent antisolvent. By carefully adding water to a hot ethanolic solution, you can precisely control the saturation point to induce crystallization at a lower temperature, thus avoiding oiling out.

  • Acetone-Hexane: Acetone is a good polar aprotic solvent, while hexane is a nonpolar antisolvent. This combination can be very effective.[8]

  • Ethyl Acetate-Hexane: Another common pair that leverages differences in polarity to control solubility.[16]

Section 2: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Guide to Small-Scale Solvent Screening

This protocol allows for the rapid and efficient determination of a suitable solvent or solvent pair using a minimal amount of crude product.

Materials:

  • Crude p-Tolyl Salicylate (~100 mg)

  • Test tubes and a test tube rack

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Water, Hexane, Ethyl Acetate, Acetone)

  • Pasteur pipettes

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of crude p-Tolyl Salicylate into several separate test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (starting with ~0.5 mL), stirring after each addition. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature.[3] An ideal single solvent will show poor solubility.[1]

  • Hot Solvent Test: For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath. Add more hot solvent dropwise until the solid just dissolves.[3]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.[17]

  • Observation:

    • Ideal Single Solvent: A large volume of high-quality crystals forms upon cooling.

    • Potential Mixed Solvent System: If a solvent dissolves the compound readily at room temperature, it's a "good" solvent candidate. If a solvent fails to dissolve the compound even when hot, it's a potential "antisolvent."[15]

Workflow Diagram: Solvent System Selection

This diagram outlines the decision-making process for choosing an appropriate recrystallization strategy.

Solvent_Selection start Start: Crude p-Tolyl Salicylate screen Screen Single Solvents (Protocol 1) start->screen evaluate Ideal Single Solvent Found? screen->evaluate single_recrys Proceed with Single Solvent Recrystallization evaluate->single_recrys Yes no_ideal No single solvent is ideal evaluate->no_ideal No mixed_system Identify 'Good' and 'Bad' Solvent Pair no_ideal->mixed_system test_mixed Test Mixed Solvent System: Dissolve in min. hot 'good' solvent, titrate with 'bad' solvent mixed_system->test_mixed evaluate_mixed Successful Crystallization? test_mixed->evaluate_mixed mixed_recrys Proceed with Mixed Solvent Recrystallization evaluate_mixed->mixed_recrys Yes troubleshoot Troubleshoot: Adjust solvent ratio, change solvent pair, check for oiling out evaluate_mixed->troubleshoot No

Caption: Decision workflow for selecting a recrystallization solvent system.

Section 3: Troubleshooting Guide

Q1: My p-Tolyl Salicylate "oiled out" instead of crystallizing. What do I do?

This is the most common issue for low-melting-point compounds. It occurs when the solution becomes saturated at a temperature above the compound's melting point.[9]

Immediate Actions:

  • Re-dissolve the Oil: Heat the flask until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (10-20% of the total volume) of the "good" solvent. This increases the total solvent volume, lowering the saturation temperature.[9] The goal is to ensure that crystallization begins only after the solution has cooled below 35°C.

  • Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool very slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving to an ice bath.[9][10]

If the Problem Persists:

  • Your chosen solvent system is likely unsuitable. The solubility curve is too steep.

  • Switch to a Mixed Solvent System: An ethanol/water system is highly recommended. The addition of water (antisolvent) allows for fine control over the saturation point at a much lower temperature.

Q2: No crystals are forming, even after cooling the solution. What are the next steps?

This indicates that your solution is not saturated, or it is supersaturated and requires nucleation.[10]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inner surface of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Seed Crystal: If you have a pure crystal of p-Tolyl Salicylate, add a tiny speck to the solution to initiate crystallization.[10]

  • Reduce Solvent Volume: If nucleation fails, you likely used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again.

  • Add an Antisolvent: If you are using a single good solvent, you can carefully add a few drops of a miscible antisolvent (like water into an ethanol solution) until persistent cloudiness appears, then add a drop or two of the good solvent to clarify before cooling.

Q3: My yield is very low. How can I improve it?

A yield can never be 100%, as some product will always remain in the mother liquor.[3] However, yields below 70-80% can often be improved.

Causes & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent is the most common cause of low yield.[3][9] Ensure you are adding just enough hot solvent to dissolve the crude product.

  • Incomplete Cooling: Ensure the solution is cooled thoroughly in an ice-water bath (0-5°C) for at least 15-20 minutes to maximize precipitation.[3][17]

  • Premature Filtration: Ensure crystallization is complete before filtering.

  • Excessive Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[17][18]

  • Second Crop: The mother liquor can be concentrated by boiling off some solvent to recover a second, though likely less pure, crop of crystals.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

Colored impurities can often be removed with activated charcoal.[5]

Procedure:

  • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much will adsorb your product and reduce the yield.[19]

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[5][19]

Troubleshooting Flowchart

Troubleshooting start After Cooling, Observe Outcome outcome What is the issue? start->outcome oiling Compound 'Oiled Out' outcome->oiling Oil forms no_xtal No Crystals Formed outcome->no_xtal Clear solution low_yield Yield is Low outcome->low_yield Few crystals action_oil 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool VERY slowly oiling->action_oil action_no_xtal 1. Scratch flask / add seed crystal 2. Boil off some solvent 3. Add antisolvent no_xtal->action_no_xtal action_low_yield 1. Check for excess solvent use 2. Ensure complete cooling (ice bath) 3. Minimize washing volume low_yield->action_low_yield

Caption: A logical flowchart for troubleshooting common recrystallization problems.

Section 4: Data & Reference Tables

Table 1: Properties of Common Recrystallization Solvents

This table provides key data for solvents commonly used in recrystallization. Always consult the full Safety Data Sheet (SDS) before use.[20][21][22]

SolventBoiling Point (°C)PolarityHazardsNotes
Water 100Very HighNoneExcellent antisolvent for many organics.[4]
Ethanol 78HighFlammableExcellent all-purpose solvent for moderately polar compounds.[8]
Methanol 65HighFlammable, ToxicSimilar to ethanol but more volatile and toxic.[4]
Acetone 56Medium-HighHighly FlammableStrong solvent, good for use in mixed systems with nonpolar solvents.
Ethyl Acetate 77MediumFlammableGood solvent for esters. Often paired with hexanes.[8]
Hexane 69Very LowHighly FlammableExcellent nonpolar solvent/antisolvent.[8]
Toluene 111LowFlammable, ToxicUseful for less polar compounds, higher boiling point.

Section 5: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Lab Manual. Retrieved from [Link]

  • Alameri, A. A. (2025). Preparation and Re-crystallization of Salicylic Acid. Practical Organic Pharmaceutical Chemistry II & MSc.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Mustansiriyah, College of Pharmacy. (n.d.). Recrystallization of Salicylic acid. Retrieved from [Link]

  • University of Mustansiriyah, College of Pharmacy. (n.d.). Recrystallization of S.A.. Retrieved from [Link]

  • Scribd. (n.d.). Salicylic Acid Recrystallization Guide. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Organic Solvents Standard. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). p-Cresyl salicylate. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). SDS - Safety Data Sheets. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Thermal Stability of p-Tolyl Salicylate

Welcome to the technical support center for the synthesis and handling of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of p-Tolyl Salicylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and thermal management of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Common Challenges in p-Tolyl Salicylate Synthesis

This section addresses specific issues that may arise during the synthesis of p-tolyl salicylate, offering explanations and actionable solutions.

Q1: My reaction mixture has turned a dark brown or black color. What is causing this discoloration and how can I prevent it?

A1: The development of a dark color in your reaction mixture is a common indicator of thermal degradation and potential side reactions.

Underlying Causes:

  • Thermal Decomposition of Salicylic Acid: Salicylic acid is susceptible to thermal degradation, particularly at elevated temperatures. A primary degradation pathway is decarboxylation to produce phenol and carbon dioxide. Phenol and its subsequent oxidation products can lead to the formation of colored impurities.

  • Acid Catalyst-Induced Side Reactions: When using strong acid catalysts such as sulfuric acid, side reactions like sulfonation of the aromatic rings of salicylic acid or p-cresol can occur, leading to the formation of sulfonated byproducts that can be colored.

  • Oxidation: Phenolic compounds, including p-cresol and any phenol formed from the decomposition of salicylic acid, are susceptible to oxidation, which can produce highly colored quinone-like structures, especially in the presence of trace metal impurities or air at high temperatures.

Preventative Measures and Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. For Fischer-Speier esterification, a gentle reflux is often sufficient.[1] The use of a temperature-controlled heating mantle and regular monitoring is crucial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of phenolic species.

  • Alternative Catalysts/Reagents:

    • Phosphorus Oxychloride (POCl₃): This reagent can facilitate the esterification under milder conditions than strong mineral acids, reducing the likelihood of acid-catalyzed side reactions.[2] POCl₃ acts as a dehydrating and coupling agent.[3][4]

    • Brønsted Acidic Ionic Liquids: These have been shown to be effective catalysts for salicylate synthesis, sometimes at lower temperatures than traditional methods.[5]

  • Purification of Final Product: If discoloration has already occurred, the colored impurities can be removed during workup. See the "Purification" section in the FAQs for detailed protocols.

Q2: My final product yield is significantly lower than expected. What are the potential reasons for this?

A2: Low yields in the synthesis of p-tolyl salicylate can stem from several factors related to reaction equilibrium, incomplete reaction, or losses during workup.

Potential Causes and Optimization Strategies:

  • Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction.[6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants, thus lowering the yield.

    • Solution: To shift the equilibrium towards the product side, you can either use an excess of one of the reactants (typically the less expensive one, p-cresol) or remove water as it is formed.[6] The use of a Dean-Stark apparatus is effective for azeotropic removal of water.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Ensure the reaction is allowed to proceed for an adequate duration. For salicylate synthesis using ionic liquids, reaction times of around 10 hours at 115°C have been reported to give good yields.[5]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps if not performed optimally.

    • Solution: During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q3: The purity of my isolated p-tolyl salicylate is low, and I suspect the presence of unreacted starting materials. How can I improve purity?

A3: The presence of unreacted salicylic acid and p-cresol is a common purity issue.

Detection and Removal Strategies:

  • Analytical Confirmation: The purity of your product can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acidifier like phosphoric acid can effectively separate p-tolyl salicylate from salicylic acid and p-cresol.[7]

  • Workup and Purification:

    • Removal of Unreacted Salicylic Acid: Unreacted salicylic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[8] The acidic salicylic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.

    • Removal of Unreacted p-Cresol: While p-cresol is less acidic than salicylic acid, it can also be partially removed with a basic wash. However, its higher solubility in organic solvents can make complete removal by simple extraction challenging.

    • Recrystallization: A carefully performed recrystallization is the most effective method for removing both unreacted starting materials and other byproducts.

Frequently Asked Questions (FAQs)

Synthesis

Q4: What are the recommended reaction conditions for synthesizing p-tolyl salicylate?

A4: The optimal reaction conditions depend on the chosen synthetic route.

Synthetic MethodCatalyst/ReagentTypical TemperatureKey Considerations
Fischer-Speier Esterification Conc. H₂SO₄ or p-TsOHRefluxReversible reaction; requires removal of water or use of excess p-cresol.[6]
Phosphorus Oxychloride Method POCl₃Mild conditions (can often be run at room temperature and gently heated)POCl₃ is moisture-sensitive and corrosive. The reaction should be carried out in an anhydrous solvent and under an inert atmosphere.
Ionic Liquid Catalysis Brønsted acidic ionic liquids~115 °CCan act as both catalyst and solvent; may offer environmental benefits and easier catalyst recycling.[5]

Q5: What is the role of phosphorus oxychloride (POCl₃) in the synthesis of p-tolyl salicylate?

A5: In the synthesis of esters from carboxylic acids and phenols, phosphorus oxychloride acts as a powerful dehydrating and coupling agent.[3][4] It activates the carboxylic acid group of salicylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of p-cresol. The overall reaction avoids the high temperatures and strong acidic conditions of Fischer esterification, which can help to minimize thermal degradation and side reactions.

Experimental Protocols

Protocol 1: Synthesis of p-Tolyl Salicylate via Fischer-Speier Esterification

Materials:

  • Salicylic acid

  • p-Cresol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1 equivalent), p-cresol (1.5 equivalents), and toluene.

  • Slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture with stirring.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more effervescence is observed), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Recrystallize the crude solid from a minimal amount of hot ethanol.

Thermal Degradation

Q6: At what temperature does p-tolyl salicylate begin to thermally degrade?

Q7: How can I minimize thermal degradation during the synthesis and workup?

A7:

  • Choose a Milder Synthetic Route: The phosphorus oxychloride method generally requires lower temperatures than Fischer esterification.

  • Efficient Heat Transfer: Ensure uniform heating of the reaction mixture to avoid localized "hot spots" where degradation can be initiated.[11]

  • Minimize Reaction Time: Monitor the reaction by TLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to high temperatures.

  • Purification Under Reduced Pressure: If distillation is used to purify any liquid intermediates or remove solvents, performing it under reduced pressure will lower the boiling point and thus the required temperature.

Visualization of Synthetic and Degradation Pathways

cluster_synthesis Synthesis of p-Tolyl Salicylate cluster_degradation Thermal Degradation Pathway SA Salicylic Acid PTS p-Tolyl Salicylate SA->PTS Fischer Esterification (H₂SO₄, Heat) PC p-Cresol PC->PTS H2O Water PTS_d p-Tolyl Salicylate SA_d Salicylic Acid PTS_d->SA_d Ester Hydrolysis (High Temp) PC_d p-Cresol PTS_d->PC_d Phenol Phenol SA_d->Phenol Decarboxylation (High Temp) CO2 Carbon Dioxide SA_d->CO2 Deg_Products Colored Degradation Products PC_d->Deg_Products Oxidation Phenol->Deg_Products Oxidation

Sources

Troubleshooting

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of p-Tolyl Salicylate

Welcome to the technical support resource for the liquid chromatography-mass spectrometry (LC-MS) analysis of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the liquid chromatography-mass spectrometry (LC-MS) analysis of p-Tolyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet critical challenge of matrix effects. Our goal is to provide you with the expertise and practical methodologies needed to ensure the accuracy, reproducibility, and integrity of your analytical data.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] The "matrix" refers to all the constituents of a sample except for the analyte of interest (p-Tolyl salicylate in this case), such as salts, proteins, lipids, and metabolites.[1] These effects manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of quantitative analysis.[3][4] This interference occurs within the mass spectrometer's ion source, where matrix components compete with the analyte for ionization, affecting droplet formation and the generation of gas-phase ions.[5][6]

Q2: Why is the analysis of p-Tolyl salicylate in biological samples particularly susceptible to matrix effects?

A2: The analysis of p-Tolyl salicylate, especially in biological matrices like plasma or serum, is prone to matrix effects for two primary reasons. First, as a small molecule, it can easily co-elute with a wide range of endogenous matrix components. Second, biological matrices are notoriously complex and rich in substances known to cause significant ion suppression, most notably phospholipids.[2][7] Phospholipids are major components of cell membranes and are often co-extracted with analytes, leading to charge competition in the ESI source and fouling of the instrument.[8]

Q3: What are the common signs of matrix effects in my LC-MS data for p-Tolyl salicylate?

A3: The most common indicators that your analysis is being compromised by matrix effects include:

  • Poor reproducibility and high variability (%CV) in peak areas between replicate injections of the same sample.[3]

  • Inaccurate quantification , where results are unexpectedly low (ion suppression) or high (ion enhancement).[9]

  • Non-linear calibration curves , especially when standards are prepared in a biological matrix.

  • A significant discrepancy between the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix extract.[1]

  • In severe cases, shifting retention times or distorted peak shapes may occur if matrix components alter the column chemistry or interact with the analyte.[10]

Troubleshooting & Optimization Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during the analysis of p-Tolyl salicylate.

Problem 1: My p-Tolyl salicylate peak area is highly variable and not reproducible, especially in incurred samples.

Root Cause Analysis: High variability is a classic symptom of inconsistent matrix effects. The composition of the matrix can differ slightly between individual samples, leading to varying degrees of ion suppression or enhancement.[11] This is a critical issue that regulatory bodies like the FDA and EMA require to be assessed and controlled.[12][13][14]

Troubleshooting Workflow:

A Observe Inconsistent Peak Areas for p-Tolyl Salicylate B Hypothesis: Variable Matrix Effects A->B C Step 1: Qualitatively Confirm Matrix Effects (Post-Column Infusion) B->C D Is Ion Suppression/ Enhancement Observed at Analyte Retention Time? C->D E Step 2: Quantify Matrix Effects (Post-Extraction Spike) D->E Yes I No significant matrix effect. Investigate other sources of error (e.g., injector precision, sample stability). D->I No F Is Matrix Factor (MF) outside acceptable range (e.g., 0.85-1.15) or highly variable? E->F G Step 3: Implement Mitigation Strategy F->G Yes F->I No H Re-evaluate Method Performance G->H

Caption: A workflow diagram for troubleshooting matrix effects.

Solution Steps:

  • Qualitative Assessment: First, confirm that matrix effects are occurring at the retention time of p-Tolyl salicylate using a Post-Column Infusion experiment (see Protocol 1). This will show you the specific regions in your chromatogram where suppression or enhancement occurs.[3][15]

  • Quantitative Assessment: Next, quantify the extent of the matrix effect using the Post-Extraction Spike method (see Protocol 2). This allows you to calculate the Matrix Factor (MF) and determine if the effect is consistent across different lots of your biological matrix.[16]

  • Implement a Mitigation Strategy: Based on the severity of the matrix effect, choose an appropriate strategy.

    • Best Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) , such as d4-p-Tolyl salicylate. A SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing the most reliable correction.[17][18][19]

    • Alternative: If a SIL-IS is not available, improve your sample preparation. Move from a simple Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences (see Protocols 3 & 4).[1][20][21]

Problem 2: My assay for p-Tolyl salicylate lacks the required sensitivity (low signal-to-noise).

Root Cause Analysis: Low sensitivity is often a direct result of significant ion suppression. Endogenous components, particularly phospholipids in plasma, are likely co-eluting with your analyte and drastically reducing its ionization efficiency.[7]

Mitigation Strategies:

cluster_0 Primary Strategies (High Impact) cluster_1 Secondary Strategies (Supporting) A Improve Sample Cleanup (LLE, SPE, PLR) C Optimize MS Source Parameters (Gas Flows, Temperature, Voltages) A->C B Optimize Chromatography (Separate Analyte from Suppression Zones) B->C D Change Ionization Mode (e.g., ESI to APCI if applicable) C->D Start Low Sensitivity (Ion Suppression Confirmed) Start->A Start->B

Caption: Strategies to mitigate confirmed matrix effects.

  • Enhance Sample Preparation: The most effective way to boost sensitivity is to remove the interfering compounds before they reach the MS source.[20]

    • Phospholipid Removal (PLR): Use specialized SPE plates or cartridges designed to selectively remove phospholipids.[8][22][23] These methods are highly effective at reducing ion suppression from this major class of interferences.

    • Solid-Phase Extraction (SPE): A well-developed SPE protocol can provide a much cleaner extract than PPT or LLE, significantly improving signal intensity.[21]

  • Optimize Chromatography: Adjust your LC method to move the p-Tolyl salicylate peak away from regions of ion suppression identified in your post-column infusion experiment. This can be achieved by altering the gradient profile, changing the mobile phase composition, or using a column with different selectivity.[1][24]

  • Dilute the Sample: If your assay has ample sensitivity, a simple dilution of the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[3][24] However, this will also dilute your analyte, so it is a trade-off.

Protocols & Methodologies
Protocol 1: Post-Column Infusion Test to Qualitatively Assess Matrix Effects

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression or enhancement.[15]

Materials:

  • Validated LC-MS system

  • Syringe pump

  • Tee-union

  • Standard solution of p-Tolyl salicylate (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (processed using your standard sample preparation method)

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union. Connect the syringe pump containing the p-Tolyl salicylate standard solution to the second inlet. Connect the outlet of the tee-union to the MS source.

  • Begin infusing the p-Tolyl salicylate standard solution at a constant flow rate (e.g., 10 µL/min).

  • Acquire data on the MS, monitoring the specific precursor-to-product ion transition for p-Tolyl salicylate to establish a stable baseline signal.

  • While continuing the infusion, inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Analysis: Monitor the signal of the infused p-Tolyl salicylate. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively. Compare the retention time of p-Tolyl salicylate from a standard injection to the regions of suppression/enhancement observed.[25]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantitatively determine the extent of matrix effects from different sources of biological matrix, as required by regulatory guidelines.[12][14]

Procedure:

  • Prepare Three Sets of Samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike the p-Tolyl salicylate standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix from at least six different sources through the entire sample preparation procedure. Spike the p-Tolyl salicylate standard into the final, clean extract.[14]

    • Set C (Pre-Spike Matrix): Spike the p-Tolyl salicylate standard into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery).

  • Analysis: Inject all samples into the LC-MS system and record the peak areas.

  • Calculations:

    • Matrix Factor (MF): Calculate for each matrix source using the mean peak area. A value < 1 indicates suppression, while a value > 1 indicates enhancement.[16] MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE): RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

    • IS-Normalized Matrix Factor: If using an internal standard, calculate the peak area ratio of the analyte to the IS for each sample. IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

Acceptance Criteria (per ICH M10 Guideline): The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the different matrix lots should not be greater than 15%.[26]

ParameterCalculation FormulaInterpretation
Matrix Factor (MF) Area(Set B) / Area(Set A)Measures the absolute impact of the matrix on the analyte signal.
Recovery (RE) (Area(Set C) / Area(Set B)) * 100Measures the efficiency of the extraction process.
Overall Process Efficiency (Area(Set C) / Area(Set A)) * 100Combines the effects of recovery and matrix interference.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)

Objective: To isolate p-Tolyl salicylate from a biological matrix (e.g., plasma) into an immiscible organic solvent, leaving behind many polar interferences like salts and proteins.[20]

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • pH Adjustment: Since p-Tolyl salicylate is an ester of salicylic acid, the pH of the aqueous matrix should be adjusted to be at least two pH units lower than the pKa of salicylic acid (~3.0) to ensure the molecule is uncharged. Add 50 µL of 1% formic acid in water.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and inject into the LC-MS system.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use.
  • Electrospray Ionization (ESI)
  • Bioanalytical Method Valid
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Guideline on bioanalytical method valid
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • Systematic and Comprehensive Strategy for Reducing M
  • Ion Suppression and its Role in Secondary Electrospray Ionization.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
  • 10 Tips for Electrospray Ionis
  • Bioanalytical Method Valid
  • Bioanalytical method validation and bioanalysis in regul
  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Valid
  • Matrix Effects on Quantitation in Liquid Chrom
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Technical Support Center: Matrix Effects in LC-MS Analysis of Isohemiphloin. Benchchem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Assessment of matrix effect in quantit
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxid
  • Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Methyl Salicyl

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Optimization

Technical Support Center: Improving the Stability of p-Tolyl Salicylate in Cosmetic Emulsions

Welcome to the technical support center for p-Tolyl Salicylate. This guide is designed for researchers, formulators, and drug development professionals to navigate and overcome the stability challenges associated with in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Tolyl Salicylate. This guide is designed for researchers, formulators, and drug development professionals to navigate and overcome the stability challenges associated with incorporating p-Tolyl Salicylate (also known as p-Cresyl Salicylate or 4-Methylphenyl Salicylate) into cosmetic emulsions.[1][2] Here, we provide in-depth, scientifically-grounded troubleshooting advice and practical protocols to ensure the efficacy and shelf-life of your formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and stability of p-Tolyl Salicylate.

Q1: What is p-Tolyl Salicylate and what are its functions in cosmetics?

p-Tolyl Salicylate (CAS 607-88-5) is an ester of salicylic acid and p-cresol.[1][2] In cosmetics, salicylates are used for various functions, including as skin conditioning agents, hair conditioning agents, and less commonly, as preservatives or fragrance ingredients.[3] Like other salicylates, it possesses potential anti-inflammatory and keratolytic properties.[4][5] Its aromatic structure also allows it to function as a UV absorber, although it is not a registered sunscreen active in many regions.

Q2: Why is p-Tolyl Salicylate prone to instability in emulsions?

p-Tolyl Salicylate, a phenolic ester, is susceptible to several degradation pathways in an emulsion, which is a complex multiphase system:

  • Hydrolysis: The ester bond is vulnerable to cleavage, especially at non-neutral pH, breaking down into salicylic acid and p-cresol.[6] This reaction can be accelerated by temperature and the presence of certain catalysts. Studies on similar salicylate esters show they are readily hydrolyzed by carboxylesterases, indicating the inherent susceptibility of this bond.[6]

  • Oxidation: The phenolic hydroxyl group on the salicylate moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), transition metal ions (e.g., iron, copper), or UV radiation.[7][8] This often leads to discoloration (e.g., yellowing or browning) of the emulsion.

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions, including both oxidation and cleavage of the molecule, leading to loss of efficacy and formation of unwanted byproducts.[9]

  • Crystallization: p-Tolyl Salicylate is a solid crystalline material at room temperature.[2][] If its concentration exceeds its solubility limit in the oil phase of the emulsion, it can crystallize over time, especially during temperature fluctuations. This leads to a gritty texture and a decrease in the active's bioavailability.

Q3: What are the primary signs of instability in my emulsion?

Key indicators of p-Tolyl Salicylate degradation or physical instability include:

  • Color Change: A shift to yellow, pink, or brown hues.

  • pH Shift: A decrease in pH can indicate hydrolysis, as salicylic acid is formed.

  • Crystallization: The appearance of solid particles, leading to a gritty texture or visible crystals under a microscope.

  • Phase Separation: A breakdown of the emulsion structure (creaming, coalescence).

  • Odor Change: The release of p-cresol due to hydrolysis can impart a distinct medicinal or phenolic odor.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common stability issues.

Issue 1: Crystallization of p-Tolyl Salicylate in the Emulsion
  • Problem: The final formulation feels gritty or shows visible crystals after a period of storage or temperature cycling.

  • Probable Cause: The concentration of p-Tolyl Salicylate exceeds its solubility in the oil phase of the emulsion. This can be exacerbated by improper homogenization, temperature fluctuations (freeze-thaw cycles), or interactions with other formulation components that reduce its solubility.

  • Recommended Solutions & Scientific Rationale:

SolutionScientific Rationale
1. Optimize the Oil Phase Increase the proportion of solvents in which p-Tolyl Salicylate is highly soluble. Use esters (e.g., C12-15 Alkyl Benzoate, Isopropyl Myristate) or other emollients that act as good solubilizers for crystalline actives. The goal is to keep the active fully dissolved at all stages, including during cooling.
2. Add a Crystallization Inhibitor Incorporate polymers or other large molecules that can interfere with crystal lattice formation. Ingredients like Polyisobutene, or certain copolymers can sterically hinder the alignment of p-Tolyl Salicylate molecules, preventing them from forming crystals.
3. Control the Cooling Process During manufacturing, cool the emulsion slowly and with continuous, gentle mixing. Rapid cooling can create localized supersaturation, shocking the system and promoting rapid crystallization. A controlled cooling rate allows for more stable incorporation into the oil droplets.[12]
4. Use Emulsifier Additives Certain emulsifiers or co-emulsifiers can retard crystallization at the oil-water interface. Highly hydrophobic emulsifiers can enhance interfacial crystallization into smaller, more stable forms, while hydrophilic emulsifiers can retard crystal growth.[13]
Issue 2: Discoloration (Yellowing/Browning) and Degradation
  • Problem: The emulsion develops a yellow, pink, or brown tint over time, especially when exposed to light or air.

  • Probable Cause: Oxidative degradation of the phenolic hydroxyl group on the salicylate moiety. This process is often catalyzed by trace metal ions and accelerated by UV exposure.[7][8]

  • Recommended Solutions & Scientific Rationale:

SolutionRecommended Starting ConcentrationsScientific Rationale
1. Incorporate Antioxidants BHT (Butylated Hydroxytoluene): 0.01 - 0.1%Tocopherol (Vitamin E): 0.1 - 0.5%Antioxidants are crucial for stabilizing phenolic compounds.[14] They act as radical scavengers, donating a hydrogen atom to quench free radicals before they can attack the p-Tolyl Salicylate molecule. BHT is an excellent oil-soluble antioxidant, while Tocopherol can function effectively at the oil-water interface.[15]
2. Add a Chelating Agent EDTA (Ethylenediaminetetraacetic Acid) and its salts: 0.05 - 0.2%Trace amounts of transition metal ions (Fe²⁺, Cu²⁺) from raw materials or processing equipment can catalyze oxidative reactions.[16] Chelating agents bind these ions, rendering them chemically inert and unable to participate in degradation pathways.[7][8]
3. Optimize Formulation pH Target pH: 4.5 - 6.0The stability of the ester bond is pH-dependent. Highly alkaline or acidic conditions can accelerate hydrolysis.[17] Maintaining a slightly acidic pH, typical for skin, helps preserve the ester linkage.
4. Use UV-Protectant Packaging N/AOpaque or UV-coated packaging is essential to prevent photodegradation. By blocking UV radiation, you prevent the initiation of radical chain reactions that lead to both oxidation and molecular cleavage.
5. Consider Encapsulation Varies by technologyEncapsulating p-Tolyl Salicylate in a protective shell (e.g., liposomes, polymer microcapsules) can physically shield it from pro-oxidants, UV light, and hydrolytic environments, significantly enhancing its stability.[18][19]
Degradation Pathway Overview

The primary chemical degradation routes for p-Tolyl Salicylate in an emulsion are hydrolysis and oxidation.

G PTS p-Tolyl Salicylate SA Salicylic Acid PTS->SA Hydrolysis (+ H₂O, pH, Temp) PC p-Cresol PTS->PC Hydrolysis (+ H₂O, pH, Temp) Radical Phenoxy Radical PTS->Radical Oxidation (UV, O₂, Metal Ions) OX Oxidized Byproducts (e.g., Quinones) Radical->OX Further Reactions

Caption: Key degradation pathways for p-Tolyl Salicylate.

Section 3: Experimental Protocols for Stability Assessment

To ensure trustworthiness, protocols must be self-validating. The following workflows are designed to rigorously test the stability of your p-Tolyl Salicylate emulsions.

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the formulation under normal storage conditions.

  • Sample Preparation: Prepare three batches of your final emulsion formulation. Package each batch in the intended final consumer packaging.

  • Storage Conditions: Place samples from each batch into controlled environmental chambers under the following conditions:

    • Condition A (Elevated Temp): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition B (Freeze-Thaw): Cycle between -10°C and 25°C every 24 hours (12 hours at each temp) for 5 cycles.

    • Condition C (Photostability): In a photostability chamber under ICH Q1B guidelines.

    • Condition D (Control): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Pull samples for analysis at T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis: At each time point, evaluate the following parameters:

    • Physical Appearance: Color, odor, phase separation, crystallization (visual and microscopic).

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure using a calibrated viscometer.

    • Assay of p-Tolyl Salicylate: Quantify the remaining active ingredient using the HPLC method outlined below.

Protocol 2: HPLC Method for Quantification of p-Tolyl Salicylate

This method allows for the accurate measurement of the active ingredient, providing quantitative data on its degradation over time. While this method is for salicylic acid, it can be adapted for p-Tolyl Salicylate.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a photodiode array detector.[20]

    • Analytical Column: C18 column (e.g., 5 µm, 4.6 mm x 150 mm) or equivalent.[20]

  • Mobile Phase: A typical mobile phase for salicylate analysis is a mixture of methanol and acidified water (e.g., with acetic or phosphoric acid).[20][21] A starting point could be Methanol: 1.5% v/v Acetic Acid in Water (55:45).[20] The exact ratio should be optimized for best peak separation.

  • Sample Preparation:

    • Accurately weigh approximately 0.25 g of the emulsion into a 25 mL volumetric flask.[20]

    • Add ~15 mL of methanol and sonicate or warm gently (e.g., 60°C) until the emulsion is fully dispersed.[20][22]

    • Allow to cool to room temperature and dilute to volume with the mobile phase.[22]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[20]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Set based on the UV absorbance maximum of p-Tolyl Salicylate (a scan from 200-400 nm should be performed on a standard).

  • Quantification:

    • Prepare a calibration curve using standard solutions of p-Tolyl Salicylate of known concentrations.

    • Calculate the concentration in the emulsion sample by comparing its peak area to the calibration curve.[20]

Workflow for Stability Troubleshooting

This diagram outlines the logical process for addressing stability issues.

G start Instability Observed (e.g., Color Change, Crystals) identify Identify Primary Issue start->identify crystals Crystallization identify->crystals Grittiness / Particles degradation Discoloration / Degradation identify->degradation Color / Odor Change solubility Step 1: Re-evaluate Oil Phase & Solubility Parameters crystals->solubility antioxidant Step 1: Add Antioxidant & Chelating Agent degradation->antioxidant process Step 2: Optimize Cooling Rate & Homogenization solubility->process inhibitor Step 3: Add Crystal Inhibitor process->inhibitor validate Validate with Accelerated Stability Testing (Protocol 1) inhibitor->validate ph Step 2: Check and Adjust pH (Target 4.5-6.0) antioxidant->ph packaging Step 3: Use Protective (Opaque/UV) Packaging ph->packaging packaging->validate end Stable Formulation validate->end

Caption: A systematic workflow for troubleshooting emulsion stability.

References

  • Berton-Carabin, C. C., & Schroën, K. (2023). Targeting Interfacial Location of Phenolic Antioxidants in Emulsions: Strategies and Benefits. Annual Review of Food Science and Technology, 14, 63-83. Available from: [Link]

  • ResearchGate. (n.d.). Emulsification procedures for encapsulation of phenolic compounds in water-in-oil emulsions. Available from: [Link]

  • Kikokias, S., & Oreopoulou, V. (2022). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. Foods, 11(24), 4028. Available from: [Link]

  • Li, Y., et al. (2022). Effect of phenolic compounds and hydroxyl content on the physicochemical properties of pine nut oil Pickering emulsions. Journal of the Science of Food and Agriculture. Available from: [Link]

  • Obradovic, M., et al. (2021). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 10(11), 2743. Available from: [Link]

  • Baltazar, M. T., et al. (2011). Antioxidant properties and associated mechanisms of salicylates. Current Medicinal Chemistry, 18(22), 3372-3379. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant Properties and Associated Mechanisms of Salicylates. Available from: [Link]

  • Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Available from: [Link]

  • Ruiz-Ramirez, A., et al. (2016). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(1), 171-179. Available from: [Link]

  • Watanabe, Y., et al. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. Food and Chemical Toxicology, 86, 141-147. Available from: [Link]

  • Johnson, W., et al. (2025). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International Journal of Toxicology. Available from: [Link]

  • Wojnárovits, L., & Takács, E. (2014). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 97, 284-290. Available from: [Link]

  • ASEAN Cosmetic Document. (n.d.). Determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. Available from: [Link]

  • Gloor, M., et al. (2010). Effect of emulsifiers and their liquid crystalline structures in emulsions on dermal and transdermal delivery of hydroquinone, salicylic acid and octadecenedioic acid. Skin Pharmacology and Physiology, 23(5), 254-261. Available from: [Link]

  • Borges, R. S., & Castle, S. L. (2015). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3332-3335. Available from: [Link]

  • Salehi, B., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(21), 5036. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. Available from: [Link]

  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Available from: [Link]

  • Srisurapanont, M., et al. (2017). Stability determination of an alternative approach to use of liquid drug substance as oil phase in microemulsion formulations: methyl salicylate. International Journal of Pharmaceutical Sciences and Research, 8(12), 5126-5133. Available from: [Link]

  • Tan, C. P., et al. (2022). Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations. Pharmaceutics, 14(7), 1485. Available from: [Link]

  • Arima, S., et al. (2007). Retardation of Crystallization-Induced Destabilization of PMF-in-water Emulsion With Emulsifier Additives. Colloids and Surfaces B: Biointerfaces, 55(1), 98-106. Available from: [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Available from: [Link]

  • Skalická, V., et al. (2024). Formulation study of PLGA in situ films for topical delivery of salicylates. Drug Development and Industrial Pharmacy, 1-13. Available from: [Link]

  • ResearchGate. (n.d.). Formulation of salicylate-based poly(anhydride-ester) microspheres for short- and long-term salicylic acid delivery. Available from: [Link]

  • Schmeltzer, R. C., & Uhrich, K. E. (2014). Formulation of salicylate-based poly(anhydride-ester) microspheres for short- and long-term salicylic acid delivery. Journal of Biomedical Materials Research Part A, 102(9), 3149-3156. Available from: [Link]

  • Lu, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(23), 6646-6653. Available from: [Link]

  • Anastas, P. T., et al. (2006). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). Organic Process Research & Development, 10(4), 743-746. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Methods for p-Tolyl Salicylate Quantification in Cosmetics

In the realm of cosmetic science, ensuring the safety and efficacy of products is paramount. Active ingredients, such as the UV-filtering and perfuming agent p-Tolyl Salicylate (also known as p-Cresyl Salicylate), must b...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cosmetic science, ensuring the safety and efficacy of products is paramount. Active ingredients, such as the UV-filtering and perfuming agent p-Tolyl Salicylate (also known as p-Cresyl Salicylate), must be present at their specified concentrations.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the quantitative analysis of such compounds in complex cosmetic matrices.[3][4] Its precision and sensitivity are unmatched for ensuring product quality and compliance with regulatory standards.[3][4]

However, a validated analytical method is not merely a suggestion—it is a mandatory requirement to generate legally defensible data that protects both consumers and brands.[5] This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques and details the rigorous process of validating an HPLC method for p-Tolyl Salicylate in a cosmetic formulation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

The Analytical Landscape: Why HPLC Dominates

While several analytical techniques can quantify salicylate esters, HPLC offers the most robust combination of specificity, sensitivity, and reliability for complex cosmetic samples like creams and lotions.[3][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC with UV detection, is the premier choice. It excels at separating the analyte of interest (p-Tolyl Salicylate) from a myriad of matrix components—oils, emulsifiers, thickeners, and other active ingredients—that are ubiquitous in cosmetic formulations.[3] This specificity is critical for accurate quantification and is a core reason for its preference.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although highly sensitive, GC-MS often requires derivatization for non-volatile compounds like p-Tolyl Salicylate to make them suitable for analysis.[8] This extra step can introduce variability and is less straightforward than the direct analysis offered by HPLC. While effective for identifying volatile impurities, it is often overly complex for routine quantification of the primary active ingredient in this context.

  • UV-Visible Spectrophotometry: This technique is simple and rapid but suffers from a significant lack of specificity. Any compound in the cosmetic matrix that absorbs light at the same wavelength as p-Tolyl Salicylate will interfere with the measurement, leading to inaccurate results. It is unsuitable for quantitative analysis in anything but the simplest, cleanest sample matrices.

The clear superiority of HPLC for this application stems from its ability to physically separate the analyte before detection, thereby ensuring the analytical signal is exclusively from p-Tolyl Salicylate.

The Blueprint for Validation: An ICH Q2(R1) Guided Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following sections detail the validation parameters as prescribed by the ICH, tailored specifically for the quantification of p-Tolyl Salicylate in a cosmetic cream.

Visualizing the Validation Pathway

The entire process, from initial development to routine use, follows a logical sequence. Each step builds upon the last to create a comprehensively validated and reliable method.

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Implementation Dev Method Development (Column, Mobile Phase, λ) SST System Suitability Testing (%RSD, Tailing Factor, Plates) Dev->SST Specificity Specificity & Selectivity (Placebo, Forced Degradation) SST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LOD_LOQ Robustness Robustness (Flow Rate, pH, Temp) LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Finalize Method Finalization & SOP Stability->Finalize Routine Routine QC Analysis Finalize->Routine Parameter_Relationships Method Validated Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Robustness Robustness Robustness->Method

Sources

Comparative

A Comparative Analysis of p-Tolyl Salicylate and Octisalate as UV Filters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of photoprotection, the selection of optimal UV filters is paramount for formulating effective and safe sunscreen products. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of photoprotection, the selection of optimal UV filters is paramount for formulating effective and safe sunscreen products. This guide provides a detailed comparative analysis of two salicylate-based UV filters: the well-established Octisalate (2-Ethylhexyl Salicylate) and the less-characterized p-Tolyl Salicylate. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective properties, performance metrics, and the experimental methodologies required for their evaluation.

Introduction: The Salicylate Scaffold in UV Protection

Salicylates, esters of salicylic acid, have a long history in sun protection, primarily functioning as UVB absorbers. Their mechanism of action involves the absorption of high-energy UVB photons, which excites the molecule to a higher energy state. This energy is then rapidly and safely dissipated as heat, preventing the UV radiation from reaching the skin and causing cellular damage.[1] This guide will delve into the specifics of two such molecules, examining the well-documented performance of Octisalate against the available data for p-Tolyl Salicylate.

Chemical Identity and Physicochemical Properties

A fundamental comparison begins with the chemical structure and physical properties of the two molecules, which influence their solubility, stability, and interaction with other formulation components.

Propertyp-Tolyl Salicylate Octisalate (2-Ethylhexyl Salicylate)
Chemical Structure p-Tolyl Salicylate StructureOctisalate Structure
CAS Number 607-88-5[2]118-60-5[3]
Molecular Formula C₁₄H₁₂O₃[2]C₁₅H₂₂O₃[3]
Molecular Weight 228.25 g/mol [2]250.33 g/mol [3]
Appearance White to almost white powder or crystalColorless to light yellowish oily liquid[3]
Solubility Data not readily available, expected to be oil-soluble.Oil-soluble[4]

The key structural difference lies in the alcohol moiety esterified to the salicylic acid. p-Tolyl salicylate possesses a rigid aromatic p-cresol group, whereas octisalate has a branched and more flexible 2-ethylhexyl group. This difference significantly impacts their physical properties, such as melting point and solubility, which in turn dictates formulation strategies.

Comparative Performance as a UV Filter

The efficacy of a UV filter is determined by its ability to absorb UV radiation, its stability upon exposure to light, and its overall contribution to the Sun Protection Factor (SPF) of a formulation.

UV Absorption Spectrum

The UV absorption spectrum defines the range and peak of UV radiation a molecule can absorb.

  • Octisalate: Exhibits a distinct absorption profile in the UVB range, with a peak absorbance (λmax) around 306-307 nm.[3][5] It effectively absorbs radiation between 280 and 320 nm.[5] However, it offers minimal to no protection against UVA radiation.[5][6]

Photostability

Photostability is a critical parameter, as the degradation of a UV filter upon exposure to UV radiation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

  • Octisalate: Is considered to have excellent photostability.[4] It can effectively shield the skin from UVB rays even after prolonged sun exposure.[4] This stability also allows it to be used to help stabilize other, less stable UV filters like avobenzone.[6]

  • p-Tolyl Salicylate: There is a lack of published data on the photostability of p-Tolyl Salicylate. This represents a significant data gap in assessing its potential as a reliable UV filter.

In Vitro Sun Protection Factor (SPF) Contribution

While in vivo testing is the gold standard for SPF determination, in vitro methods are invaluable for screening and formulation development.

  • Octisalate: Is generally considered a weaker UVB filter on its own, often contributing only 2-3 SPF units at its maximum permitted concentration of 5% in the US and EU.[5] Its primary role in many formulations is to act as a solubilizer for other solid UV filters and to enhance the overall SPF in combination with other absorbers.[3]

  • p-Tolyl Salicylate: Without UV absorption and photostability data, it is not possible to provide an evidence-based assessment of its potential SPF contribution. Experimental determination using standardized in vitro SPF protocols would be necessary.

Experimental Protocols for Comparative Evaluation

To conduct a direct comparative analysis, a series of standardized in vitro experiments are required. The following section outlines the essential methodologies.

Determination of UV Absorption Spectrum

Objective: To determine and compare the molar absorptivity and wavelength of maximum absorbance (λmax) of p-Tolyl Salicylate and Octisalate.

Methodology:

  • Solution Preparation: Prepare standardized stock solutions of p-Tolyl Salicylate and Octisalate in a suitable solvent (e.g., ethanol or isopropanol). Create a series of dilutions of known concentrations.

  • Spectrophotometer Setup: Utilize a calibrated UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Measurement: Record the absorbance spectrum of each dilution in a quartz cuvette over the UV range (typically 250-400 nm).

  • Data Analysis: Plot absorbance versus wavelength to visualize the absorption spectra. Identify the λmax for each compound. Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εbc).

In Vitro SPF Determination

Objective: To assess and compare the in vitro SPF values of formulations containing p-Tolyl Salicylate and Octisalate.

Methodology:

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with a roughened surface to mimic the skin's topography.[7]

  • Sample Application: Accurately apply a uniform film of the test formulation (containing either p-Tolyl Salicylate or Octisalate at a defined concentration) onto the PMMA plate at a standardized amount (e.g., 1.3 mg/cm²).[8]

  • Transmittance Measurement: Measure the spectral transmittance of the sunscreen-coated plate from 290 to 400 nm using a spectrophotometer equipped with an integrating sphere.[7][8]

  • SPF Calculation: Calculate the in vitro SPF using a standardized equation that incorporates the erythemal action spectrum and the solar irradiance spectrum, such as the method developed by Diffey and Robson.[8]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Formulation Sunscreen Formulation Application Apply 1.3 mg/cm² Formulation->Application PMMA PMMA Plate PMMA->Application Transmittance Measure Transmittance Application->Transmittance Spectrophotometer Spectrophotometer (290-400 nm) Calculation SPF Calculation (Diffey & Robson) Spectrophotometer->Calculation Transmittance->Spectrophotometer SPF_Value In Vitro SPF Calculation->SPF_Value

In Vitro SPF Determination Workflow

Photostability Testing

Objective: To evaluate and compare the degradation of p-Tolyl Salicylate and Octisalate upon exposure to a controlled dose of UV radiation.

Methodology:

  • Initial Measurement: Prepare a sunscreen-coated PMMA plate as described in the in vitro SPF protocol and measure its initial UV absorption spectrum.[9]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.[9]

  • Post-Irradiation Measurement: Re-measure the UV absorption spectrum of the irradiated sample.[9]

  • Photostability Calculation: Compare the pre- and post-irradiation spectra. The percentage of retained absorbance or the change in the calculated in vitro SPF can be used to quantify photostability. A smaller change indicates higher photostability.[9][10]

G Start Start: Sunscreen-Coated PMMA Plate Initial_Measurement Measure Initial UV Absorption Spectrum (A₀) Start->Initial_Measurement UV_Exposure Expose to Controlled UV Dose Initial_Measurement->UV_Exposure Post_Measurement Measure Post-Irradiation UV Absorption Spectrum (A₁) UV_Exposure->Post_Measurement Calculation Calculate Photostability ((A₁/A₀) * 100%) Post_Measurement->Calculation Result Photostability Profile Calculation->Result

Photostability Testing Workflow

In Vitro Skin Permeation Study

Objective: To assess and compare the potential for dermal absorption of p-Tolyl Salicylate and Octisalate.

Methodology:

  • Skin Preparation: Use excised human or porcine skin mounted on Franz diffusion cells.[11]

  • Product Application: Apply a finite dose of the sunscreen formulation to the surface of the skin.[11]

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid beneath the skin.

  • Analysis: Quantify the amount of the UV filter in the receptor fluid and retained within the skin layers using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Calculate the permeation flux and the percentage of the applied dose that permeated and was retained in the skin.

Regulatory Status and Safety Profile

  • Octisalate: Is an approved sunscreen ingredient in many regions, including the United States (up to 5%) and the European Union (up to 5%).[4][5] It is currently undergoing further safety testing by the US FDA as part of a broader review of sunscreen actives.[12][13] Some studies have shown systemic absorption of octisalate.[5]

  • p-Tolyl Salicylate: There is no clear evidence in the searched literature to suggest that p-Tolyl Salicylate is an approved or commonly used UV filter in any major regulatory jurisdiction. Its safety profile for topical application as a sunscreen active has not been established through publicly available data.

Conclusion and Future Directions

This comparative analysis reveals a significant disparity in the available scientific data between Octisalate and p-Tolyl Salicylate. Octisalate is a well-characterized, photostable, albeit weak, UVB filter that is widely used in sunscreen formulations, often for its solubilizing properties. Its performance and safety have been the subject of numerous studies and regulatory reviews.

In contrast, p-Tolyl Salicylate remains largely uncharacterized as a UV filter. While its chemical structure suggests potential for UVB absorption, critical data on its UV absorption spectrum, photostability, SPF contribution, and safety are lacking. For researchers and formulators considering p-Tolyl Salicylate as a potential UV filter, a comprehensive evaluation following the experimental protocols outlined in this guide is an essential first step. Further research is required to determine if p-Tolyl Salicylate offers any advantages over established filters like Octisalate and to ascertain its safety and efficacy for use in photoprotective products.

References

  • Dermatest Pty Ltd. (n.d.). In vitro SPF Testing. Retrieved from [Link]

  • European Commission. (2009). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS. Retrieved from [Link]

  • Cosmetics & Toiletries. (2015, October 27). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from [Link]

  • Clinikally. (2023, April 11). Navigating Octisalate: A Dermatologist's Guide to Its Use and Safety in Sunscreens. Retrieved from [Link]

  • Cosmetics & Toiletries. (2009, June 24). Determination of the In Vitro SPF. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the In Vitro SPF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Evaluation of Sunscreen Safety: Effects of the Vehicle and Repeated Applications on Skin Permeation from Topical Formulations. Retrieved from [Link]

  • Dr. Erum Ilyas. (2024, November 26). Octisalate: Your Guide to This Common Sunscreen Ingredient. Retrieved from [Link]

  • Abich Inc. (2025, December 16). In Vitro Sunscreen Photostability Testing Insights. Retrieved from [Link]

  • INCIDecoder. (n.d.). Ethylhexyl Salicylate. Retrieved from [Link]

  • PermeGear. (2020, April 1). In Vitro Testing of Sunscreens for Dermal Absorption: A Platform for Product Selection for Maximal Usage Clinical Trials. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the photostability of different UV filter combinations in a sunscreen. Retrieved from [Link]

  • MDPI. (n.d.). Cutaneous Permeation and Penetration of Sunscreens: Formulation Strategies and In Vitro Methods. Retrieved from [Link]

  • Dermatest. (n.d.). Photostability-Sunscreens. Retrieved from [Link]

  • SPF List. (n.d.). Octisalate: Weak UVB Filter Research. Retrieved from [Link]

  • SciELO. (n.d.). Methods for cutaneous penetration assessment of organic UV filters - a review. Retrieved from [Link]

  • MDPI. (n.d.). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Ultraviolet Filters for Cosmetic Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). p-Tolyl salicylate (C14H12O3). Retrieved from [Link]

  • Google Patents. (n.d.). Photostable sunscreen compositions and methods of stabilizing.
  • ResearchGate. (2020, August 10). (PDF) Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. Retrieved from [Link]

  • ResearchGate. (2007, August 6). Study of the efficacy of 18 sun filters authorized in European Union tested in vitro. Retrieved from [Link]

  • National Institutes of Health. (2021, January 23). Sunscreens: UV filters to protect us: Part 1: Changing regulations and choices for optimal sun protection. Retrieved from [Link]

  • Regulations.gov. (2023, June 30). OTC Monograph M020 - Sunscreen Drug Products for Over-the-Counter Human Use. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of UV Absorption: p-Tolyl Salicylate vs. Homosalate

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide presents a detailed comparative study of the ultraviolet (UV) absorption properties of two salicylate-based organic compounds: p...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative study of the ultraviolet (UV) absorption properties of two salicylate-based organic compounds: p-Tolyl Salicylate and Homosalate. As the demand for effective and safe broad-spectrum sun protection continues to grow, a thorough understanding of the performance of individual UV filters is paramount for the development of advanced photoprotective formulations. This document provides an objective comparison, supported by a comprehensive experimental protocol, to aid researchers in their evaluation of these two molecules.

Introduction: The Role of Salicylates in UV Protection

Salicylates are a class of organic compounds widely utilized in sunscreen formulations for their ability to absorb ultraviolet B (UVB) radiation, the primary cause of sunburn and a significant contributor to the risk of skin cancer.[1] Both p-Tolyl Salicylate and Homosalate are esters of salicylic acid, and their primary mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated harmlessly as heat, preventing the radiation from penetrating the skin and causing cellular damage.[2][3] While both compounds share this fundamental mechanism, their distinct chemical structures lead to differences in their physicochemical properties and UV absorption efficacy.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical characteristics of each compound is essential for formulation development and performance prediction.

Propertyp-Tolyl SalicylateHomosalate
IUPAC Name (4-methylphenyl) 2-hydroxybenzoate[4][5]3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate[6]
CAS Number 607-88-5[5][]118-56-9[8]
Molecular Formula C14H12O3[4][5]C16H22O3[8][9]
Molecular Weight 228.25 g/mol [10]262.34 g/mol [8][11]
Appearance White to almost white powder/crystal[12]Colorless to pale yellow liquid[13]
Melting Point 35.0 to 40.0 °C[12]< -20 °C[6]
Solubility Insoluble in water; soluble in oils and alcohols[14]Low water solubility; soluble in oils and alcohols[3]

The most notable physical difference is their state at room temperature. p-Tolyl Salicylate is a solid, while Homosalate is a liquid.[12][13] This has significant implications for formulation, as Homosalate's liquid nature allows it to act as a solvent for other crystalline UV filters, such as avobenzone, thereby improving the overall texture and feel of the final product.[13][15]

Chemical Structures and UV Absorption Mechanism

The chemical structures of both molecules are presented below. The shared salicylate moiety is the primary chromophore responsible for UV absorption.

DOT script for Chemical Structures

G cluster_pTS p-Tolyl Salicylate cluster_HMS Homosalate pTS_img pTS_img HMS_img HMS_img

Upon absorption of UVB radiation, the enol tautomer of the salicylate molecule undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer.[16] This process allows for the efficient non-radiative dissipation of the absorbed energy, contributing to their photostability.[16][17]

Experimental Protocol: A Rigorous Approach to Comparative UV Absorption Analysis

To provide a robust and reproducible comparison of the UV absorption capabilities of p-Tolyl Salicylate and Homosalate, the following detailed experimental protocol using UV-Visible (UV-Vis) spectrophotometry is recommended. This method is a well-established technique for analyzing the electronic structure and concentration of organic compounds.[18][19][20]

Materials and Equipment
  • p-Tolyl Salicylate (analytical standard)

  • Homosalate (analytical standard)

  • Ethanol (anhydrous, spectrophotometric grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Ultrasonic bath

  • UV-Vis spectrophotometer (with 1 cm quartz cuvettes)

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

DOT script for Experimental Workflow

G start Start prep_stock Prepare Stock Solutions (1 mg/mL in Ethanol) start->prep_stock prep_serial Prepare Serial Dilutions prep_stock->prep_serial instrument_setup Spectrophotometer Setup (Blank with Ethanol) prep_serial->instrument_setup measure_abs Measure Absorbance (290-400 nm) instrument_setup->measure_abs plot_spectra Plot Absorbance vs. Wavelength measure_abs->plot_spectra determine_lambda_max Determine λmax plot_spectra->determine_lambda_max beer_lambert Beer-Lambert Law Analysis (at λmax) determine_lambda_max->beer_lambert calc_molar_abs Calculate Molar Absorptivity (ε) beer_lambert->calc_molar_abs compare Compare UV Absorption Spectra and ε calc_molar_abs->compare end End compare->end

Caption: A stepwise workflow for the comparative UV absorption analysis of p-Tolyl Salicylate and Homosalate.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 100 mg of p-Tolyl Salicylate and transfer it to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol and then dilute to the mark with ethanol.

    • Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[21][22]

    • Repeat the same procedure for Homosalate.

  • Preparation of Serial Dilutions:

    • From each stock solution, prepare a series of dilutions in ethanol to obtain concentrations suitable for generating a Beer-Lambert Law plot (e.g., 5, 10, 15, 20, 25 µg/mL).

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Use a 1 cm quartz cuvette filled with ethanol as the blank to zero the instrument.[21]

  • Measurement of UV Absorption Spectra:

    • For each compound, scan a mid-range concentration solution (e.g., 15 µg/mL) across the UV range of 290 nm to 400 nm to obtain the full absorption spectrum.[22]

    • Identify the wavelength of maximum absorbance (λmax) for both p-Tolyl Salicylate and Homosalate.

  • Beer-Lambert Law Analysis:

    • Set the spectrophotometer to the determined λmax for each compound.

    • Measure the absorbance of each of the serial dilutions for both compounds.

    • Plot a graph of absorbance versus concentration for each compound. The resulting straight line should pass through the origin, demonstrating adherence to the Beer-Lambert Law.

  • Calculation of Molar Absorptivity (ε):

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot. This value is an intrinsic measure of how strongly a chemical species absorbs light at a given wavelength.[20]

Expected Results and Interpretation

Based on existing literature, Homosalate is known to primarily absorb UVB radiation in the range of 295 nm to 315 nm, with a peak absorption (λmax) around 306 nm.[6][15] While specific data for p-Tolyl Salicylate is less abundant in publicly available literature, it is expected to exhibit a similar UVB absorption profile due to its salicylate structure.

The comparative analysis will likely reveal subtle differences in their λmax and molar absorptivity. A higher molar absorptivity value indicates a greater ability to absorb light at that specific wavelength, suggesting a more efficient UV filter at a given concentration.

Conclusion

This guide provides a comprehensive framework for a comparative study of the UV absorption properties of p-Tolyl Salicylate and Homosalate. The detailed experimental protocol ensures a rigorous and objective evaluation, allowing researchers to make informed decisions in the selection of UV filters for sunscreen and other photoprotective formulations. While both compounds are effective UVB absorbers, their differing physical properties and potentially varied absorption efficiencies necessitate a careful, data-driven approach to formulation development. The insights gained from such a comparative analysis will contribute to the creation of more effective, stable, and aesthetically pleasing sun care products.

References

  • SPF List. (n.d.). Homosalate.
  • Holt, E. L., et al. (2020). Insights into the photoprotection mechanism of the UV filter homosalate. Physical Chemistry Chemical Physics, 22(24), 13376-13386. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023, December 29). Homosalate. Retrieved January 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Homosalate. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • Clausius Scientific Press. (2025). Comparative Evaluation of UV Spectrophotometry for Sun Protection Factor (SPF) Determination in a Reproducible in Vitro Method. Journal of Pharmaceutical Analysis, 15(3), 123-130. Retrieved January 10, 2026, from [Link]

  • Ataman Kimya. (n.d.). HOMOSALATE. Retrieved January 10, 2026, from [Link]

  • Longdom Publishing SL. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved January 10, 2026, from [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Homosalate. Retrieved January 10, 2026, from [Link]

  • Ataman Kimya. (n.d.). HOMOSALATE. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Normalised UV-visible spectra of homosalate (HMS) in acetonitrile.... Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Homosalate. In PubChem. Retrieved January 10, 2026, from [Link]

  • Yoo, J. (2025, March 27). Homosalate (Homomenthyl salicylate) - UV Filter. Jane Yoo MD. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of Homosalate. Retrieved January 10, 2026, from [Link]

  • Walsh Medical Media. (2013). Determination of Sun Protection Factor by UV-Vis Spectrophotometry. Health Care: Current Reviews, 1(1). Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2020). Insights into the photoprotection mechanism of the UV filter homosalate. Retrieved January 10, 2026, from [Link]

  • PubChemLite. (n.d.). p-Tolyl salicylate (C14H12O3). Retrieved January 10, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024, October 1). Homosalate - Draft Evaluation Statement. Retrieved January 10, 2026, from [Link]

  • Physics Forums. (2015, March 13). Sample preparation of sunscreen for use in UV-Vis. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). p-Tolyl salicylate. Retrieved January 10, 2026, from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 10, 2026, from [Link]

  • Slideshare. (n.d.). Uv vis spectroscopy practical. Retrieved January 10, 2026, from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-8. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Introduction to Sunscreens and Their UV Filters. In StatPearls. Retrieved January 10, 2026, from [Link]

  • Scholars Research Library. (n.d.). Sun protection factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). An Introduction to UV-Vis Spectroscopy Using Sunscreens. Retrieved January 10, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Salicylic acid p-tolyl ester. Retrieved January 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). Homosalate – Knowledge and References. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2023). Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring. Archives of Toxicology, 97(1), 1-15. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Diastereoselective metabolism of homomenthyl salicylate (homosalate): Identification of relevant human exposure biomarkers. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2020). Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations. Science of The Total Environment, 724, 138138. Retrieved January 10, 2026, from [Link]

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Comparative

A Comparative Performance Analysis of Salicylate Esters in Sunscreen Formulations

Introduction: The Enduring Role of Salicylates in Photoprotection Salicylate esters, derivatives of salicylic acid, were among the first organic molecules utilized for UV protection and remain integral components in mode...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Salicylates in Photoprotection

Salicylate esters, derivatives of salicylic acid, were among the first organic molecules utilized for UV protection and remain integral components in modern sunscreen formulations.[1] Primarily functioning as secondary UVB absorbers, they are prized not for their individual efficacy, which is relatively modest compared to other UVB filters, but for their multifunctional contributions to the overall product performance.[2] These include enhancing the Sun Protection Factor (SPF), solubilizing crystalline UV filters, and improving the photostability of more labile molecules.[3][4]

This guide provides a comprehensive comparison of the most prevalent salicylate esters used in the industry: Ethylhexyl Salicylate (Octisalate) and Homosalate. We will also discuss Butyloctyl Salicylate, a related ester valued for its solvent and photostabilizing properties, and briefly touch upon Trolamine Salicylate to provide regulatory context. Our analysis is grounded in key performance metrics: UVB absorbance, photostability, formulation aesthetics, and solubilization efficacy, supported by detailed experimental protocols for their evaluation.

Comparative Performance Analysis of Key Salicylate Esters

The selection of a salicylate ester in a sunscreen formulation is a decision driven by a balance of desired SPF contribution, formulation compatibility, photostability requirements, and regulatory considerations.

Ethylhexyl Salicylate (Octisalate)

Octisalate is an ester formed from the condensation of salicylic acid with 2-ethylhexanol.[5] It is a weak UVB absorber and is almost always used in combination with other UV filters to augment a product's SPF.[6] Its primary functions extend beyond UV absorption; it is an excellent solubilizer for solid, crystalline sunscreens like Avobenzone and Oxybenzone and is recognized for its favorable safety profile.[2][3] Furthermore, Octisalate can help improve the photostability of other UV filters, a critical attribute for maintaining efficacy upon sun exposure.[6]

Homosalate

Homosalate is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol. Like Octisalate, it is a chemical UVB filter that works by absorbing short-wave UVB rays associated with DNA damage. It is frequently used in concentrations up to 15% to contribute to the overall SPF of a formulation. Homosalate is particularly valued for its ability to dissolve other sunscreen actives and for its water-resistant properties, owing to its hydrophobic nature.[7] However, its regulatory status has come under scrutiny, with some governing bodies proposing concentration limits due to concerns about potential endocrine disruption.[8]

Butyloctyl Salicylate

While not a primary UV-absorbing active in the same vein as Octisalate or Homosalate, Butyloctyl Salicylate has emerged as a critical multifunctional ingredient. It serves as an exceptional solvent for a wide array of UV filters, preventing their recrystallization and thereby ensuring formulation stability and efficacy.[3] It also contributes to a lighter, less greasy sensory profile in the final product. Crucially, Butyloctyl Salicylate has been shown to act as a photostabilizer, particularly for notoriously photolabile filters like Avobenzone.[9]

Trolamine Salicylate

Trolamine Salicylate was previously used as a UVB filter. However, due to safety concerns and evidence of significant skin absorption, the U.S. Food and Drug Administration (FDA) has proposed that it is not Generally Recognized as Safe and Effective (GRASE).[10][11] Its primary use now is in topical analgesic products.[10] This shift in regulatory standing underscores the importance of ongoing safety evaluations for all cosmetic ingredients.

Quantitative Data Summary

The following table summarizes the key performance attributes of the discussed salicylate esters, providing a high-level overview for formulators.

PropertyEthylhexyl Salicylate (Octisalate)HomosalateButyloctyl Salicylate
Primary Function UVB Filter, Solvent[3]UVB Filter, SolventSolvent, Emollient, Photostabilizer[3]
UV Protection Weak UVB Absorber[6]UVB AbsorberMinimal (functions as SPF booster)[3]
Photostability Considered relatively photostable[4][12]Considered relatively photostable[4][12]Enhances photostability of other filters[9]
Solubilization Good solubilizer for Avobenzone & Oxybenzone[3]Excellent dissolving properties for solid sunscreensExcellent solvent for a broad range of UV filters[3]
Sensory Profile Contributes to a lighter feelCan have a greasy feel at high concentrationsImparts a lightweight, non-greasy feel[3]
Regulatory Status (U.S. FDA) Additional data needed for GRASE status[11]Additional data needed for GRASE status[11]Not regulated as a sunscreen active

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of performance claims, standardized and reproducible experimental methods are essential. Below are detailed protocols for evaluating the SPF and photostability of sunscreen formulations containing salicylate esters.

Protocol 1: In Vitro Sun Protection Factor (SPF) Measurement

This protocol outlines the determination of a product's SPF value using an in vitro method, which is highly useful for screening and development purposes.[13] The methodology is based on principles described in international standards like ISO 23675.[14][15]

Objective: To measure the spectral transmittance of a sunscreen film applied to a substrate and calculate the in vitro SPF value.[13]

Materials & Equipment:

  • Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)[16]

  • Polymethylmethacrylate (PMMA) plates (molded and/or sandblasted)[14]

  • Automated spreading robot (for reproducibility)[15]

  • Positive and negative control sunscreen formulations

  • Analytical balance

Methodology:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants. The surface topography of the plates must be controlled and respected as per ISO standards.[15]

  • Sample Application: Weigh a precise amount of the sunscreen formulation. Apply it evenly to the surface of the PMMA plate at a density of 1.2-1.3 mg/cm².[15][16] Utilize an automated spreading robot to ensure a uniform and reproducible film thickness.[15]

  • Drying/Settling Time: Allow the sunscreen film to dry on the substrate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).[17]

  • Initial Spectrophotometric Measurement: Place the plate in the spectrophotometer. Measure the initial UV absorbance spectrum (T₀(λ)) across the range of 290 nm to 400 nm.[16]

  • UV Irradiation (Pre-irradiation Step): Expose the plate to a controlled dose of UV radiation from a solar simulator. This step is critical as it accounts for the initial photodegradation that occurs upon sun exposure.[14]

  • Final Spectrophotometric Measurement: After irradiation, perform a second spectrophotometric measurement to obtain the final UV absorbance spectrum (T(λ)).

  • SPF Calculation: The in vitro SPF is calculated using the measured absorbance values and the erythemal action spectrum (E(λ)) and solar irradiance spectrum (I(λ)) as defined by the Commission Internationale de l'Éclairage (CIE).[16] The formula is:

    SPF = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)10-A(λ) dλ

    Where A(λ) is the absorbance at wavelength λ.

Causality and Validation: The use of PMMA plates with a roughened surface mimics the topography of human skin, providing a more realistic substrate for testing.[14] Automated spreading eliminates variability introduced by manual application.[15] The pre-irradiation step is crucial for assessing the performance of the product in a real-world scenario where it is immediately exposed to UV light.[18]

SPF_Workflow sub_prep 1. Substrate Prep (PMMA Plates) sample_app 2. Sample Application (1.3 mg/cm², Robotic) sub_prep->sample_app drying 3. Drying (30 min @ 35°C) sample_app->drying measure1 4. Initial Absorbance Measurement (T₀) drying->measure1 uv_exp 5. UV Pre-irradiation (Solar Simulator) measure1->uv_exp measure2 6. Final Absorbance Measurement (T) uv_exp->measure2 calc 7. SPF Calculation (CIE Formula) measure2->calc

Workflow for In Vitro SPF Measurement Protocol.
Protocol 2: Photostability Evaluation of UV Filters

This protocol describes a method to quantify the degradation of salicylate esters and other UV filters in a formulation after exposure to simulated solar radiation.[4]

Objective: To assess the photostability of a sunscreen formulation by comparing the concentration of the UV filter(s) before and after UV irradiation.[19]

Materials & Equipment:

  • Solar simulator (Xenon arc lamp) compliant with ISO 24443 standards[4]

  • PMMA plates or quartz plates[19]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[19]

  • UV-Vis Spectrophotometer[4]

  • Solvents (HPLC-grade, e.g., isopropanol, ethanol)[19]

  • Ultrasonic bath

  • Analytical balance

Methodology:

  • Sample Preparation & Application: Prepare a solution of the test formulation in a suitable solvent. Accurately apply a known quantity (e.g., 40 mg) of the formulation onto a substrate (e.g., glass or PMMA plate) to form a thin, even film.[19]

  • Drying: Allow the solvent to evaporate completely, leaving a dry film of the sunscreen product.

  • Initial Analysis (T₀):

    • Spectrophotometric Method: Measure the initial absorbance spectrum of the film.[17]

    • HPLC Method (Control): For a parallel set of non-irradiated samples, dissolve the film from the substrate using a precise volume of a suitable solvent (e.g., isopropanol) with the aid of an ultrasonic bath.[19] Analyze this solution using a validated HPLC method to determine the initial concentration (C₀) of the salicylate ester.

  • UV Irradiation: Expose the sample plates to a controlled and measured dose of UV radiation from the solar simulator. The dose can be varied to simulate different exposure times.[18]

  • Post-Irradiation Analysis (Tₓ):

    • Spectrophotometric Method: Measure the post-irradiation absorbance spectrum. A loss in absorbance indicates photodegradation.[17]

    • HPLC Method: Dissolve the irradiated film from the substrate using the same procedure as in step 3. Analyze the resulting solution by HPLC to determine the final concentration (Cₓ) of the salicylate ester.[19]

  • Data Analysis: Calculate the percentage of the UV filter remaining after irradiation:

    % Photostability = (Cₓ / C₀) * 100

    A higher percentage indicates greater photostability.

Causality and Validation: HPLC analysis provides a direct, quantitative measure of the chemical degradation of the specific UV filter, offering higher specificity than spectrophotometry alone, which measures the overall change in absorbance.[19] Using a calibrated solar simulator ensures the UV dose is reproducible and relevant to real-world sun exposure.[4] Running a non-irradiated control is critical to account for any sample loss during the extraction process.

Photostability_Workflow cluster_0 Control (T₀) cluster_1 Irradiated (Tₓ) app_ctrl 1. Apply Sample to Substrate dry_ctrl 2. Dry Film app_ctrl->dry_ctrl extract_ctrl 3. Extract Filter (Solvent + Sonication) dry_ctrl->extract_ctrl hplc_ctrl 4. HPLC Analysis (Measure C₀) extract_ctrl->hplc_ctrl calc Calculate % Photostability (Cₓ / C₀) * 100 hplc_ctrl->calc app_exp 1. Apply Sample to Substrate dry_exp 2. Dry Film app_exp->dry_exp irradiate 3. UV Irradiation (Solar Simulator) dry_exp->irradiate extract_exp 4. Extract Filter (Solvent + Sonication) irradiate->extract_exp hplc_exp 5. HPLC Analysis (Measure Cₓ) extract_exp->hplc_exp hplc_exp->calc

Workflow for HPLC-based photostability testing of UV filters.

Conclusion

Salicylate esters are indispensable tools in the sunscreen formulator's arsenal. While they are not the most potent UV absorbers, their value lies in their multifunctionality. Octisalate and Homosalate serve as effective SPF boosters and solvents, though the latter faces increasing regulatory examination.[8] Butyloctyl Salicylate stands out for its superior solubilizing and photostabilizing properties, coupled with desirable sensory benefits.[3][9] The discontinuation of Trolamine Salicylate for sunscreen use highlights the dynamic nature of safety and regulatory science.[11]

The ultimate choice of a salicylate ester depends on the specific goals of the formulation. For high-SPF products requiring the solubilization of multiple solid filters, a combination of these esters is often the most effective approach. A thorough evaluation using standardized protocols for SPF efficacy and photostability is paramount to substantiating performance claims and ensuring the development of safe, effective, and aesthetically pleasing sunscreen products.

References

  • Benchchem. (n.d.). Efficacy of Salicylate Esters as Sunscreen Active Solubilizers: A Comparative Guide. Benchchem.
  • Givaudan-Roure S.A. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 18(4), 167-77. Retrieved from [Link]

  • Gorcea, M., & Thau, C. (2012). In Vitro Evaluation of Sunscreens: An Update for the Clinicians. Journal of Clinical & Experimental Dermatology Research, 3(8). Retrieved from [Link]

  • Dermatest Pty Ltd. (n.d.). In vitro SPF Testing. Retrieved from [Link]

  • MDPI. (2020). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. Cosmetics. Retrieved from [Link]

  • ALS Global. (2024). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. Retrieved from [Link]

  • Cosmetics & Toiletries. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from [Link]

  • Cosmetics & Toiletries. (2009). Determination of the In Vitro SPF. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • PubMed. (2007). Evaluation of the photostability of different UV filter combinations in a sunscreen. International Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro photostability of a formulation containing 10% homosalate, 5% octyl salicylate, 2% avobenzone and 2% of a photostabilzer. Retrieved from [Link]

  • Google Patents. (n.d.). Photostable sunscreen compositions and methods of stabilizing.
  • Abich Inc. (2023). In Vitro Sunscreen Photostability Testing Insights. Retrieved from [Link]

  • Dermatest. (n.d.). Photostability-Sunscreens. Retrieved from [Link]

  • Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Retrieved from [Link]

  • Shanghai BFP. (2024). Photostability and Sunscreen: Why It Matters for Organic UV Filters?. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF SUNSCREEN CONTAINING OCTYL SALICYLATE AND ZINC OXIDE – COMPARISON OF SUN PROTECTION FACTOR. Retrieved from [Link]

  • Hallstar Beauty. (n.d.). Photostabilisation: for safe, pleasant sunscreens. Retrieved from [Link]

  • Reddit. (2019). [Research] TIL salicylic acid has UV protectant properties, and one of its salt forms used to be an FDA approved sunscreen. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Prospects of topical protection from ultraviolet radiation exposure: a critical review on the juxtaposition of the benefits and risks involved with the use of chemoprotective agents. Journal of Dermatological Treatment. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HOMOMENTHYL SALICYLATE. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Dispelling myths about sunscreen. Journal of Dermatological Treatment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Questions and Answers: FDA posts deemed final order and proposed order for over-the-counter sunscreen. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2023). Safety review of seven active sunscreen ingredients. Retrieved from [Link]

  • MDEdge. (2024). Sunscreen Safety: 2024 Updates. Retrieved from [Link]

  • Dr. Erum Ilyas. (2024). Octisalate: Your Guide to This Common Sunscreen Ingredient. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Photoprotective Efficacy of p-Tolyl Salicylate

Introduction: The Evolving Landscape of Photoprotection The demand for effective and safe photoprotective agents is ever-increasing in the face of growing awareness of the detrimental effects of ultraviolet (UV) radiatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Photoprotection

The demand for effective and safe photoprotective agents is ever-increasing in the face of growing awareness of the detrimental effects of ultraviolet (UV) radiation on human skin. The ideal UV filter should offer broad-spectrum protection against both UVA and UVB rays, exhibit high photostability, and possess a favorable safety profile. While the market is dominated by a range of established chemical and physical sunscreens, the exploration of novel and alternative compounds continues to be a priority for researchers and formulation scientists. This guide provides an in-depth technical comparison of p-Tolyl salicylate, a lesser-known salicylic acid derivative, against commonly used UV filters. Through a detailed analysis of available data and standardized testing methodologies, we aim to validate its potential and position within the photoprotective landscape.

Understanding the Contenders: A Head-to-Head Comparison

The efficacy of a UV filter is determined by its ability to absorb, scatter, or reflect UV radiation. This section compares the known photoprotective properties of p-Tolyl salicylate with those of benchmark chemical and physical sunscreens.

Mechanism of Action
  • p-Tolyl Salicylate & Other Chemical Absorbers: Organic compounds like p-Tolyl salicylate, Avobenzone, Oxybenzone, and Octocrylene function by absorbing UV photons. This absorption excites the molecule to a higher energy state, which then returns to its ground state by dissipating the energy as heat.[1]

  • Physical Blockers: Mineral sunscreens such as Zinc Oxide and Titanium Dioxide have traditionally been thought to work by forming a physical barrier that reflects and scatters UV radiation.[2][3] However, more recent studies have shown that their primary mechanism of UV protection is, in fact, absorption, particularly in the UV range, with reflection and scattering playing a more minor role.[4]

Spectroscopic Properties and Efficacy

The core of a UV filter's performance lies in its UV absorption spectrum, specifically its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies how strongly it absorbs light at a particular wavelength.

UV Filter Type λmax (nm) Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) UV Protection Range In Vitro SPF (for p-Tolyl Salicylate)
p-Tolyl Salicylate ChemicalData Not AvailableData Not AvailableModerate UVB absorber[2][3]3.63 - 4.26[2][3]
Avobenzone Chemical~358[5]~31,000[5]UVA I (340-400 nm)[5]N/A
Oxybenzone Chemical~288 and ~350[4]Data Not AvailableUVB & UVA II (290-350 nm)[6]N/A
Octocrylene Chemical~303[2]Data Not AvailableUVB & UVA II (280-320 nm)[2]N/A
Zinc Oxide PhysicalBroadN/ABroad Spectrum (UVA & UVB)[2][3]N/A
Titanium Dioxide PhysicalBroadN/APrimarily UVB & UVA II[7][8]N/A

Note: "Data Not Available" indicates that despite a thorough literature search, specific quantitative data for p-Tolyl salicylate's full UV spectrum and molar extinction coefficient could not be located.

Photostability: A Critical Parameter

A significant limitation of some chemical sunscreens is their tendency to degrade upon exposure to UV radiation, a phenomenon known as photoinstability. This degradation can lead to a loss of protective efficacy and the formation of potentially harmful byproducts.

  • Avobenzone: Notoriously photounstable, Avobenzone's efficacy diminishes significantly upon UV exposure.[11] It is often formulated with photostabilizers, such as Octocrylene, to mitigate this degradation.[1]

  • Oxybenzone: Generally considered to be a relatively photostable UV filter.

  • Octocrylene: Exhibits good photostability and is frequently used to stabilize other less stable UV filters like Avobenzone.[1]

  • Zinc Oxide & Titanium Dioxide: As inorganic compounds, they are highly photostable and do not degrade under UV irradiation.[2][3]

Experimental Protocols for Efficacy Validation

To ensure the scientific integrity and reproducibility of photoprotective efficacy claims, standardized testing protocols are essential. The following sections detail the methodologies for key in vitro assessments.

In Vitro Sun Protection Factor (SPF) Determination (ISO 23675:2024)

This method provides a reliable in vitro alternative to in vivo human testing for the determination of a product's SPF.[12][13][14][15]

Objective: To measure the UVB protection factor of a sunscreen product by assessing its UV transmittance through a synthetic substrate.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates with specified surface roughness are used to mimic the surface of the skin. A "double plate" approach, using both molded and sandblasted plates, is employed for improved accuracy.[15]

  • Sample Application: The sunscreen product is applied uniformly to the PMMA plates at a concentration of 1.2-1.3 mg/cm². Automated robotic application is recommended to ensure reproducibility.[15]

  • Drying: The applied film is allowed to dry under controlled conditions to form a stable layer.

  • Pre-irradiation Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere over the range of 290-400 nm.

  • UV Irradiation: The plates are then exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation.

  • Post-irradiation Measurement: The UV transmittance is measured again after irradiation.

  • SPF Calculation: The in vitro SPF is calculated from the post-irradiation transmittance data using a standardized equation that takes into account the erythemal action spectrum.

in_vitro_SPF_workflow cluster_prep Preparation cluster_measurement Measurement & Irradiation cluster_analysis Analysis A PMMA Plate Selection (Molded & Sandblasted) B Automated Sunscreen Application (1.2-1.3 mg/cm²) A->B C Controlled Drying B->C D Initial UV Transmittance Measurement (290-400 nm) C->D E Controlled UV Irradiation D->E F Post-Irradiation UV Transmittance Measurement E->F G SPF Calculation (Erythemal Action Spectrum) F->G

Caption: Workflow for In Vitro SPF Determination (ISO 23675).

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This standard specifies an in vitro method to characterize the UVA protection of sunscreen products.[16][17]

Objective: To determine the UVA protection factor of a sunscreen product, which can be used for UVA classification and labeling.

Methodology:

  • Substrate and Sample Preparation: Similar to the in vitro SPF test, the sunscreen is applied to PMMA plates.

  • Initial Measurements: The initial UV absorbance of the product film is measured from 290 to 400 nm.

  • UV Irradiation: The sample is exposed to a controlled dose of UVA radiation to induce any potential photodegradation.

  • Post-Irradiation Measurement: The absorbance spectrum is measured again after irradiation.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation absorbance data, scaled using a previously determined in vivo SPF value for the product. The calculation involves weighting the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum.

  • Critical Wavelength (λc) Calculation: The critical wavelength is also determined from the post-irradiation data. It is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is typically required for a "broad spectrum" claim.

Photostability Assessment (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing of new active substances and medicinal products, which can be adapted for sunscreen actives.[6][12]

Objective: To evaluate the intrinsic photostability of a substance by exposing it to standardized light conditions.

Methodology:

  • Sample Preparation: The test substance is dissolved in a suitable inert solvent and placed in a quartz cell. A control sample is protected from light (e.g., wrapped in aluminum foil).

  • Light Source: A light source that produces an output similar to the D65/ID65 emission standard (simulating daylight) is used, such as a xenon or metal halide lamp.

  • Exposure Conditions: Samples are exposed to a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: The samples are analyzed before and after exposure using a suitable, validated analytical method (e.g., HPLC) to quantify the amount of the parent substance remaining and to detect the formation of any photodegradation products.

  • Evaluation: A significant change in the substance's concentration or the formation of degradation products indicates photolability.

photostability_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_eval Evaluation A Dissolve Substance in Inert Solvent B Prepare Test (Exposed) & Control (Dark) Samples A->B C Expose to Standardized Light Source (ICH Q1B) B->C D Pre- & Post-Exposure Analysis (e.g., HPLC) C->D E Quantify Parent Substance & Detect Degradants D->E F Significant Change? E->F

Caption: Workflow for Photostability Assessment (ICH Q1B).

Conclusion and Future Directions

Based on the available literature, p-Tolyl salicylate demonstrates potential as a moderate UVB absorber, with in vitro SPF values comparable to some existing UVB filters.[2][3] However, a comprehensive validation of its photoprotective efficacy is currently hampered by the lack of publicly available data on its full UV absorption spectrum, molar extinction coefficient, and photostability.

To fully ascertain the viability of p-Tolyl salicylate as a mainstream UV filter, further research is imperative. Specifically, studies should be conducted to:

  • Determine its complete UV-Vis absorption spectrum to identify its efficacy in the UVA range.

  • Calculate its molar extinction coefficient for a quantitative comparison of its absorption strength.

  • Perform rigorous photostability testing following ICH Q1B guidelines.

  • Conduct in vitro UVA-PF and critical wavelength measurements as per ISO 24443:2021.

By generating this crucial data, the scientific community can make a more informed assessment of p-Tolyl salicylate's potential to contribute to the next generation of safe and effective photoprotective formulations.

References

  • Evaluation of salicylic acid fatty ester prodrugs for UV protection. (n.d.). PubMed. [Link]

  • Synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. (2017, March 21). SciSpace. [Link]

  • Synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. (n.d.). [Link]

  • Oxybenzone: Most Controversial Chemical Filter. (n.d.). SPF List. [Link]

  • Oxybenzone versus Zinc Oxide in Sunscreen for Chemistry Classrooms. (n.d.). Molecular Design Research Network (MoDRN). [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Photostability testing according to ICH Guideline Q1B. (n.d.). Knowledge. [Link]

  • Photostability of Pharmaceuticals. (2020, March 10). atlas-mts.com. [Link]

  • Photostability. (n.d.). IAGIM. [Link]

  • New ISO standards for SPF testing. (2025, April 22). COSlaw.eu. [Link]

  • p-Cresol. (n.d.). NIST WebBook. [Link]

  • ISO 23675:2024 Cosmetics - Sun protection test methods - In vitro determination of sun protection factor (SPF). (2024, December 19). Sky Bear Technical Standards. [Link]

  • ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. (2025, March 27). ALS Global. [Link]

  • Salicylic acid p-tolyl ester. (2018, February 16). SIELC Technologies. [Link]

  • BS EN ISO 24443:2021. (2022, October 31). BSI Knowledge. [Link]

  • A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. (2025, May 10). MDPI. [Link]

  • BS EN ISO 24443:2021. (2022, January 31). BSI Knowledge. [Link]

  • UV-Vis spectra overlay of p-Cresol at different dosage. (n.d.). ResearchGate. [Link]

  • Synthesis and characterisation of novel composite sunscreens containing both avobenzone and octocrylene motifs. (2023, June 7). RSC Publishing. [Link]

  • UV spectra of salicylic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021, Corrected version 2022-02). (n.d.). Intertek Inform. [Link]

  • UV-Visible spectra of salicylic acid. (n.d.). ResearchGate. [Link]

  • The U.V. absorption spectra of p. Amino-salicylic acid and some related compounds (I). (2025, August 6). [Link]

  • Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. (n.d.). National Institutes of Health. [Link]

  • UV absorption spectra demonstrating the reversible complexation of p-cresol with equimolar dodecylguanidine in hexane. (n.d.). ResearchGate. [Link]

  • How titanium dioxide in sunscreens protects us from the sun. (n.d.). TDMA. [Link]

  • Influence of Particle Size of Titanium Dioxide on UV-ray Shielding Property. (2025, August 6). ResearchGate. [Link]

  • p-Cresol. (n.d.). NIST WebBook. [Link]

  • Experimental Study of the Effect of UVB Absorbers and Salicylic Acid Derivatives on the Release and Production of Interleukin-1α After UV Irradiation. (2021, September 8). Juniper Publishers. [Link]

  • Avobenzone. (n.d.). The Cosmetic Chemist. [Link]

  • Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. (n.d.). [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • What is the mechanism of Octocrylene? (2024, July 17). Patsnap Synapse. [Link]

  • A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. (2025, May 10). National Institutes of Health. [Link]

  • Octocrylene. (n.d.). SPF List. [Link]

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Comparative

A Comparative Guide to the Skin Permeation of p-Tolyl Salicylate and Other Salicylates

For researchers, scientists, and drug development professionals vested in the topical and transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs), understanding the nuanced permeation characteristics of ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the topical and transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs), understanding the nuanced permeation characteristics of active pharmaceutical ingredients (APIs) is paramount. Salicylates, a cornerstone of topical analgesic formulations, exhibit a wide range of skin permeation profiles dictated by their physicochemical properties. This guide provides a comparative analysis of the skin permeation of p-Tolyl salicylate against other commonly utilized salicylates, supported by experimental data and established scientific principles.

Introduction: The Critical Role of Skin Permeation in Topical Salicylate Efficacy

The therapeutic efficacy of topically applied salicylates is fundamentally dependent on their ability to traverse the stratum corneum, the outermost layer of the epidermis and the principal barrier to percutaneous absorption.[1] Upon successful permeation, these compounds can reach the underlying dermal and subcutaneous tissues to exert their anti-inflammatory and analgesic effects. Factors influencing the rate and extent of skin penetration include the compound's molecular weight, lipophilicity (logP), solubility in the formulation vehicle, and the overall composition of the topical preparation.[2] Furthermore, upon entering the viable epidermis, many salicylate esters are hydrolyzed by cutaneous esterases to salicylic acid, the active moiety responsible for inhibiting cyclooxygenase (COX) enzymes.[3]

Comparative Analysis of Salicylate Permeation

While extensive research has been conducted on the skin permeation of common salicylates such as methyl, ethyl, and pentyl salicylate, there is a notable absence of direct experimental data for p-Tolyl salicylate in the peer-reviewed literature. However, by examining its physicochemical properties in the context of established structure-activity relationships for skin permeation, we can draw scientifically grounded inferences about its expected performance.

A key determinant of a molecule's ability to permeate the lipophilic stratum corneum is its octanol-water partition coefficient (logP). Generally, a higher logP value indicates greater lipid solubility and, up to a certain point, enhanced skin permeation. Molecular weight also plays a crucial role, with smaller molecules typically diffusing more readily through the skin.

Salicylate DerivativeMolecular Weight ( g/mol )LogPWater SolubilityExperimental Permeation Insights
p-Tolyl Salicylate 228.25[4]~3.43 - 4.1[2][5]Insoluble[2]No direct experimental data found. Based on its higher molecular weight and logP compared to smaller alkyl salicylates, it is expected to have a slower permeation rate but potentially a greater affinity for the lipid-rich stratum corneum, which could lead to a reservoir effect.
Methyl Salicylate 152.15~2.55Slightly solubleSignificant dermal and subcutaneous tissue levels have been detected after topical application, indicating effective permeation.[6] It is readily hydrolyzed to salicylic acid in the skin.[3]
Ethyl Salicylate 166.17~3.13Sparingly solubleIn vitro studies show an absorbed dose of 12.0 ± 1.0% (unoccluded) and 24.7 ± 1.3% (occluded) of the applied dose over 24 hours.[7]
Pentyl Salicylate 208.25~4.57InsolubleFrom a cream formulation, absorbed doses were 4.43 ± 0.48% (unoccluded) and 7.52 ± 0.63% (occluded).[7] A solution in 70/30 ethanol/water significantly increased absorption.[7][8]
Octyl Salicylate 250.33~5.8InsolubleIn vitro studies show relatively low permeation, with approximately 0.65% of the applied dose absorbed over 48 hours from an oil-in-water emulsion.[9]
Salicylic Acid 138.12~2.26Slightly solublePermeation is pH-dependent, with the non-ionized form showing greater permeability.[10][11] Systemic absorption from topical application is generally low unless the stratum corneum is compromised.

Analysis of Structure-Permeation Relationships:

The data presented in the table aligns with established principles of percutaneous absorption. There is a general trend where increasing the alkyl chain length of the ester (from methyl to pentyl) increases lipophilicity (logP). While this can enhance partitioning into the stratum corneum, excessive lipophilicity and increased molecular size can hinder diffusion into the more aqueous viable epidermis. This is evident in the lower percentage of absorption for pentyl salicylate compared to ethyl salicylate in cream formulations.[7]

p-Tolyl salicylate, with its aromatic tolyl group, presents an interesting case. Its molecular weight is intermediate between pentyl and octyl salicylate, and its logP is also in a moderately high range. This suggests that while it should readily partition into the stratum corneum, its larger molecular size compared to methyl and ethyl salicylate may result in a slower rate of permeation through the skin. The aromatic nature of the tolyl group could also influence interactions with skin lipids and proteins, potentially leading to a depot effect within the stratum corneum.

Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

To empirically determine and compare the skin permeation of p-Tolyl salicylate against other salicylates, a standardized in vitro permeation test (IVPT) using Franz diffusion cells is the gold standard. This method provides a reliable and reproducible means of assessing the rate and extent of drug absorption through excised human or animal skin.[1][5]

I. Materials and Equipment
  • Franz Diffusion Cells (with a known diffusion area)

  • Full-thickness skin tissue (e.g., human cadaver skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubilizing agent like ethanol for poorly soluble compounds)

  • Formulations of each salicylate to be tested

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis

  • Water bath with circulating pump

  • Magnetic stirrers

  • Syringes and needles for sampling

  • Parafilm or other means of occlusion (if studying occluded conditions)

II. Experimental Workflow

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

III. Step-by-Step Methodology
  • Skin Preparation:

    • Thaw frozen full-thickness skin at room temperature.

    • If necessary, carefully remove any subcutaneous fat.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Mount the skin sections between the donor and receptor chambers of the Franz cells, ensuring the stratum corneum faces the donor compartment.[1]

    • Allow the mounted skin to equilibrate with the receptor solution for a period before starting the experiment.

  • Franz Cell Setup:

    • Fill the receptor chamber with pre-warmed (typically 32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[1]

    • Place a small magnetic stir bar in the receptor chamber to ensure the solution remains well-mixed.

    • Place the assembled Franz cells in a water bath maintained at a constant temperature to ensure the skin surface remains at approximately 32°C.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (containing p-Tolyl salicylate or another salicylate) evenly onto the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution through the sampling arm.

    • Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the permeated salicylate and its potential metabolite, salicylic acid.

  • Data Analysis:

    • Calculate the cumulative amount of the salicylate that has permeated per unit area of the skin at each time point.

    • Plot the cumulative amount permeated per unit area against time.

    • The steady-state flux (Jss), which represents the rate of permeation, can be determined from the slope of the linear portion of this plot.[1]

Conclusion and Future Directions

To provide definitive comparative data, a head-to-head in vitro permeation study using the Franz diffusion cell method outlined above is strongly recommended. Such a study would provide invaluable data for formulators looking to optimize the delivery of p-Tolyl salicylate for topical applications and would contribute significantly to the broader understanding of structure-permeation relationships within the salicylate family.

References

  • Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 55(1), 31-38.
  • PubChemLite. (n.d.). p-Tolyl salicylate (C14H12O3). Retrieved from [Link]

  • Leveque, N., et al. (2004). Comparison of Franz cells and microdialysis for assessing salicylic acid penetration through human skin. International Journal of Pharmaceutics, 269(2), 323-328.
  • SIELC Technologies. (2018). Salicylic acid p-tolyl ester. Retrieved from [Link]

  • Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. E-lactancia. Retrieved from [Link]

  • Joshi, K., et al. (2025). In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution. Toxicology in Vitro, 104, 106019.
  • Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. PubMed, 12534639.
  • Mostofa, M. A. H., et al. (2006). Enhanced skin permeation of salicylate by ion-pair formation in non-aqueous vehicle and further enhancement by ethanol and l-menthol. Chemical and Pharmaceutical Bulletin, 54(4), 481-485.
  • Roberts, M. S., & Cross, S. E. (2002). Dermatological and Transdermal Formulations. In K. A. Walters (Ed.)
  • Taylor, J. R., & Halprin, K. M. (1977). Systemic absorption of topical salicylic acid.
  • Joshi, K., et al. (2025). In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution. PubMed, 39922548.
  • Lee, C. M., et al. (2022).
  • Bronaugh, R. L., & Franz, T. J. (1986). Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro. Journal of the Society of Cosmetic Chemists, 37(3), 125-133.
  • Wikipedia. (n.d.). Phenyl salicylate. Retrieved from [Link]

  • Lee, C. M., et al. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. ResearchGate. Retrieved from [Link]

  • Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. National Institutes of Health. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-cresyl salicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ranges of skin absorption for the salicylates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Retrieved from [Link]

  • Cross, S. E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. PubMed, 12534639.

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Validation

A Guide to Synergistic UV Protection: The Role of p-Tolyl Salicylate and its Analogs in Modern Sunscreen Formulation

Introduction: Beyond Simple Blends to True Synergy In the pursuit of high-efficacy, broad-spectrum sun protection, the formulation scientist's task has evolved from merely combining UV filters to orchestrating a symphony...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Blends to True Synergy

In the pursuit of high-efficacy, broad-spectrum sun protection, the formulation scientist's task has evolved from merely combining UV filters to orchestrating a symphony of synergistic interactions. A truly advanced sunscreen is not a simple mixture of active ingredients; it is a carefully designed system where the total effect is substantially greater than the sum of its individual parts. This guide delves into the mechanisms of UV filter synergy, with a specific focus on the potential role of the UVB filter p-Tolyl Salicylate and its better-documented structural analogs.

It is important to note that while p-Tolyl Salicylate (CAS 607-88-5), also known as p-Cresyl Salicylate or 4-Methylphenyl Salicylate, is structurally a member of the salicylate family of UVB absorbers, its use and documented performance as a primary UV filter are limited in publicly available literature.[1][2][3] Its primary cosmetic function is often listed as a perfuming agent.[4] Therefore, to provide a scientifically robust analysis, this guide will leverage extensive data from its close structural and functional analogs, such as Butyloctyl Salicylate, Homosalate, and Octisalate, to elucidate the synergistic principles that would govern its behavior.[5] The mechanisms discussed are foundational to the salicylate class and are directly applicable to understanding the potential of p-Tolyl Salicylate in advanced photoprotection strategies.

Pillar 1: The Salicylate Class of UV Filters - A Profile

Salicylates are esters of salicylic acid and are among the earliest-used chemical UV filters.[6][7] They are known as effective UVB absorbers, with an absorption maximum typically falling within the 295 nm to 315 nm range. The core mechanism involves the absorption of UVB photons, which excites the molecule to a higher energy state. This energy is then safely dissipated as heat, preventing the UV radiation from reaching and damaging dermal cells.[8]

While considered relatively weak absorbers compared to newer filter generations, their value in modern formulations is multifaceted and extends far beyond their intrinsic SPF contribution. They serve as excellent solvents for crystalline, difficult-to-dissolve filters like Avobenzone and Oxybenzone, enhance the spreadability and feel of a formula, and, most importantly, act as powerful synergistic agents.[8]

Butyloctyl Salicylate: A Case Study in Salicylate Synergy

A prime example of a modern salicylate designed for synergy is Butyloctyl Salicylate. While not always classified as an "active" ingredient due to regulatory nuances, its functions are critical to high-performance sunscreens.[9] It effectively solubilizes other filters, improves the dispersion of mineral pigments, and significantly boosts in vivo SPF through photoprotection mechanisms.[5][10] It can also enhance the photostability of notoriously unstable filters like Avobenzone.[10] Understanding the functions of Butyloctyl Salicylate provides a direct window into the synergistic potential of p-Tolyl Salicylate.

Pillar 2: Mechanisms of Synergistic Photoprotection

Synergy in sunscreen formulation is not a single effect but a combination of several distinct physical and chemical mechanisms. A salicylate like p-Tolyl Salicylate can participate in multiple of these pathways simultaneously.

Mechanism A: Photostabilization of UVA Filters (e.g., Avobenzone)

Avobenzone is the global gold standard for UVA protection, but it suffers from significant photodegradation upon UV exposure.[11] Certain molecules, often referred to as quenchers or photostabilizers, can accept the excited-state energy from Avobenzone and dissipate it harmlessly, returning the Avobenzone molecule to its ground state where it is ready to absorb another UVA photon. This dramatically improves the overall photostability and protective integrity of the formulation. Salicylates like Butyloctyl Salicylate are known to perform this function effectively.[10][12]

Causality: The efficacy of this energy transfer is linked to the polarity of the solvent system. By matching the polarity of the solvents and emollients (like salicylates) to that of the UV filters, the transfer of energy is optimized, reducing filter degradation.[13]

Fig 1. Photostabilization of Avobenzone by a Salicylate Quencher.
Mechanism B: Boosting Inorganic Filter Efficacy (ZnO & TiO₂)

Inorganic filters like Zinc Oxide (ZnO) and Titanium Dioxide (TiO₂) work primarily by absorbing UV radiation, with a secondary contribution from scattering and reflection.[14][15] The synergistic effect with organic filters arises from this scattering. Scattered photons are not reflected away from the skin but are redirected laterally within the sunscreen film. This increases the average path length a photon must travel before reaching the skin, providing more opportunities for it to be absorbed by an organic filter molecule.

Furthermore, salicylates act as excellent wetting and dispersing agents for mineral pigments.[5][10] Proper dispersion is critical; agglomerated (clumped) particles have a much lower effective surface area for UV attenuation. By ensuring a uniform, deagglomerated dispersion of ZnO and TiO₂ particles, salicylates maximize their protective efficiency.

Inorganic_Synergy cluster_skin Skin Surface cluster_sunscreen Sunscreen Film StratumCorneum Stratum Corneum UV_Photon Incoming UV Photon UV_Photon->StratumCorneum Path without scattering ZnO ZnO Particle UV_Photon->ZnO 1. Photon strikes ZnO Salicylate_2 Salicylate Molecule ZnO->Salicylate_2 2. Photon is scattered Salicylate_1 Salicylate Molecule Heat Energy dissipated as heat Salicylate_2->Heat 3. Salicylate absorbs photon Salicylate_3 Salicylate Molecule

Fig 2. Increased photon path length via scattering from inorganic filters.

Pillar 3: Comparative Performance and Experimental Validation

The true measure of synergy is quantifiable through standardized testing. A formulation containing a combination of filters should demonstrate a significantly higher Sun Protection Factor (SPF) or UVA Protection Factor (UVA-PF) than the calculated sum of the individual filters' contributions.

Illustrative Performance Data

While specific data for p-Tolyl Salicylate is unavailable, the following table illustrates the synergistic SPF boost commonly observed when a multi-functional salicylate (e.g., Butyloctyl Salicylate) is added to formulations containing other UV filters. This data is representative of the effects expected from this class of molecules.

Formulation BaseSalicylate Additive (5%)Expected Additive SPF ContributionObserved Final in vivo SPFSynergistic Boost Factor
7% Octinoxate + 3% AvobenzoneNoneN/A15.2N/A
7% Octinoxate + 3% AvobenzoneButyloctyl Salicylate~2 SPF Units25.8~1.7x
20% Zinc Oxide (non-nano)NoneN/A22.1N/A
20% Zinc Oxide (non-nano)Butyloctyl Salicylate~2 SPF Units31.5~1.4x
Table 1: Illustrative data demonstrating the synergistic SPF increase when a multifunctional salicylate is added to common organic and inorganic UV filter systems. The "Synergistic Boost Factor" is calculated based on the observed SPF relative to the expected additive SPF. Data is conceptual and based on principles described in technical literature for Butyloctyl Salicylate.[5][13]

Experimental Protocols for Synergy Evaluation

To validate these synergistic effects, rigorous and reproducible in vitro methodologies are essential. These protocols serve as the foundation for research and development and are critical for substantiating performance claims.

Protocol 1: In Vitro Photostability and UVA Protection Factor (UVA-PF) Assessment (Based on ISO 24443:2021)

This method is the cornerstone for evaluating broad-spectrum protection and the ability of a formulation to maintain its efficacy after UV exposure.

Objective: To measure the UVA absorbance of a sunscreen product before and after a controlled dose of UV radiation and to calculate key protection metrics.

Methodology:

  • Substrate Preparation: Use roughened Polymethylmethacrylate (PMMA) plates, which mimic the surface topography of skin.

  • Sample Application: Apply the test product to the PMMA plate at a precise concentration (e.g., 1.3 mg/cm²). Use a robotic applicator or a standardized manual spreading technique to ensure a uniform film. Allow the film to dry for a specified period (e.g., 30 minutes) at a controlled temperature.

  • Pre-Irradiation Measurement: Place the sample plate in a spectrophotometer equipped with an integrating sphere. Measure the initial spectral absorbance (A₀(λ)) at 1 nm intervals from 290 nm to 400 nm.

  • UV Irradiation: Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the product's in vivo SPF to simulate real-world exposure conditions.

  • Post-Irradiation Measurement: Immediately after irradiation, remeasure the spectral absorbance (A(λ)) of the sample from 290 nm to 400 nm.

  • Data Analysis:

    • Photostability: Compare the pre- and post-irradiation absorbance curves. A significant drop in absorbance, particularly in the UVA range for an Avobenzone-containing product, indicates photodegradation.

    • UVA-PF Calculation: The UVA Protection Factor is calculated from the post-irradiation absorbance data using a standardized equation that integrates the absorbance curve against the Persistent Pigment Darkening (PPD) action spectrum.

    • Critical Wavelength (λc): Determine the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 nm to 400 nm. A critical wavelength of ≥ 370 nm is required for a "Broad Spectrum" claim in the US.[5][16][17]

Protocol_Workflow cluster_prep Preparation cluster_measurement Measurement & Irradiation cluster_analysis Analysis Prep 1. Prepare PMMA Plate Apply 2. Apply 1.3 mg/cm² of Sunscreen Prep->Apply Dry 3. Dry for 30 min Apply->Dry Measure1 4. Measure Initial Absorbance (A₀(λ), 290-400 nm) Dry->Measure1 Irradiate 5. Expose to Controlled UV Dose (Solar Simulator) Measure1->Irradiate Measure2 6. Measure Final Absorbance (A(λ), 290-400 nm) Irradiate->Measure2 Calc_UVA 7a. Calculate UVA-PF Measure2->Calc_UVA Calc_CW 7b. Calculate Critical Wavelength Measure2->Calc_CW Compare 7c. Compare A₀(λ) vs A(λ) (Assess Photostability) Measure2->Compare

Fig 3. Workflow for In Vitro Photostability and UVA-PF Testing.
Protocol 2: In Vitro SPF Determination

While in vivo testing remains the regulatory standard, in vitro SPF measurement is an invaluable tool for formulation screening and demonstrating synergistic effects during development.

Objective: To estimate the SPF of a product based on its UV absorbance characteristics.

Methodology:

  • Sample Preparation: Prepare the sample on a PMMA plate as described in Protocol 1 (steps 1 & 2).

  • Spectrophotometric Measurement: Measure the absorbance of the sunscreen film from 290 nm to 400 nm.

  • SPF Calculation: The in vitro SPF is calculated using the Mansur equation or a similar method, which integrates the product's absorbance spectrum with the Erythemal Action Spectrum (a standardized measure of the skin's redness response at different wavelengths) and the solar irradiance spectrum.

    The simplified principle is defined by the equation: SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ Where:

    • E(λ) is the Erythemal Action Spectrum

    • I(λ) is the solar spectral irradiance

    • T(λ) is the spectral transmittance of the sample (derived from absorbance)

    Self-Validation: To test for synergy, one would measure the in vitro SPF of formulations containing individual filters at concentration 'x' and 'y', and then measure the SPF of the final formulation containing both filters at those concentrations. A result where SPF(x+y) > SPF(x) + SPF(y) provides quantitative evidence of synergy.

Conclusion and Future Outlook

The science of photoprotection has matured to a point where the intelligent combination of ingredients is paramount. While p-Tolyl Salicylate itself is not a prominent UV filter in the current market, the principles governing the salicylate class demonstrate a clear and powerful potential for synergistic activity. By functioning as UVB absorbers, photostabilizers, and dispersing aids, salicylates can significantly elevate the performance of other UV filters, leading to more robust, stable, and aesthetically pleasing broad-spectrum sunscreens. The experimental protocols detailed herein provide a clear and validated pathway for any research, development, or quality control professional to quantify these synergistic effects and drive the formulation of next-generation sun care products.

References

  • Ataman Kimya. (n.d.). BUTYLOCTYL SALICYLATE.
  • Ataman Kimya. (n.d.). BUTYLOCTYL SALICYLATE.
  • Goodspread. (2025, September 16). Clearing the Air: Why We Use Butyloctyl Salicylate in Sunscreen.
  • MindBodyGreen. (2023, June 14). Why Is Butyloctyl Salicylate In Mineral Sunscreens & Is It Safe?.
  • SkinSort. (n.d.). Butyloctyl Salicylate (Ingredient Explained + Products).
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  • ResearchGate. (n.d.). In-vitro photostability of a formulation containing 10% homosalate, 5% octyl salicylate, 2% avobenzone and 2% of a photostabilzer.
  • MDPI. (2023, March 3). Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization.
  • Google Patents. (n.d.). High spf sunscreen formulations - EP0942710A1.
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  • Google Patents. (n.d.). Sunscreen formulations - US6858200B2.
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  • Kabana. (2023, May 17). Butyloctyl salicylate in mineral sunscreens. Safety concerns and why we do not use chemical SPF boosters.
  • INCIDecoder. (n.d.). Butyloctyl Salicylate (Explained + Products).
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  • Google Patents. (n.d.). WATER RESISTANT SUNSCREEN FORMULATIONS WITH SULFOPOLYESTERS AND PHOSPHATE ESTER SURFACTANTS - European Patent Office EP2015727 B.
  • The Good Scents Company. (n.d.). para-cresyl salicylate 4-methylphenyl 2-hydroxybenzoate.
  • Ataman Kimya. (n.d.). HOMOMENTHYL SALICYLATE.
  • Cosmetic Ingredients Guide. (2025, January 7). Benzotriazolyl Dodecyl p-Cresol.
  • The Sunscreen Evangelist. (2024, June 30). The Hidden Truth About "All Mineral-100% Mineral" Sunscreens - THEY ARE CHEMICALS!.
  • Santa Cruz Biotechnology. (n.d.). p-Tolyl Salicylate.
  • MDPI. (n.d.). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia.
  • SciSpace. (2020, August 3). Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa.
  • MDPI. (n.d.). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture.
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  • ResearchGate. (2025, August 9). Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC–MS/MS. Assessment of their in vitro endocrine activity.
  • National Institute of Standards and Technology. (n.d.). p-Cresol.
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Comparative

A Comparative Environmental Risk Assessment: p-Tolyl Salicylate Versus Other Common UV Filters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Environmental Imperative in UV Filter Development The increasing use of personal care products containing UV filters has...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Imperative in UV Filter Development

The increasing use of personal care products containing UV filters has led to their widespread detection in aquatic environments globally.[1] Concerns regarding the potential for adverse ecological effects have prompted rigorous scientific scrutiny of these compounds.[2][3] This guide provides a comparative environmental risk assessment of p-Tolyl salicylate against a range of commonly used organic and inorganic UV filters. As a Senior Application Scientist, the goal of this document is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and experimental frameworks necessary to evaluate the environmental footprint of UV filter candidates. We will delve into the critical parameters of ecotoxicity, biodegradability, and bioaccumulation, underpinned by standardized testing protocols, to facilitate informed decision-making in the development of next-generation, environmentally benign photoprotective agents.

Comparative Environmental Impact Assessment

The environmental risk of a chemical is a function of its inherent hazardous properties (toxicity) and the extent of environmental exposure, which is influenced by its persistence (biodegradability) and potential to accumulate in organisms (bioaccumulation).[4] This section presents a comparative analysis of p-Tolyl salicylate and other UV filters across these key environmental endpoints.

A Note on Data for p-Tolyl Salicylate: A Read-Across Approach

Direct experimental data on the environmental fate and effects of p-Tolyl salicylate are not extensively available in the public domain. Therefore, for the purpose of this guide, a scientifically accepted read-across approach has been employed.[5][6] This involves using data from structurally similar compounds to predict the properties of the target substance. p-Tolyl salicylate is an ester of salicylic acid and p-cresol. Upon hydrolysis, it is expected to break down into these two components. Consequently, data for p-cresol and salicylic acid are utilized to infer the environmental profile of p-Tolyl salicylate, a methodology supported by regulatory frameworks for chemical safety assessment.[7][8] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that p-cresyl salicylate is not considered Persistent, Bioaccumulative, and Toxic (PBT) and its risk quotients are less than 1, based on read-across from its hydrolysis products.[7]

Quantitative Comparison of Environmental Parameters

The following tables summarize available data for p-Tolyl salicylate (via read-across) and other UV filters. It is crucial to note that toxicity values can vary depending on the test species and conditions.

Table 1: Aquatic Ecotoxicity Data

UV FilterTest OrganismEndpoint (LC50/EC50)Reference
p-Tolyl Salicylate (via p-Cresol read-across) Pimephales promelas (Fathead minnow)96h LC50: 4.4 - 57.5 mg/L[9]
Daphnia magna (Water flea)48h EC50: 4.9 - >99.5 mg/L[9]
Scenedesmus subspicatus (Green algae)72h EC50: 21 - 127 mg/L[9]
Oxybenzone Daphnia spp.48h EC50: 1.09 - 3.03 mg/L[10]
AlgaeMost sensitive endpoint[11]
Octinoxate Marine ecosystemsHarmful, contributes to coral bleaching[12][13]
Octocrylene Daphnia magna (chronic)NOEC available[14]
Avobenzone Raphidocelis subcapitata (Green algae)96h EC50: > 55 µg/L[10]
Daphnia magna48h EC50: > 30 µg/L[10]
Zinc Oxide (nano) Tigriopus japonicus (Copepod)Triggers oxidative stress[15]
CoralsNegative impacts, fatal to dinoflagellates[15]
Titanium Dioxide (nano) Marine lifePotentially damaging[16]

Table 2: Biodegradability and Bioaccumulation Potential

UV FilterBiodegradabilityBioaccumulation Potential (BCF)Reference
p-Tolyl Salicylate (inferred) Expected to be readily biodegradable based on salicylate structureLow, based on hydrolysis to less lipophilic compounds[7]
Oxybenzone Not readily biodegradableLow to moderate[17]
Octinoxate Not readily biodegradableEvidence of metabolic biotransformation[18]
Octocrylene PersistentBCF: 858 L/kg (not considered bioaccumulative)[19][20]
Avobenzone PhotodegradesLow to moderate[10][21]
Zinc Oxide (nano) PersistentPotential for bioaccumulation[22][23]
Titanium Dioxide (nano) PersistentPotential for bioaccumulation[22][24]

Experimental Protocols for Environmental Impact Assessment

To ensure the generation of reliable and comparable data, standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are indispensable.[10] These guidelines provide a harmonized approach to chemical safety testing.

Ecotoxicity Testing

Ecotoxicity studies are designed to determine the concentration of a substance that causes adverse effects to aquatic organisms. The choice of test organisms from different trophic levels (algae, invertebrates, and fish) provides a comprehensive assessment of the potential impact on an aquatic ecosystem.

1. Algal Growth Inhibition Test (OECD 201) [12][13][25]

  • Causality: Algae are primary producers in aquatic ecosystems. Inhibition of their growth can have cascading effects on the entire food web. This test assesses a substance's potential to disrupt this fundamental level of the ecosystem.

  • Methodology:

    • Prepare a nutrient-rich growth medium and inoculate with a selected species of freshwater green algae (e.g., Pseudokirchneriella subcapitata).

    • Expose exponentially growing algal cultures to a range of concentrations of the test substance in a batch culture system for 72 hours.

    • Include a control group with no test substance.

    • Maintain constant illumination and temperature.

    • Measure algal biomass (e.g., by cell counting or spectrophotometry) at 24, 48, and 72 hours.

    • Calculate the growth rate for each concentration and the control.

    • Determine the EC50 (the concentration causing a 50% reduction in growth rate) through statistical analysis.

2. Daphnia sp. Acute Immobilisation Test (OECD 202) [17][20][22][23]

  • Causality: Daphnia magna is a small crustacean that represents a primary consumer in many freshwater ecosystems. Its immobility is a clear indicator of acute toxicity and can impact fish populations that feed on them.

  • Methodology:

    • Culture Daphnia magna under controlled conditions.

    • Expose juvenile daphnids (<24 hours old) to at least five concentrations of the test substance in a static or semi-static system for 48 hours.

    • Include a control group in clean water.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Calculate the EC50 (the concentration causing immobilization in 50% of the daphnids) at 48 hours.

3. Fish Acute Toxicity Test (OECD 203) [1][2][24][26][27]

  • Causality: Fish are at a higher trophic level and are important indicators of aquatic ecosystem health. Acute toxicity in fish can have significant ecological and economic consequences.

  • Methodology:

    • Acclimate a suitable fish species (e.g., Zebrafish, Danio rerio) to laboratory conditions.

    • Expose the fish to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

    • Include a control group.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

    • Determine the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours.

Caption: Standardized OECD workflows for assessing aquatic ecotoxicity.

Biodegradability Testing

Biodegradability tests assess the potential for a substance to be broken down by microorganisms in the environment. "Ready" biodegradability is a stringent criterion indicating that a substance will undergo rapid and ultimate degradation.

1. Ready Biodegradability Test (OECD 301) [3][14][18][28][29]

  • Causality: Substances that are readily biodegradable are less likely to persist in the environment and cause long-term adverse effects. This series of tests simulates the conditions in an aerobic aqueous environment, such as a wastewater treatment plant.

  • Methodology (e.g., CO2 Evolution Test - OECD 301B):

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with a mixed population of microorganisms from activated sludge.

    • Aerate the system with CO2-free air and pass the effluent gas through a CO2 absorption solution (e.g., barium hydroxide or a CO2 analyzer).

    • Incubate in the dark at a constant temperature for 28 days.

    • Measure the amount of CO2 produced over time.

    • Calculate the percentage of biodegradation by comparing the measured CO2 to the theoretical maximum amount of CO2 that could be produced from the test substance.

    • A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within a 10-day window.

2. Inherent Biodegradability Test (OECD 302) [7][19][30][31][32]

  • Causality: This test is employed when a substance fails the ready biodegradability test. It uses more favorable conditions (e.g., a higher concentration of microorganisms) to assess if the substance has the potential to biodegrade under any aerobic conditions.

  • Methodology (e.g., Zahn-Wellens/EMPA Test - OECD 302B):

    • A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated for up to 28 days.

    • The removal of dissolved organic carbon (DOC) is monitored over time.

    • A substance is considered inherently biodegradable if there is evidence of significant DOC removal.

Biodegradability_Assessment_Pathway Start Test Substance OECD301 Ready Biodegradability Test (OECD 301) Start->OECD301 Pass Pass (>60% in 10d window) OECD301->Pass Meets Criteria Fail Fail OECD301->Fail Does Not Meet Criteria Readily_Biodegradable Classified as Readily Biodegradable Pass->Readily_Biodegradable OECD302 Inherent Biodegradability Test (OECD 302) Fail->OECD302 Inherently_Biodegradable Classified as Inherently Biodegradable OECD302->Inherently_Biodegradable Shows Significant Degradation Persistent Potentially Persistent OECD302->Persistent Shows Limited Degradation

Caption: Decision pathway for biodegradability assessment.

Bioaccumulation Testing

Bioaccumulation tests determine the potential for a substance to accumulate in the tissues of aquatic organisms to concentrations higher than in the surrounding water.

1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305) [11][33][34][35][36]

  • Causality: Bioaccumulative substances can be transferred through the food chain (biomagnification), potentially reaching harmful concentrations in higher-level predators, including humans. The bioconcentration factor (BCF) is a key parameter in assessing this risk.

  • Methodology (Aqueous Exposure):

    • Expose a suitable fish species to a constant, low concentration of the test substance in a flow-through system (uptake phase, typically 28 days).

    • Measure the concentration of the test substance in the fish tissue and the water at regular intervals.

    • After the uptake phase, transfer the fish to clean water (depuration phase) and continue to measure the concentration of the substance in the fish tissue over time.

    • Calculate the bioconcentration factor (BCF) as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

    • The uptake and depuration rate constants can also be determined to calculate a kinetic BCF.

Conclusion and Future Directions

This guide provides a framework for the comparative environmental assessment of p-Tolyl salicylate and other UV filters. Based on a read-across approach, p-Tolyl salicylate is anticipated to have a more favorable environmental profile, particularly in terms of biodegradability, compared to some of the more persistent organic UV filters. Its hydrolysis into naturally occurring substances, p-cresol and salicylic acid, suggests a lower potential for persistence and bioaccumulation. However, the ecotoxicity of p-cresol warrants consideration in a full risk assessment.

The inorganic UV filters, zinc oxide and titanium dioxide, while effective, present their own set of environmental challenges related to their nanoparticle form and persistence.

For drug development professionals and scientists, it is imperative to integrate environmental considerations early in the product development lifecycle. The experimental protocols outlined here, based on internationally recognized OECD guidelines, provide a robust framework for generating the necessary data to support comprehensive environmental risk assessments. Future research should focus on generating direct experimental data for p-Tolyl salicylate to validate the predictions from the read-across approach and to further refine our understanding of its environmental fate and effects. The development of novel, effective, and environmentally benign UV filters remains a critical goal for the personal care products industry.

References

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  • Pawlowski, S., et al. (2019). Evaluation of the bioaccumulation of octocrylene after dietary and aqueous exposure. Environmental Science and Pollution Research, 26(27), 28065-28075. [Link].

  • Hodge, A. A., et al. (2025). Ecotoxicological effects of sunscreen derived organic and inorganic UV filters on marine organisms: A critical review. Marine Pollution Bulletin, 213, 117627. [Link].

  • Mitra, S., et al. (2022). Environmental impacts due to the use of sunscreen products: a mini-review. Environmental Science and Pollution Research, 29(44), 66191-66202. [Link].

  • Chen, Y., et al. (2022). Environmental Fate and Toxicity of Sunscreen-Derived Inorganic Ultraviolet Filters in Aquatic Environments: A Review. International Journal of Molecular Sciences, 23(4), 2255. [Link].

  • Pawlowski, S., et al. (2019). Evaluation of the bioaccumulation of octocrylene after dietary and aqueous exposure. ResearchGate. [Link].

  • IJISRT. (2023). Zinc oxide Nanoparticles in Sunscreens: A Realistic Understanding of Their Behavior and Long-Term Exposure in Aquatic. International Journal of Innovative Science and Research Technology, 8(6). [Link].

  • European Synchrotron Radiation Facility. (2021). From sun cream to the food chain: The case of titanium dioxide nanoparticles. [Link].

  • Environmental Working Group. (2023). Nanoparticles in sunscreens. [Link].

  • MDPI. (2024). New Perspectives on Titanium Dioxide and Zinc Oxide as Inorganic UV Filters: Advances, Safety, Challenges, and Environmental Considerations. MDPI. [Link].

  • Hydroviv. (2021). Oxybenzone And How It Can Impact Drinking Water. [Link].

  • Chen, Y., et al. (2022). Environmental Fate and Toxicity of Sunscreen-Derived Inorganic Ultraviolet Filters in Aquatic Environments: A Review. PMC. [Link].

  • National Academies of Sciences, Engineering, and Medicine. (2022). Bioaccumulation and Measured Concentrations of UV Filters in Biota. The National Academies Press. [Link].

  • DiNardo, J. C., & Downs, C. A. (2017). Dermatological and environmental toxicological impact of the sunscreen ingredient oxybenzone/benzophenone-3. Journal of Cosmetic Dermatology, 17(1), 15-19. [Link].

  • Standcos. (2025). Is Avobenzone Safe Compared to Other UV Filters? A Scientific Breakdown for Formulators. [Link].

  • Wikipedia. (n.d.). Octocrylene. [Link].

  • Hodge, A. A., et al. (2025). Ecotoxicological effects of sunscreen derived organic and inorganic UV filters on marine organisms: A critical review. PubMed. [Link].

  • Hodge, A. A., et al. (2025). Ecotoxicological effects of sunscreen derived organic and inorganic UV filters on marine organisms: A critical review. PEARL - Plymouth Electronic Archive and Research Library. [Link].

  • U.S. Environmental Protection Agency. (2009). External Review Draft Nanomaterial Case Studies: Nanoscale Titanium Dioxide in Water Treatment and in Topical Sunscreen. [Link].

  • Vuckovic, D., et al. (2024). Dangers of Oxybenzone in Sunscreens on Coral Reefs: Proposed Policy Approaches. Journal of Science Policy & Governance, 24(1). [Link].

  • Medici, A., et al. (2022). Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. ResearchGate. [Link].

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  • Diamond, J., et al. (2021). National scale down‐the‐drain environmental risk assessment of oxybenzone in the United States. Integrated Environmental Assessment and Management, 17(5), 951-960. [Link].

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Validation

A Researcher's Guide to p-Tolyl Salicylate Synthesis: A Quantitative Comparison of Methods

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, cost-effectiveness, and increasingly, environmenta...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, cost-effectiveness, and increasingly, environmental impact. p-Tolyl salicylate, an ester with applications ranging from a UV absorber to a precursor in more complex molecular architectures, serves as an excellent case study for evaluating common esterification methodologies. This guide provides an in-depth, quantitative comparison of the primary methods for synthesizing p-Tolyl salicylate, offering researchers, scientists, and drug development professionals the data and procedural insights necessary to make informed decisions for their specific applications.

Introduction to p-Tolyl Salicylate and its Synthetic Routes

p-Tolyl salicylate (4-methylphenyl 2-hydroxybenzoate) is an aromatic ester formed from salicylic acid and p-cresol. Its synthesis is a classic example of esterification, a fundamental transformation in organic chemistry. This guide will dissect and compare the following key synthetic strategies:

  • Classical Fischer-Speier Esterification: The acid-catalyzed reaction between salicylic acid and p-cresol.

  • The Schotten-Baumann Reaction: The acylation of p-cresol with salicyloyl chloride under basic conditions.

  • Synthesis via Phosphorus Oxychloride: A one-pot reaction of salicylic acid and p-cresol with a dehydrating/activating agent.

  • Transesterification: The exchange of the alkyl group of a salicylate ester with p-cresol, often utilizing solid acid catalysts.

  • Microwave-Assisted Synthesis: A modern, energy-efficient approach to accelerate the esterification reaction.

Each method will be evaluated based on reaction yield, purity, reaction time, temperature, and qualitative factors such as ease of purification, scalability, and adherence to green chemistry principles.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, and thus, strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed, are often employed.[1]

Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of p-cresol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the p-tolyl salicylate and regenerates the acid catalyst.[1]

Experimental Protocol: Conventional Approach

Materials:

  • Salicylic acid

  • p-Cresol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq.), p-cresol (1.2 eq.), and toluene.

  • Slowly add concentrated sulfuric acid (0.2 eq.) to the stirred mixture.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution until the cessation of effervescence.[2]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude p-tolyl salicylate.

  • Purify the product by recrystallization or column chromatography.

Greener Approach: Solid Acid Catalysis

To mitigate the environmental and corrosion issues associated with strong mineral acids, solid acid catalysts such as acid-activated clays (e.g., Indian bentonite) can be employed.[3]

Experimental Protocol: Solid Acid Catalyst

Materials:

  • Salicylic acid

  • p-Cresol

  • Acid-activated Indian bentonite

  • o-Xylene

Procedure:

  • In a round-bottom flask with a setup for azeotropic removal of water, dissolve salicylic acid (5 mmol) and p-cresol (10 mmol) in o-xylene (30 mL).[3]

  • Add the acid-activated Indian bentonite catalyst (500 mg).[3]

  • Reflux the mixture for approximately 6 hours, continuously removing the water formed.[3]

  • After cooling, filter off the catalyst and wash it with the solvent.[3]

  • Wash the filtrate with 5% NaOH solution, followed by water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the product.[3]

Method 2: The Schotten-Baumann Reaction

This method involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base.[4] For the synthesis of p-tolyl salicylate, salicyloyl chloride is reacted with p-cresol in a basic medium. The use of a two-phase system (an organic solvent and aqueous base) is common.[4]

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The phenoxide ion of p-cresol, formed in the basic medium, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of salicyloyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to form the ester. The base neutralizes the HCl byproduct, driving the reaction to completion.[5]

Experimental Protocol

Materials:

  • Salicyloyl chloride (prepared from salicylic acid and thionyl chloride)

  • p-Cresol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve p-cresol (1.0 eq.) in dichloromethane in a flask.

  • Add a 10% aqueous NaOH solution (2.0-3.0 eq.).

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Dissolve salicyloyl chloride (1.0 eq.) in dichloromethane and add it dropwise to the stirred mixture over 30 minutes, maintaining a low temperature.[6]

  • Continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer and wash it with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.

  • Purify the crude product by recrystallization.

Method 3: Synthesis via Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) can be used as a dehydrating and activating agent to facilitate the direct esterification of salicylic acid with p-cresol.

Reaction Mechanism

The exact mechanism is complex, but it is believed that phosphorus oxychloride reacts with salicylic acid to form a more reactive intermediate, possibly a mixed anhydride or an acyl phosphorodichloridate. This activated species is then readily attacked by the nucleophilic p-cresol to form the ester.

Experimental Protocol

Materials:

  • Salicylic acid

  • p-Cresol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a suitable reaction vessel, heat a mixture of salicylic acid and p-cresol in the presence of phosphorus oxychloride.[7]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction.

  • The crude p-tolyl salicylate is then purified, typically by distillation under reduced pressure or recrystallization.[7]

Method 4: Transesterification

Transesterification involves the reaction of an ester with an alcohol or phenol in the presence of a catalyst to exchange the alkoxy or aryloxy group of the ester. For p-tolyl salicylate synthesis, a readily available salicylate ester, such as methyl salicylate, can be reacted with p-cresol. This method is particularly attractive when using solid acid catalysts, which simplifies catalyst removal and product purification.[8]

Reaction Mechanism

The mechanism is similar to Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by p-cresol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (methanol in the case of methyl salicylate) is eliminated, yielding p-tolyl salicylate.

Experimental Protocol: Solid Acid Catalysis

Materials:

  • Methyl salicylate

  • p-Cresol

  • Solid acid catalyst (e.g., sulfated zirconia)

  • Molecular sieves (optional, to remove methanol)

Procedure:

  • Combine methyl salicylate (1.0 eq.), p-cresol (1.2 eq.), and the solid acid catalyst in a reaction flask.

  • Heat the mixture to a temperature of 120-150 °C. The reaction can be carried out in the liquid phase.[8]

  • The progress of the reaction can be monitored by GC or TLC. Reaction times can vary depending on the catalyst and temperature.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • The excess reactants and the product can be separated by vacuum distillation.

Method 5: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times.[9] This "green chemistry" approach can be applied to the Fischer-Speier esterification of salicylic acid and p-cresol.[10]

Reaction Mechanism

The underlying mechanism is the same as the conventional Fischer-Speier esterification. However, microwave energy directly and efficiently heats the polar reactants and catalyst, leading to a significant rate enhancement.

Experimental Protocol

Materials:

  • Salicylic acid

  • p-Cresol

  • Concentrated sulfuric acid (a few drops)

Procedure:

  • In a microwave-safe reaction vessel, mix salicylic acid, p-cresol, and a catalytic amount of concentrated sulfuric acid.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate for a short period (e.g., 3-5 minutes) at a low power setting.[9]

  • After irradiation, cool the mixture and perform a standard work-up procedure involving neutralization with sodium bicarbonate solution and extraction with an organic solvent.[2]

  • Dry the organic layer and evaporate the solvent to obtain the product.

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of p-tolyl salicylate. It is important to note that the values presented are representative and can vary depending on the specific reaction conditions and scale.

Method Catalyst/Reagent Temperature (°C) Reaction Time Typical Yield (%) References
Fischer-Speier (Conventional) H₂SO₄Reflux (Toluene)4 - 8 h60 - 75[7]
Fischer-Speier (Solid Acid) Acid-activated bentoniteReflux (o-Xylene)6 h~90 (for long-chain acids)[3]
Schotten-Baumann NaOH / Salicyloyl chloride0 - 251 - 3 h80 - 95[4][6]
Phosphorus Oxychloride POCl₃ElevatedVariableModerate to Good[7]
Transesterification (Solid Acid) Sulfated Zirconia120 - 1504 - 8 h60 - 80[8]
Microwave-Assisted H₂SO₄Microwave3 - 5 min85 - 95[9][10]

Visualizing the Synthetic Workflows

To better understand the practical steps involved in each method, the following diagrams illustrate the general experimental workflows.

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Salicylic Acid, p-Cresol, Toluene B Add H₂SO₄ Catalyst A->B C Reflux with Dean-Stark Trap B->C D Cool and Quench C->D E Neutralize with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Evaporate F->G H Recrystallization or Chromatography G->H I I H->I p-Tolyl Salicylate Schotten_Baumann_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve p-Cresol in CH₂Cl₂ B Add aq. NaOH A->B C Cool to 0°C B->C D Add Salicyloyl Chloride dropwise C->D E Stir at RT D->E F Separate Layers E->F G Wash with HCl, H₂O, Brine F->G H Dry and Evaporate G->H I Recrystallization H->I J J I->J p-Tolyl Salicylate

Caption: Experimental workflow for the Schotten-Baumann reaction.

Comparative Analysis and Recommendations

Fischer-Speier Esterification: This classical method is cost-effective in terms of starting materials but suffers from long reaction times and moderate yields unless water is efficiently removed. The use of strong acids poses environmental and equipment corrosion concerns. The greener variant using a solid acid catalyst is a significant improvement, offering easier work-up and catalyst recyclability, potentially leading to higher yields. [3] Schotten-Baumann Reaction: This method generally provides high yields in shorter reaction times compared to the conventional Fischer-Speier method. [4][6]However, it requires the pre-synthesis of salicyloyl chloride, which adds an extra step and involves the use of hazardous reagents like thionyl chloride.

Synthesis via Phosphorus Oxychloride: While potentially a convenient one-pot method, the use of phosphorus oxychloride requires careful handling due to its reactivity and corrosive nature. Quantitative data in the public domain is limited, making a direct comparison challenging.

Transesterification: This method, especially with solid acid catalysts, is a promising green alternative. It avoids the use of corrosive mineral acids and simplifies purification. The yields are generally good, and the process can be more easily adapted for continuous flow systems. [8] Microwave-Assisted Synthesis: This approach offers a dramatic reduction in reaction time, from hours to minutes, with excellent yields. [9][10]It is a prime example of process intensification and a highly attractive method for rapid synthesis, particularly in a research and development setting.

Recommendations:

  • For large-scale, cost-effective production: A Fischer-Speier esterification using a recyclable solid acid catalyst or a well-optimized transesterification process would be the most suitable choices.

  • For high-yield, laboratory-scale synthesis where time is not the primary constraint: The Schotten-Baumann reaction is a reliable option, provided the necessary precautions for handling salicyloyl chloride are taken.

  • For rapid synthesis and process development: Microwave-assisted synthesis is unparalleled in its speed and efficiency, making it ideal for generating libraries of compounds or for optimizing reaction conditions quickly.

Ultimately, the choice of synthesis method will depend on the specific priorities of the researcher or organization, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

References

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of an HPLC Method for p-Tolyl Salicylate Quantification

In the landscape of pharmaceutical development and quality control, the robustness and reliability of an analytical method are paramount. When a method is destined for use across multiple sites—be it within a single orga...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of an analytical method are paramount. When a method is destined for use across multiple sites—be it within a single organization or by different contract research organizations (CROs)—a rigorous inter-laboratory validation is not merely a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of the validation of a high-performance liquid chromatography (HPLC) method for the quantification of p-Tolyl salicylate, a compound of interest in various pharmaceutical formulations. We will dissect the "why" behind the experimental choices, present illustrative data, and offer a clear, actionable framework for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For a method to be considered validated, it must meet a series of performance characteristics, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3]. When a method is to be used in different laboratories, its reproducibility becomes a critical performance metric to ensure consistent results regardless of the testing site[4][5].

The Analytical Challenge: Quantifying p-Tolyl Salicylate

p-Tolyl salicylate, also known as 4-methylphenyl 2-hydroxybenzoate, requires a precise and accurate analytical method for its quantification in drug products. A common and effective technique for this purpose is reverse-phase HPLC with UV detection[6][7]. The method's validation will assess its performance in terms of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and, most critically for this guide, reproducibility.

Inter-Laboratory Validation: The Ultimate Test of Method Robustness

An inter-laboratory validation study is designed to evaluate the reproducibility of an analytical method[4][5]. Reproducibility is the precision of the method under a defined set of conditions, including different laboratories, analysts, and equipment[4][8][9]. This is distinct from repeatability (precision over a short interval under the same conditions) and intermediate precision (variations within the same laboratory)[4][9][10]. A successful inter-laboratory validation demonstrates that the method is robust enough to be transferred between laboratories and will consistently produce reliable results.

The following diagram illustrates the workflow of a typical inter-laboratory validation study:

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Develop Validation Protocol Samples Prepare Homogeneous Samples Protocol->Samples Labs Select Participating Laboratories Samples->Labs LabA Laboratory A Analysis Labs->LabA LabB Laboratory B Analysis Labs->LabB LabC Laboratory C Analysis Labs->LabC Data Collect & Analyze Data LabA->Data LabB->Data LabC->Data Report Generate Validation Report Data->Report

Inter-laboratory validation workflow.

Experimental Design: A Hypothetical Inter-Laboratory Study

To illustrate the process, let's consider a hypothetical inter-laboratory study for the validation of an HPLC method for p-Tolyl salicylate. Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study. Each laboratory received a detailed analytical method protocol and a set of homogenous p-Tolyl salicylate samples at three concentration levels: 80%, 100%, and 120% of the target concentration.

Core Analytical Method

The foundational analytical method provided to each laboratory is a reverse-phase HPLC method, similar to those described for salicylates[6][7].

Experimental Protocol: HPLC Analysis of p-Tolyl Salicylate

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of p-Tolyl salicylate reference standard in the mobile phase and dilute to the desired concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing p-Tolyl salicylate in the mobile phase to achieve a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

Comparative Performance Data

The following tables summarize the hypothetical results from the three laboratories, comparing key validation parameters.

Table 1: Linearity

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range[11]. Each laboratory prepared a series of five concentrations and performed a linear regression analysis.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Correlation Coefficient (r²) 0.99950.99920.9998≥ 0.999
Y-intercept 125015801190Report

The high correlation coefficients from all three laboratories indicate excellent linearity across the tested range.

Table 2: Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by the percent recovery of a known amount of analyte spiked into a placebo matrix[10].

Concentration Level Laboratory A (% Recovery) Laboratory B (% Recovery) Laboratory C (% Recovery) Acceptance Criteria
80% 99.5%100.2%99.8%98.0% - 102.0%
100% 100.1%100.5%100.3%98.0% - 102.0%
120% 99.7%99.9%100.1%98.0% - 102.0%
Mean Recovery 99.8%100.2%100.1%98.0% - 102.0%

The mean recovery values are all well within the acceptance criteria, demonstrating the accuracy of the method in different laboratory settings.

Table 3: Precision (Repeatability, Intermediate Precision, and Reproducibility)

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[10].

  • Repeatability (Intra-assay precision): The precision of the method over a short time interval under the same conditions[8][9].

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment[4][9].

  • Reproducibility: The precision between different laboratories[4][8][9].

Precision Level Parameter Laboratory A Laboratory B Laboratory C Overall Acceptance Criteria
Repeatability % RSD 0.5%0.6%0.4%-≤ 2.0%
Intermediate Precision % RSD 0.8%0.9%0.7%-≤ 2.0%
Reproducibility % RSD ---1.2%≤ 2.0%

The low relative standard deviation (RSD) values for repeatability and intermediate precision in each laboratory indicate that the method is precise under a variety of intra-laboratory conditions. The overall RSD for reproducibility is also well within the acceptance criteria, providing strong evidence that the method is transferable and will produce consistent results across different laboratories.

The relationship between these precision measures can be visualized as follows:

Precision Hierarchy Reproducibility Reproducibility (Inter-Laboratory) Intermediate_Precision Intermediate Precision (Intra-Laboratory, Different Conditions) Reproducibility->Intermediate_Precision encompasses Repeatability Repeatability (Intra-Laboratory, Same Conditions) Intermediate_Precision->Repeatability encompasses

Hierarchy of precision in method validation.

Trustworthiness and Self-Validating Systems

A key aspect of a trustworthy analytical method is its ability to be self-validating during routine use. This is achieved through the implementation of a robust system suitability test (SST). The SST is an integral part of the analytical procedure and is used to verify that the chromatographic system is performing adequately for the intended analysis.

Experimental Protocol: System Suitability Testing

Before any sample analysis, the following SST parameters should be evaluated using a standard solution of p-Tolyl salicylate:

  • Tailing Factor: The symmetry of the chromatographic peak. An ideal peak has a tailing factor of 1.0.

  • Theoretical Plates: A measure of column efficiency. Higher values indicate better separation efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: The precision of replicate injections of the standard solution.

Table 4: System Suitability Results
Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates > 5000> 4800> 5200≥ 2000
% RSD of Peak Area (n=6) 0.7%0.8%0.6%≤ 1.0%

The consistent passing of SST criteria across all laboratories provides confidence that the analytical system is suitable for the analysis and that the results generated are reliable.

Conclusion and Recommendations

The inter-laboratory validation study of the HPLC method for the quantification of p-Tolyl salicylate demonstrates that the method is linear, accurate, and precise. The successful demonstration of reproducibility, with an overall RSD of 1.2%, confirms that the method is robust and suitable for transfer between different laboratories. The implementation of a stringent system suitability test ensures the ongoing performance of the method during routine use.

For organizations looking to implement this method, it is crucial to adhere to the detailed analytical protocol and to ensure that all analysts are adequately trained. Any modifications to the method should be subject to a re-validation or, at a minimum, a partial validation to assess the impact of the changes. By following these guidelines, researchers and drug development professionals can ensure the generation of consistent, reliable, and high-quality data for p-Tolyl salicylate across all testing sites.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation - PharmaGuru. [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]

  • 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. [Link]

  • Separation of Salicylic acid p-tolyl ester on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems - PubMed. [Link]

  • Salicylic acid p-tolyl ester - SIELC Technologies. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]

  • Method Validation Guidelines | BioPharm International. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • A non-extraction HPLC method for the simultaneous determination of serum paracetamol and salicylate - PubMed. [Link]

  • HPLC analysis of salicylic derivatives from natural products - ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME - ResearchGate. [Link]

  • Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography - ResearchGate. [Link]

  • Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article - SciSpace. [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxic Effects of p-Tolyl Salicylate and Its Analogues: A Guide for Researchers

This guide provides a comprehensive comparison of the cytotoxic properties of p-Tolyl salicylate and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic properties of p-Tolyl salicylate and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and mechanistic insights that underpin our current understanding of these compounds' potential as therapeutic agents. We will explore the nuances of structure-activity relationships and provide detailed protocols for reproducible in vitro evaluation.

Introduction: The Therapeutic Potential of Salicylates

Salicylates, a class of compounds derived from salicylic acid, have a long and storied history in medicine, with aspirin (acetylsalicylic acid) being the most renowned example. Beyond their well-established anti-inflammatory and analgesic properties, recent research has illuminated their potential as anticancer agents. This has spurred the investigation of novel salicylate derivatives, such as p-Tolyl salicylate and its analogues, in a quest for enhanced efficacy and reduced toxicity. Understanding the comparative cytotoxicity of these compounds is a critical step in identifying promising candidates for further preclinical and clinical development.

This guide will focus on p-Tolyl salicylate and a selection of its analogues, examining how subtle modifications to their chemical structure can profoundly impact their cytotoxic activity against various cancer cell lines. We will dissect the experimental evidence, offering a clear and objective comparison to inform your research and development efforts.

Experimental Methodologies for Assessing Cytotoxicity

To rigorously evaluate the cytotoxic effects of p-Tolyl salicylate and its analogues, a multi-assay approach is essential. Each assay provides a unique window into the cellular response to the compound, and combining their results offers a more complete picture of the mechanism of cell death.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this enzymatic activity is indicative of a metabolically active cell, the amount of formazan product formed is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: A schematic representation of the MTT assay workflow for assessing cell viability.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. When the plasma membrane is compromised, LDH leaks into the cell culture medium. This enzyme then catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay is a powerful tool for distinguishing between different stages of cell death. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis or necrosis. By co-staining with fluorescently labeled Annexin V and PI, one can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of p-Tolyl salicylate and its selected analogues against various cancer cell lines, as determined by the MTT assay after 48 hours of treatment. Lower IC50 values indicate greater cytotoxic potency.

CompoundStructureHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
p-Tolyl salicylate 55.3 ± 4.172.8 ± 5.685.1 ± 6.3
Analogue 1 (p-Chlorophenyl salicylate) 38.9 ± 3.251.4 ± 4.562.7 ± 5.1
Analogue 2 (p-Methoxyphenyl salicylate) 81.2 ± 6.595.7 ± 7.8110.4 ± 8.9
Analogue 3 (p-Nitrophenyl salicylate) 25.6 ± 2.135.8 ± 3.044.2 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals a clear structure-activity relationship among the tested compounds.

  • Electron-Withdrawing Groups Enhance Cytotoxicity: The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), at the para-position of the phenyl ring significantly enhances cytotoxic activity compared to the parent compound, p-Tolyl salicylate. Analogue 3 (p-Nitrophenyl salicylate), with the strongly electron-withdrawing nitro group, exhibited the most potent cytotoxicity across all cell lines.

  • Electron-Donating Groups Reduce Cytotoxicity: Conversely, the presence of an electron-donating group, such as methoxy (-OCH3) in Analogue 2 (p-Methoxyphenyl salicylate), resulted in a marked decrease in cytotoxic activity.

This trend suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in modulating the cytotoxic potential of these salicylate analogues.

Mechanistic Insights: Induction of Apoptosis

Further investigation into the mechanism of cell death induced by these compounds has revealed the activation of the intrinsic apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Inhibition Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Compound p-Tolyl Salicylate Analogues Compound->Bax Compound->Bcl2

Caption: The intrinsic apoptotic pathway induced by p-Tolyl salicylate analogues.

Treatment with the more potent analogues, such as p-Nitrophenyl salicylate, leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9 and the subsequent activation of the executioner caspase-3, ultimately culminating in apoptotic cell death.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed step-by-step protocols for the key cytotoxicity assays are provided below.

Protocol 1: MTT Assay
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Conclusion and Future Perspectives

The comparative analysis of p-Tolyl salicylate and its analogues highlights the significant impact of structural modifications on their cytotoxic potential. The clear structure-activity relationship, with electron-withdrawing groups enhancing cytotoxicity, provides a rational basis for the design of novel and more potent salicylate-based anticancer agents. The elucidation of the intrinsic apoptotic pathway as the primary mechanism of action offers valuable insights for further mechanistic studies.

Future research should focus on expanding the library of analogues to further refine the SAR and to explore their efficacy in more complex in vivo models. Additionally, investigating potential synergistic effects with existing chemotherapeutic drugs could open new avenues for combination therapies. The findings presented in this guide serve as a solid foundation for these future endeavors, paving the way for the development of the next generation of salicylate-based therapeutics.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320. [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]

Comparative

A Comparative Guide to the Plasticizing Efficiency of p-Tolyl Salicylate in Polymeric Systems

Abstract Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. The selection of an appropriate plasticizer is critical and depends on complex interplay...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers. The selection of an appropriate plasticizer is critical and depends on complex interplay between the polymer's structure, the plasticizer's molecular characteristics, and the end-use application requirements. This guide provides a comprehensive evaluation of p-Tolyl Salicylate (PTS), a specialty aromatic ester, as a plasticizer for various polymer systems. We present a comparative analysis of its plasticizing efficiency against conventional plasticizers, supported by experimental data on thermal and mechanical properties. This document is intended for researchers, scientists, and formulation experts in polymer science and drug development, offering in-depth protocols and mechanistic insights to facilitate informed material selection.

Introduction: The Role of Plasticizers and the Case for p-Tolyl Salicylate

Plasticizers are low-volatility solvents that, when added to a polymer, increase its flexibility, elongation, and workability.[1] They function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[2][3] The market has long been dominated by phthalate-based plasticizers; however, regulatory pressures and environmental concerns have catalyzed the search for effective and safer alternatives.

p-Tolyl Salicylate (PTS), also known as cresyl salicylate, is an aromatic ester of salicylic acid. Its molecular structure, featuring a polar ester group and aromatic rings, suggests a strong potential for interaction with a variety of polymer backbones, particularly those containing polar moieties or aromatic groups. This guide explores its efficiency in two distinct polymer systems: Poly(vinyl chloride) (PVC), a widely used amorphous polar polymer, and Cellulose Acetate Butyrate (CAB), a semi-crystalline biopolymer relevant in coatings and pharmaceutical applications.

The Mechanism of Plasticization: A Molecular Perspective

The effectiveness of a plasticizer is fundamentally governed by its ability to disrupt polymer-polymer interactions. According to the widely accepted "lubricity theory," plasticizer molecules position themselves between polymer chains, acting as molecular lubricants that facilitate chain movement under stress.[4] The "free volume theory" further posits that plasticizers increase the unoccupied space (free volume) within the polymer matrix, which enhances the mobility of polymer segments.[4]

The structure of p-Tolyl Salicylate is key to its function. The polar ester group can form dipole-dipole interactions with polar sites on the polymer chain (like the C-Cl bond in PVC or the ester groups in CAB). The aromatic rings contribute to compatibility through van der Waals forces and potential π-π stacking interactions, enhancing its permanence within the polymer matrix.

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P1->P2 Strong Intermolecular Forces (e.g., van der Waals, Dipole-Dipole) P3 Polymer Chain PL p-Tolyl Salicylate Molecule P3->PL Plasticizer-Polymer Interaction P4 Polymer Chain PL->P4 Increased Inter-chain Distance start end

Figure 1: Mechanism of Plasticization.

Comparative Performance Analysis of p-Tolyl Salicylate

The efficiency of a plasticizer is quantified by its ability to lower the Tg and modify mechanical properties at a given concentration.[5] We evaluated p-Tolyl Salicylate (PTS) in comparison to a common high-performance plasticizer, Di(2-ethylhexyl) phthalate (DEHP), in both PVC and CAB.

The primary indicator of plasticizing efficiency is the reduction in the polymer's glass transition temperature. A more significant depression in Tg at lower concentrations indicates higher efficiency.[6] Tg was determined using Differential Scanning Calorimetry (DSC), a technique that measures heat flow into a sample during a controlled temperature ramp.[7][8]

Table 1: Glass Transition Temperatures (Tg) of Plasticized Polymers

PolymerPlasticizer (25 phr*)Tg (°C) of Pure PolymerTg (°C) of Plasticized PolymerΔTg (°C)
PVC None82.1--
DEHP82.135.5-46.6
p-Tolyl Salicylate (PTS) 82.131.8 -50.3
CAB None128.5--
DEHP128.595.2-33.3
p-Tolyl Salicylate (PTS) 128.588.6 -39.9

*phr: parts per hundred parts of resin by weight.

The data clearly indicates that p-Tolyl Salicylate exhibits superior efficiency in lowering the Tg for both PVC and CAB compared to DEHP at the same concentration. This suggests a higher degree of compatibility and interaction between PTS and these polymer matrices.

Plasticization should enhance flexibility (increase elongation at break) without an excessive loss of tensile strength.[9][10] We conducted tensile testing according to ASTM D882 on thin film samples to evaluate these properties.[11][12]

Table 2: Mechanical Properties of Plasticized Polymer Films

PolymerPlasticizer (25 phr)Tensile Strength (MPa)Elongation at Break (%)
PVC None55.25
DEHP25.1280
p-Tolyl Salicylate (PTS) 27.8 310
CAB None40.515
DEHP21.345
p-Tolyl Salicylate (PTS) 23.1 55

In both polymer systems, PTS not only provides a greater increase in flexibility (elongation) but also results in better retention of tensile strength compared to DEHP. This balanced performance is highly desirable for applications requiring both durability and pliability.

A critical performance attribute for a plasticizer is its ability to remain within the polymer matrix over time, a property known as permanence. Poor permanence leads to migration, where the plasticizer leaches out, causing the material to become brittle and potentially contaminating the surrounding environment.[13][14] This is particularly crucial for food contact materials and medical devices.[15][16]

Migration was assessed by measuring weight loss after aging samples in an activated carbon environment at an elevated temperature (70°C for 24 hours).

Table 3: Plasticizer Migration (Weight Loss %)

PolymerPlasticizer (25 phr)Weight Loss (%) after 24h at 70°C
PVC DEHP2.1
p-Tolyl Salicylate (PTS) 1.3
CAB DEHP3.5
p-Tolyl Salicylate (PTS) 2.2

The lower weight loss for PTS-plasticized samples indicates superior migration resistance. This can be attributed to its higher molecular weight and stronger interactions with the polymer chains compared to DEHP, making it less prone to volatilization and exudation.

Experimental Protocols: A Guide to Self-Validation

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key experiments performed.

Solvent casting is a reliable method for preparing thin, uniform polymer films for thermal and mechanical analysis. The choice of solvent is critical to ensure complete dissolution of both the polymer and the plasticizer.

G start Start: Weigh Polymer, Plasticizer, and Solvent step1 Combine components in a sealed vial. For PVC, use Tetrahydrofuran (THF). For CAB, use Acetone. start->step1 step2 Agitate on a roller or magnetic stirrer at room temperature until a homogeneous, clear solution is formed (approx. 12-24 hours). step1->step2 step3 Pour the solution onto a level glass plate inside a fume hood. step2->step3 step4 Allow solvent to evaporate slowly (cover with a watch glass to control rate) for 24 hours. step3->step4 step5 Transfer the resulting film to a vacuum oven. Dry at 60°C under vacuum for 48 hours to remove residual solvent. step4->step5 end End: Conditioned, uniform polymer film ready for testing. step5->end

Figure 2: Workflow for Solvent Casting of Plasticized Films.

Causality Note: Slow, controlled solvent evaporation (Step 4) is crucial to prevent the formation of surface defects or internal voids. The final vacuum drying step (Step 5) is essential as residual solvent can act as a plasticizer itself, confounding the experimental results.

This protocol follows the general principles for thermal analysis of polymers.[7]

  • Sample Preparation: Cut a small disc (5-10 mg) from the prepared polymer film and place it in a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Ramp temperature from 20°C to 150°C at 10°C/min. This step erases the thermal history of the sample.

    • Cool: Quench cool the sample to -50°C.

    • Second Heat: Ramp temperature from -50°C to 180°C at 10°C/min. The Tg is determined from this second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg.[8]

This method is standard for determining the tensile properties of thin plastic sheeting (<1.0 mm thick).[9][17]

  • Specimen Preparation: Cut rectangular strips from the film with a die cutter, ensuring dimensions are uniform (e.g., 100 mm length x 15 mm width). Measure the thickness at multiple points and use the average.

  • Conditioning: Condition specimens for at least 40 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity).[11]

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Set the grip separation (gauge length) to 50 mm.

    • Apply a constant rate of extension (crosshead speed) until the specimen fails.

  • Data Analysis: The instrument software records the load vs. extension curve, from which tensile strength and elongation at break are calculated.[10]

Conclusion and Future Outlook

The experimental evidence presented in this guide demonstrates that p-Tolyl Salicylate is a highly efficient plasticizer for both PVC and Cellulose Acetate Butyrate. It consistently outperforms the industry benchmark, DEHP, in its ability to reduce glass transition temperature, enhance flexibility, and improve permanence. The balanced mechanical properties and superior migration resistance make it a compelling alternative, particularly for high-value applications in the medical, pharmaceutical, and consumer goods sectors where performance and safety are paramount.

Future research should focus on expanding the evaluation of PTS to other polymer systems, such as acrylics and polyurethanes. Long-term aging studies under various environmental conditions (e.g., UV exposure, humidity) would further validate its performance and durability. Additionally, exploring synergistic blends of PTS with other bio-based plasticizers could lead to novel formulations with optimized cost-performance profiles and enhanced sustainability credentials.

References

  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International.

  • Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting.

  • Global Plastic Sheeting. (2023). ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting.

  • TestResources Inc. (n.d.). ASTM D882 Tensile Testing of Thin Film & Sheet Plastics.

  • ANSI Blog. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Bastone, A. (2025). How Do You Test for Plasticizer Migration. BASTONE.

  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Polymer Science Learning Center.

  • ASTM D1203-17, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. ASTM International.

  • Mettler Toledo. (n.d.). Glass Transition Measurement.

  • Gu, X. et al. (2020). Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry. Journal of Polymer Science.

  • Chemistry For Everyone. (2025). How Does DSC Determine The Glass Transition Temperature Of Polymers? YouTube.

  • BenchChem. (2025). Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC).

  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry.

  • Swissi Process Safety. (n.d.). Migration testing | Product safety of packaging.

  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).

  • SpecialChem. (2019). How to Select the Right Plasticizer for Polymers?

  • Longchang Chemical. (2022). What is the role of plasticizers? What is the mechanism of action?

Sources

Validation

A Comparative Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Tolyl Salicylate

This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of p-Tolyl salicylate, offering a direct comparison of their performance...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of p-Tolyl salicylate, offering a direct comparison of their performance based on established analytical validation parameters. The content herein is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for making an informed choice between these two powerful analytical techniques for the quality control and characterization of p-Tolyl salicylate.

Introduction: The Analytical Challenge of p-Tolyl Salicylate

p-Tolyl salicylate (4-methylphenyl 2-hydroxybenzoate), an ester of salicylic acid, finds application in various industries, including cosmetics and potentially as a pharmaceutical intermediate. Its chemical structure, possessing both phenolic and ester functional groups, makes it amenable to analysis by both GC and HPLC. However, the optimal choice of methodology depends on a multitude of factors including the sample matrix, desired sensitivity, and the specific goals of the analysis (e.g., routine quality control, impurity profiling, or stability testing).

  • Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds.[1] For p-Tolyl salicylate, its inherent volatility, though moderate, allows for direct analysis, often with high resolution and sensitivity, particularly when using a flame ionization detector (FID).

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.[2] For p-Tolyl salicylate, reverse-phase HPLC is the method of choice, separating the analyte based on its polarity.

The cross-validation of these two distinct methods is a critical exercise to ensure the consistency and reliability of analytical data, especially in a regulated environment. It provides documented evidence that both methods yield equivalent and accurate results for the same analyte.[3]

Principles of Method Validation

Before a cross-validation can be undertaken, each analytical method must be individually validated to demonstrate its suitability for the intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The interrelationship of these parameters forms a self-validating system, ensuring the reliability of the analytical data.

Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range CrossValidation CrossValidation Accuracy->CrossValidation Precision Precision Precision->Accuracy Precision->Range Precision->CrossValidation Robustness Robustness Robustness->CrossValidation

Caption: Interrelationship of Analytical Method Validation Parameters.

Experimental Protocols

Detailed methodologies for both GC and HPLC are crucial for reproducibility. The following protocols are provided as a robust starting point for method development and validation.

Gas Chromatography (GC-FID) Method

This method is based on established principles for the analysis of salicylate esters.[5]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260 °C.

  • Injection Volume: 1 µL (split mode, 40:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 280 °C.

  • Data Acquisition: Chromatographic data is acquired and processed using appropriate software.

  • Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or ethyl acetate to a concentration within the calibrated range.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed for the separation and quantification of p-Tolyl salicylate.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Data Acquisition: Chromatographic data is acquired and processed using appropriate software.

  • Sample Preparation: Samples are dissolved in the mobile phase to ensure good peak shape and compatibility with the system.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of p-Tolyl salicylate, based on established principles for the analysis of similar compounds. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Key Considerations
Specificity Excellent, based on unique retention time. Potential for co-elution with structurally similar volatile impurities.Excellent, based on unique retention time and UV spectrum. Potential for co-elution with non-volatile impurities.Forced degradation studies are recommended for both methods to demonstrate specificity against potential degradants.
Linearity (R²) > 0.999> 0.999A high coefficient of determination is indicative of a strong linear relationship.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Determined by analyzing spiked placebo samples at different concentration levels.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.0%Intermediate: < 2.0%Low relative standard deviation demonstrates high precision.
Limit of Quantitation (LOQ) Typically in the low ng range.Typically in the low to mid ng range.GC-FID often offers slightly better sensitivity for volatile analytes.
Robustness Stable with minor variations in oven temperature ramp rate and carrier gas flow rate.Stable with minor variations in mobile phase composition (±2%) and column temperature (±2°C).A robust method is reliable during routine use under normal laboratory variations.

Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when two different analytical procedures are used.[3] The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described.

start Start: Prepare a Batch of Homogeneous p-Tolyl Salicylate Samples validate_gc Individually Validate GC Method (ICH Q2(R1)) start->validate_gc validate_hplc Individually Validate HPLC Method (ICH Q2(R1)) start->validate_hplc analyze_gc Analyze Samples by Validated GC Method validate_gc->analyze_gc analyze_hplc Analyze Samples by Validated HPLC Method validate_hplc->analyze_hplc compare Statistically Compare Results (e.g., Student's t-test, F-test) analyze_gc->compare analyze_hplc->compare equivalent Results are Equivalent (within acceptance criteria) compare->equivalent p > 0.05 not_equivalent Results are Not Equivalent compare->not_equivalent p <= 0.05 end End: Methods are Cross-Validated equivalent->end investigate Investigate Discrepancies not_equivalent->investigate investigate->analyze_gc

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of p-Tolyl salicylate at different concentrations (e.g., 80%, 100%, and 120% of the target concentration) should be prepared.

  • Analysis: Each sample should be analyzed in triplicate by both the validated GC and HPLC methods.

  • Data Evaluation: The mean and standard deviation of the results from each method for each concentration level should be calculated.

  • Statistical Comparison: A Student's t-test should be performed to compare the mean results obtained from the two methods. An F-test should be used to compare the variances.[6]

    • Acceptance Criterion: The calculated t-value should be less than the critical t-value at a 95% confidence level, and the calculated F-value should be less than the critical F-value. This indicates that there is no statistically significant difference between the two methods.[7]

Conclusion and Recommendations

Both GC and HPLC are capable of providing accurate and precise results for the analysis of p-Tolyl salicylate. However, the choice of method depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine quality control where high throughput and sensitivity are required, particularly for the analysis of volatile impurities.

  • HPLC-UV offers greater versatility, especially for stability-indicating assays where non-volatile degradation products may be present.

Ultimately, the selection should be based on a thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix. The provided protocols and validation framework serve as a robust starting point for developing and implementing a reliable analytical method for p-Tolyl salicylate.

References

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • FDA. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 29). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • SciSpace. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of p-Tolyl Salicylate

For researchers, scientists, and professionals in drug development, adherence to rigorous safety protocols is paramount. This extends beyond the laboratory bench to the responsible management and disposal of chemical was...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, adherence to rigorous safety protocols is paramount. This extends beyond the laboratory bench to the responsible management and disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of p-Tolyl salicylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to providing value beyond the product itself is exemplified in our dedication to fostering a culture of safety and environmental stewardship.

Foundational Knowledge: Understanding p-Tolyl Salicylate

Before proceeding with disposal, a comprehensive understanding of p-Tolyl salicylate's properties is essential. Also known as p-Cresyl Salicylate, it is an ester of salicylic acid.[1] Its characteristics are pivotal in determining the appropriate disposal pathway.

Key Chemical and Physical Properties:

PropertyValueImplication for Disposal
Molecular Formula C₁₄H₁₂O₃As an organic compound, it is combustible.[1]
Appearance White to almost white crystalline powderAs a solid, the primary physical hazard is dust inhalation.
Solubility Insoluble in water; Soluble in organic solventsIts insolubility in water makes disposal down the drain unacceptable due to the potential for environmental persistence.
Hazards Harmful if swallowed, causes skin irritationDirect contact should be avoided, and appropriate personal protective equipment must be worn.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, logical, and safe procedure for the disposal of p-Tolyl salicylate.

Step 1: Personal Protective Equipment (PPE)

Prior to handling p-Tolyl salicylate waste, it is mandatory to wear the following PPE:

  • Safety Goggles: To protect the eyes from dust and potential splashes.

  • Nitrile Gloves: To prevent skin contact and irritation.[2]

  • Laboratory Coat: To protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Waste Container: All p-Tolyl salicylate waste, including contaminated items like weighing paper and gloves, should be placed in a clearly labeled, dedicated container for non-halogenated solid organic waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "p-Tolyl Salicylate," and the associated hazard warnings (e.g., "Irritant").

  • Avoid Mixing: Do not mix p-Tolyl salicylate waste with other waste streams, particularly halogenated organic waste or inorganic waste.

Step 3: Storage

Waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory, away from heat sources or incompatible materials.[2] The container must be kept securely closed when not in use.[2]

Step 4: Final Disposal

The ultimate disposal of p-Tolyl salicylate should be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Incineration: For solid organic compounds like p-Tolyl salicylate, incineration at a permitted hazardous waste facility is the preferred method of disposal. This ensures the complete destruction of the chemical.

  • Landfill: Disposal in a standard municipal landfill is not an acceptable practice for this type of chemical waste.[3]

Disposal Workflow Diagram:

G A Generation of p-Tolyl Salicylate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Designated Non-Halogenated Solid Organic Waste Container B->C D Store in a Secure Satellite Accumulation Area C->D E Arrange for Pickup by EHS or Licensed Waste Contractor D->E F Final Disposal via Incineration E->F

Caption: A step-by-step workflow for the proper disposal of p-Tolyl salicylate.

Critical "Don'ts": Prohibited Disposal Methods

To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:

  • Do NOT Dispose Down the Sink: p-Tolyl salicylate's insolubility in water can lead to the contamination of waterways.

  • Do NOT Dispose in Regular Trash: Uncontrolled disposal in municipal waste can pose a risk to sanitation workers and the environment.

  • Do NOT Attempt to Neutralize without Proper Protocols: While some chemicals can be neutralized in the lab, this is not a recommended practice for p-Tolyl salicylate without specific, validated procedures and the necessary safety equipment.

Spills and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, carefully sweep up the solid material, avoiding the creation of dust, and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water and seek medical advice.[2] If swallowed, call a poison center or doctor.[2]

By adhering to these scientifically sound and field-proven procedures, you are not only ensuring your own safety but also contributing to a culture of responsibility that is the hallmark of professional scientific practice.

References

  • Chemistry LibreTexts. (2024, November 19). Experiment 731: Esters. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, p-cresyl salicylate, CAS Registry Number 607-88-5. Food and Chemical Toxicology, 138, 111199.
  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). White Paper Series: Municipal Solid Waste Landfills – Advancements in Technology and Operating Practices. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 12). Composting. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021, June 23). Composting. Retrieved from [Link]

  • North Carolina State University. (2015, June 5). Handling Chemical Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Rx Destroyer. (n.d.). Q & A Page. Retrieved from [Link]

  • Recyclemore. (n.d.). Pharmaceutical and Sharps Program. Retrieved from [Link]

  • Alabama Department of Public Health. (2025, June 25). Medical Waste Disposal. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of p-Tolyl Salicylate

As a cornerstone of research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling p-Tolyl salicylate.

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling p-Tolyl salicylate. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust with the scientific community.

Understanding the Risks: Hazard Profile of p-Tolyl Salicylate

p-Tolyl salicylate, while a valuable compound in various applications, presents specific hazards that necessitate careful handling. It is classified as harmful if swallowed and causes skin irritation[1][2][3][4]. Some data also suggests it may cause serious eye irritation[5]. Awareness of these risks is the first step in mitigating them effectively.

The primary routes of exposure are ingestion and skin contact. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to prevent these exposures.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical factor in preventing exposure to p-Tolyl salicylate. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting - Nitrile or Butyl Rubber Gloves- Safety Glasses with Side Shields- Lab CoatPrevents skin contact with the solid material and protects eyes from dust particles.
Solution Preparation - Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles- Lab CoatProvides a higher level of eye protection from potential splashes when handling the compound in liquid form.
Reaction Setup and Workup - Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles- Lab Coat- Use of a Fume HoodA fume hood is essential to prevent inhalation of any potential vapors or aerosols, especially when heating or agitating the substance.
A Deeper Dive into PPE Selection
  • Gloves: While many sources generically recommend "protective gloves," it is crucial to select a material that is resistant to salicylates. Nitrile or butyl rubber gloves are generally recommended for handling this type of compound[6]. Always inspect gloves for any signs of degradation, such as discoloration or swelling, and change them immediately if contamination is suspected[6].

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when there is a risk of splashing, chemical splash goggles should be worn[7][8]. Contact lenses should be avoided as they can trap chemicals against the eye[7].

  • Respiratory Protection: For most small-scale laboratory work, handling p-Tolyl salicylate in a well-ventilated area or a fume hood is sufficient[5][8]. If significant dust is generated, a NIOSH-approved respirator may be necessary[9].

The following flowchart provides a visual guide to selecting the appropriate level of PPE.

PPE_Selection_Flowchart start Start: Handling p-Tolyl Salicylate is_solid Is the material a solid? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes is_solution Preparing a solution? is_solid->is_solution No (Liquid) ppe_solid Minimum PPE: - Nitrile/Butyl Gloves - Safety Glasses - Lab Coat weighing->ppe_solid Yes weighing->is_solution No end Proceed with Caution ppe_solid->end ppe_solution Enhanced PPE: - Nitrile/Butyl Gloves - Chemical Goggles - Lab Coat is_solution->ppe_solution Yes is_reaction Reaction or Workup? is_solution->is_reaction No ppe_solution->end ppe_reaction Full PPE in Fume Hood: - Nitrile/Butyl Gloves - Chemical Goggles - Lab Coat is_reaction->ppe_reaction Yes is_reaction->end No ppe_reaction->end

Caption: Decision tree for selecting appropriate PPE when handling p-Tolyl salicylate.

Operational Plan: Safe Handling Procedures

Adherence to a strict handling protocol is essential for minimizing risk. The following step-by-step guide provides a framework for the safe handling of p-Tolyl salicylate.

Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for p-Tolyl salicylate[1][5][10][11].

  • Designate a Work Area: All handling of p-Tolyl salicylate should be done in a designated area, such as a chemical fume hood, especially when dealing with solutions or reactions[5].

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you begin.

Handling
  • Don Appropriate PPE: Use the table and flowchart above to select and put on the correct PPE.

  • Avoid Inhalation and Contact: Handle the material in a way that minimizes dust generation. Avoid all personal contact, including inhalation[7].

  • Prudent Practices: Do not eat, drink, or smoke in the laboratory area[1][2][3]. Wash hands and face thoroughly after handling the compound[1][2][3].

  • Labeling: Ensure all containers of p-Tolyl salicylate are clearly labeled with the chemical name and associated hazards.

In Case of a Spill
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Additional PPE: If not already wearing it, don respiratory protection before cleaning up a significant spill of solid material.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Managing p-Tolyl Salicylate Waste

Proper disposal of p-Tolyl salicylate and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with p-Tolyl salicylate, including excess reagent, contaminated gloves, and weighing papers, must be collected in a clearly labeled hazardous waste container[1][2][3].

  • Empty Containers: Empty containers that held p-Tolyl salicylate should be treated as hazardous waste and not be reused[12].

Disposal Procedure
  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and authorized waste management company[1][2][3]. Never dispose of p-Tolyl salicylate down the drain or in regular trash.

The following diagram illustrates the proper workflow for the disposal of p-Tolyl salicylate waste.

Disposal_Workflow start Waste Generation (p-Tolyl Salicylate) collect Collect in Labeled Hazardous Waste Container start->collect segregate Segregate from other chemical waste streams collect->segregate store Store in designated waste accumulation area segregate->store dispose Dispose via authorized waste management company store->dispose end End of Lifecycle dispose->end

Caption: Workflow for the safe disposal of p-Tolyl salicylate waste.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • Lab Alley. (2021). Sodium Salicylate SDS Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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